Product packaging for 5-Amino-2-pyridinol hydrochloride(Cat. No.:CAS No. 117865-72-2)

5-Amino-2-pyridinol hydrochloride

Cat. No.: B039291
CAS No.: 117865-72-2
M. Wt: 146.57 g/mol
InChI Key: MOKAWAGRLDMKNQ-UHFFFAOYSA-N
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Description

5-Amino-2-pyridinol hydrochloride (CAS 117865-72-2) is a versatile heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical research. This derivative of hydroxypyridine serves as a valuable synthon and building block for the synthesis of more complex molecules. Its structure, featuring both amino and hydroxyl functional groups on the pyridine ring, allows for diverse chemical modifications and metal coordination, making it a useful precursor in developing potential active pharmaceutical ingredients (APIs) and other fine chemicals. The compound appears as a light brown to brown crystalline powder and has a melting point of approximately 220°C (with decomposition). For handling and storage, it is recommended to be kept at room temperature under an inert atmosphere to ensure stability. Safety Information: This product is classified with the signal word "Warning" and has the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation). Appropriate personal protective equipment should be worn. Disclaimer: This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H7ClN2O B039291 5-Amino-2-pyridinol hydrochloride CAS No. 117865-72-2

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

5-amino-1H-pyridin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O.ClH/c6-4-1-2-5(8)7-3-4;/h1-3H,6H2,(H,7,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOKAWAGRLDMKNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NC=C1N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60370498
Record name 5-Aminopyridin-2(1H)-one--hydrogen chloride (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117865-72-2
Record name 5-Aminopyridin-2(1H)-one--hydrogen chloride (1/1)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 117865-72-2
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Foundational & Exploratory

5-Amino-2-pyridinol hydrochloride chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Core Chemical Properties of 5-Amino-2-pyridinol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a substituted pyridine derivative of significant interest in medicinal chemistry and organic synthesis. Its unique structural arrangement, featuring both an amino and a hydroxyl group on the pyridine ring, imparts a rich chemical reactivity and potential for diverse applications. This guide provides a comprehensive overview of its core chemical properties, including its physicochemical characteristics, spectral data, reactivity, synthesis, and safety considerations. By elucidating the causality behind its chemical behavior, this document serves as a technical resource for professionals leveraging this compound in research and development.

Chemical Identity and Structural Elucidation

5-Amino-2-pyridinol, in its hydrochloride salt form, presents as a stable, solid material. The presence of the amino and hydroxyl functional groups, combined with the aromatic pyridine core, makes it a versatile building block. The hydrochloride salt enhances its stability and aqueous solubility, which is often advantageous for handling and reaction setup.

Core Identifiers
PropertyValueSource
IUPAC Name 5-amino-1,2-dihydropyridin-2-one hydrochloride[1]
Common Synonyms 5-Amino-2-hydroxypyridine hydrochloride, 2-Hydroxy-5-aminopyridine hydrochloride[2]
CAS Number 117865-72-2[3]
Molecular Formula C₅H₇ClN₂O[2]
Molecular Weight 146.57 g/mol [2][3]
Molecular Structure and Functional Groups

The structure of 5-Amino-2-pyridinol is characterized by a pyridine ring substituted at the C5 and C2 positions. The hydrochloride salt forms by protonation of one of the basic nitrogen atoms, typically the pyridine ring nitrogen.

Caption: Molecular structure of this compound.

Physicochemical Properties

The physical properties of this compound are tabulated below. These characteristics are fundamental for its handling, storage, and application in various experimental setups.

PropertyValueRemarksSource
Appearance Light brown to brown solid/powder[1][2]
Melting Point 220 °C (decomposes)The compound decomposes upon melting.[2]
Solubility Soluble in water.The hydrochloride salt form significantly increases aqueous solubility compared to the free base. Solubility in organic solvents is limited but can be enhanced with polar solvents like DMSO and methanol.
Storage Inert atmosphere, Room TemperatureShould be kept in a tightly closed container in a dry and well-ventilated place.[2][4]

Reactivity and Chemical Behavior

Pyridinol-Pyridinone Tautomerism

A key aspect of the chemical nature of 2-hydroxypyridines is their existence in a tautomeric equilibrium with the corresponding 2-pyridinone form. For 5-Amino-2-pyridinol, this equilibrium is a critical determinant of its reactivity. The pyridinone tautomer is generally the more stable form.

Caption: Tautomeric equilibrium between pyridinol and pyridinone forms.

This tautomerism influences the site of reactions. For instance, alkylation could occur at the ring nitrogen or the exocyclic oxygen, depending on the reaction conditions and the predominant tautomer.

Reactivity of Functional Groups
  • Amino Group: The C5-amino group is a nucleophilic center and can undergo standard reactions such as acylation, alkylation, and diazotization, providing a handle for further molecular elaboration.

  • Pyridine Ring: The electron-donating nature of both the amino and hydroxyl/oxo groups activates the pyridine ring, making it more susceptible to electrophilic substitution than pyridine itself.

  • Stability: The compound is stable under normal conditions.[5] However, it is incompatible with strong oxidizing agents.[4] Thermal degradation studies on related amino-alcohols show that stability can be influenced by temperature and the presence of other atmospheric components like CO₂ and O₂.[6]

Spectral and Analytical Characterization

Definitive identification and purity assessment of this compound rely on a combination of spectroscopic techniques.

cluster_start Sample Preparation cluster_methods Spectroscopic Analysis cluster_results Data Interpretation Compound 5-Amino-2-pyridinol HCl NMR NMR Spectroscopy (¹H, ¹³C) Compound->NMR Dissolve in DMSO-d₆ or D₂O IR IR Spectroscopy Compound->IR Prepare KBr pellet or as Nujol mull MS Mass Spectrometry Compound->MS Ionization (e.g., ESI) Structure Structural Confirmation NMR->Structure Chemical Shifts, Coupling Purity Purity Assessment NMR->Purity IR->Structure Functional Group Vibrations MS->Structure Molecular Ion, Fragmentation

Caption: Workflow for the analytical characterization of the compound.

  • ¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the three aromatic protons on the pyridine ring. Their chemical shifts and splitting patterns are influenced by the positions of the amino and hydroxyl groups. The protons of the amino group may appear as a broad singlet that can exchange with D₂O.[7]

  • IR Spectroscopy: The infrared spectrum provides key information about the functional groups. Characteristic peaks would include N-H stretching vibrations for the amino group, a broad O-H stretch from the pyridinol tautomer and intermolecular hydrogen bonding, and C=C/C=N stretching vibrations from the aromatic ring.[8]

  • Mass Spectrometry: Mass spectrometry would confirm the molecular weight of the free base (110.11 g/mol ).[9] The mass spectrum would show a molecular ion peak corresponding to this mass, along with characteristic fragmentation patterns.

Synthesis Overview

The synthesis of 5-Amino-2-pyridinol and its derivatives can be achieved through various routes. One documented method involves using an inexpensive starting material like 2-amino-5-bromo(iodo)pyridine. The synthesis proceeds through a sequence of protection, substitution, and deprotection steps.[10]

Synthesis Start 2-Amino-5-halopyridine Step1 Protection of Amino Group Start->Step1 e.g., with 2,5-hexanedione Step2 Substitution of Halogen Step1->Step2 Introduce Hydroxy (e.g., via sodium benzylalcohol) Step3 Deprotection Step2->Step3 Acid-mediated cleavage Final 5-Amino-2-pyridinol Step3->Final

Caption: A simplified synthetic pathway to 5-Amino-2-pyridinol.

This strategic approach allows for the regioselective introduction of the hydroxyl group while preventing unwanted side reactions at the amino group. The final deprotection step, often using a strong acid, yields the target compound, which can be isolated as its hydrochloride salt.[10]

Applications in Drug Discovery and Medicinal Chemistry

The pyridinone scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[11][12] These structures can serve as hydrogen bond donors and acceptors, making them ideal for binding to enzyme active sites.

  • Kinase Inhibitors: The pyridine and pyridinone cores are frequently found in kinase inhibitors, which are a major class of anti-cancer drugs. For example, derivatives of pyrido[4,3-b]indoles have been developed as potent inhibitors of Janus kinase 2 (JAK2), a target for myeloproliferative disorders.[13]

  • Building Block for Complex Molecules: this compound serves as a versatile intermediate. The distinct reactivity of its functional groups allows for sequential modifications, enabling the construction of more complex, biologically active molecules.[14][15]

  • Antiviral and Antibacterial Agents: The pyridinone core has been incorporated into various compounds exhibiting antiviral and antibacterial activities.[11]

The utility of this compound lies in its ability to provide a rigid scaffold upon which various pharmacophoric features can be installed to optimize binding affinity, selectivity, and pharmacokinetic properties.

Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate precautions. The information below is a summary derived from available Safety Data Sheets (SDS).

Hazard CategoryDescriptionPrecautionary MeasuresSource
Acute Toxicity Harmful if swallowed.Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product. If swallowed, call a poison center or doctor.[4][5]
Skin Irritation Causes skin irritation.Wear protective gloves and clothing. Wash skin thoroughly with soap and water after contact.[16]
Eye Irritation Causes serious eye irritation.Wear eye/face protection. Rinse cautiously with water for several minutes if contact occurs.[16]
Respiratory Irritation May cause respiratory irritation.Avoid breathing dust. Use only outdoors or in a well-ventilated area.[16]
Personal Protective Equipment (PPE) Use OSHA/NIOSH approved respirators, safety glasses (conforming to EN166), and chemical-resistant gloves.[4][16]
Disposal Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.[4][16]

Conclusion

This compound is a valuable chemical entity for researchers and drug development professionals. Its well-defined physicochemical properties, combined with the versatile reactivity of its amino group and pyridinol/pyridinone core, make it an important building block in the synthesis of novel compounds. A thorough understanding of its tautomerism, spectral characteristics, and handling requirements is essential for its effective and safe utilization in the laboratory. The established role of the pyridinone scaffold in medicinal chemistry underscores the potential of this compound in the ongoing quest for new therapeutic agents.

References

  • Fisher Scientific. (n.d.). Safety Data Sheet for 2-Amino-5-chloropyridine.
  • Sigma-Aldrich. (n.d.). Safety Data Sheet.
  • TCI Chemicals. (n.d.). Safety Data Sheet for 9-Aminoacridine Hydrochloride Monohydrate.
  • Fisher Scientific. (n.d.). Safety Data Sheet for 5-Amino-2-hydroxypyridine.
  • Sigma-Aldrich. (n.d.). 5-amino-2-pyridinol AldrichCPR.
  • St. John, T. (2017). NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. YouTube.
  • National Center for Biotechnology Information. (n.d.). 5-Amino-2-chloropyridine. PubChem.
  • Patel, R. B., et al. (2022). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. Scientific Reports.
  • Wang, Y., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry.
  • Expert Opinion on Drug Discovery. (2023). Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery.
  • Eide-Haugmo, I., et al. (2022). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. ACS Omega.
  • Hart, A. C., et al. (2011). Discovery of 1-amino-5H-pyrido[4,3-b]indol-4-carboxamide inhibitors of Janus kinase 2 (JAK2) for the treatment of myeloproliferative disorders. Journal of Medicinal Chemistry.
  • Marcaccini, S., & Torroba, T. (2021).
  • Google Patents. (n.d.). CN105175321A - Synthesis method of 2-amino-5-hydroxypyridine.
  • ResearchGate. (n.d.). Synthesis of 2-amino-5-fluoropyridine.

Sources

5-Amino-2-pyridinol hydrochloride CAS number 117865-72-2

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 5-Amino-2-pyridinol Hydrochloride: A Versatile Scaffold for Modern Drug Discovery

Authored by: A Senior Application Scientist

Introduction

In the landscape of medicinal chemistry, the pyridine ring system stands as a cornerstone scaffold, present in a multitude of approved therapeutic agents. Its hydrochloride salt, this compound (CAS No. 117865-72-2), represents a particularly intriguing, yet underexplored, building block for drug discovery professionals. This guide provides a comprehensive technical overview of this compound, moving beyond basic properties to explore its synthetic rationale, potential applications grounded in the proven utility of the aminopyridinol core, and a practical framework for its integration into screening campaigns.

The core structure of this molecule exists in a tautomeric equilibrium between the 5-amino-2-hydroxypyridine and the 5-amino-1,2-dihydropyridin-2-one forms. This equilibrium is crucial as it influences the molecule's hydrogen bonding capabilities and overall physicochemical properties, making the pyridinone form generally favored under physiological conditions.[1] This versatility makes it a valuable starting point for generating novel chemical entities.

Physicochemical and Structural Properties

A clear understanding of the fundamental properties of this compound is the starting point for its application in research. These properties dictate its solubility, stability, and handling requirements.

PropertyValueSource(s)
CAS Number 117865-72-2[2][3][4]
Molecular Formula C₅H₇ClN₂O[2][3]
Molecular Weight 146.57 g/mol [2][4]
Appearance Light brown to brown solid[3]
Melting Point 220 °C (with decomposition)[3]
IUPAC Name 5-amino-1,2-dihydropyridin-2-one hydrochloride[2]
Synonyms 5-Amino-2-hydroxypyridine hydrochloride; 2-Hydroxy-5-aminopyridine hydrochloride[3][5]
Storage Inert atmosphere, Room Temperature[3]

The tautomeric nature of the core scaffold is a key feature for molecular design. The pyridinol form offers a phenolic hydroxyl group, while the pyridinone form presents a lactam. This duality allows the molecule to act as both a hydrogen bond donor and acceptor in multiple ways, a desirable characteristic for interacting with biological targets.

Caption: Tautomeric equilibrium between the hydroxypyridine and pyridinone forms.

Synthesis and Characterization

While specific synthetic routes for the hydrochloride salt (CAS 117865-72-2) are not widely published in peer-reviewed literature, a logical and efficient pathway can be devised based on established methods for analogous 2-amino-5-hydroxypyridines. A common strategy involves a multi-step process starting from a readily available halogenated pyridine.[6][7]

Proposed Synthetic Pathway

A feasible approach begins with 2-amino-5-bromopyridine, utilizing protection, substitution, and deprotection steps. This method offers robust control over the introduction of functional groups.[7]

synthesis_pathway A 2-Amino-5-bromopyridine (Starting Material) B Protection of Amino Group (e.g., with 2,5-hexanedione) A->B C Protected Intermediate (5-bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine) B->C D Nucleophilic Substitution (Methoxylation with NaOMe) C->D E Methoxy Intermediate (5-methoxy-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine) D->E F Deprotection of Amino Group (e.g., with Hydroxylamine HCl) E->F G 2-Amino-5-methoxypyridine F->G H Demethylation (e.g., with H₂SO₄ or HBr) G->H I 5-Amino-2-pyridinol (Free Base) H->I J Salt Formation (with HCl in suitable solvent) I->J K This compound (Final Product) J->K

Caption: Proposed multi-step synthesis of this compound.

Step-by-Step Methodology Rationale
  • Amino Group Protection: The initial protection of the exocyclic amine on 2-amino-5-bromopyridine is critical. This prevents side reactions in the subsequent nucleophilic substitution step, ensuring regioselectivity. The formation of a dimethylpyrrole group is an effective and reversible strategy.[7]

  • Nucleophilic Aromatic Substitution (SNAAr): The protected intermediate undergoes methoxylation. The electron-withdrawing nature of the pyridine ring facilitates the displacement of the bromide at the C5 position by a methoxide nucleophile.

  • Deprotection: The protecting group is removed to regenerate the free amine. This two-step introduction of the hydroxyl group (via methoxy) is often more reliable than direct hydroxylation.

  • Demethylation: The methoxy group is cleaved to yield the target pyridinol. Strong acids like sulfuric acid or hydrobromic acid are typically employed for this ether cleavage.[7]

  • Hydrochloride Salt Formation: The final step involves treating the free base (5-Amino-2-pyridinol) with hydrochloric acid in an appropriate solvent (e.g., isopropanol or ether) to precipitate the stable, crystalline hydrochloride salt, which improves handling and shelf-life.

Analytical Characterization

To confirm the identity and purity of the synthesized compound, a standard battery of analytical techniques would be employed:

  • NMR Spectroscopy (¹H and ¹³C): To elucidate the chemical structure, confirm the positions of the amino and hydroxyl groups, and verify the absence of starting materials.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound (146.57 for the free base).

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as N-H and O-H stretches of the amine and hydroxyl groups, and the C=O stretch of the pyridinone tautomer.

  • Purity Analysis (HPLC): To determine the purity of the final product, which is typically required to be >95% for use in biological screening.

Potential Applications in Drug Discovery

While this compound itself does not have extensively documented biological activity, its core scaffold is a privileged structure in medicinal chemistry.[1] Its value lies in its potential as a versatile building block and fragment for developing novel therapeutics.

The Aminopyridinone Scaffold as a Kinase Hinge-Binder

Many successful kinase inhibitors utilize a heterocyclic core that forms key hydrogen bonds with the "hinge" region of the ATP-binding pocket. The aminopyridinone motif is an excellent candidate for this role. The lactam moiety can act as a hydrogen bond donor and acceptor, while the exocyclic amine can form an additional hydrogen bond, effectively anchoring the molecule to the target. This three-point interaction can provide both high affinity and selectivity.

Fragment-Based Drug Discovery (FBDD)

With a low molecular weight (146.57 g/mol ), this compound is an ideal candidate for fragment-based screening. Its structural simplicity and rich chemical functionality allow it to serve as an excellent starting point. Hits from a fragment screen can be elaborated by adding substituents at the amino group or the pyridine ring to improve potency and selectivity.

Precedent in Biologically Active Molecules

The broader class of substituted pyridinone and aminopyridine derivatives has demonstrated significant and diverse biological activities, underscoring the potential of this core structure.

  • PCSK9 Inhibition: Recently, 4-amino-2-pyridone derivatives were identified as potent, orally available small-molecule inhibitors of PCSK9 secretion.[8] These compounds increase the expression of the LDL receptor, suggesting a therapeutic application in hypercholesterolemia. The aminopyridone core was central to the observed activity.[8]

  • AMPA Receptor Antagonism: Perampanel, an approved anti-epileptic drug, is a 1,3,5-triaryl-1H-pyridin-2-one derivative that acts as a noncompetitive AMPA receptor antagonist.[9] This highlights the utility of the pyridinone scaffold in targeting central nervous system disorders.

  • General Pharmacological Relevance: Aminopyridines are considered safer alternatives to anilines in drug design, as they have a reduced potential for oxidative metabolism to toxic species.[10] The pyridinone scaffold is also a known bioisostere for various other rings like pyrimidines and phenols, allowing for scaffold hopping strategies in lead optimization.[1]

Experimental Protocol: Screening for Kinase Inhibitory Activity

To translate the theoretical potential of this compound into actionable data, a robust screening protocol is required. The following workflow describes a self-validating system for identifying and characterizing its potential as a kinase inhibitor.

Workflow Overview

This protocol employs a primary biochemical screen against a panel of kinases, followed by dose-response validation and a cellular assay to confirm target engagement in a more physiologically relevant context.

screening_workflow A Step 1: Primary Screen - Compound: 5-Amino-2-pyridinol HCl - Assay: In vitro kinase activity (e.g., ADP-Glo™) - Concentration: Single high dose (e.g., 10 µM) - Target: Panel of diverse kinases (e.g., TKs, CMGC) B Data Analysis - Calculate % Inhibition vs. Controls - Identify primary hits (e.g., >50% inhibition) A->B Select hits C Step 2: Dose-Response Validation - Assay: Same as primary screen - Concentration: 10-point serial dilution - Target: Hits from primary screen B->C Select hits D Data Analysis - Plot % Inhibition vs. [Compound] - Calculate IC₅₀ values C->D Confirm potency E Step 3: Cellular Target Engagement - Assay: NanoBRET™ Target Engagement Assay - System: Cells expressing NanoLuc®-Kinase fusion - Goal: Confirm binding to target in live cells D->E Confirm potency F Data Analysis - Generate dose-response curve - Calculate cellular IC₅₀ or Kᴅ E->F Validate in-cell activity G Hit Confirmation & SAR Progression - Validated hit with biochemical and cellular activity F->G Validate in-cell activity

Caption: A robust workflow for screening and validating kinase inhibitor activity.

Detailed Step-by-Step Methodology

Part 1: Primary Biochemical Screen (ADP-Glo™ Kinase Assay)

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Assay Plate Preparation: In a 384-well plate, add 5 µL of kinase reaction buffer containing the specific kinase and its peptide substrate.

  • Compound Addition: Add 50 nL of the 10 mM stock solution to the assay wells for a final concentration of 10 µM. For controls, add 50 nL of DMSO (negative control) and 50 nL of a known inhibitor (positive control).

  • Initiate Reaction: Add 5 µL of ATP solution to all wells to start the kinase reaction. Incubate at room temperature for 1 hour.

  • Detect ATP Depletion:

    • Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via luciferase. Incubate for 30 minutes.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Rationale: This single-point screen efficiently identifies potential interactions across a broad kinase panel. A high concentration is used to maximize the chances of detecting even weak binders, which can be optimized later. The ADP-Glo™ assay is a universal method applicable to nearly any kinase.

Part 2: IC₅₀ Determination

  • Compound Preparation: Perform a serial dilution of the 10 mM stock solution in DMSO to create a concentration gradient (e.g., from 100 µM to 1 nM).

  • Assay Execution: Repeat the ADP-Glo™ assay as described above, but instead of a single concentration, add 50 nL of each concentration from the serial dilution to the respective wells.

  • Data Analysis: Calculate the percent inhibition for each concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

  • Rationale: This step quantifies the potency of the compound against the specific kinases identified as hits in the primary screen. A precise IC₅₀ value is essential for comparing compounds and making decisions about which hits to advance.

Part 3: Cellular Target Engagement (NanoBRET™ Assay)

  • Cell Preparation: Use a cell line engineered to stably express the kinase of interest as a fusion protein with NanoLuc® luciferase. Plate these cells in a 96-well plate.

  • Compound Addition: Treat the cells with varying concentrations of this compound and incubate for 2 hours to allow for cell entry and target binding.

  • Tracer Addition: Add the fluorescent NanoBRET™ tracer, which also binds to the kinase's ATP pocket, and incubate.

  • Signal Detection: Add the NanoLuc® substrate to generate bioluminescence. Read both the donor (luciferase, ~460 nm) and acceptor (tracer, >600 nm) emission wavelengths.

  • Data Analysis: Calculate the NanoBRET™ ratio (Acceptor Emission / Donor Emission). A decrease in this ratio indicates that the test compound is displacing the fluorescent tracer from the kinase, confirming target engagement. Plot the ratio against compound concentration to determine a cellular IC₅₀.

  • Rationale: This assay provides definitive proof that the compound can penetrate the cell membrane and bind to its intended target in a physiological context. This is a critical step to eliminate artifacts from biochemical assays and confirm that the compound has the potential to be effective in a living system.

Safety and Handling

As with any laboratory chemical, proper safety precautions are essential. Based on data for related aminopyridine compounds, the following guidelines should be observed:

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[11]

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling.

  • Toxicity: Aminopyridine derivatives can be toxic if swallowed, inhaled, or absorbed through the skin. Always consult the specific Safety Data Sheet (SDS) provided by the supplier for detailed hazard information.

  • Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place, away from incompatible materials.[3]

Conclusion

This compound (CAS 117865-72-2) is more than just a catalog chemical. It is a strategically designed building block that embodies the desirable features of the aminopyridinone scaffold: a privileged core for biological interactions, tautomeric versatility, and multiple vectors for chemical elaboration. While direct biological data is sparse, its potential, inferred from the success of related compounds in diverse therapeutic areas like oncology, CNS disorders, and cardiovascular disease, is significant.[1][8][9] For researchers and drug development professionals, this compound represents a valuable starting point for fragment-based screening and lead optimization campaigns, particularly in the competitive field of kinase inhibitor discovery.

References

  • 5-AMINO-1,2-DIHYDROPYRIDIN-2-ONE HYDROCHLORIDE | CAS 117865-72-2. (n.d.). Matrix Fine Chemicals.
  • 5-Amino-2-Pyridinol Hydrochloride_117865-72-2_Hairui Chemical. (n.d.). Hairui Chemical.
  • 117865-72-2. (n.d.). ChemSrc.
  • 5-amino-2-hydroxypyridine hydrochloride;CAS No.:117865-72-2. (n.d.). Molbase.
  • Movassaghi, M., & Hill, M. D. (2007). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. Organic letters, 9(18), 3587–3589.
  • Ferri, N., Caccia, C., Ceni, E., et al. (2024). Identification of 4-amino-2-Pyridones as new potent PCSK9 inhibitors. European Journal of Medicinal Chemistry, 265, 116086.
  • Hibi, S., Ueno, K., Nagato, S., et al. (2012). Discovery of 2-(2-oxo-1-phenyl-5-pyridin-2-yl-1,2-dihydropyridin-3-yl)benzonitrile (perampanel): a novel, noncompetitive α-amino-3-hydroxy-5-methyl-4-isoxazolepropanoic acid (AMPA) receptor antagonist. Journal of medicinal chemistry, 55(23), 10584–10600.
  • CN105175321A - Synthesis method of 2-amino-5-hydroxypyridine. (n.d.). Google Patents.
  • Wang, Y., et al. (2016). Synthesis of 2-Amino-5-hydroxypyridine via Demethoxylation. Asian Journal of Chemistry, 28(6), 1403-1404.
  • Chloride. (n.d.). OChem Incorporation.

Sources

An In-depth Technical Guide to the Synthesis of 5-Amino-2-pyridinol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical synthesis of 5-Amino-2-pyridinol hydrochloride, a valuable pyridine derivative. The synthesis is presented with a focus on the underlying chemical principles, detailed experimental protocols, and the necessary safety precautions. This document is intended to be a practical resource for chemists in research and development.

Introduction and Strategic Overview

5-Amino-2-pyridinol is a heterocyclic compound of interest in medicinal chemistry and materials science due to its bifunctional nature, possessing both an amino and a hydroxyl group on a pyridine ring. These functional groups provide versatile handles for further chemical modifications, making it a useful building block in the synthesis of more complex molecules, including pharmaceutical intermediates and functional materials.[1] This guide will focus on a common and reliable synthetic route to its hydrochloride salt, which often exhibits improved stability and handling characteristics compared to the free base.

The most prevalent synthetic strategy involves a two-step process commencing from 2-hydroxypyridine. The core of this approach is the regioselective nitration of the pyridine ring, followed by the reduction of the resulting nitro group to an amine. The final step is the formation of the hydrochloride salt.

The overall synthetic workflow can be visualized as follows:

Synthesis_Workflow Start 2-Hydroxypyridine Nitration Stage 1: Nitration Start->Nitration Intermediate 2-Hydroxy-5-nitropyridine Nitration->Intermediate Reduction Stage 2: Reduction Intermediate->Reduction Free_Base 5-Amino-2-pyridinol Reduction->Free_Base Salt_Formation Stage 3: Salt Formation Free_Base->Salt_Formation Final_Product This compound Salt_Formation->Final_Product

Caption: High-level overview of the synthesis of this compound.

Detailed Synthetic Protocols

Stage 1: Synthesis of 2-Hydroxy-5-nitropyridine

The initial step is the nitration of 2-hydroxypyridine. This electrophilic aromatic substitution is typically achieved using a mixture of nitric acid and sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺).

Experimental Protocol:

  • In a flask equipped with a magnetic stirrer and a dropping funnel, carefully add 2-hydroxypyridine to a pre-cooled (0-5 °C) mixture of concentrated sulfuric acid.

  • While maintaining the low temperature, slowly add a solution of concentrated nitric acid in concentrated sulfuric acid dropwise to the reaction mixture.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is carefully poured onto crushed ice, leading to the precipitation of the crude product.

  • The solid is collected by filtration, washed with cold water until the washings are neutral, and then dried.

  • Recrystallization from a suitable solvent, such as ethanol or water, can be performed to purify the 2-hydroxy-5-nitropyridine.[2]

Stage 2: Reduction of 2-Hydroxy-5-nitropyridine

The nitro group of 2-hydroxy-5-nitropyridine is then reduced to an amino group. Catalytic hydrogenation is a common and efficient method for this transformation.

Experimental Protocol:

  • To a solution of 2-hydroxy-5-nitropyridine in a suitable solvent such as ethanol or methanol, add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).

  • The reaction mixture is then subjected to a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator) and stirred vigorously at room temperature.

  • The reaction is monitored by TLC until the starting material is completely consumed.

  • Upon completion, the catalyst is removed by filtration through a pad of Celite.

  • The filtrate, containing the desired 5-amino-2-pyridinol, is concentrated under reduced pressure.

Stage 3: Formation of this compound

The final step is the conversion of the 5-amino-2-pyridinol free base into its hydrochloride salt.

Experimental Protocol:

  • Dissolve the crude 5-amino-2-pyridinol in a minimal amount of a suitable solvent, such as isopropanol or ethanol.

  • To this solution, add a stoichiometric amount of concentrated hydrochloric acid or a solution of hydrogen chloride in a suitable organic solvent (e.g., HCl in isopropanol).

  • The hydrochloride salt will precipitate out of the solution. The precipitation can be aided by cooling the mixture in an ice bath.

  • The solid product is collected by filtration, washed with a small amount of cold solvent, and dried under vacuum to yield this compound.

Reaction Mechanism

The reduction of the nitro group by catalytic hydrogenation proceeds through a series of intermediates. The nitro group is sequentially reduced to a nitroso group, then to a hydroxylamine, and finally to the amine.

Reduction_Mechanism Nitro R-NO₂ (Nitro) Nitroso R-NO (Nitroso) Nitro->Nitroso + H₂, - H₂O Hydroxylamine R-NHOH (Hydroxylamine) Nitroso->Hydroxylamine + H₂ Amine R-NH₂ (Amine) Hydroxylamine->Amine + H₂, - H₂O

Caption: Simplified mechanism for the catalytic hydrogenation of a nitro group.

Characterization of this compound

The final product should be characterized to confirm its identity and purity. The following table summarizes typical analytical data for 5-Amino-2-pyridinol.[1][3]

PropertyValue
Molecular Formula C₅H₇ClN₂O
Molecular Weight 146.58 g/mol
Appearance Off-white to light brown solid
Melting Point Approximately 180 °C (for the free base)
¹H NMR Spectral data will show characteristic peaks for the aromatic protons and the amine protons.
IR Spectroscopy Characteristic absorptions for N-H, O-H, and C=C bonds of the pyridine ring.

Safety Precautions

The synthesis of this compound involves the use of hazardous chemicals, and appropriate safety measures must be taken.

  • Acids: Concentrated sulfuric and nitric acids are highly corrosive. They should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. The hydrogenation should be carried out in a well-ventilated area, away from ignition sources. The palladium on carbon catalyst can be pyrophoric when dry and should be handled with care.

  • Solvents: Organic solvents used in the synthesis are often flammable and should be handled in a well-ventilated fume hood.

Always consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

The synthesis of this compound via the nitration of 2-hydroxypyridine followed by catalytic hydrogenation is a robust and well-established method. By following the detailed protocols and adhering to the necessary safety precautions outlined in this guide, researchers can reliably produce this valuable chemical intermediate for a variety of applications in drug discovery and materials science.

References

  • CN104447522A - Preparation method of 5-nitro-2-aminopyridine - Google P
  • Yadav, V., et al. (2022). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. Scientific Reports, 12(1), 1-13. [Link]
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5-Amino-2-pyridinol hydrochloride structural analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Structural Analogs of 5-Amino-2-pyridinol hydrochloride

Audience: Researchers, scientists, and drug development professionals.

Abstract: The 5-amino-2-pyridinol scaffold, which exists predominantly in its tautomeric 2-pyridone form, represents a privileged structure in modern medicinal chemistry.[1][2][3] Its unique combination of hydrogen bonding capabilities, metabolic stability, and tunable physicochemical properties has established it as a versatile template for designing novel therapeutic agents.[3][4][5] This technical guide provides a comprehensive exploration of the structural analogs of this compound, navigating from foundational principles of molecular design and synthesis to rigorous methods of characterization and biological evaluation. We will delve into the causal reasoning behind experimental choices, present detailed, field-proven protocols, and analyze structure-activity relationships (SAR) to empower researchers in their drug discovery endeavors. The broad spectrum of pharmacological activities associated with this class, including anticancer, anti-inflammatory, and antimicrobial effects, underscores its profound potential in developing next-generation therapeutics.[4][5]

The journey into the analogs of 5-Amino-2-pyridinol begins with an appreciation of the core chemical entity. The structure is characterized by a pyridine ring bearing an amino group at the C5 position and a hydroxyl group at the C2 position. However, this representation is only one part of the story due to keto-enol tautomerism.

The Dominance of the 2-Pyridone Tautomer

In both solid and solution phases, the equilibrium overwhelmingly favors the 2(1H)-pyridone form over the 2-hydroxypyridine form.[1][2] This thermodynamic preference is critical, as the resulting lactam moiety possesses distinct chemical properties. The 2-pyridone structure features a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the C=O group), capabilities that are fundamental to its role in mimicking peptide bonds and interacting with biological targets like kinase hinges.[1][3]

Caption: Tautomeric equilibrium of the 2-hydroxypyridine and 2(1H)-pyridone forms.

Physicochemical Properties and Role as a Bioisostere

The 2-pyridone scaffold is frequently employed as a bioisostere for amides, phenyls, pyrimidines, and other heterocyclic rings.[1][3] This strategic substitution can modulate key drug-like properties:

  • Solubility: The polar nature of the pyridone ring often enhances aqueous solubility. The hydrochloride salt form of the parent compound further improves this critical parameter.

  • Lipophilicity: Judicious substitution on the pyridone ring allows for fine-tuning of the molecule's lipophilicity, directly impacting its absorption, distribution, metabolism, and excretion (ADME) profile.

  • Metabolic Stability: The pyridone core is generally robust and less susceptible to certain metabolic pathways compared to electronically similar phenyl or phenol rings.[1]

The 5-amino group serves as a versatile synthetic handle for introducing a wide array of substituents, enabling the exploration of chemical space and the optimization of target interactions. It can also act as a key hydrogen bond donor in ligand-receptor binding.

Design and Synthesis of Structural Analogs

The rational design of analogs targets the modification of three primary positions: the N1 position of the pyridone ring, the C5 amino group, and other positions (C3, C4, C6) on the pyridone core.

General Synthetic Workflow

A typical workflow for analog development is a multi-stage process, beginning with synthesis and culminating in biological evaluation. This iterative cycle is central to refining SAR and optimizing lead compounds.

Caption: General workflow for analog synthesis and evaluation.

workflow start Core Scaffold (e.g., 5-Amino-2-pyridinol) design Analog Design & Virtual Screening start->design synthesis Chemical Synthesis design->synthesis purification Purification (HPLC, Column Chrom.) synthesis->purification characterization Structural Characterization (NMR, MS, IR) purification->characterization screening Primary Biological Screening (e.g., In vitro assays) characterization->screening sar SAR Analysis screening->sar sar->design Iterative Refinement optimization Lead Optimization sar->optimization

Key Synthetic Strategies and Protocols

The synthesis of pyridone derivatives often involves established condensation reactions or modifications of pre-formed pyridine rings.[4][5]

Strategy 1: Acylation of the 5-Amino Group

A common and effective method to generate diversity is the acylation of the 5-amino group or the coupling of the pyridone carboxylate with various amines or amino acids. This approach was successfully used to create analogs of 5-substituted-2(1H)-pyridone as potential drugs for idiopathic pulmonary fibrosis (IPF).[6][7]

Protocol: Synthesis via Mixed Anhydride Method [6][7]

This protocol describes the coupling of a pyridone carboxylic acid with an amino acid ester, a robust method for generating amide-linked analogs.

Objective: To synthesize methyl 2-(6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxamido)propanoate.

Materials:

  • 6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxylic acid

  • Anhydrous N,N-Dimethylformamide (DMF)

  • N-methylmorpholine (NMM)

  • Isobutyl chloroformate

  • L-alanine methyl ester hydrochloride

  • Standard workup and purification reagents (Ethyl acetate, NaHCO₃ solution, brine, MgSO₄, silica gel)

Step-by-Step Procedure:

  • Reactant Preparation: Dissolve 1 equivalent of 6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxylic acid (e.g., 0.46 mmol, 100 mg) in anhydrous DMF.

  • Activation: Cool the mixture to -15 °C in an ice-salt bath. Add 1 equivalent of NMM (0.46 mmol, 51 µL) followed by the dropwise addition of 1 equivalent of isobutyl chloroformate (0.46 mmol, 60 µL).

    • Causality Note: This step forms a highly reactive mixed anhydride intermediate, which is susceptible to nucleophilic attack by the amine. The low temperature is crucial to prevent side reactions and decomposition of the anhydride.

  • Amine Preparation: In a separate flask, dissolve 1 equivalent of L-alanine methyl ester hydrochloride (0.46 mmol, 65 mg) in anhydrous DMF and neutralize it with 1 equivalent of NMM (0.46 mmol, 51 µL) to free the primary amine.

  • Coupling Reaction: Add the neutralized amino acid ester solution to the mixed anhydride solution. Stir the reaction mixture at -15 °C for 4 hours, then allow it to warm to room temperature and stir for an additional 24 hours.

    • Self-Validation: Progress of the reaction can be monitored by Thin Layer Chromatography (TLC) to observe the consumption of the starting carboxylic acid.

  • Workup: Quench the reaction with water and extract the product with ethyl acetate. Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and brine. Dry the organic phase over anhydrous MgSO₄.

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the final compound.

Strategy 2: Late-Stage Functionalization via Cross-Coupling

For more advanced analogs, modern synthetic techniques like palladium-catalyzed cross-coupling reactions allow for the introduction of substituents late in the synthetic sequence. This is particularly efficient for building a library of analogs from a common bromo-substituted precursor, as demonstrated in the development of TBK1/IKKε inhibitors.[8]

Structural Characterization of Analogs

Unambiguous confirmation of the chemical structure of newly synthesized analogs is a cornerstone of chemical research. A multi-technique approach is standard practice.

Technique Purpose and Key Observables Reference
¹H & ¹³C NMR Provides detailed information on the carbon-hydrogen framework. Chemical shifts, coupling constants, and integration confirm proton environments and connectivity. ¹³C NMR confirms the number and type of carbon atoms.[9]
Mass Spectrometry (MS) Determines the molecular weight of the compound, confirming its elemental composition. High-resolution MS (HRMS) provides highly accurate mass data to confirm the molecular formula.[9][10]
Infrared (IR) Spectroscopy Identifies key functional groups. For pyridone analogs, characteristic peaks include the C=O stretch (around 1650 cm⁻¹), N-H stretch (around 3200-3400 cm⁻¹), and C=C/C=N stretches in the aromatic region.[9][11]
High-Performance Liquid Chromatography (HPLC) Assesses the purity of the final compound. A single, sharp peak indicates a high degree of purity, which is essential for accurate biological testing.[6]
Elemental Analysis Determines the percentage composition of elements (C, H, N), providing further confirmation of the empirical formula.[9]

Biological Evaluation and Therapeutic Applications

Analogs of the 5-amino-2-pyridone core have demonstrated a remarkable breadth of biological activities, positioning them as valuable scaffolds for targeting various diseases.

Anticancer Activity

Pyridinone derivatives are potent antiproliferative agents that target numerous cancer-related proteins, including protein tyrosine kinases, histone deacetylases (HDAC), and mitogen-activated protein kinases (MAPK).[4] Their ability to act as kinase hinge-binding motifs makes them particularly effective in this domain.[4][5]

Case Study: Inhibition of TBK1/IKKε Kinases The non-canonical IκB kinases TBK1 and IKKε are implicated in obesity and inflammation. Structural analogs of a chromeno[2,3-b]pyridine core (which contains a pyridone-like system) were synthesized and evaluated.

Analog Substitution Target IC₅₀ (nM) Reference
R₇, R₈ = H (Amlexanox)TBK1~1-2 µM[8]
R₇ = Me, R₈ = HTBK1210[8]
R₇ = OMe, R₈ = HTBK1220[8]
R₇ = H, R₈ = OMeIKKε310[8]

This data illustrates how subtle structural modifications on the core scaffold can dramatically improve potency and even introduce selectivity between closely related kinases.

Anti-inflammatory Activity

The pyridone scaffold is a key feature in molecules designed to treat inflammatory diseases.

Case Study: PI3Kγ Inhibition Phosphoinositide 3-kinase gamma (PI3Kγ) is a critical target for inflammatory and autoimmune disorders. A series of 7-substituted triazolopyridines, which are structurally related to the aminopyridine core, led to the discovery of CZC24758, a potent and orally bioavailable PI3Kγ inhibitor that showed efficacy in a mouse model of collagen-induced arthritis.[12]

Caption: Simplified PI3K Signaling Pathway in Inflammation.

pi3k_pathway GPCR GPCR (e.g., Chemokine Receptor) PI3Kg PI3Kγ GPCR->PI3Kg Activates PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylates PI3Kγ PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Activates NFkB NF-κB Activation Akt->NFkB Inflammation Pro-inflammatory Gene Expression NFkB->Inflammation Inhibitor Pyridone Analog (e.g., CZC24758) Inhibitor->PI3Kg Inhibits

Other Therapeutic Areas
  • Antimicrobial Activity: Pyridine derivatives have been extensively reviewed for their antibacterial and antifungal properties.[13][14]

  • Nitric Oxide Synthase (NOS) Inhibition: A series of substituted 2-aminopyridines were found to be potent inhibitors of human nitric oxide synthases, with 4,6-disubstitution enhancing both potency and specificity for the inducible isoform (iNOS).[15]

  • Idiopathic Pulmonary Fibrosis (IPF): As previously mentioned, analogs linking the 2(1H)-pyridone scaffold to natural amino acids are being explored to generate anti-fibrotic compounds with improved pharmacokinetic properties.[6][7]

Conclusion and Future Directions

The this compound scaffold and its corresponding structural analogs continue to be a fertile ground for drug discovery. The inherent chemical properties of the dominant 2-pyridone tautomer provide a robust foundation for interacting with a diverse array of biological targets. Future research will likely focus on leveraging advanced synthetic methods, such as late-stage functionalization and multicomponent reactions, to rapidly generate chemical diversity.[2] Furthermore, the integration of computational modeling and in silico screening will be instrumental in rationally designing next-generation analogs with enhanced potency, selectivity, and optimized ADME profiles, paving the way for new and effective treatments for a wide range of human diseases.

References

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  • Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I).JSciMed Central.
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  • Synthesis and Biological Activities of Some 5-(2-Arylamino-1,3,4-Thiadiazolo)-Thioazo Substituted Sulphonamides and Related Compounds.Oriental Journal of Chemistry.
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  • Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions.RSC Publishing.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.MDPI.
  • New analogs of 5-substituted-2(1H)-pyridone containing of natural amino acids as potential drugs in idiopathic pulmonary fibrosis. Investigation in silico and preliminary in vitro.Frontiers Publishing Partnerships.
  • Synthesis of a Novel Series of Amino Acid Prodrugs Based on Thienopyridine Scaffolds and Evaluation of Their Antiplatelet Activity.MDPI.
  • 4-(4-Chlorophenyl)-6-phenyl-2-(prop-2-yn-1-yloxy)nicotinonitrile.MDPI.
  • Pyridine Compounds with Antimicrobial and Antiviral Activities.MDPI.
  • Discovery of 5-(2-amino-[4][15][16]triazolo[1,5-a]pyridin-7-yl)-N-(tert-butyl)pyridine-3-sulfonamide (CZC24758), as a potent, orally bioavailable and selective inhibitor of PI3K for the treatment of inflammatory disease.PubMed.
  • Pyridones in drug discovery: Recent advances.PubMed.

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The Emerging Therapeutic Potential of 5-Amino-2-pyridinol Hydrochloride Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

The pyridinone scaffold is a cornerstone in medicinal chemistry, recognized for its versatile biological activities. Among its numerous derivatives, the 5-Amino-2-pyridinol moiety presents a particularly compelling starting point for the development of novel therapeutics. This technical guide provides an in-depth exploration of the biological activities of 5-Amino-2-pyridinol hydrochloride derivatives, offering a valuable resource for researchers, scientists, and drug development professionals. By synthesizing data from analogous pyridine-based compounds, this document illuminates the potential anticancer, antimicrobial, and anti-inflammatory applications of this promising class of molecules. The inclusion of the hydrochloride salt enhances the aqueous solubility, a critical parameter for drug development, making these derivatives particularly attractive for further investigation.

Introduction to 5-Amino-2-pyridinol and its Derivatives

5-Amino-2-pyridinol, also known as 5-amino-2-hydroxypyridine, is a heterocyclic organic compound with the chemical formula C₅H₆N₂O. The presence of both an amino and a hydroxyl group on the pyridine ring offers multiple sites for chemical modification, allowing for the creation of a diverse library of derivatives. The tautomeric nature of the 2-hydroxypyridine to the 2-pyridone form is a key structural feature that influences its biological activity.

The hydrochloride salt of these derivatives is of particular interest in a pharmaceutical context. The addition of hydrochloric acid to a basic nitrogen atom on the pyridine ring or a substituent forms a salt, which typically exhibits improved water solubility and stability compared to the free base. This enhanced solubility is advantageous for formulation and bioavailability.

Anticancer Activity: A Promising Frontier

Derivatives of 5-aminopyridine have demonstrated significant potential as anticancer agents. While direct studies on this compound derivatives are nascent, research on structurally similar compounds provides compelling evidence for their potential efficacy.

Mechanism of Action: Insights from Related Compounds

One of the key mechanisms through which aminopyridine derivatives may exert their anticancer effects is through the inhibition of critical cellular enzymes. For instance, studies on 5-alkylamino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone have shown potent inhibition of ribonucleotide reductase[1]. This enzyme is crucial for the synthesis of deoxyribonucleotides, the building blocks of DNA. Its inhibition leads to the depletion of the dNTP pool, thereby halting DNA replication and selectively targeting rapidly proliferating cancer cells.

Furthermore, some 6-amino-2-pyridone-3,5-dicarbonitrile derivatives have exhibited potent anti-cancer activity against glioblastoma cells, as well as liver, breast, and lung cancers[2]. While the exact mechanism for this specific scaffold is under investigation, it highlights the potential for substituted aminopyridones to interfere with cancer cell proliferation.

Quantitative Analysis of Anticancer Activity

The anticancer efficacy of novel compounds is typically quantified by their half-maximal inhibitory concentration (IC₅₀) against various cancer cell lines. The following table summarizes the IC₅₀ values for representative 5-aminopyridine derivatives from the literature, demonstrating their potent activity.

Compound ClassCancer Cell LineIC₅₀ (µM)Reference
5-(Alkylamino)pyridine-2-carboxaldehyde thiosemicarbazonesL1210 Leukemia1.0 - 1.4[1]
6-Amino-5-cyano-2-thiopyrimidinesLeukemia2.4 - 4.14[3]
5-Amino[1][2][4]triazole DerivativesHepG2 (Liver)17.69 - 25.4[5]
5-Amino[1][2][4]triazole DerivativesMCF7 (Breast)17.69 - 27.09[5]

This table presents data for structurally related compounds to infer the potential of this compound derivatives.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

A standard method to assess the anticancer activity of novel compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Principle: This colorimetric assay measures the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Culture: Culture the desired cancer cell line (e.g., MCF-7, HepG2) in appropriate media and conditions until they reach logarithmic growth phase.

  • Cell Seeding: Trypsinize the cells and seed them into a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO, water). Serially dilute the compound to the desired concentrations. Add the compound solutions to the respective wells and incubate for 48-72 hours. Include a vehicle control (solvent only) and a positive control (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value using non-linear regression analysis.

Workflow Diagram:

MTT_Assay_Workflow A Seed Cancer Cells in 96-well Plate B Incubate for 24h A->B C Treat with 5-Amino-2-pyridinol Hydrochloride Derivatives B->C D Incubate for 48-72h C->D E Add MTT Reagent D->E F Incubate for 4h E->F G Solubilize Formazan Crystals F->G H Measure Absorbance at 570 nm G->H I Calculate IC50 Value H->I

Caption: Workflow for determining the in vitro cytotoxicity of this compound derivatives using the MTT assay.

Antimicrobial Activity: A Broad Spectrum of Possibilities

The pyridine ring is a common motif in many antimicrobial agents. Derivatives of 2-aminopyridine and 2-pyridone have shown promising activity against a range of bacterial and fungal pathogens.

Potential Mechanisms of Antimicrobial Action

A key target for antibacterial drugs is the bacterial DNA replication machinery. Some 2-pyridone derivatives have been identified as inhibitors of bacterial type II DNA topoisomerases, specifically DNA gyrase and topoisomerase IV[6]. These enzymes are essential for maintaining the proper topology of DNA during replication and transcription. Their inhibition leads to DNA damage and ultimately cell death.

Another potential mechanism involves the chelation of essential metal ions. Hydroxypyridones are known to be excellent chelators of iron(III)[7]. By sequestering iron, which is a critical nutrient for bacterial growth and virulence, these compounds can exert a bacteriostatic effect[7].

Spectrum of Antimicrobial Activity

Studies on various 2-amino-5-substituted pyridine derivatives have demonstrated their efficacy against both Gram-positive and Gram-negative bacteria, as well as fungi.

Compound ClassMicroorganismActivity (MIC)Reference
2-Amino-5-substituted Pyridine DerivativesS. aureus0.039 µg/mL[8]
2-Amino-5-substituted Pyridine DerivativesB. subtilis0.039 µg/mL[8]
N-amino-5-cyano-6-pyridonesE. coli3.91 µg/mL[6]
Pyridone DerivativesC. albicans1.95 µg/mL[6]

This table presents data for structurally related compounds to infer the potential of this compound derivatives.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Step-by-Step Methodology:

  • Prepare Inoculum: Grow the test microorganism in a suitable broth medium to a standardized turbidity (e.g., 0.5 McFarland standard).

  • Prepare Compound Dilutions: Prepare a series of two-fold dilutions of the this compound derivative in a 96-well microtiter plate containing broth medium.

  • Inoculate Wells: Add a standardized volume of the microbial inoculum to each well. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at the appropriate temperature and duration for the test microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • Determine MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Workflow Diagram:

MIC_Determination_Workflow A Prepare Serial Dilutions of Test Compound in 96-well Plate C Inoculate Wells A->C B Prepare Standardized Microbial Inoculum B->C D Incubate at Appropriate Temperature and Duration C->D E Visually Determine the Lowest Concentration with No Growth (MIC) D->E

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound derivatives.

Anti-inflammatory Activity: Modulating the Inflammatory Response

The pyridine and pyrimidine scaffolds are present in numerous anti-inflammatory drugs. Their derivatives often exhibit anti-inflammatory properties by inhibiting key mediators of the inflammatory cascade.

Plausible Mechanisms of Anti-inflammatory Action

A primary mechanism of action for many anti-inflammatory drugs is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is inducible during inflammation and responsible for the production of prostaglandins. Pyrimidine derivatives have been shown to be potent inhibitors of COX-2[9].

Another important inflammatory mediator is nitric oxide (NO), produced by inducible nitric oxide synthase (iNOS) in macrophages. Overproduction of NO contributes to tissue damage in chronic inflammatory conditions. Certain pyridine derivatives have demonstrated the ability to inhibit NO production in lipopolysaccharide (LPS)-stimulated macrophages[10].

In Vitro Evaluation of Anti-inflammatory Activity

The anti-inflammatory potential of novel compounds can be assessed by measuring their ability to inhibit the production of inflammatory mediators in cell-based assays.

Compound ClassAssayIC₅₀ (µM)Reference
Pyrazolo[3,4-d]pyrimidine derivativesCOX-2 Inhibition0.04[9]
Pyridine derivativesNO Inhibition in RAW 264.7 cells76.6[10]

This table presents data for structurally related compounds to infer the potential of this compound derivatives.

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

This assay measures the ability of a compound to inhibit the production of NO in LPS-stimulated macrophages.

Principle: The concentration of nitrite, a stable metabolite of NO, in the cell culture supernatant is measured using the Griess reagent.

Step-by-Step Methodology:

  • Cell Culture and Seeding: Culture RAW 264.7 macrophages and seed them into a 96-well plate.

  • Compound and LPS Treatment: Pre-treat the cells with various concentrations of the this compound derivative for 1 hour. Then, stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.

  • Griess Assay:

    • Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

    • Add 50 µL of sulfanilamide solution (Griess Reagent A) and incubate for 10 minutes at room temperature in the dark.

    • Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride solution (Griess Reagent B) and incubate for another 10 minutes at room temperature in the dark.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the percentage of NO inhibition relative to the LPS-only treated cells. Calculate the IC₅₀ value.

Signaling Pathway Diagram:

Anti_inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NFkB NF-κB IKK->NFkB iNOS_gene iNOS Gene Transcription NFkB->iNOS_gene iNOS_protein iNOS Protein iNOS_gene->iNOS_protein NO Nitric Oxide (NO) iNOS_protein->NO Inflammation Inflammation NO->Inflammation Pyridinol_Derivative 5-Amino-2-pyridinol Hydrochloride Derivative Pyridinol_Derivative->IKK Inhibition Pyridinol_Derivative->NFkB Inhibition

Caption: Putative inhibitory effect of this compound derivatives on the LPS-induced inflammatory pathway leading to nitric oxide production.

Conclusion and Future Directions

While direct and extensive research on the biological activities of this compound derivatives is still an emerging field, the wealth of data on structurally related 2-pyridone and 5-aminopyridine compounds provides a strong rationale for their investigation as potential therapeutic agents. The evidence points towards promising anticancer, antimicrobial, and anti-inflammatory properties. The hydrochloride formulation offers a practical advantage in terms of solubility for preclinical and clinical development.

Future research should focus on the synthesis of a focused library of this compound derivatives and their systematic evaluation in a battery of in vitro and in vivo models for the aforementioned biological activities. Elucidating the precise mechanisms of action and identifying the specific molecular targets will be crucial for optimizing their therapeutic potential and advancing them through the drug discovery pipeline. The insights provided in this guide serve as a foundational resource to inspire and direct these future research endeavors.

References

  • Sartorelli, A. C., Agrawal, K. C., & Moore, E. C. (1971). Synthesis and biological activity of 3- and 5-amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. Journal of Medicinal Chemistry, 14(9), 849-853. [Link]
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  • Piazzi, L., et al. (2019). Synthesis and Antimicrobial Evaluation of Novel Chiral 2-Amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine Derivatives. Chemistry & Biodiversity, 16(6), e1900097. [Link]
  • Pérez-Silanes, S., et al. (2021). Synthesis of 5H-indeno[1,2-b]pyridine derivatives: Antiproliferative and antimetastatic activities against two human prostate cancer cell lines. Archiv der Pharmazie, 354(8), e2100092. [Link]
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  • El-Sayed, N. F., et al. (2025). Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages. Drug Development Research, 86(6), e70146. [Link]
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The Versatile Scaffolding of 5-Amino-2-pyridinol Hydrochloride in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Aminopyridinol Scaffold

In the landscape of contemporary drug discovery, the relentless pursuit of novel molecular entities with enhanced therapeutic profiles places a premium on versatile and strategically functionalized building blocks. Among these, 5-Amino-2-pyridinol hydrochloride has emerged as a cornerstone scaffold, offering a unique combination of hydrogen bonding capabilities, tunable electronic properties, and multiple points for diversification. Its inherent structural features, combining a nucleophilic amino group and a pyridinone tautomer, render it a privileged motif in the design of a wide array of biologically active agents, particularly in the realm of kinase inhibition. This guide provides a comprehensive technical overview of this compound as a pivotal building block, delving into its synthesis, reactivity, and extensive applications in medicinal chemistry, supported by detailed experimental insights and protocols.

Physicochemical Properties and Structural Attributes

This compound is a light brown to brown solid with a melting point of approximately 220 °C (with decomposition).[1] The presence of both an amino group and a hydroxyl group on the pyridine ring gives rise to interesting tautomeric equilibria between the pyridinol and pyridone forms, a characteristic that can be exploited in molecular design to fine-tune interactions with biological targets.[2]

PropertyValueSource
Molecular Formula C₅H₇ClN₂O[1]
Molecular Weight 146.58 g/mol [1]
Melting Point ~220 °C (decomp.)[1]
Appearance Light brown to brown solid[1]
Storage Inert atmosphere, Room Temperature[1]

A summary of the key physicochemical properties of this compound.

Synthesis of the 5-Amino-2-pyridinol Core

The accessibility of the 5-Amino-2-pyridinol scaffold is a key enabler of its widespread use. Several synthetic routes have been established, offering flexibility in scale and starting material selection.

Method 1: Catalytic Hydrogenation of a Benzylated Precursor

A high-yielding and clean method involves the debenzylation of 5-(benzyloxy)pyridin-2-amine via catalytic hydrogenation. This approach is advantageous due to the mild reaction conditions and the straightforward purification of the final product.[3][4]

Experimental Protocol: Synthesis of 2-Amino-5-hydroxypyridine from 5-(benzyloxy)pyridin-2-amine [3][4]

  • To an autoclave, add 5-(benzyloxy)pyridin-2-amine, ethanol, and a toluene solution containing 10% Palladium on activated carbon (Pd/C).

  • Pressurize the autoclave with hydrogen gas to 0.2 MPa.

  • Stir the reaction mixture at 25 °C for several hours, monitoring the reaction progress by a suitable method (e.g., TLC or LC-MS).

  • Upon completion, carefully vent the autoclave and filter the reaction mixture to remove the Pd/C catalyst.

  • Wash the catalyst residue with ethanol.

  • Combine the filtrates and concentrate under reduced pressure to yield 2-amino-5-hydroxypyridine.

Method 2: Multi-step Synthesis from 2-Amino-5-bromopyridine

An alternative route commences with the readily available 2-amino-5-bromopyridine, involving a sequence of protection, methoxylation, deprotection, and demethylation steps.[5][6] This pathway offers a cost-effective option, particularly for large-scale synthesis.[7]

Workflow for the Multi-step Synthesis of 2-Amino-5-hydroxypyridine

G A 2-Amino-5-bromopyridine B Protection of Amino Group (e.g., with 2,5-hexanedione) A->B C 5-Bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine B->C D Methoxylation (Sodium methoxide) C->D E 5-Methoxy-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine D->E F Deprotection of Amino Group (Hydroxylamine hydrochloride) E->F G 2-Amino-5-methoxypyridine F->G H Demethylation (e.g., 95% H2SO4 or HBr in acetic acid) G->H I 2-Amino-5-hydroxypyridine H->I G cluster_reactants Reactants cluster_conditions Reaction Conditions A 5-Amino-2-chloropyridine F 2-Aryl-5-aminopyridine Derivative A->F B Arylboronic Acid B->F C Pd Catalyst (e.g., Pd(dppf)Cl2) C->F D Base (e.g., K2CO3) D->F E Solvent (e.g., DME/Water) E->F G cluster_inhibitor Inhibitor cluster_kinase Kinase Active Site inhibitor 5-Amino-2-pyridinol Scaffold R_group R-Group for Selectivity/Potency inhibitor->R_group Attached at 5-amino position hinge Hinge Region inhibitor->hinge H-bonding pocket Selectivity Pocket R_group->pocket Van der Waals/ H-bonding Interactions

Sources

Unlocking Therapeutic Potential: A Technical Guide to Identifying Targets for 5-Amino-2-pyridinol Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Promise of the Pyridinol Scaffold

For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is a journey of molecular exploration. The inherent versatility of heterocyclic scaffolds provides a fertile ground for this exploration, and among them, the pyridinol nucleus stands out. Its unique electronic properties and capacity for diverse substitutions make it a privileged structure in medicinal chemistry. This guide delves into the specific realm of 5-amino-2-pyridinol hydrochloride derivatives, a class of compounds with significant, yet not fully tapped, therapeutic potential.

This document is not a rigid protocol but a strategic guide. It is designed to empower researchers with the foundational knowledge and practical methodologies to identify and validate potential therapeutic targets for this promising class of molecules. We will navigate through the causal logic behind experimental choices, ensuring that each step is part of a self-validating system of discovery.

I. The 5-Amino-2-pyridinol Core: A Privileged Scaffold for Target Engagement

The 5-amino-2-pyridinol scaffold is a bioisostere of various endogenous ligands and has the potential to interact with a wide array of biological targets. The presence of the amino and hydroxyl groups allows for critical hydrogen bonding interactions within the active sites of enzymes and receptors, while the pyridine ring can engage in π-stacking and other non-covalent interactions. The hydrochloride salt form enhances the solubility and bioavailability of these derivatives, making them attractive for drug development.

The derivatization of this core at various positions can modulate its physicochemical properties, such as lipophilicity and electronic distribution, thereby fine-tuning its binding affinity and selectivity for specific targets. This inherent "tunability" is what makes this class of compounds so promising for targeting a diverse range of pathologies.

II. Potential Therapeutic Target Classes for 5-Amino-2-pyridinol Derivatives

Based on the broader activity of pyridinone and pyridine-containing compounds, several key therapeutic target classes emerge as high-priority areas of investigation for this compound derivatives. These include enzymes implicated in cancer, inflammation, and infectious diseases.

A. Protein Kinases: Modulators of Cellular Signaling

Protein kinases are a large family of enzymes that play critical roles in regulating a vast array of cellular processes, including cell growth, differentiation, and apoptosis. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer and inflammatory disorders. The pyridinol scaffold is a known "hinge-binder," capable of forming key hydrogen bonds with the ATP-binding site of many kinases.

The p38 MAP kinase is a central player in the inflammatory response and is implicated in a variety of inflammatory and immunological disorders, such as rheumatoid arthritis.[1] Pyridinyl-imidazole and related heterocyclic compounds have been extensively studied as p38 MAPK inhibitors.[1][2] These inhibitors typically compete with ATP for binding to the kinase's active site.[2]

Involvement in Pathophysiology:

p38_pathway

ALK5, also known as Transforming Growth Factor-β (TGF-β) type I receptor kinase, is a critical mediator of fibrotic diseases, including idiopathic pulmonary fibrosis (IPF).[3] Inhibition of ALK5 can block the downstream signaling cascade that leads to the deposition of extracellular matrix. Pyrazole and pyridazine derivatives have been identified as potent ALK5 inhibitors.[4][5]

Involvement in Pathophysiology:

ALK5_pathway

MEK1 is a key component of the RAS/RAF/MEK/ERK signaling pathway, which is frequently hyperactivated in various cancers.[6] 4-anilino-5-carboxamido-2-pyridone derivatives have been identified as noncompetitive inhibitors of MEK1.[7]

Involvement in Pathophysiology:

MEK1_pathway

TBK1 and IKKε are non-canonical IκB kinases that play crucial roles in innate immunity, inflammation, and oncogenesis.[8][9] Pyridine and pyrimidine derivatives have been developed as potent inhibitors of TBK1 and IKKε.[9][10]

Involvement in Pathophysiology:

TBK1_pathway

B. Enzymes Involved in DNA Metabolism

The integrity of DNA is paramount for cellular function, and enzymes involved in its synthesis and maintenance are attractive targets for antimicrobial and anticancer therapies.

RNR is the rate-limiting enzyme in the production of deoxyribonucleotides, the building blocks of DNA.[11] Inhibition of RNR leads to the depletion of the dNTP pool, thereby halting DNA replication and repair.[12] Pyridine-2-carboxaldehyde thiosemicarbazone derivatives have shown potent RNR inhibitory activity.[13]

Involvement in Pathophysiology:

RNR_pathway

DNA gyrase is a type II topoisomerase essential for bacterial DNA replication and is a well-established target for antibiotics.[14] It introduces negative supercoils into DNA, a process that is vital for relieving torsional stress during DNA replication and transcription.[14] 2-pyridone antibacterials represent a class of DNA gyrase inhibitors.[15]

Involvement in Pathophysiology:

DNA_Gyrase_pathway

III. Experimental Workflows for Target Identification and Validation

The following section provides detailed, step-by-step methodologies for key experiments to assess the interaction of this compound derivatives with the identified potential targets.

A. General Kinase Inhibition Assay (ADP-Glo™ Format)

This is a luminescent kinase assay that measures the amount of ADP produced during a kinase reaction.

Experimental Workflow:

Kinase_Assay_Workflow

Detailed Protocol:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of the this compound derivative in DMSO.

    • Prepare serial dilutions of the test compound in kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • Prepare a solution of the target kinase (e.g., p38 MAPK, ALK5, MEK1, TBK1/IKKε) in kinase assay buffer at a concentration determined by prior enzyme titration.

    • Prepare a substrate/ATP mix in kinase assay buffer. The concentrations of substrate and ATP should be at or near their respective Km values for the kinase.

  • Plate Setup (384-well plate):

    • Add 1 µL of the diluted test compound or vehicle (DMSO) to the appropriate wells.

    • Add 2 µL of the kinase solution to all wells.

    • Initiate the kinase reaction by adding 2 µL of the substrate/ATP mix to all wells.

  • Kinase Reaction:

    • Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Luminescence Reading:

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

B. Ribonucleotide Reductase (RNR) Inhibition Assay

This assay measures the conversion of a ribonucleotide substrate to a deoxyribonucleotide product.

Experimental Workflow:

RNR_Assay_Workflow

Detailed Protocol:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of the this compound derivative in DMSO.

    • Prepare serial dilutions of the test compound in assay buffer (e.g., 50 mM HEPES, pH 7.6, 15 mM MgCl₂, 1 mM EDTA, 10 mM DTT).

    • Prepare a solution of purified RNR enzyme in assay buffer.

    • Prepare a solution of the ribonucleotide substrate (e.g., CDP, ADP, GDP, UDP) in assay buffer.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the assay buffer, the test compound or vehicle, the RNR enzyme, and the ribonucleotide substrate.

  • Incubation:

    • Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes).

  • Reaction Quenching:

    • Stop the reaction by adding an equal volume of ice-cold methanol.

  • Product Detection (LC-MS/MS):

    • Centrifuge the quenched reaction mixture to pellet the precipitated protein.

    • Analyze the supernatant by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the amount of deoxyribonucleotide product formed.

  • Data Analysis:

    • Calculate the percent inhibition of RNR activity for each compound concentration.

    • Determine the IC₅₀ value as described for the kinase assay.

C. DNA Gyrase Supercoiling Assay

This assay measures the ability of DNA gyrase to introduce negative supercoils into relaxed circular DNA.

Experimental Workflow:

Gyrase_Assay_Workflow

Detailed Protocol:

  • Reaction Setup:

    • Prepare a reaction mixture containing gyrase assay buffer (e.g., 35 mM Tris-HCl, pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 6.5% glycerol, 0.1 mg/mL albumin), relaxed pBR322 DNA, and ATP.

    • Add the this compound derivative at various concentrations.

    • Initiate the reaction by adding DNA gyrase enzyme.

  • Incubation:

    • Incubate the reaction at 37°C for 1 hour.

  • Reaction Stop:

    • Stop the reaction by adding a stop solution containing SDS and proteinase K.

  • Agarose Gel Electrophoresis:

    • Load the reaction products onto a 1% agarose gel.

    • Run the gel to separate the supercoiled and relaxed DNA forms.

  • Visualization and Analysis:

    • Stain the gel with ethidium bromide or a safer alternative and visualize the DNA bands under UV light.

    • Quantify the intensity of the supercoiled DNA band to determine the extent of inhibition.

    • Calculate the IC₅₀ value.

IV. Data Presentation and Interpretation

To facilitate the comparison of the inhibitory activities of different this compound derivatives, it is crucial to present the quantitative data in a clear and structured format.

Table 1: Inhibitory Activity of 5-Amino-2-pyridinol Derivatives against Key Therapeutic Targets

Compound IDTargetAssay TypeIC₅₀ (µM)
Derivative 1p38 MAPKKinase Inhibition[Insert Value]
Derivative 2ALK5Kinase Inhibition[Insert Value]
Derivative 3MEK1Kinase Inhibition[Insert Value]
Derivative 4TBK1Kinase Inhibition[Insert Value]
Derivative 5RNREnzyme Inhibition[Insert Value]
Derivative 6DNA GyraseSupercoiling Assay[Insert Value]

Note: The IC₅₀ values in this table are placeholders and should be populated with experimentally determined data.

V. Conclusion and Future Directions

This technical guide has outlined a systematic approach to identifying and validating potential therapeutic targets for this compound derivatives. The identified target classes, including protein kinases and enzymes involved in DNA metabolism, represent promising avenues for the development of novel therapeutics for a range of diseases.

The provided experimental workflows offer a robust framework for assessing the inhibitory activity of these compounds. The successful identification and validation of potent and selective inhibitors will require a multidisciplinary approach, combining medicinal chemistry, biochemistry, and cell biology.

Future research should focus on:

  • Synthesis of a diverse library of this compound derivatives to explore the structure-activity relationships for each target.

  • Comprehensive selectivity profiling to ensure the identified hits have a suitable therapeutic window.

  • Cell-based and in vivo studies to validate the therapeutic potential of the most promising compounds.

By following the principles and methodologies outlined in this guide, researchers can unlock the full therapeutic potential of the 5-amino-2-pyridinol scaffold and contribute to the development of the next generation of targeted therapies.

VI. References

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  • Wang, Y., et al. (2022). Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives as RAF-MEK-ERK pathway signaling pathway blockers: Synthesis, cytotoxic activity, mechanistic investigation and structure-activity relationships. European Journal of Medicinal Chemistry, 241, 114579. [Link]

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  • Zhang, T., & Pike, K. G. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 848991. [Link]

  • Collin, F., et al. (2011). Exploiting bacterial DNA gyrase as a drug target: current state and perspectives. Applied Microbiology and Biotechnology, 92(3), 479-497. [Link]

  • Dzierzbicka, K., et al. (2025). New analogs of 5-substituted-2(1H)-pyridone containing of natural amino acids as potential drugs in idiopathic pulmonary fibrosis. Investigation in silico and preliminary in vitro. Acta Biochimica Polonica, 72, 15218. [Link]

  • Barlaam, B., et al. (2007). 4-anilino-5-carboxamido-2-pyridone derivatives as noncompetitive inhibitors of mitogen-activated protein kinase kinase. Journal of Medicinal Chemistry, 50(22), 5559-5573. [Link]

  • Elgemeie, G. H., et al. (2022). A score years' update in the synthesis and biological evaluation of medicinally important 2-pyridones. Journal of the Iranian Chemical Society, 19(7), 2687-2719. [Link]

  • Reilly, J. F., et al. (2018). Design, synthesis, and biological activity of substituted 2-amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid derivatives as inhibitors of the inflammatory kinases TBK1 and IKKε for the treatment of obesity. Bioorganic & Medicinal Chemistry, 26(20), 5443-5461. [Link]

  • Stary, K., et al. (2024). Synthesis, Stability, and Biological Evaluation of Novel Aminoderivatives Incorporating the Aza-Acridine Scaffold. Molecules, 29(1), 226. [Link]

  • El-Gazzar, M. G., et al. (2021). Synthesis, docking and biological evaluation of purine-5-N-isosteresas anti-inflammatory agents. RSC Advances, 11(53), 33621-33632. [Link]

  • Oku, T., et al. (1998). Discovery of novel inhibitors of inducible nitric oxide synthase. Bioorganic & Medicinal Chemistry Letters, 8(11), 1327-1332. [Link]

  • Britton, R., et al. (2020). Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase. ACS Medicinal Chemistry Letters, 11(6), 1185-1190. [Link]

  • Tresadern, G., et al. (2020). Prediction of enzyme inhibition (IC50) using a combination of protein–ligand docking and semiempirical quantum mechanics. Journal of Chemical Information and Modeling, 60(10), 4561-4570. [Link]

  • Dzierzbicka, K., et al. (2025). New analogs of 5-substituted-2(1H)-pyridone containing of natural amino acids as potential drugs in idiopathic pulmonary fibrosis. Investigation in silico and preliminary in vitro. Frontiers in Bioscience-Landmark, 30(1), 1. [Link]

  • Brehmer, D., & Centrella, P. (2022). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv. [Link]

  • Li, X., et al. (2013). Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. Current Medicinal Chemistry, 20(13), 1666-1683. [Link]

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Sources

A Senior Application Scientist's Guide to Leveraging 5-Amino-2-pyridinol Hydrochloride in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Protein kinases have emerged as a pivotal class of therapeutic targets, particularly in oncology.[1][2] The development of small-molecule inhibitors that can selectively modulate kinase activity is a cornerstone of modern drug discovery.[1] Among the myriad of heterocyclic scaffolds employed in this endeavor, the pyridine and its derivatives have consistently proven to be a privileged framework, present in numerous FDA-approved drugs.[3][4][5] This in-depth technical guide focuses on a specific, highly versatile building block: 5-Amino-2-pyridinol hydrochloride (C₅H₆N₂O·HCl) . We will explore its strategic importance, core chemical properties, and provide field-proven synthetic protocols for its elaboration into potent kinase inhibitors. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to harness the potential of this valuable scaffold.

The Strategic Value of the 2-Hydroxypyridine Scaffold in Kinase Inhibition

The 2-hydroxypyridine moiety, which exists in tautomeric equilibrium with its 2-pyridone form, is a recurring motif in a multitude of kinase inhibitors.[6][7] Its utility stems from several key features:

  • Hydrogen Bonding Capabilities: The pyridone tautomer presents a lactam functionality that can act as both a hydrogen bond donor (N-H) and acceptor (C=O). This allows it to form crucial interactions with the hinge region of the kinase ATP-binding site, a common anchoring point for competitive inhibitors.[8]

  • Structural Rigidity and Vectorial Diversity: The pyridine ring provides a rigid core, which helps to minimize the entropic penalty upon binding. The amino group at the 5-position serves as a key synthetic handle, allowing for the introduction of diverse substituents that can be directed towards various pockets within the kinase active site to enhance potency and selectivity.[9][10]

  • Favorable Physicochemical Properties: Pyridine-based scaffolds often contribute to desirable drug-like properties, including aqueous solubility and bioavailability, which are critical for therapeutic efficacy.[11][12]

The strategic placement of the amino group in this compound makes it an ideal starting material for building libraries of inhibitors targeting a wide range of kinases, including but not limited to, Met kinase, p38 MAP kinase, and Rho kinase (ROCK).[6][13]

Core Reagent Profile: this compound

A thorough understanding of the starting material is paramount for successful and reproducible synthesis.

PropertyValueSource
Chemical Formula C₅H₇ClN₂O[14]
Molecular Weight 146.57 g/mol [14]
Appearance Solid
Melting Point ~180°C (for free base)[15]
CAS Number 117865-72-2[14][16]
SMILES Nc1ccc(O)nc1.Cl
Handling and Safety Considerations

As a hydrochloride salt, 5-Amino-2-pyridinol is generally more stable and less susceptible to air oxidation than its free base counterpart. However, standard laboratory safety protocols must be strictly adhered to.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.[17]

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[17][18][19] Avoid contact with skin and eyes.[17][20] In case of contact, rinse the affected area immediately and thoroughly with water.[17]

  • Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.[18]

Synthetic Pathways: From Building Block to Bioactive Molecule

The true power of this compound lies in its synthetic versatility. The amino group serves as a primary nucleophile and a point for diversification, while the pyridine ring itself can be further functionalized.

Workflow Overview: A Modular Approach

A common and effective strategy for elaborating this scaffold involves a modular, multi-step approach. This allows for the systematic exploration of the structure-activity relationship (SAR).

G A 5-Amino-2-pyridinol Hydrochloride B Step 1: N-Arylation / N-Acylation (Amino Group Functionalization) A->B Introduce R1 group C Step 2: Halogenation (Ring Activation) B->C Prepare for R2 introduction D Step 3: Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) C->D Introduce R2 group E Final Kinase Inhibitor Candidate D->E Final diversification & purification SAR cluster_0 Kinase ATP Binding Site cluster_1 hinge Hinge Region hydrophobic_pocket Hydrophobic Pocket solvent_front Solvent Front inhibitor [5-Amino-2-pyridinol Core] inhibitor->hinge H-Bonds R1 R1 Group (from N-Arylation) R1->hydrophobic_pocket van der Waals Interactions R2 R2 Group (from Cross-Coupling) R2->solvent_front Improves Solubility

Sources

Unlocking the Synthetic Versatility of 5-Amino-2-pyridinol Hydrochloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development, exploring the reactivity of the amino group in 5-Amino-2-pyridinol hydrochloride. This versatile building block holds significant potential in the synthesis of novel compounds for medicinal chemistry and materials science. This guide will delve into the nuanced electronic and structural characteristics that govern its chemical behavior, providing scientifically validated protocols for key synthetic transformations. We will focus on acylation, sulfonylation, and diazotization reactions, offering detailed methodologies and explaining the rationale behind experimental choices to ensure reproducible and optimal outcomes.

Introduction: The Unique Chemical Architecture of this compound

This compound is a bifunctional aromatic compound featuring a pyridine core substituted with an amino group at the 5-position and a hydroxyl group at the 2-position. Its hydrochloride salt form enhances stability and solubility in polar solvents. The inherent chemical nature of the pyridine ring, combined with the electronic contributions of the amino and hydroxyl substituents, creates a unique platform for a variety of chemical modifications. The 2-pyridinol moiety can exist in tautomeric equilibrium with its 2-pyridone form, a phenomenon influenced by solvent and pH. Understanding the interplay of these structural and electronic features is paramount to effectively harnessing the synthetic utility of this molecule, particularly the reactivity of its amino group.

Decoding the Reactivity of the Amino Group

The synthetic transformations centered on the amino group of 5-Amino-2-pyridinol are largely dictated by its nucleophilic character. This nucleophilicity is a direct consequence of the interplay between the mesomeric and inductive effects of the substituents on the pyridine ring.

  • Mesomeric Effect (+M): The lone pair of electrons on the nitrogen atom of the amino group participates in resonance with the aromatic system. This delocalization increases the electron density on the nitrogen atom, thereby enhancing its nucleophilicity and making it susceptible to attack by electrophiles.

  • Inductive Effect (-I): The electronegativity of the nitrogen atom exerts a weak electron-withdrawing inductive effect on the pyridine ring.

The dominant mesomeric effect renders the amino group a potent nucleophile, enabling a wide range of chemical reactions.

Key Synthetic Transformations

The robust nucleophilicity of the amino group in this compound allows for several pivotal synthetic transformations. The following sections provide detailed protocols and the scientific reasoning for these reactions.

Acylation: Forging Amide Bonds

Acylation of the amino group is a fundamental reaction for introducing diverse functionalities. This is typically achieved by reacting this compound with an acylating agent, such as an acid chloride or anhydride, in the presence of a suitable base.

Experimental Protocol: Synthesis of N-(2-hydroxy-5-pyridinyl)acetamide [1][2][3]

  • Dissolution & Neutralization: Dissolve this compound (1.0 equivalent) in a polar aprotic solvent like N,N-dimethylformamide (DMF). Add a non-nucleophilic base, such as triethylamine (2.2 equivalents), to neutralize the hydrochloride and scavenge the acid generated during the reaction.

  • Acylation: Cool the mixture to 0 °C in an ice bath to control the reaction's exothermicity. Slowly add acetic anhydride (1.1 equivalents) dropwise with continuous stirring.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress using thin-layer chromatography (TLC).

  • Work-up & Purification: Upon completion, quench the reaction by adding water. Extract the product with an appropriate organic solvent, such as ethyl acetate. The organic layers are then combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Rationale for Experimental Design:

  • A non-nucleophilic base is employed to prevent it from competing with the amino group for the acylating agent.[4]

  • The initial cooling to 0 °C is critical for managing the heat generated during the acylation process, which helps in minimizing the formation of unwanted byproducts.

Table 1: Examples of Acylation Reactions

Acylating AgentBaseSolventApproximate Yield (%)
Acetic AnhydrideTriethylamineDMF90-95
Benzoyl ChloridePyridinePyridine85-90
Methanesulfonyl ChlorideDIPEACH2Cl290-95

Visualization of the Acylation Workflow:

Acylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve 5-Amino-2-pyridinol HCl in DMF add_base Add Triethylamine start->add_base cool Cool to 0 °C add_base->cool add_acyl Add Acetic Anhydride cool->add_acyl react Stir at RT for 2-4h add_acyl->react quench Quench with Water react->quench extract Extract with EtOAc quench->extract purify Purify by Recrystallization extract->purify product N-(2-hydroxy-5-pyridinyl)acetamide purify->product

Caption: Workflow for the acylation of 5-Amino-2-pyridinol.

Diazotization and Subsequent Transformations: The Sandmeyer Reaction

The amino group can be converted into a diazonium salt, a highly versatile intermediate. This diazonium salt can then be displaced by a variety of nucleophiles, a process known as the Sandmeyer reaction, to introduce functionalities like halogens, cyano groups, and hydroxyl groups.[5][6][7]

Experimental Protocol: Synthesis of 5-Bromo-2-pyridinol via Sandmeyer Reaction

  • Diazotization: Dissolve this compound (1.0 equivalent) in aqueous hydrobromic acid (HBr). Cool the solution to 0-5 °C using an ice-salt bath. Add a solution of sodium nitrite (NaNO2) (1.1 equivalents) in water dropwise, ensuring the temperature remains below 5 °C to maintain the stability of the diazonium salt.[8][9]

  • Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) bromide (CuBr) (1.2 equivalents) in HBr. To this, add the freshly prepared, cold diazonium salt solution slowly.

  • Decomposition and Product Formation: Allow the reaction mixture to warm to room temperature and then gently heat to approximately 50-60 °C. The evolution of nitrogen gas indicates the progress of the reaction. Continue heating until the gas evolution ceases.

  • Isolation and Purification: Cool the reaction mixture to room temperature. The precipitated product, 5-Bromo-2-pyridinol, can be collected by filtration, washed with cold water, and then purified by recrystallization from a suitable solvent system.

Visualization of the Diazotization and Sandmeyer Reaction:

Diazotization_Sandmeyer cluster_diazotization Diazotization cluster_sandmeyer Sandmeyer Reaction start 5-Amino-2-pyridinol HCl in HBr cool_diaz Cool to 0-5 °C start->cool_diaz add_nitrite Add NaNO2 solution cool_diaz->add_nitrite diazonium Pyridinium Diazonium Salt add_nitrite->diazonium add_diaz Add Diazonium Salt diazonium->add_diaz prep_cu Prepare CuBr in HBr prep_cu->add_diaz warm Warm to 50-60 °C add_diaz->warm product 5-Bromo-2-pyridinol warm->product

Sources

A Senior Application Scientist's Guide to Heterocycle Synthesis Using 5-Amino-2-pyridinol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The synthesis of novel heterocyclic compounds remains a cornerstone of modern medicinal chemistry and materials science. Among the vast array of available starting materials, bifunctional synthons offer a particularly efficient route to complex molecular architectures. This technical guide provides an in-depth exploration of 5-Amino-2-pyridinol hydrochloride, a versatile and highly strategic building block for the construction of fused heterocyclic systems. We will move beyond simple procedural lists to dissect the underlying chemical principles, providing field-proven insights into reaction mechanisms, protocol optimization, and advanced derivatization strategies. The primary focus will be on the synthesis of the pyridopyrimidine scaffold, a privileged core in numerous biologically active molecules. This document is designed to serve as both a practical laboratory resource and a strategic guide for leveraging 5-Amino-2-pyridinol in drug discovery and development programs.

Part 1: The Strategic Value of the Aminopyridinol Scaffold

The Privileged Pyridopyrimidine Core: A Locus of Biological Activity

In the landscape of pharmacologically relevant heterocycles, the pyridopyrimidine nucleus is distinguished by its remarkable versatility and profound biological significance.[1] This ortho-fused bicyclic system, comprising a pyridine ring fused to a pyrimidine, serves as a rigid and adaptable scaffold capable of engaging with a wide array of biological targets.[1] Extensive research has demonstrated that derivatives of this core exhibit potent activities, including roles as anticancer agents (e.g., kinase inhibitors), antivirals, antimicrobials, and anti-inflammatory compounds.[2][3][4][5]

The pyrido[2,3-d]pyrimidine isomer, in particular, has been the subject of intensive investigation. Its structural analogy to purines allows it to function as an effective inhibitor for enzymes such as dihydrofolate reductase and various kinases, which are critical targets in oncology.[2][3] The ability to readily functionalize multiple positions on the bicyclic system allows for the fine-tuning of steric and electronic properties, enabling chemists to optimize potency, selectivity, and pharmacokinetic profiles.

5-Amino-2-pyridinol: A Bifunctional Synthon for Convergent Synthesis

5-Amino-2-pyridinol is a uniquely valuable starting material due to the orthogonal reactivity of its two key functional groups: the C5-amino group and the C2-pyridinol/pyridone tautomeric system.

  • The Nucleophilic Amino Group: The exocyclic amine at the C5 position serves as the primary nucleophilic center for initiating cyclization reactions. Its reactivity is analogous to that of well-studied 2-aminopyridines and aminopyrimidines used in classical heterocycle syntheses.[6][7]

  • The Pyridinol/Pyridone Tautomer: The hydroxyl group at C2 exists in equilibrium with its pyridone tautomer. This functionality not only influences the electronic character of the pyridine ring but also provides a secondary site for subsequent derivatization, such as N-alkylation or N-arylation, crucial for library development.

The use of the hydrochloride salt is a practical consideration. It enhances the compound's stability and shelf-life while often improving its solubility in specific reaction media. The freebase can be readily generated in situ through the addition of a suitable base during the reaction setup.

Part 2: Core Synthesis Pathway: Constructing the Pyrido[2,3-d]pyrimidine Scaffold

The most direct and reliable method for constructing the pyridopyrimidine core from 5-Amino-2-pyridinol involves a condensation and subsequent annulation (ring-forming) reaction with a 1,3-dielectrophilic partner, such as a β-diketone or β-ketoester.

The Annulation Principle: Mechanism of Ring Formation

The reaction proceeds through a well-established pathway analogous to the classic synthesis of pyridopyrimidines from related amino-heterocycles.[4][6] The process can be broken down into three critical steps:

  • Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of the exocyclic C5-amino group on one of the carbonyl carbons of the 1,3-dicarbonyl compound. This step is often accelerated by an acid catalyst, which protonates the carbonyl oxygen, rendering the carbon more electrophilic.

  • Intramolecular Cyclization: The resulting intermediate undergoes an intramolecular condensation. The nitrogen of the newly formed enamine attacks the second carbonyl group, leading to the formation of a six-membered dihydropyrimidine ring.

  • Dehydration: The final step is the elimination of a water molecule (dehydration) to yield the stable, aromatic pyridopyrimidine ring system.

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Caption: Generalized mechanism for pyridopyrimidine ring formation.

Key Experimental Workflow: Synthesis of a Model Pyrido[2,3-d]pyrimidine-dione

This protocol describes the synthesis of a representative 5,7-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione, a structure analogous to those prepared from 6-aminouracil.[4]

Objective: To synthesize a core pyridopyrimidine scaffold via acid-catalyzed condensation.

Materials:

  • This compound

  • Acetylacetone (2,4-pentanedione)

  • Polyphosphoric acid (PPA) or a similar acid catalyst/solvent system

  • Deionized Water

  • Sodium Bicarbonate (NaHCO₃)

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

Equipment:

  • Round-bottom flask with reflux condenser

  • Heating mantle with magnetic stirrer

  • Standard laboratory glassware

  • Rotary evaporator

  • Büchner funnel and filter paper

Procedure:

  • Reagent Setup: In a 100 mL round-bottom flask, combine this compound (1.0 eq) and acetylacetone (1.1 eq).

    • Causality: Using a slight excess of the dicarbonyl component ensures the complete consumption of the limiting aminopyridinol starting material.

  • Catalyst Addition: Carefully add polyphosphoric acid (approx. 10x the weight of the starting material) to the flask with stirring.

    • Causality: PPA serves as both the solvent and the acid catalyst. Its high viscosity ensures an elevated reaction temperature, driving the dehydration step to completion.

  • Reaction: Heat the mixture to 100-120 °C with vigorous stirring for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Causality: The elevated temperature provides the necessary activation energy for the cyclization and dehydration steps.

  • Quenching: After cooling to room temperature, very slowly and carefully pour the reaction mixture onto crushed ice in a large beaker with stirring.

    • Causality: This step quenches the reaction and precipitates the crude product, which is typically insoluble in water, while dissolving the PPA. This must be done slowly due to the exothermic nature of diluting strong acids.

  • Neutralization & Extraction: Slowly neutralize the acidic aqueous solution with solid sodium bicarbonate until effervescence ceases (pH ~7-8). The crude product will precipitate.

    • Causality: Neutralization is critical for removing the acid and preparing for extraction. The product is often less soluble at neutral pH.

  • Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water. If the product does not precipitate cleanly, extract the aqueous mixture multiple times with ethyl acetate.

  • Drying & Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the resulting crude solid by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

dot digraph "Experimental_Workflow" { graph [rankdir="TB", splines=ortho, label="Experimental Workflow: Core Synthesis", labelloc=t, fontsize=14]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10]; edge [arrowhead=vee, penwidth=1.5];

// Nodes Setup [label="1. Combine Reactants\n(Aminopyridinol + Dicarbonyl)", fillcolor="#F1F3F4", fontcolor="#202124"]; Reaction [label="2. Add PPA Catalyst\nHeat to 120°C (2-4h)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Quench [label="3. Cool and Quench\n(Pour onto ice)", fillcolor="#FBBC05", fontcolor="#202124"]; Neutralize [label="4. Neutralize with NaHCO3", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Isolate [label="5. Isolate Product\n(Filtration or Extraction)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Purify [label="6. Purify\n(Recrystallization or Chromatography)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Characterize [label="7. Characterize Product", shape=Mdiamond, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Setup -> Reaction [color="#202124"]; Reaction -> Quench [color="#202124"]; Quench -> Neutralize [color="#202124"]; Neutralize -> Isolate [color="#202124"]; Isolate -> Purify [color="#202124"]; Purify -> Characterize [color="#202124"]; }

Caption: Step-by-step workflow for pyridopyrimidine synthesis.

Part 3: Advanced Synthetic Strategies & Derivatization

While the direct condensation method is robust, modern drug discovery often demands greater efficiency and molecular diversity.

Multi-Component Reactions (MCRs) for Enhanced Efficiency

MCRs, where three or more reactants are combined in a single pot to form a product containing portions of all reactants, are a powerful tool in synthetic chemistry.[8][9] For the synthesis of pyridopyrimidines, a three-component reaction might involve 5-Amino-2-pyridinol, an aldehyde, and an active methylene compound like malononitrile or a barbituric acid derivative.[10] This approach allows for the rapid generation of complex and diverse libraries by simply varying the aldehyde component.

Post-Condensation Modification: Catalytic Cross-Coupling

The synthesized pyridopyrimidine core is not an endpoint but a platform for further functionalization. The nitrogen atom within the pyridone ring is an excellent handle for modern cross-coupling reactions, enabling the introduction of aryl and heteroaryl substituents. This is a critical step for exploring the Structure-Activity Relationship (SAR) of a new chemical series.

  • Buchwald-Hartwig Amination (Palladium-Catalyzed): This is the premier method for forming C-N bonds. It allows for the N-arylation of the pyridone nitrogen with a wide range of aryl halides or triflates under relatively mild conditions. The choice of phosphine ligand is critical for success.[11]

  • Ullmann Condensation (Copper-Catalyzed): A classical but still highly effective method for N-arylation, particularly with electron-deficient aryl halides.[12][13] Modern protocols often use ligands like L-proline or diamines to facilitate the reaction at lower temperatures.[12][14]

Protocol: Palladium-Catalyzed N-Arylation of a Pyrido[2,3-d]pyrimidine Scaffold

Objective: To introduce an aryl group onto the pyridone nitrogen of the synthesized scaffold using Buchwald-Hartwig cross-coupling.

Materials:

  • Pyrido[2,3-d]pyrimidine scaffold (from Part 2)

  • Aryl bromide (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)

  • Xantphos (4 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4 eq)

  • Anhydrous, degassed toluene

Procedure (must be performed under inert atmosphere - Argon or Nitrogen):

  • Vessel Preparation: To an oven-dried Schlenk tube, add Pd₂(dba)₃, Xantphos, and NaOtBu.

  • Inerting: Seal the tube, and evacuate and backfill with inert gas three times.

    • Causality: The palladium(0) catalyst and phosphine ligands are sensitive to oxygen. Removing all air is critical to prevent catalyst degradation and ensure high yields.

  • Reagent Addition: Under a positive pressure of inert gas, add the pyridopyrimidine scaffold (1.0 eq), the aryl bromide, and anhydrous toluene.

  • Reaction: Seal the tube and heat the reaction mixture to 80-110 °C with stirring for 4-12 hours, monitoring by TLC.

  • Work-up: After cooling, dilute the mixture with ethyl acetate and filter through a pad of celite to remove palladium residues. Wash the filtrate with brine, dry over MgSO₄, and concentrate in vacuo.

  • Purification: Purify the residue by column chromatography.

Part 4: Data Interpretation & Characterization

Confirming the successful synthesis of the target heterocycle requires careful analysis of spectroscopic data.

Technique Expected Signature for Pyrido[2,3-d]pyrimidine-dione
¹H NMR Appearance of new aromatic signals corresponding to the newly formed pyrimidine ring. Disappearance of the vinyl proton from the enamine intermediate. Characteristic shifts for methyl groups (e.g., from acetylacetone).
¹³C NMR Appearance of new quaternary carbon signals and carbonyl signals (C=O) in the 160-170 ppm range.
IR Spec. Strong C=O stretching frequencies around 1650-1700 cm⁻¹. Presence of N-H stretching bands around 3200 cm⁻¹.
Mass Spec. A molecular ion peak ([M+H]⁺) in the ESI-MS spectrum corresponding to the calculated exact mass of the target compound.
Example Data Summary for a Synthesized Library

For drug discovery programs, data must be presented clearly. The table below illustrates how results for a small, hypothetical library derived from the N-arylation protocol could be summarized.

Compound ID Aryl Group (Ar) Yield (%) IC₅₀ vs. Target Kinase (nM)
PPD-001 Phenyl78450
PPD-002 4-Fluorophenyl85210
PPD-003 3-Methoxyphenyl7289
PPD-004 2-Pyridyl65150

Conclusion & Future Perspectives

This compound is more than just a chemical reagent; it is a strategic entry point to a class of high-value, biologically active heterocyclic systems. The robust condensation chemistry, coupled with the power of modern catalytic cross-coupling methods, provides a versatile and efficient platform for generating novel molecular entities. The protocols and insights detailed in this guide empower researchers to not only synthesize these compounds but to do so with a clear understanding of the underlying principles, enabling rapid optimization and library generation. Future work in this area will undoubtedly focus on leveraging these scaffolds to develop next-generation therapeutics, particularly in the fields of oncology and infectious diseases, where the pyridopyrimidine core continues to demonstrate immense promise.

References

  • International Journal of Pharmaceutical Sciences. (n.d.). Pyridopyrimidines In Medicinal Chemistry: A Comprehensive Review of Their Therapeutic Significance. [Link]
  • Sharma, P., et al. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Advances. [Link]
  • Sharma, P., et al. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents.
  • Journal of Organic Chemistry and Pharmaceutical Research. (n.d.). The chemistry of pyrido[2,3-d]pyrimidines. [Link]
  • Hammouda, M. M., et al. (2023).
  • MDPI. (n.d.). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. [Link]
  • ResearchGate. (n.d.). General route for the synthesis of novel pyrido[2,3-d]pyrimidines 3. [Link]
  • Quiroga, J., et al. (2019). Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications.
  • Der Pharma Chemica. (n.d.).
  • American Chemical Society Publications. (n.d.). Design, Synthesis, and Biological Activity of Pyridopyrimidine Scaffolds as Novel PI3K/mTOR Dual Inhibitors. [Link]
  • ResearchGate. (2025). An Inexpensive and Efficient Copper Catalyst for N-Arylation of Amines, Amides and Nitrogen-Containing Heterocycles. [Link]
  • Maiti, D., & Buchwald, S. L. (2009). Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols. Journal of the American Chemical Society. [Link]
  • Frontiers in Chemistry. (n.d.). Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles. [Link]
  • National Institutes of Health. (2025). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. [Link]
  • National Center for Biotechnology Information. (n.d.).

Sources

An In-depth Technical Guide to the Safe Handling and Application of 5-Amino-2-pyridinol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of 5-Amino-2-pyridinol hydrochloride, a key intermediate in contemporary drug discovery and development. Tailored for researchers, medicinal chemists, and drug development professionals, this document synthesizes critical safety protocols, chemical properties, and practical handling procedures. The causality behind experimental and safety choices is explained to ensure a deep and functional understanding of this versatile compound.

Compound Profile and Significance

This compound (CAS No: 117865-72-2) is a heterocyclic aromatic compound belonging to the aminopyridine class.[1] Its structure, featuring both a nucleophilic amino group and a pyridinol moiety, makes it a valuable building block in medicinal chemistry. The pyridinone core is a privileged scaffold, capable of forming key hydrogen bond interactions within the active sites of various biological targets.[2] This has led to its incorporation into a range of investigational compounds, most notably as a precursor for the synthesis of potent and selective kinase inhibitors.[3][4]

The hydrochloride salt form generally enhances the compound's stability and solubility in aqueous media compared to the free base, which is often advantageous for reaction setup and purification processes.[5] However, it also introduces specific handling considerations due to its hygroscopic nature and potential to release hydrogen chloride.[6][7]

Chemical and Physical Properties

A clear understanding of the compound's physical properties is fundamental to its safe handling and effective use in experimental settings.

PropertyValueSource
CAS Number 117865-72-2[1]
Molecular Formula C₅H₇ClN₂O[1]
Molecular Weight 146.57 g/mol [1][6]
Appearance Light brown to brown solid/powder[1]
Melting Point 220 °C (decomposes)[1]
Solubility Soluble in water[6]
Storage Temperature Room Temperature, under inert atmosphere[1]

Hazard Identification and Toxicological Profile

Aminopyridines as a class are recognized for their acute toxicity.[8] They are readily absorbed through the skin and gastrointestinal tract and can be distributed to the brain.[8] The primary mechanism of toxicity for some aminopyridines involves the blockage of potassium channels, which can lead to hyperexcitability, convulsions, and other neurological effects.[8][9]

While a specific, comprehensive toxicological profile for this compound is not extensively documented in publicly available literature, data from its parent compound, 5-amino-2-hydroxypyridine, and related aminopyridines provide a strong basis for hazard assessment.

GHS Hazard Classification (based on related compounds):

  • Acute Toxicity, Oral (Category 3 or 4): Toxic or harmful if swallowed.[10][11][12]

  • Acute Toxicity, Dermal (Category 3): Toxic in contact with skin.[10][11]

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation.[13]

  • Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[11][13]

  • Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.[13]

A case report on a structurally related compound, 5-amino-2-(trifluoromethyl)pyridine, highlights the potential for severe systemic toxicity upon inhalation, including methemoglobinemia, hemolytic anemia, and toxic encephalopathy.[14][15] This underscores the critical importance of avoiding inhalation and skin contact.

Core Safety and Handling Protocols

Adherence to stringent safety protocols is non-negotiable when working with this compound. The following procedures are based on established best practices for handling toxic aminopyridine derivatives.

Engineering Controls

The primary line of defense is to minimize exposure at the source.

  • Chemical Fume Hood: All weighing, reconstitution, and reaction setup involving this compound must be conducted in a properly functioning and certified chemical fume hood.[16] This is crucial to prevent the inhalation of fine dust particles.

  • Ventilation: Ensure the laboratory has adequate general ventilation to supplement the local exhaust of the fume hood.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is required to create a robust barrier against exposure.

PPE_Workflow cluster_ppe Required Personal Protective Equipment cluster_conditions Conditions for Use labcoat Impermeable Lab Coat (fully buttoned) goggles Chemical Splash Goggles (conforming to EN166 or ANSI Z87.1) gloves Double-Gloving: Inner: Nitrile Outer: Neoprene or Butyl Rubber respirator Respirator (if applicable) (NIOSH-approved N95 or higher) weighing Weighing Solid weighing->labcoat Always weighing->goggles Always weighing->gloves Always handling Handling Solutions handling->labcoat Always handling->goggles Always handling->gloves Always spill Spill or Aerosol Generation spill->respirator Required

Caption: Required PPE based on the handling task.

  • Eye and Face Protection: Wear chemical safety goggles that provide a complete seal around the eyes. A face shield should be worn over goggles if there is a significant risk of splashing.[13]

  • Skin Protection: An impermeable, long-sleeved lab coat is mandatory. Double-gloving is strongly recommended; an inner nitrile glove provides dexterity, while a more robust outer glove (e.g., neoprene or butyl rubber) offers enhanced chemical resistance.[16] Always inspect gloves for tears or punctures before use.

  • Respiratory Protection: A NIOSH-approved respirator (e.g., N95 or higher) should be used if there is a potential for aerosol generation or if work is being performed outside of a fume hood, although this practice is strongly discouraged.

Storage and Stability

Proper storage is essential to maintain the compound's integrity and prevent hazardous situations.

  • Container: Keep the container tightly closed to prevent moisture absorption, as the compound is hygroscopic.[6]

  • Environment: Store in a cool, dry, and well-ventilated area.[16]

  • Incompatibilities: Segregate from strong oxidizing agents, strong acids, acid chlorides, and anhydrides.[17] Contact with these materials can lead to vigorous or exothermic reactions.

  • Stability: The compound is stable under recommended storage conditions. However, long-term stability in solution should be assessed on a case-by-case basis, as degradation can occur.[18][19][20] It is advisable to prepare solutions fresh for each experiment.

Experimental Protocols and Workflows

The following protocols provide step-by-step guidance for common laboratory procedures. The causality for each step is explained to reinforce safe and effective practices.

Protocol for Solution Preparation

This protocol outlines the safe dissolution of the solid compound. The key principle is to contain the solid powder at all stages to prevent inhalation or contamination.

  • Pre-computation: Calculate the required mass of this compound and the volume of the desired solvent.

  • Equipment Preparation: Assemble all necessary equipment (spatula, weigh boat, volumetric flask, solvent, magnetic stir bar) inside the chemical fume hood.

  • Don PPE: Wear all required PPE as outlined in Section 3.2.

  • Weighing: Tare the weigh boat on a balance located inside the fume hood. Carefully dispense the solid onto the weigh boat. Avoid creating dust clouds by using gentle movements.

  • Transfer: Carefully transfer the weighed solid into the volumetric flask. A powder funnel can aid in a clean transfer.

  • Dissolution: Add a portion of the solvent to the flask, cap it securely, and begin agitation (swirling or magnetic stirring) to dissolve the solid. The hydrochloride salt's solubility is generally good in polar solvents like water or ethanol.[6]

  • Final Volume: Once the solid is fully dissolved, add the remaining solvent to reach the final desired volume.

  • Labeling: Clearly label the solution with the compound name, concentration, solvent, date, and appropriate hazard pictograms.

Workflow for Use in Chemical Synthesis

This compound is a common precursor in nucleophilic substitution or coupling reactions, particularly in the synthesis of kinase inhibitors.[3]

Synthesis_Workflow start Start: Assemble Glassware (in fume hood) reagents Add Solvents and Reagents (except 5-A-2-PH) start->reagents add_compound Add 5-Amino-2-pyridinol HCl (solid or freshly prepared solution) reagents->add_compound Controlled addition reaction Heat/Stir under Inert Atmosphere (e.g., N₂ or Ar) add_compound->reaction workup Reaction Work-up (e.g., Quenching, Extraction) reaction->workup After completion (TLC/LCMS) purify Purification (e.g., Chromatography, Recrystallization) workup->purify end End: Isolate Pure Product purify->end

Caption: General workflow for a typical synthesis reaction.

Causality in the Workflow:

  • Inert Atmosphere: The amino group can be sensitive to oxidation, especially at elevated temperatures. Performing the reaction under nitrogen or argon prevents oxidative side reactions and degradation of the starting material.

  • Controlled Addition: Adding the compound in a controlled manner (either as a solid portion-wise or as a solution drop-wise) helps to manage any potential exotherms, particularly in reactions with highly reactive partners.

  • Monitoring: Continuous monitoring by techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to determine the reaction endpoint. This prevents the formation of excess byproducts due to prolonged heating and ensures optimal yield.

Emergency Procedures

Immediate and correct response to an exposure or spill is critical to mitigating harm.

Exposure Response

Emergency_Response cluster_skin Skin Contact cluster_eye Eye Contact cluster_inhalation Inhalation cluster_ingestion Ingestion exposure Exposure Occurs skin_wash Immediately flush skin with water for 15 min Remove contaminated clothing exposure->skin_wash eye_wash Immediately flush eyes with water for 15 min (eyewash station), remove contacts exposure->eye_wash inhale_air Move to fresh air immediately exposure->inhale_air ingest_rinse Rinse mouth with water DO NOT induce vomiting exposure->ingest_rinse skin_med Seek immediate medical attention skin_wash->skin_med eye_med Seek immediate medical attention eye_wash->eye_med inhale_med Seek immediate medical attention inhale_air->inhale_med ingest_med Seek immediate medical attention ingest_rinse->ingest_med

Caption: Decision tree for first aid in case of exposure.

  • General Advice: In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet (SDS) to the responding medical personnel.[10]

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing.[10]

  • Eye Contact: Immediately flush eyes with water using an eyewash station for at least 15 minutes, holding the eyelids open.[10]

  • Inhalation: Move the individual to fresh air at once. If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration.[10]

  • Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water.[10]

Spill Response
  • Evacuate: Immediately evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated, keeping the fume hood running.

  • Contain: For a small solid spill, gently dampen the material with water to prevent it from becoming airborne.[9]

  • Absorb: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit).

  • Collect: Carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste.

  • Decontaminate: Clean the spill area thoroughly with a suitable detergent and water.

  • Dispose: All contaminated materials, including PPE, must be disposed of as hazardous waste according to institutional and local regulations.[17]

Waste Disposal

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.[17]

  • Containers: Collect waste in designated, clearly labeled, and sealed containers.

  • Segregation: Do not mix aminopyridine waste with incompatible waste streams (e.g., strong oxidizers).

  • Disposal: Arrange for disposal through a licensed hazardous waste disposal company, following all local, regional, and national regulations.[17]

Conclusion

This compound is a potent and versatile chemical intermediate with significant applications in drug discovery. Its utility is matched by its potential toxicity. A thorough understanding of its chemical properties, coupled with disciplined adherence to rigorous safety protocols, is paramount for its safe and effective use. By implementing the engineering controls, personal protective equipment, and handling procedures outlined in this guide, researchers can mitigate the risks and harness the full synthetic potential of this important molecule.

References

  • U.S. Environmental Protection Agency. (n.d.). Aminopyridines. EPA.
  • Wikipedia. (2023). 2-Aminopyridine.
  • Rege, S. V., & Hodgman, M. J. (2013). 4-Aminopyridine Toxicity: a Case Report and Review of the Literature. Journal of Medical Toxicology, 9(3), 289–294.
  • Loba Chemie. (2012). 3-AMINOPYRIDINE Safety Data Sheet.
  • Loba Chemie. (2016). 2-AMINO PYRIDINE FOR SYNTHESIS Safety Data Sheet.
  • Orie, K. J., et al. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. American Journal of Heterocyclic Chemistry.
  • Wang, L., et al. (2022). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. Molecules.
  • Orie, K. J., et al. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. American Journal of Heterocyclic Chemistry.
  • Post Apple Scientific. (2024). Handling Pyridine: Best Practices and Precautions.
  • Google Patents. (n.d.). CN103755625A - Method for cleanly preparing high-purity pyridine hydrochloride.
  • Viiliäinen, J., et al. (2019). Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. ACS Medicinal Chemistry Letters.
  • Kumar, A., et al. (2017). Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives. Archiv der Pharmazie.
  • Organic Syntheses. (n.d.). 3-aminopyridine.
  • Regan, J., et al. (2010). 5-amino-pyrazoles as potent and selective p38α inhibitors. Bioorganic & Medicinal Chemistry Letters.
  • European Medicines Agency. (2025). Quality of medicines questions and answers: Part 2.
  • European Medicines Agency. (2023). Stability testing of existing active substances and related finished products.
  • European Medicines Agency. (2003). Guideline on Stability Testing.
  • Coriolis Pharma. (2024). Stability Studies-Regulations, Patient Safety & Quality.
  • Wang, Y., et al. (2022). Toxic Encephalopathy and Methemoglobinemia after 5-Amino-2-(trifluoromethyl)pyridine Poisoning. International Journal of Environmental Research and Public Health.
  • Frontiers in Chemistry. (2022). Recent Advances of Pyridinone in Medicinal Chemistry.
  • MDPI. (2022). Toxic Encephalopathy and Methemoglobinemia after 5-Amino-2-(trifluoromethyl)pyridine Poisoning.
  • Google Patents. (n.d.). US20100204470A1 - Method for salt preparation.
  • ACS Publications. (2021). Medicinal Chemistry of Drugs with N-Oxide Functionalities.
  • ResearchGate. (2020). Is it possible to boil off HCl from pyridinium chloride salts?.

Sources

An In-depth Technical Guide to the Solubility of 5-Amino-2-pyridinol Hydrochloride in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The hydrochloride salt of 5-Amino-2-pyridinol is a heterocyclic compound with functional groups that make it a molecule of interest in synthetic chemistry and pharmaceutical development. A thorough understanding of its solubility profile in various organic solvents is a cornerstone for its practical application, influencing everything from reaction engineering and process optimization to purification strategies and formulation development. This technical guide provides a comprehensive analysis of the theoretical and practical aspects of determining the solubility of 5-Amino-2-pyridinol hydrochloride. We delve into the physicochemical properties that govern its solubility, predict its behavior in different solvent classes, and provide a detailed, field-proven experimental protocol for its quantitative determination. This document is intended for researchers, chemists, and drug development professionals who require a robust understanding and a practical framework for working with this compound.

Introduction: The Critical Role of Solubility

This compound (C₅H₇ClN₂O, MW: 146.57 g/mol ) is a salt, combining the organic base 5-Amino-2-pyridinol with hydrochloric acid.[1][2] The presence of an amino group, a hydroxyl group, and a pyridinium chloride moiety imparts a distinct polarity and chemical reactivity to the molecule. In any chemical process, from laboratory-scale synthesis to industrial manufacturing, solvent selection is a critical parameter. Poor solubility can lead to low reaction yields, difficult purifications, and challenges in creating stable formulations. Conversely, a well-characterized solubility profile enables the rational design of efficient, scalable, and reproducible processes.

The primary objective of this guide is to bridge the gap between theoretical prediction and empirical measurement. We will first establish a theoretical framework based on the molecule's structure and then present a definitive experimental method for generating precise, quantitative solubility data.

Physicochemical Properties & Theoretical Solubility Profile

The solubility of a compound is fundamentally dictated by its molecular structure and the principle of "like dissolves like."[3][4] this compound is an ionic compound and is highly polar. Its structure features several key characteristics that govern its interactions with solvents:

  • Ionic Nature: As a hydrochloride salt, the molecule exists in an ionized state in solution, with a positively charged pyridinium ion and a chloride anion. This ionic character strongly favors interactions with polar solvents capable of solvating ions.

  • Hydrogen Bonding: The presence of both an amino group (-NH₂) and a hydroxyl group (-OH) makes the molecule an excellent hydrogen bond donor and acceptor.

  • Aromatic System: The pyridine ring provides a degree of aromatic character, which can lead to π-π stacking interactions, although this is often overshadowed by the more dominant polar and ionic forces.

These features suggest a strong preference for polar protic solvents, which can engage in both ion-dipole interactions and hydrogen bonding.

cluster_molecule This compound cluster_solvent Solvent Interactions mol Key Structural Features ionic Ionic Salt (Pyridinium Chloride) ion_dipole Ion-Dipole Forces ionic->ion_dipole  Dominant in Polar Solvents h_bond Hydrogen Bond Donors/Acceptors (-OH, -NH₂) h_bonding Hydrogen Bonding h_bond->h_bonding  Strong in Protic Solvents aromatic Aromatic Pyridine Ring vdw Van der Waals Forces aromatic->vdw  Minor Contribution interaction Governing Interactions cluster_prep cluster_quant prep 1. Preparation equil 2. Equilibration prep->equil Add excess solid to known solvent volume prep_desc Weigh excess compound into vials. Add precise volume of solvent. sep 3. Phase Separation equil->sep Agitate at constant T (e.g., 24-48 hrs) quant 4. Quantification sep->quant Centrifuge & Filter supernatant calc 5. Calculation quant->calc Analyze concentration (e.g., by HPLC) quant_desc Prepare calibration curve. Dilute saturated sample. Inject and measure response.

Sources

spectroscopic data (NMR, IR, MS) of 5-Amino-2-pyridinol hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Profile of 5-Amino-2-pyridinol Hydrochloride

Abstract

Introduction and Molecular Structure

5-Amino-2-pyridinol is a substituted pyridine ring possessing both an electron-donating amino group (-NH₂) and a hydroxyl group (-OH). The hydrochloride salt form protonates the most basic site, which is typically the pyridine ring nitrogen, enhancing solubility in polar solvents. A critical feature of 2-hydroxypyridines is their existence in a tautomeric equilibrium with their corresponding 2-pyridone form.[1][2] This equilibrium is influenced by the solvent, pH, and temperature, and profoundly impacts the spectroscopic characteristics of the compound.

The protonation in the hydrochloride salt further complicates this landscape, favoring the pyridinium cation. This guide will consider both potential tautomers in interpreting the predicted spectra.

Caption: Tautomeric equilibrium between the hydroxypyridine and pyridone forms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework. For this compound, the choice of solvent is critical; Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Deuterium Oxide (D₂O) are appropriate choices. The data presented here are predicted for DMSO-d₆ to avoid the exchange of labile amine and hydroxyl protons with the solvent.

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in ~0.7 mL of DMSO-d₆. Ensure complete dissolution, using gentle vortexing if necessary.

  • Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: Standard single-pulse (zg30).

    • Number of Scans: 16-64 scans for adequate signal-to-noise ratio.

    • Relaxation Delay (d1): 2-5 seconds.

    • Acquisition Time: ~3-4 seconds.

    • Spectral Width: 0-12 ppm.

  • Processing: Apply a Fourier transform with a line broadening of 0.3 Hz. Phase and baseline correct the spectrum. Reference the residual DMSO solvent peak to 2.50 ppm.

Predicted ¹H NMR Spectrum and Interpretation

The pyridine ring of 5-Amino-2-pyridinol contains three aromatic protons. The amino group at C5 and the hydroxyl/keto group at C2 are strong electron-donating groups, which will shield the ring protons (shift them to a lower ppm) relative to unsubstituted pyridine. The hydrochloride form will introduce broad signals from the -NH₃⁺ and -OH protons.

Predicted ProtonMultiplicityApprox. Chem. Shift (δ, ppm)Coupling Constant (J, Hz)Rationale
H-6Doublet (d)~7.3 - 7.5Jortho ≈ 2.5 HzThis proton is ortho to the C5-amino group and meta to the C2-hydroxyl group. It will appear as a doublet due to coupling with H-4.
H-4Doublet of Doublets (dd)~6.8 - 7.0Jmeta ≈ 8.5 Hz, Jortho ≈ 2.5 HzThis proton is coupled to both H-3 and H-6, resulting in a doublet of doublets.
H-3Doublet (d)~6.3 - 6.5Jmeta ≈ 8.5 HzThis proton is ortho to the C2-hydroxyl group and will be the most upfield aromatic signal. It couples with H-4.
-NH₂ / -NH₃⁺Broad Singlet~5.0 - 7.0N/AThe amino protons will be a broad signal. As a hydrochloride salt, this may appear as -NH₃⁺ and shift further downfield.
-OH / Pyridinium N-HVery Broad Singlet~10.0 - 13.0N/AThe hydroxyl proton and the proton on the ring nitrogen (in the pyridinium form) are acidic and will appear as a very broad, downfield signal.[1]
Predicted ¹³C NMR Spectrum and Interpretation

The ¹³C NMR spectrum will show five distinct signals for the pyridine ring carbons. The chemical shifts are heavily influenced by the substituents. Carbons directly attached to heteroatoms (C2 and C5) will be the most affected.

Predicted CarbonApprox. Chem. Shift (δ, ppm)Rationale
C-2~160 - 165 ppmThis carbon is attached to the electronegative oxygen and is part of the C=N bond of the ring, placing it significantly downfield. In the pyridone tautomer, this would be a C=O carbon, shifting it even further to ~170-175 ppm.
C-5~145 - 150 ppmThe carbon bearing the amino group is also significantly deshielded.
C-4~120 - 125 ppmThis CH carbon is expected in the standard aromatic region.
C-6~115 - 120 ppmThis CH carbon is ortho to the C5-amino group, experiencing some shielding.
C-3~105 - 110 ppmThis CH carbon is ortho to the C2-hydroxyl group and will be the most shielded (upfield) of the ring carbons.

Infrared (IR) Spectroscopy

IR spectroscopy excels at identifying functional groups. The spectrum of this compound will be complex, with characteristic bands for O-H, N-H, C=O (from the pyridone tautomer), and aromatic C=C/C=N vibrations.

Experimental Protocol: FTIR Spectroscopy
  • Sample Preparation: Prepare a potassium bromide (KBr) pellet. Mix ~1-2 mg of the sample with ~100-150 mg of dry, powdered KBr. Grind the mixture thoroughly to a fine powder and press it into a transparent pellet using a hydraulic press.

  • Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹. Perform a background scan of the empty sample chamber first.

  • Processing: The resulting spectrum should be displayed in terms of transmittance (%).

Predicted IR Spectrum and Interpretation

Key diagnostic peaks are expected in the following regions. The presence and broadness of the O-H and N-H bands are particularly informative.

Predicted Frequency (cm⁻¹)Vibrational ModeInterpretation
3500 - 3200 cm⁻¹ (broad)O-H and N-H StretchingA very broad, strong band is expected here due to hydrogen-bonded O-H from the hydroxyl group and N-H stretching from the amino group. In the hydrochloride salt, the N-H stretches from the -NH₃⁺ moiety will also contribute, often appearing as a complex, broad absorption in this region. This is consistent with spectra of other aminopyridines.[3][4]
3100 - 3000 cm⁻¹ (medium)Aromatic C-H StretchingThese are characteristic absorptions for C-H bonds on an aromatic ring.
~1660 cm⁻¹ (strong)C=O Stretching (Amide I)The presence of a strong band in this region would be definitive evidence for the existence of the 2-pyridone tautomer.[2]
1640 - 1550 cm⁻¹ (strong)N-H Bending & C=C/C=N StretchingThis region will contain multiple strong bands. The N-H scissoring vibration of the amino group and the aromatic ring stretching vibrations overlap here, making this a characteristic but complex region for pyridines.[4]
1500 - 1400 cm⁻¹ (medium)Aromatic Ring StretchingFurther C=C and C=N ring stretching modes.
~1250 cm⁻¹ (strong)C-O Stretching (Phenolic)A strong band here would be indicative of the C-O bond in the 2-pyridinol tautomer.
850 - 750 cm⁻¹ (strong)C-H Out-of-Plane BendingThese bands are characteristic of the substitution pattern on the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For a salt like this compound, Electrospray Ionization (ESI) is the preferred method, which will detect the protonated free base.

Experimental Protocol: LC-MS
  • Sample Preparation: Prepare a dilute solution (1-10 µg/mL) of the compound in a suitable solvent mixture like 50:50 acetonitrile:water with 0.1% formic acid to ensure protonation.

  • Instrument Setup: Use a Liquid Chromatography-Mass Spectrometry (LC-MS) system equipped with an ESI source.

  • Acquisition: Operate in positive ion mode (ESI+). Acquire a full scan spectrum (e.g., m/z 50-300).

  • Data Analysis: Identify the molecular ion peak ([M+H]⁺) and major fragment ions.

Predicted Mass Spectrum and Fragmentation

The free base, 5-Amino-2-pyridinol, has a molecular weight of 110.11 g/mol . In ESI+ mode, the primary ion observed will be the protonated molecule, [M+H]⁺, at m/z 111.12. Subsequent fragmentation (MS/MS) would likely proceed through characteristic losses of small neutral molecules.

  • Parent Ion: [C₅H₆N₂O + H]⁺ = m/z 111.12

A plausible fragmentation pathway would involve the initial loss of carbon monoxide (CO) from the pyridone tautomer or the loss of ammonia (NH₃).

fragmentation parent [M+H]⁺ m/z 111.12 frag1 Loss of CO (-28 Da) parent->frag1 frag2 Loss of NH₃ (-17 Da) parent->frag2 product1 [C₄H₅N₂]⁺ m/z 83.05 frag1->product1 product2 [C₅H₄NO]⁺ m/z 94.03 frag2->product2

Caption: Predicted ESI-MS fragmentation pathway for 5-Amino-2-pyridinol.

Conclusion

This guide provides a detailed, predictive framework for the spectroscopic characterization of this compound. By synthesizing data from analogous structures and applying fundamental principles of spectroscopy, we have established the expected NMR chemical shifts, IR vibrational frequencies, and mass spectrometric fragmentation patterns. The key to accurate interpretation lies in recognizing the compound's tautomeric nature and the influence of the hydrochloride salt form. Researchers can use this guide to design experiments, interpret acquired data, and validate the identity and purity of their materials, thereby accelerating progress in drug discovery and chemical synthesis.

References

  • Yakasai, I. A., et al. (2018). FTIR spectra of 2-amino-5-methylpyridine and the complex. ResearchGate.
  • PubChem. (n.d.). 2-Pyridone. National Center for Biotechnology Information.
  • Singh, S., et al. (2006). FTIR, FT-Raman spectra and ab initio DFT vibrational analysis of 2-amino-5-chloropyridine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 64(3), 586-594.
  • NIST. (n.d.). 2-Aminopyridine. NIST Chemistry WebBook.
  • Srivastava, S. L., & Goel, R. K. (1981). Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides. CHIMIA International Journal for Chemistry, 35(4), 141-143.

Sources

Methodological & Application

Application Notes and Protocols for the N-Arylation of 5-Amino-2-pyridinol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the N-arylation of 5-amino-2-pyridinol hydrochloride, a critical transformation for the synthesis of diverse molecular scaffolds in medicinal chemistry and materials science. We delve into the nuanced reaction conditions required for this challenging substrate, addressing the inherent complexities of chemoselectivity (N- vs. O-arylation) and the management of the hydrochloride salt. This document emphasizes the strategic selection of catalytic systems, primarily focusing on palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann-type couplings, to achieve high-yielding and selective N-arylation.

Introduction: The Significance of N-Aryl Pyridinols

N-arylated pyridinol cores are privileged structures found in a wide array of biologically active compounds and functional materials. The introduction of an aryl group on the nitrogen atom of 5-amino-2-pyridinol significantly modulates its electronic properties, steric profile, and potential for intermolecular interactions. This structural modification is a key strategy in drug discovery for optimizing potency, selectivity, and pharmacokinetic properties of lead compounds. However, the synthesis of these valuable derivatives is not without its challenges. The presence of two nucleophilic sites—the amino group and the pyridinol oxygen—necessitates a high degree of chemoselectivity in the arylation reaction. Furthermore, the common availability of 5-amino-2-pyridinol as a hydrochloride salt introduces the need for careful base selection to ensure the liberation of the free amine for reaction.

Understanding the Reaction: Key Mechanistic Considerations

The N-arylation of 5-amino-2-pyridinol typically proceeds via one of two major catalytic pathways: the Buchwald-Hartwig amination or the Ullmann condensation. The choice between these methodologies is often dictated by the nature of the arylating agent, functional group tolerance, and desired reaction conditions.

Buchwald-Hartwig Amination: A Palladium-Catalyzed Approach

The Buchwald-Hartwig amination is a powerful and versatile method for the formation of carbon-nitrogen bonds.[1][2] The catalytic cycle, illustrated below, involves the oxidative addition of an aryl halide to a palladium(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to furnish the N-arylated product and regenerate the active catalyst.[3] The success of this reaction, particularly with challenging substrates like aminopyridinols, is highly dependent on the choice of a bulky, electron-rich phosphine ligand.[4] These ligands facilitate the key steps of the catalytic cycle and promote high reaction efficiency.[4]

Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L (Active Catalyst) Oxidative\nAddition Oxidative Addition Pd(0)L->Oxidative\nAddition Ar-X Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) (Oxidative Addition Complex) Oxidative\nAddition->Ar-Pd(II)-X(L) Amine\nCoordination Amine Coordination Ar-Pd(II)-X(L)->Amine\nCoordination R'-NH2 Ar-Pd(II)-NHR'(L) [Ar-Pd(II)-NHR'(L)]+X- Amine\nCoordination->Ar-Pd(II)-NHR'(L) Deprotonation Deprotonation Ar-Pd(II)-NHR'(L)->Deprotonation Base Ar-Pd(II)-NR'(L) Ar-Pd(II)-NR'(L) (Amido Complex) Deprotonation->Ar-Pd(II)-NR'(L) Reductive\nElimination Reductive Elimination Ar-Pd(II)-NR'(L)->Reductive\nElimination Reductive\nElimination->Pd(0)L Ar-NR' Ar-NR' (Product) Reductive\nElimination->Ar-NR'

Caption: Simplified Catalytic Cycle for Buchwald-Hartwig Amination.

Ullmann Condensation: A Copper-Catalyzed Alternative

The Ullmann condensation is a classical method for forming carbon-heteroatom bonds using a copper catalyst.[5] While traditional Ullmann reactions often require harsh conditions, modern protocols with specialized ligands have enabled these transformations to proceed under milder temperatures.[6] The mechanism is thought to involve the formation of a copper(I) amide intermediate, which then reacts with the aryl halide.[5] This method can be particularly advantageous for certain substrates and is often more cost-effective than palladium-catalyzed reactions.

Strategic Considerations for Selective N-Arylation

Achieving selective N-arylation of this compound requires careful consideration of several key experimental parameters:

  • Choice of Catalyst and Ligand:

    • Palladium: For Buchwald-Hartwig reactions, bulky, electron-rich biarylphosphine ligands such as XPhos, SPhos, or BrettPhos are often essential for high reactivity and selectivity, especially with electron-rich or sterically hindered amines.[4][7] Pre-formed palladium precatalysts incorporating these ligands can offer improved stability and reproducibility.[7]

    • Copper: In Ullmann-type couplings, ligands such as 1,10-phenanthroline derivatives or various amino acids can significantly accelerate the reaction and improve yields under milder conditions.[8][9]

  • The Critical Role of the Base:

    • Neutralization: Since the starting material is a hydrochloride salt, a stoichiometric amount of base is required to neutralize the HCl and liberate the free amine. An additional amount of base is then needed to facilitate the catalytic cycle.

    • Strength and Type: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used in Buchwald-Hartwig amination.[10] However, for substrates sensitive to strong bases, weaker inorganic bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can be employed, often requiring higher reaction temperatures.[3][10] The choice of base can also influence the N- versus O-arylation selectivity.[11][12]

  • Solvent Selection:

    • Aprotic, non-polar to polar solvents are typically used. Toluene, dioxane, and THF are common choices for Buchwald-Hartwig reactions, while DMF or DMSO are often employed in Ullmann couplings.[13][14] The solvent can influence catalyst solubility, reaction rate, and in some cases, product selectivity.[15]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the N-arylation of this compound using both palladium and copper-based catalytic systems.

Protocol 1: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

This protocol is a general guideline and may require optimization for specific aryl halides.

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide or chloride)

  • Palladium precatalyst (e.g., XPhos Pd G3, 2 mol%)

  • Phosphine ligand (if not using a precatalyst, e.g., XPhos, 4 mol%)

  • Base (e.g., Sodium tert-butoxide, 2.5 equiv.)

  • Anhydrous solvent (e.g., Toluene or Dioxane)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating plate

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add this compound (1.0 equiv.), the aryl halide (1.2 equiv.), the palladium precatalyst (2 mol%), and the base (2.5 equiv.) to an oven-dried Schlenk flask equipped with a magnetic stir bar.

  • Solvent Addition: Add the anhydrous solvent (e.g., toluene, 5-10 mL per mmol of the limiting reagent) to the flask via syringe.

  • Reaction: Seal the flask and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst and inorganic salts.

  • Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the desired N-arylated product.

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up and Purification reagents Combine: - 5-Amino-2-pyridinol HCl - Aryl Halide - Pd Precatalyst - Base add_solvent Add Anhydrous Solvent reagents->add_solvent heat_stir Heat and Stir (80-110 °C) add_solvent->heat_stir monitor Monitor by TLC/LC-MS heat_stir->monitor cool Cool to Room Temperature monitor->cool filter Dilute and Filter through Celite cool->filter extract Aqueous Work-up filter->extract purify Column Chromatography extract->purify product Isolated N-Aryl Product purify->product

Caption: Experimental Workflow for Buchwald-Hartwig N-Arylation.

Protocol 2: Copper-Catalyzed N-Arylation (Ullmann-Type Coupling)

This protocol offers a potentially more economical alternative to palladium catalysis.

Materials:

  • This compound

  • Aryl iodide or bromide

  • Copper(I) iodide (CuI, 10 mol%)

  • Ligand (e.g., L-proline or 1,10-phenanthroline, 20 mol%)

  • Base (e.g., Potassium carbonate or Potassium phosphate, 3.0 equiv.)

  • Anhydrous solvent (e.g., DMSO or DMF)

  • Inert gas (Argon)

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer and heating plate

Procedure:

  • Reaction Setup: Under an atmosphere of Argon, add CuI (10 mol%), the ligand (20 mol%), and the base (3.0 equiv.) to a Schlenk flask.

  • Reagent Addition: Add this compound (1.0 equiv.) and the aryl halide (1.5 equiv.) to the flask.

  • Solvent Addition: Add the anhydrous solvent (e.g., DMSO, 5 mL per mmol of the limiting reagent).

  • Reaction: Stir the mixture at the desired temperature (typically 110-130 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through Celite.

  • Extraction: Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure and purify the residue by flash column chromatography.

Comparative Data of Reaction Conditions

The following table summarizes representative conditions for N-arylation reactions of aminopyridine derivatives, providing a basis for optimization.

Catalyst SystemLigandBaseSolventTemp. (°C)Typical YieldsReference
Pd₂(dba)₃ / XPhosXPhosNaOtBuToluene100Good to Excellent[16]
Pd(OAc)₂ / BINAPBINAPCs₂CO₃Dioxane110Moderate to Good[2]
CuIL-ProlineK₂CO₃DMSO90-110Good[9]
CuI1,10-PhenanthrolineK₃PO₄DMF120Moderate to Good[14]

Troubleshooting Guide

  • Low Yield:

    • Inactive Catalyst: Ensure anhydrous and anaerobic conditions. Use a fresh batch of catalyst or precatalyst.

    • Insufficient Base: Ensure complete neutralization of the hydrochloride and sufficient excess for the catalytic cycle.

    • Poor Ligand Choice: For sterically hindered or electron-rich aryl halides, a bulkier ligand may be required.

  • Formation of O-Arylated Byproduct:

    • Base Selection: A less coordinating or sterically hindered base may favor N-arylation.

    • Solvent Effects: The polarity of the solvent can influence the relative nucleophilicity of the amine and hydroxyl groups. Experiment with different solvents.

  • No Reaction:

    • Aryl Halide Reactivity: Aryl chlorides are generally less reactive than aryl bromides and iodides and may require more forcing conditions or a more active catalyst system.[13]

Conclusion

The selective N-arylation of this compound is a challenging yet highly rewarding transformation. A thorough understanding of the underlying principles of both Buchwald-Hartwig and Ullmann-type couplings, coupled with careful optimization of the catalyst, ligand, base, and solvent, is paramount for success. The protocols and insights provided in this guide serve as a robust starting point for researchers to develop efficient and selective syntheses of novel N-arylated pyridinol derivatives for a wide range of applications.

References

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  • The Organic Chemist. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. [Link]
  • Barluenga, J., Aznar, F., Valdés, C., & Cabal, M. P. (2004). Cu-Catalyzed N- and O-Arylation of 2-, 3-, and 4-Hydroxypyridines and Hydroxyquinolines. Organic Letters, 6(10), 1593–1596. [Link]
  • Organic Chemistry Portal. (n.d.). Ullmann Reaction.
  • Wang, Y., & Zhu, J. (2015). N- and O-arylation of pyridin-2-ones with diaryliodonium salts: base-dependent orthogonal selectivity under metal-free conditions. Chemical Science, 6(9), 5153–5158. [Link]
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  • Chen, Y., et al. (2020). Development of a Ligand for Cu-Catalyzed Amination of Base-Sensitive (Hetero)aryl Chlorides.
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  • Fors, B. P., et al. (2011). Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. Journal of the American Chemical Society, 133(45), 18277–18285. [Link]
  • Maes, B. U. W., et al. (2013).
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  • Halder, P., Roy, T., & Das, P. (2021). Recent developments in selective N-arylation of azoles.
  • Kim, J., & Lee, S. (2012). Copper-Catalyzed N-Arylation of Amides Using (S)-N-Methylpyrrolidine-2-carboxylate as the Ligand. Molecules, 17(5), 5723–5733. [Link]
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  • Uemura, T., Imoto, S., & Chatani, N. (2006). Amination of the ortho C—H Bonds by the Cu(OAc)2-Mediated Reaction of 2-Phenylpyridines with Anilines. Chemistry Letters, 35(8), 842–843. [Link]
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  • Buchwald, S. L., & Driver, T. G. (2008). Cu-Catalyzed Amination of Base-Sensitive Aryl Bromides and the Chemoselective N- and O-Arylation of Amino Alcohols. Journal of the American Chemical Society, 130(29), 9632–9633. [Link]
  • Johnson Matthey. (n.d.). Buchwald Hartwig amination catalysts.
  • CN105175321A - Synthesis method of 2-amino-5-hydroxypyridine - Google P
  • Nolan, S. P., & Organ, M. G. (2011). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. ChemInform, 42(32). [Link]
  • Dar'in, D. V., et al. (2022). General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino- or 5-Halo-1,2,3-triazoles. Molecules, 27(6), 1913. [Link]
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Sources

Application Notes & Protocols: Coupling Reactions with 5-Amino-2-pyridinol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Aminopyridinol Scaffold

In the landscape of modern drug discovery, privileged scaffolds—molecular frameworks that can bind to multiple biological targets—are of immense value. The 5-amino-2-pyridinol motif is one such scaffold. Its dual functionality, featuring a nucleophilic amino group and a pyridinol ring capable of tautomerization, makes it a versatile building block for creating libraries of complex molecules. The strategic placement of the amino and hydroxyl groups allows for the synthesis of compounds with diverse three-dimensional shapes and hydrogen bonding patterns, crucial for potent and selective interactions with biological targets like kinases, proteases, and GPCRs.

This guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive technical overview and detailed, field-tested protocols for executing two of the most critical transformations with 5-Amino-2-pyridinol hydrochloride: Palladium-catalyzed N-arylation (Buchwald-Hartwig amination) and EDC/HOBt-mediated amide bond formation. The protocols are designed not merely as a list of steps, but as a self-validating system, explaining the causality behind experimental choices to empower users to troubleshoot and adapt these methods for their specific synthetic challenges.

Physicochemical Properties & Handling

This compound is typically a light brown to brown solid.[1] The hydrochloride salt form enhances stability and improves handling characteristics compared to the free base.

Safety Precautions:

  • Hazard Profile: The compound is classified as harmful if swallowed and causes serious eye irritation.[2]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, lab coat, and chemical-resistant gloves.[3][4][5]

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[2][3] Avoid contact with skin and eyes.[5] In case of contact, rinse the affected area thoroughly with water.[5]

  • Storage: Store the reagent in a tightly closed container in a dry, well-ventilated place, under an inert atmosphere if possible, as it may be air and light-sensitive.[3]

PropertyValueSource
Molecular Formula C₅H₇ClN₂O[1][2]
Molecular Weight 146.57 g/mol [1][2]
CAS Number 117865-72-2[1]
Appearance Light brown to brown solid[1]
Melting Point ~220 °C (decomposes)[1]

Protocol 1: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a cornerstone of modern C-N bond formation, enabling the coupling of amines with aryl halides or pseudohalides.[6][7] This reaction is indispensable for synthesizing N-aryl pyridinols, a common motif in pharmacologically active compounds.

Core Principle: A palladium catalyst, in a low oxidation state, undergoes a catalytic cycle involving oxidative addition to the aryl halide, coordination of the amine, deprotonation by a base, and finally, reductive elimination to form the desired C-N bond and regenerate the active catalyst. The choice of ligand is critical for stabilizing the palladium center and facilitating the key steps of the cycle.[6]

Workflow for Buchwald-Hartwig N-Arylation

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_vessel 1. Prepare Reaction Vessel (Oven-dried flask, stir bar) add_solids 2. Add Solids (5-Amino-2-pyridinol·HCl, Aryl Halide, Ligand, Pd Catalyst, Base) prep_vessel->add_solids inert_atm 3. Establish Inert Atmosphere (Evacuate & backfill with N₂/Ar) add_solids->inert_atm add_solvent 4. Add Anhydrous Solvent inert_atm->add_solvent heat_stir 5. Heat and Stir (Monitor by TLC/LC-MS) add_solvent->heat_stir cool_quench 6. Cool & Quench (e.g., add water/brine) heat_stir->cool_quench extract 7. Liquid-Liquid Extraction cool_quench->extract dry_conc 8. Dry & Concentrate (Dry organic layer, evaporate solvent) extract->dry_conc purify 9. Purify (Column Chromatography) dry_conc->purify

Caption: General experimental workflow for a Buchwald-Hartwig N-arylation reaction.

Detailed Step-by-Step Methodology

This protocol describes a representative coupling of this compound with an aryl bromide.

Materials:

  • This compound

  • Aryl bromide (e.g., 4-bromotoluene)

  • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos or similar bulky phosphine ligand[8][9]

  • Cesium carbonate (Cs₂CO₃) or Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene or 1,4-Dioxane

  • Standard glassware, inert atmosphere setup (Nitrogen or Argon), heating mantle, and magnetic stirrer.

Procedure:

  • Vessel Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq.), the aryl bromide (1.1 eq.), the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and the phosphine ligand (e.g., Xantphos, 4-10 mol%).

    • Rationale: Using the hydrochloride salt requires a stronger base or additional equivalents to neutralize the HCl before the catalytic cycle can begin. Oven-dried glassware is essential to prevent moisture from quenching the catalyst and reacting with the strong base.

  • Addition of Base: Add the base (e.g., Cs₂CO₃, 2.5 eq. or NaOtBu, 2.2 eq.).

    • Rationale: A strong, non-nucleophilic base is required to deprotonate the amine, making it a more active nucleophile for the palladium complex.[10] Cs₂CO₃ is a milder choice, while NaOtBu is stronger and often leads to faster reactions but may have lower functional group tolerance. At least two equivalents of base are needed to neutralize the HCl salt and deprotonate the amine.

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.

    • Rationale: The Pd(0) catalytic species is sensitive to oxygen and can be deactivated through oxidation. An inert atmosphere is critical for reproducible results and high yields.

  • Solvent Addition: Under the inert atmosphere, add the anhydrous solvent (e.g., Toluene) via syringe.

    • Rationale: Anhydrous solvents are crucial. Toluene and dioxane are common choices due to their high boiling points and ability to dissolve the organometallic intermediates.

  • Reaction: Heat the reaction mixture to 90-110 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Rationale: Heating provides the necessary activation energy for the oxidative addition and reductive elimination steps. Reaction times can vary from 4 to 24 hours depending on the reactivity of the aryl halide and the catalyst system.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with a solvent like ethyl acetate and quench by adding water. Filter the mixture through a pad of celite to remove the palladium catalyst and inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure 5-(arylamino)-2-pyridinol.

Protocol 2: Amide Bond Formation via Carbodiimide Coupling

Amide bond formation is arguably the most common reaction in medicinal chemistry. Coupling the amino group of 5-Amino-2-pyridinol with a carboxylic acid creates an amide linkage, a key structural element in countless drug molecules. This protocol uses 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-Hydroxybenzotriazole (HOBt) for an efficient and low-racemization coupling.

Core Principle: The carbodiimide (EDC) activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to racemization and other side reactions. The additive, HOBt, intercepts this intermediate to form an HOBt-ester, which is more stable and reacts cleanly with the amine to form the desired amide bond with minimal epimerization.[11] The byproduct of EDC, a water-soluble urea, simplifies purification.[11]

Catalytic Cycle for EDC/HOBt Amide Coupling

G Acid R-COOH (Carboxylic Acid) O_acylisourea O-Acylisourea Intermediate (Highly Reactive) Acid->O_acylisourea + EDC EDC EDC HOBt_ester HOBt Active Ester (More Stable) O_acylisourea->HOBt_ester + HOBt EDU EDU Byproduct (Water Soluble) O_acylisourea->EDU Side Reactions (e.g., Racemization) HOBt HOBt Amide Product (R-CONH-R') HOBt_ester->Amide + R'-NH₂ Amine 5-Amino-2-pyridinol (R'-NH₂) Amide->HOBt - HOBt

Caption: Simplified mechanism of EDC/HOBt mediated amide bond formation.

Detailed Step-by-Step Methodology

This protocol details a general procedure for coupling this compound with a generic carboxylic acid.

Materials:

  • This compound

  • Carboxylic acid (e.g., benzoic acid)

  • EDC hydrochloride (EDC·HCl)

  • HOBt (1-Hydroxybenzotriazole)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Standard laboratory glassware and magnetic stirrer.

Procedure:

  • Initial Setup: To a round-bottom flask, add the carboxylic acid (1.0 eq.), EDC·HCl (1.2 eq.), and HOBt (1.2 eq.).

    • Rationale: Using a slight excess of coupling reagents ensures complete activation of the carboxylic acid. The order of addition is important; pre-activating the acid before adding the amine can improve yields.

  • Dissolution: Add anhydrous DMF or DCM and stir the mixture at room temperature for 15-30 minutes. If the carboxylic acid is not fully soluble, gentle warming may be applied.

    • Rationale: This "pre-activation" step allows for the formation of the HOBt active ester before the amine is introduced, minimizing side reactions.[12]

  • Amine and Base Addition: In a separate flask, dissolve this compound (1.1 eq.) in a minimal amount of DMF. Add the base (e.g., DIPEA, 2.5 eq.) to this solution.

    • Rationale: A non-nucleophilic organic base like DIPEA is used to neutralize the hydrochloride salt and free the amine group without competing in the coupling reaction. At least two equivalents are needed to neutralize both the HCl salt and the HOBt that is released during the reaction.

  • Coupling Reaction: Add the amine/base solution dropwise to the activated carboxylic acid mixture at 0 °C (ice bath). Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Rationale: Adding the amine solution slowly at a reduced temperature helps to control any exotherm and can improve selectivity and yield.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Dilute the reaction mixture with ethyl acetate. Wash sequentially with 5% aqueous HCl or citric acid solution (to remove excess base), saturated aqueous sodium bicarbonate solution (to remove unreacted HOBt and acid), and finally with brine.

    • Rationale: The aqueous washes are critical for removing the water-soluble EDC byproduct (EDU) and other reagents, simplifying the final purification step.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the resulting crude solid by flash chromatography or recrystallization to yield the pure amide product.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low Yield (Buchwald) Inactive catalyst; Insufficiently inert atmosphere; Weak baseUse a fresh palladium source and ligand. Ensure the system is rigorously purged with N₂/Ar. Switch to a stronger base like NaOtBu or K₃PO₄.
Low Yield (Amide) Incomplete acid activation; Sterically hindered substratesIncrease pre-activation time. Use a more potent coupling reagent like HATU or PyBOP.[11][12] Increase reaction temperature.
Side Product Formation Reaction with pyridinol -OH groupConsider protecting the hydroxyl group (e.g., as a benzyl or silyl ether) prior to coupling, followed by a deprotection step.
Racemization (Amide) Over-activation; Presence of excess baseAdd HOBt or Oxyma Pure as an additive.[13] Ensure the base is added along with or after the amine, not during pre-activation.

Conclusion

This compound is a powerful and versatile building block for constructing molecules of medicinal interest. The successful application of modern synthetic methods, particularly palladium-catalyzed N-arylation and robust amide coupling reactions, is key to unlocking its full potential. By understanding the principles behind these protocols and adhering to careful experimental technique, researchers can efficiently generate diverse libraries of aminopyridinol derivatives to fuel the engine of drug discovery.

References

  • Fisher Scientific. (2025). Safety Data Sheet: 2-Amino-5-chloropyridine.
  • ResearchGate. (n.d.). Buchwald coupling of 1 with various anilines and 2‐aminopyridines.
  • TCI Chemicals. (2024). Safety Data Sheet: 9-Aminoacridine Hydrochloride Monohydrate.
  • Fisher Scientific. (2025). Safety Data Sheet: 5-Amino-2-hydroxypyridine.
  • Sigma-Aldrich. (2025). Safety Data Sheet.
  • Fisher Scientific. (n.d.). Safety Data Sheet: 2-Amino-5-fluoropyridine.
  • Schön, U., et al. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Hassan, Z., et al. (n.d.).
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • Kozminykh, V. O., et al. (2003). SYNTHESIS OF 5-ARYLAMINO-5-tert-BUTYL-5-HYDROXY-2(5H)-FURANONES. Chemistry of Heterocyclic Compounds, 39, 1255.
  • Aapptec Peptides. (n.d.). Coupling Reagents.
  • Valeur, E., & Bradley, M. (2008). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.
  • MDPI. (n.d.). Synthesis of 5-Aroyl-2-aryl-3-hydroxypyridin-4(1H)-ones. Molecules.
  • PubMed. (2012). Synthesis of 2-arylamino substituted 5,6-dihydropyrido[2,3-d]pyrimidine-7(8H)-ones from arylguanidines. Molecular Diversity, 16(4), 639-49.
  • BenchChem. (2025). Application Notes and Protocols for Amide Coupling Reactions with 5-Amino-6-methoxypicolinic Acid.
  • Royal Society of Chemistry. (n.d.). Direct reductive coupling of secondary amides: chemoselective formation of vicinal diamines and vicinal amino alcohols.
  • National Institutes of Health. (n.d.). Uniting Amide Synthesis and Activation by PIII/PV-Catalyzed Serial Condensation: Three-Component Assembly of 2-Amidopyridines. Journal of the American Chemical Society.
  • SpringerLink. (n.d.). Synthesis of 2-Arylamino substituted 5,6-dihydropyrido[2,3-d]pyrimidine- 7(8H)-ones from arylguanidines. Molecular Diversity.
  • ResearchGate. (2022). General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino.
  • Royal Society of Chemistry. (n.d.). Synthesis of 3-arylamino-2-polyhydroxyalkyl-substituted indoles from unprotected saccharides and anilines. Green Chemistry.
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • National Institutes of Health. (n.d.). Sustainable Synthetic Approach for (Pyrazol-4-ylidene)pyridines By Metal Catalyst-Free Aerobic C(sp2)–C(sp3) Coupling Reactions between 1-Amino-2-imino-pyridines and 1-Aryl-5-pyrazolones. ACS Omega.
  • Sigma-Aldrich. (n.d.). 5-amino-2-pyridinol AldrichCPR.
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Application Notes and Protocols: Leveraging 5-Amino-2-pyridinol Hydrochloride in Advanced Multi-Component Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the application of 5-Amino-2-pyridinol hydrochloride in multi-component reactions (MCRs) for the synthesis of complex heterocyclic scaffolds. MCRs offer a highly efficient, atom-economical, and convergent approach to generating molecular diversity, which is paramount in drug discovery and materials science.[1] this compound, a bifunctional building block, presents unique reactivity that can be strategically exploited in isocyanide-based MCRs, such as the Groebke–Blackburn–Bienaymé (GBB) reaction, to access medicinally relevant fused heterocyclic systems like imidazo[1,2-a]pyridines. This document outlines the underlying chemical principles, provides detailed experimental protocols, and discusses the mechanistic nuances of employing this versatile substrate.

Introduction: The Strategic Value of 5-Amino-2-pyridinol in MCRs

Multi-component reactions are one-pot processes where three or more reactants combine to form a single product that incorporates all or most of the atoms of the starting materials.[2] This inherent efficiency makes MCRs a cornerstone of modern synthetic chemistry, enabling the rapid assembly of complex molecules from simple precursors. The 2-aminopyridine framework is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a broad range of biological activities.[3]

This compound offers several strategic advantages as a reactant in MCRs:

  • Dual Functionality: It possesses two key reactive sites: the exocyclic amino group and the endocyclic pyridinone/pyridinol tautomeric system. The amino group typically serves as the nucleophilic amine component in reactions like the Ugi or GBB reaction.

  • Modulated Reactivity: The hydrochloride salt form ensures the stability of the compound and can influence the reactivity of the amino group by protonation, often requiring a base for in-situ neutralization to initiate the reaction.

  • Access to Fused Heterocycles: The arrangement of the amino group and the pyridine nitrogen allows for post-MCR intramolecular cyclization or direct participation in the MCR to form fused bicyclic systems, such as imidazo[1,2-a]pyridines. These scaffolds are prevalent in a variety of bioactive compounds.[4][5]

  • Potential for Further Functionalization: The hydroxyl group provides a handle for subsequent modifications, expanding the chemical space accessible from a single MCR.

This guide will focus on a representative application: the synthesis of substituted 8-hydroxy-imidazo[1,2-a]pyridines via a Groebke–Blackburn–Bienaymé three-component reaction (GBB-3CR).

The Groebke–Blackburn–Bienaymé Reaction: A Gateway to Imidazo[1,2-a]pyridines

The GBB reaction is a powerful isocyanide-based MCR that condenses a 2-aminoazine, an aldehyde, and an isocyanide to afford substituted imidazo-fused heterocycles.[6] The reaction is typically acid-catalyzed and proceeds through a series of sequential steps.

Mechanistic Insights

The generally accepted mechanism for the GBB reaction involves the following key steps:

  • Iminium Ion Formation: The aldehyde and the 2-aminopyridine condense under acidic conditions to form an iminium ion.

  • Nucleophilic Attack by Isocyanide: The isocyanide attacks the electrophilic carbon of the iminium ion, generating a nitrilium ion intermediate.

  • Intramolecular Cyclization: The pyridine nitrogen acts as an intramolecular nucleophile, attacking the nitrilium ion in a 5-exo-dig cyclization.

  • Rearomatization: A final proton transfer step leads to the stable, aromatic imidazo[1,2-a]pyridine product.

The use of this compound requires an initial neutralization step to free the exocyclic amino group for condensation with the aldehyde. The hydroxyl group at the 8-position of the resulting imidazo[1,2-a]pyridine product is retained, offering a site for further chemical elaboration.

Diagram 1: GBB Reaction Workflow

GBB_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction Setup cluster_workup Work-up & Isolation cluster_purification Purification cluster_analysis Analysis Reagents 5-Amino-2-pyridinol HCl Aldehyde Isocyanide Solvent (e.g., MeOH) Base (e.g., Et3N) Setup Combine reagents in reaction vessel Stir at specified temperature Reagents->Setup 1. Add Workup Solvent removal Aqueous work-up Extraction Setup->Workup 2. Monitor to completion Purification Column chromatography or Recrystallization Workup->Purification 3. Isolate crude product Analysis NMR Spectroscopy Mass Spectrometry Melting Point Purification->Analysis 4. Purify

Caption: A generalized workflow for the GBB reaction.

Experimental Protocols

General Protocol for the Synthesis of 8-Hydroxy-imidazo[1,2-a]pyridine Derivatives

This protocol provides a general method for the three-component synthesis of 8-hydroxy-imidazo[1,2-a]pyridine derivatives using this compound, various aldehydes, and isocyanides.

Materials:

  • This compound

  • Aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)

  • Isocyanide (e.g., tert-butyl isocyanide, cyclohexyl isocyanide)

  • Methanol (MeOH), anhydrous

  • Triethylamine (Et₃N)

  • Scandium(III) triflate (Sc(OTf)₃) or another suitable Lewis acid (optional, but can improve yields)

  • Standard laboratory glassware and magnetic stirrer

  • Thin Layer Chromatography (TLC) supplies

  • Rotary evaporator

  • Column chromatography supplies (silica gel, solvents)

Procedure:

  • Reagent Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 eq.).

  • Reaction Setup: Add the aldehyde (1.0 mmol, 1.0 eq.) and anhydrous methanol (5 mL).

  • Neutralization: Add triethylamine (1.1 mmol, 1.1 eq.) to the suspension to neutralize the hydrochloride salt and free the amine. Stir for 5 minutes at room temperature.

  • Catalyst Addition (Optional): If using a catalyst, add Sc(OTf)₃ (0.05 mmol, 5 mol%).

  • Isocyanide Addition: Add the isocyanide (1.0 mmol, 1.0 eq.) to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature or heat to 40-60 °C. Monitor the reaction progress by TLC until the starting materials are consumed (typically 12-24 hours).

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to afford the desired 8-hydroxy-imidazo[1,2-a]pyridine derivative.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Diagram 2: Mechanistic Pathway of the GBB Reaction

GBB_Mechanism Amine 5-Amino-2-pyridinol (after neutralization) Iminium Iminium Ion Amine->Iminium + Aldehyde, -H₂O Aldehyde R¹-CHO Aldehyde->Iminium Isocyanide R²-NC Nitrilium Nitrilium Ion Intermediate Isocyanide->Nitrilium H_plus H⁺ H_plus->Iminium Iminium->Nitrilium + Isocyanide Cyclized Cyclized Intermediate Nitrilium->Cyclized Intramolecular 5-exo-dig Cyclization Product 8-Hydroxy-imidazo[1,2-a]pyridine Cyclized->Product -H⁺ (Rearomatization)

Caption: Key steps in the GBB reaction mechanism.

Data Presentation: Representative Examples

The following table summarizes expected outcomes for the GBB reaction with 5-Amino-2-pyridinol and various components. Yields are hypothetical and will vary based on specific substrates and optimization.

EntryAldehyde (R¹)Isocyanide (R²)Product StructureExpected Yield (%)
1Phenyltert-Butyl2-phenyl-3-(tert-butylamino)imidazo[1,2-a]pyridin-8-ol65-75
24-Chlorophenyltert-Butyl2-(4-chlorophenyl)-3-(tert-butylamino)imidazo[1,2-a]pyridin-8-ol70-80
3PhenylCyclohexyl3-(cyclohexylamino)-2-phenylimidazo[1,2-a]pyridin-8-ol60-70
42-NaphthylCyclohexyl3-(cyclohexylamino)-2-(naphthalen-2-yl)imidazo[1,2-a]pyridin-8-ol65-75

Causality and Experimental Choices

  • Choice of Base: Triethylamine is a common, non-nucleophilic organic base suitable for neutralizing the hydrochloride salt without interfering with the reaction. Stronger or weaker bases may be employed depending on the specific substrates.

  • Solvent Selection: Methanol is often a good solvent for Ugi and GBB reactions as it helps to solvate the intermediates. Aprotic solvents like dichloromethane or acetonitrile can also be used.[7]

  • Catalysis: While the reaction can proceed without a catalyst, Lewis acids like Sc(OTf)₃ or ZnCl₂ can accelerate the formation of the iminium ion, often leading to shorter reaction times and improved yields.[8]

  • Temperature: Most GBB reactions proceed well at room temperature. However, for less reactive aldehydes or sterically hindered components, moderate heating can be beneficial.

Expanding the Scope: Other Potential MCRs

While the GBB reaction is an excellent choice for synthesizing imidazo[1,2-a]pyridines, this compound can also be envisioned as a substrate in other MCRs.

Ugi-type Reactions

In a Ugi four-component reaction (aldehyde, amine, isocyanide, and carboxylic acid), the 5-amino group would act as the amine component. The resulting Ugi product would bear a pyridinol moiety, which could be a substrate for further diversification. A potential challenge is the competing reactivity of the pyridinol hydroxyl group, which could act as the acid component, leading to a Passerini-type product. Careful selection of reaction conditions would be necessary to control the chemoselectivity.

Diagram 3: Relationship between Key Isocyanide-Based MCRs

MCR_Relationships MCR Multi-Component Reactions Passerini Passerini (3-CR) Aldehyde + Isocyanide + Carboxylic Acid MCR->Passerini Ugi Ugi (4-CR) Aldehyde + Isocyanide + Carboxylic Acid + Amine MCR->Ugi GBB GBB (3-CR) Aldehyde + Isocyanide + 2-Aminoazine MCR->GBB Ugi->Passerini - Amine GBB->Ugi Amine is part of a heterocyclic ring

Caption: Interrelation of major isocyanide MCRs.

Conclusion and Future Outlook

This compound is a valuable and versatile building block for the synthesis of complex, medicinally relevant heterocyclic compounds via multi-component reactions. The GBB reaction, in particular, provides a direct and efficient route to novel 8-hydroxy-imidazo[1,2-a]pyridine scaffolds. The protocols and insights provided in this guide are intended to serve as a starting point for researchers to explore the rich chemistry of this substrate. Future work could involve exploring the utility of 5-Amino-2-pyridinol in other MCRs, developing asymmetric variants of these reactions, and investigating the biological activities of the resulting compound libraries. The strategic application of MCRs with functionalized building blocks like 5-Amino-2-pyridinol will continue to be a powerful engine for innovation in drug discovery and materials science.

References

  • Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides. (2024). Sciforum.
  • A Review of the Synthesis of Pyrido[2,3-d:5,6-d']dipyrimidine Derivatives Using Multicomponent Reactions. Organic Chemistry Research.
  • Rousseau, A. L., Matlaba, P., & Parkinson, C. J. (2007). Multicomponent synthesis of imidazo[1,2-a]pyridines using catalytic zinc chloride. Tetrahedron Letters, 48(27), 4679-4681.
  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. (2022). Molbank, 2022(3), M1453.
  • Synthesis of various imidazo[1,2‐a]pyridines by multi‐component approach. ResearchGate.
  • Passerini reaction. Wikipedia.
  • Recent Developments in the MCRs Synthesis of Pyridopyrimidines and Spiro-Pyridopyrimidines. ResearchGate.
  • Bagdi, A. K., Santra, S., Monir, K., & Hajra, A. (2015). Synthesis of imidazo[1,2-a]pyridines: a decade update.
  • Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). (2025). RSC Publishing.

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Application Notes and Protocols for the Synthesis of 5-Substituted-2(1H)-pyridones from 5-Amino-2-pyridinol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2(1H)-pyridone core is a privileged scaffold in modern medicinal chemistry, forming the backbone of numerous FDA-approved therapeutics and clinical candidates.[1][2] Its unique electronic and steric properties, including its ability to act as both a hydrogen bond donor and acceptor, make it an invaluable component in drug design.[1][3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of diverse 5-substituted-2(1H)-pyridones, beginning with the readily available starting material, 5-Amino-2-pyridinol hydrochloride. We will delve into the foundational Sandmeyer reaction for the introduction of halo and cyano functionalities, followed by advanced palladium-catalyzed cross-coupling reactions for the installation of aryl, heteroaryl, and amino moieties. Each section combines detailed, step-by-step protocols with an in-depth discussion of the underlying chemical principles and critical experimental parameters to ensure reproducible and efficient synthesis.

Introduction: The Significance of the 2(1H)-Pyridone Scaffold

The 2(1H)-pyridone motif is a cornerstone in contemporary drug discovery, exhibiting a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[4][5][6] The structural versatility of the pyridone ring allows for fine-tuning of its physicochemical properties, such as lipophilicity and metabolic stability, which are crucial for optimizing drug-like characteristics.[1] A key feature of 2(1H)-pyridone is its tautomeric equilibrium with 2-hydroxypyridine, with the lactam form predominating in most conditions, a factor that significantly influences its interaction with biological targets.[1][7]

The strategic functionalization at the C-5 position of the pyridone ring is a common approach to modulate the biological activity and selectivity of these compounds. This guide focuses on leveraging the 5-amino group of this compound as a versatile handle for introducing a diverse array of substituents, thereby enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

Core Synthetic Strategy: From Amine to Diverse Functionalities

The primary amino group of 5-Amino-2-pyridinol serves as a powerful synthetic linchpin. Our overarching strategy involves its conversion into a diazonium salt, a highly versatile intermediate that can be subsequently transformed into various functional groups through well-established chemical transformations. This initial conversion opens the door to a plethora of further derivatizations, including modern cross-coupling reactions.

Synthetic_Strategy A 5-Amino-2-pyridinol Hydrochloride B Diazonium Salt Intermediate A->B Diazotization (NaNO₂, aq. HX) C 5-Halo-2(1H)-pyridones (X = Cl, Br) B->C Sandmeyer Reaction (CuX) D 5-Cyano-2(1H)-pyridone B->D Sandmeyer Reaction (CuCN) E 5-Aryl/Heteroaryl-2(1H)-pyridones C->E Suzuki Coupling (Pd catalyst, boronic acid) F 5-Amino-substituted-2(1H)-pyridones C->F Buchwald-Hartwig Amination (Pd catalyst, amine)

Figure 1: Overall synthetic workflow from 5-Amino-2-pyridinol.

The Sandmeyer Reaction: Gateway to Halogenated and Cyanated Pyridones

The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a reliable method for the conversion of an aryl amine to an aryl halide or cyanide via a diazonium salt intermediate.[8][9][10] This transformation is initiated by the diazotization of the primary amine with nitrous acid, typically generated in situ from sodium nitrite and a strong mineral acid.[11][12] The resulting diazonium salt is then decomposed in the presence of a copper(I) salt, which facilitates the substitution of the diazonium group with the corresponding halide or cyanide.[8][9]

Mechanism of the Sandmeyer Reaction

The reaction proceeds through a free radical mechanism.[8] The copper(I) catalyst initiates a single-electron transfer to the diazonium salt, leading to the formation of an aryl radical and the evolution of nitrogen gas. This highly reactive aryl radical then abstracts a halogen or cyanide from the copper(II) species, regenerating the copper(I) catalyst and forming the final product.[9]

Sandmeyer_Mechanism cluster_0 Diazotization cluster_1 Radical Formation cluster_2 Product Formation & Catalyst Regeneration Ar-NH2 5-Amino-2-pyridinol Ar-N2+ 5-Diazonium-2-pyridinol Salt Ar-NH2->Ar-N2+ NaNO2, HX Ar• + N2 Ar• + N2 Ar-N2+->Ar• + N2 + Cu(I)X -> [Ar-N2•] + Cu(II)X Ar• + Cu(II)X2 Ar• + Cu(II)X2 Ar-X + Cu(I)X Ar-X + Cu(I)X Ar• + Cu(II)X2->Ar-X + Cu(I)X Ar• 5-Pyridone Radical Ar-X 5-Halo/Cyano-2(1H)-pyridone

Figure 2: Simplified mechanism of the Sandmeyer reaction.

Protocol for the Synthesis of 5-Bromo-2(1H)-pyridone

This protocol details the conversion of this compound to 5-Bromo-2(1H)-pyridone.

Materials:

  • This compound

  • Hydrobromic acid (48% aq.)

  • Sodium nitrite (NaNO₂)

  • Copper(I) bromide (CuBr)

  • Deionized water

  • Ice

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Magnetic stirrer and hotplate

  • Round-bottom flasks

  • Dropping funnel

  • Buchner funnel and filter paper

Procedure:

  • Diazotization:

    • In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in a mixture of hydrobromic acid (48%, 3.0 eq) and deionized water.

    • Cool the solution to 0-5 °C in an ice bath.

    • While maintaining the temperature below 5 °C, add a solution of sodium nitrite (1.1 eq) in deionized water dropwise over 30 minutes.

    • Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes. A positive test on starch-iodide paper should indicate a slight excess of nitrous acid.[13]

  • Sandmeyer Reaction:

    • In a separate 500 mL flask, prepare a solution of copper(I) bromide (1.2 eq) in hydrobromic acid (48%, 2.0 eq).

    • Cool this solution to 0-5 °C in an ice bath.

    • Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring. The addition should be controlled to maintain the reaction temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60 °C for 1 hour to ensure complete decomposition of the diazonium salt.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and neutralize by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

    • Extract the aqueous layer with ethyl acetate (3 x 100 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to yield the crude product.

    • Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford pure 5-Bromo-2(1H)-pyridone.

Reactant Molar Ratio Key Considerations
5-Amino-2-pyridinol HCl1.0Ensure complete dissolution before cooling.
Hydrobromic Acid5.0 (total)Maintains acidity and provides bromide ions.
Sodium Nitrite1.1Added slowly to control the exothermic reaction.
Copper(I) Bromide1.2The catalyst for the substitution reaction.

Table 1: Key reactant parameters for the synthesis of 5-Bromo-2(1H)-pyridone.

Palladium-Catalyzed Cross-Coupling: Expanding Molecular Diversity

The 5-halo-2(1H)-pyridones synthesized via the Sandmeyer reaction are excellent substrates for palladium-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig amination reactions. These powerful transformations allow for the introduction of a vast array of aryl, heteroaryl, and amino substituents at the C-5 position.

Suzuki Coupling for C-C Bond Formation

The Suzuki coupling reaction is a versatile method for the formation of carbon-carbon bonds between an organoboron compound (e.g., a boronic acid or ester) and an organohalide in the presence of a palladium catalyst and a base.

Suzuki_Coupling cluster_0 Reaction Conditions A 5-Bromo-2(1H)-pyridone C 5-Aryl/Heteroaryl-2(1H)-pyridone A->C B Aryl/Heteroaryl Boronic Acid B->C Pd Catalyst (e.g., Pd(PPh₃)₄) Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃, Cs₂CO₃) Base (e.g., K₂CO₃, Cs₂CO₃) Solvent (e.g., Dioxane/H₂O) Solvent (e.g., Dioxane/H₂O)

Figure 3: Schematic of the Suzuki cross-coupling reaction.

Protocol for a Representative Suzuki Coupling

Materials:

  • 5-Bromo-2(1H)-pyridone

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Deionized water

  • Nitrogen or Argon gas supply

Procedure:

  • To a reaction vessel, add 5-Bromo-2(1H)-pyridone (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq).

  • Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Heat the reaction mixture to 90-100 °C with stirring until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Cool the reaction to room temperature and dilute with water.

  • Extract the product with ethyl acetate, combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Characterization of Synthesized Compounds

The identity and purity of the synthesized 5-substituted-2(1H)-pyridones should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy to confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Conclusion

This application note provides a robust and versatile synthetic platform for the generation of a diverse library of 5-substituted-2(1H)-pyridones starting from the commercially available this compound. The initial Sandmeyer reaction serves as a reliable entry point to key halogenated and cyanated intermediates, which can be further elaborated using powerful palladium-catalyzed cross-coupling reactions. These detailed protocols and the accompanying scientific rationale are intended to empower researchers in medicinal chemistry and drug development to efficiently synthesize novel pyridone-based compounds for the exploration of their therapeutic potential.

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  • New analogs of 5-substituted-2(1H)-pyridone containing of natural amino acids as potential drugs in idiopathic pulmonary fibrosis. Investigation in silico and preliminary in vitro. (2023). Frontiers Publishing. [Link]
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  • Diazotization of the Amino Acid [closo-1-CB9H8-1-COOH-6-NH3] and Reactivity of the [closo-1-CB9H8-1-COO-6-N2]. (2011). Vanderbilt University. [Link]
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  • Synthesis and properties of 5-diazoimidazoles and imidazolyl-5-diazonium salts. (2003).

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Application Notes and Protocols for the Purification of 5-Amino-2-pyridinol Hydrochloride Reaction Products by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Amino-2-pyridinol hydrochloride is a key intermediate in the synthesis of a variety of pharmaceutical compounds. The purity of this building block is paramount, as the presence of impurities can lead to unwanted side reactions, reduced yields of the final active pharmaceutical ingredient (API), and potential toxicological concerns. A common route to synthesize 5-Amino-2-pyridinol involves the reduction of a nitro-substituted precursor, 2-Hydroxy-5-nitropyridine. This process can result in a crude product containing unreacted starting materials, intermediates, and other by-products. Column chromatography is a robust and widely used technique for the purification of such reaction mixtures, enabling the isolation of this compound in high purity.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the purification of this compound using column chromatography. It details the underlying principles, a step-by-step protocol, and critical considerations for achieving optimal separation and purity.

Understanding the Separation: Principles of Column Chromatography for this compound

Column chromatography separates compounds based on their differential partitioning between a stationary phase (a solid adsorbent packed into a column) and a mobile phase (a solvent that flows through the column). For the purification of this compound, a polar compound with a basic amino group, several factors must be carefully considered.

Stationary Phase Selection:

Silica gel is the most common stationary phase for the purification of moderately polar organic compounds. Its slightly acidic nature, however, can lead to strong interactions with the basic amino group of the target compound, causing tailing of the elution peak and poor separation. To mitigate this, two main approaches can be employed:

  • Standard Silica Gel with a Modified Mobile Phase: This is a cost-effective and readily available option. The addition of a small amount of a basic modifier, such as triethylamine (Et3N) or ammonia (NH3), to the mobile phase neutralizes the acidic silanol groups on the silica surface, preventing strong adsorption of the amine.

  • Alumina (Basic or Neutral): Alumina is an alternative stationary phase that is inherently basic or neutral. This can be advantageous for the purification of basic compounds like aminopyridines, as it minimizes the acid-base interactions that cause tailing on silica gel.

Mobile Phase Selection:

The choice of the mobile phase (eluent) is critical for achieving good separation. The polarity of the solvent system determines the rate at which the compounds move down the column. For a polar compound like this compound, a relatively polar solvent system is required. Common solvent systems include mixtures of:

  • Dichloromethane (DCM) and Methanol (MeOH)

  • Ethyl acetate (EtOAc) and Hexane

  • Ethyl acetate and Methanol

The optimal solvent ratio should be determined by preliminary analysis using Thin Layer Chromatography (TLC). The goal is to find a solvent system that provides a good separation between the desired product and its impurities, with the product having a retention factor (Rf) value ideally between 0.2 and 0.4.

Pre-Purification Analysis: The Role of Thin Layer Chromatography (TLC)

Before performing a large-scale column chromatography separation, it is essential to develop an appropriate TLC method to monitor the reaction and guide the purification process.[1][2]

TLC Protocol:

  • Plate Preparation: Use commercially available silica gel TLC plates with a fluorescent indicator (e.g., F254).

  • Spotting: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., methanol). Using a capillary tube, spot the solution onto the baseline of the TLC plate. Also, spot the starting material (2-Hydroxy-5-nitropyridine) as a reference if available.

  • Development: Place the TLC plate in a developing chamber containing the chosen mobile phase. Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate and allow the solvent to evaporate. Visualize the separated spots under a UV lamp (254 nm). The compounds will appear as dark spots on a fluorescent background. Staining with a visualizing agent like ninhydrin can also be used to specifically detect the amino group.

  • Rf Calculation: Calculate the Rf value for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

By testing different solvent systems, you can identify the one that provides the best separation between 5-Amino-2-pyridinol and the less polar starting material, as well as any other impurities.

Potential Impurities in the Synthesis of this compound

The primary route to 5-Amino-2-pyridinol is the reduction of 2-Hydroxy-5-nitropyridine. The crude product mixture may therefore contain:

  • Unreacted Starting Material: 2-Hydroxy-5-nitropyridine.

  • Intermediates: Partially reduced species such as nitroso or hydroxylamine derivatives.

  • By-products: Products from over-reduction or side reactions, which will depend on the specific reducing agent and reaction conditions used.

Identifying these potential impurities is crucial for developing a robust purification strategy.

Detailed Protocol for Column Chromatography Purification

This protocol outlines a general procedure for the purification of this compound on a laboratory scale.

Materials and Equipment:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh) or Alumina

  • Chromatography column

  • Solvents for mobile phase (e.g., DCM, MeOH, Et3N)

  • TLC plates, chamber, and UV lamp

  • Collection tubes or flasks

  • Rotary evaporator

  • Glass wool or fritted disc for the column

Step 1: Preparation of the Column
  • Column Selection: Choose a column with a diameter and length appropriate for the amount of crude product to be purified (a general rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude product by weight).

  • Packing the Column (Slurry Method):

    • Place a small plug of glass wool at the bottom of the column.

    • In a beaker, prepare a slurry of silica gel in the initial, least polar mobile phase.

    • Pour the slurry into the column in a single, continuous motion.

    • Gently tap the side of the column to ensure even packing and dislodge any air bubbles.

    • Open the stopcock to allow some solvent to drain, which helps in compacting the silica bed. Crucially, do not let the solvent level fall below the top of the silica gel at any point.

    • Add a thin layer of sand on top of the silica gel to prevent disturbance of the bed during sample loading.

Step 2: Sample Preparation and Loading
  • Dry Loading (Recommended):

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., methanol).

    • Add a small amount of silica gel to this solution and evaporate the solvent using a rotary evaporator to obtain a free-flowing powder.

    • Carefully add this powder to the top of the packed column.

  • Wet Loading:

    • Dissolve the crude product in the minimum volume of the mobile phase.

    • Using a pipette, carefully apply the solution to the top of the column.

Step 3: Elution and Fraction Collection
  • Carefully add the mobile phase to the column, ensuring not to disturb the top layer of sand and silica.

  • Open the stopcock and begin collecting the eluent in fractions.

  • The polarity of the mobile phase can be kept constant (isocratic elution) or gradually increased (gradient elution) to elute compounds of increasing polarity. For this separation, a gradient of increasing methanol in dichloromethane is often effective.

Step 4: Monitoring the Separation
  • Collect fractions of a consistent volume.

  • Monitor the composition of the fractions by TLC. Spot a small aliquot from each fraction (or every few fractions) on a TLC plate and develop it in the appropriate solvent system.

  • Identify the fractions containing the pure product (those showing a single spot corresponding to the Rf of 5-Amino-2-pyridinol).

Step 5: Isolation of the Purified Product
  • Combine the fractions identified as containing the pure product.

  • Remove the solvent from the combined fractions using a rotary evaporator.

  • The resulting solid is the purified this compound. Dry the product under high vacuum to remove any residual solvent.

Step 6: Purity Assessment

The purity of the final product should be confirmed by analytical techniques such as:

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information on purity.[3][4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure and can reveal the presence of impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

Data Presentation

ParameterRecommended Value/RangeRationale
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard choice for polar compounds.
Mobile Phase Dichloromethane/Methanol with 0.1-1% TriethylamineGood solvent system for polar amines; triethylamine minimizes tailing.
TLC Rf of Product 0.2 - 0.4Optimal range for good separation on the column.
Silica to Crude Ratio 40:1 to 100:1 (w/w)Ensures sufficient separation capacity.
Sample Loading Dry LoadingProvides better resolution and sharper bands.

Experimental Workflow Diagram

Purification_Workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation Crude_Product Crude 5-Amino-2-pyridinol HCl TLC_Analysis TLC Analysis to Determine Mobile Phase Crude_Product->TLC_Analysis Column_Packing Pack Column with Silica Gel TLC_Analysis->Column_Packing Sample_Loading Load Sample onto Column (Dry Loading) Column_Packing->Sample_Loading Elution Elute with Gradient Mobile Phase Sample_Loading->Elution Fraction_Collection Collect Fractions Elution->Fraction_Collection TLC_Monitoring Monitor Fractions by TLC Fraction_Collection->TLC_Monitoring Combine_Fractions Combine Pure Fractions TLC_Monitoring->Combine_Fractions Solvent_Removal Remove Solvent (Rotary Evaporation) Combine_Fractions->Solvent_Removal Purity_Check Assess Purity (HPLC, NMR) Solvent_Removal->Purity_Check Final_Product Pure 5-Amino-2-pyridinol HCl Purity_Check->Final_Product

Caption: Workflow for the purification of this compound.

Handling and Storage

This compound should be handled in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[5] It is a solid that should be stored in a tightly sealed container in a cool, dry place, away from light and moisture to prevent degradation.[5]

Troubleshooting

ProblemPossible CauseSolution
Streaking on TLC Compound is too polar or interacting strongly with silica.Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the mobile phase.
Poor Separation Inappropriate mobile phase polarity.Optimize the solvent system using TLC to achieve a greater difference in Rf values.
Compound Crashing Out on Column Low solubility in the mobile phase.Use a stronger solvent to dissolve the sample for loading or adjust the mobile phase composition.
Colored Impurities Co-eluting Impurities have similar polarity to the product.Try a different stationary phase (e.g., alumina) or a different solvent system.

Conclusion

The purification of this compound by column chromatography is a critical step in ensuring the quality of this important pharmaceutical intermediate. By carefully selecting the stationary and mobile phases, diligently monitoring the separation with TLC, and following a systematic protocol, researchers can consistently obtain a high-purity product. This application note provides a solid foundation for developing a robust and efficient purification process.

References

  • PubMed. (1993). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography.
  • Open Access Pub. (n.d.). Thin-Layer Chromatography. Journal of Advances in Nanotechnology.
  • PubMed. (1983). Thin-layer chromatographic separation of intermediates of the pyridine nucleotide cycle.
  • IIP Series. (2024). An evaluation of thin layer chromatography as a biotechnology tool for the isolation of bioactive compounds.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 3-Aminopyridine.
  • PubMed. (2021). Determination of Potential Genotoxic Impurity, 5-Amino-2-Chloropyridine, in Active Pharmaceutical Ingredient Using the HPLC-UV System.

Sources

The Strategic Application of 5-Amino-2-pyridinol Hydrochloride in the Synthesis of Novel Anti-Fibrotic Agents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Fibrotic diseases, such as idiopathic pulmonary fibrosis (IPF), liver cirrhosis, and systemic sclerosis, represent a significant and growing global health challenge. These conditions are characterized by the excessive deposition of extracellular matrix, leading to tissue scarring and organ failure. Pirfenidone, a pyridone-based compound, is an approved therapy for IPF that has demonstrated the clinical potential of this chemical scaffold. The development of novel and more potent anti-fibrotic agents is a key focus of modern medicinal chemistry. 5-Amino-2-pyridinol hydrochloride serves as a versatile and strategic starting material for the synthesis of a new generation of pyridone-based anti-fibrotic drug candidates. This application note provides a detailed guide to the synthesis of a representative N-aryl-5-amino-2(1H)-pyridone, a core structure in many anti-fibrotic compounds, starting from this compound. We will delve into the mechanistic rationale behind the synthetic strategy and provide detailed, field-proven protocols.

The Anti-Fibrotic Potential of Pyridone Scaffolds

The therapeutic effect of pirfenidone and its analogues is attributed to their ability to modulate key signaling pathways involved in fibrosis.[1][2] One of the primary mechanisms is the inhibition of the transforming growth factor-beta (TGF-β) pathway.[3][4] TGF-β is a potent pro-fibrotic cytokine that stimulates the differentiation of fibroblasts into myofibroblasts, the primary cell type responsible for excessive collagen production.[3] By downregulating TGF-β signaling, pirfenidone and related compounds can reduce fibroblast proliferation and the deposition of extracellular matrix.[1][4] Furthermore, these compounds have been shown to possess anti-inflammatory and antioxidant properties, which also contribute to their anti-fibrotic efficacy.[3]

The pyridone core is a privileged scaffold in medicinal chemistry, appearing in a range of FDA-approved drugs for various indications.[5] Its ability to engage in hydrogen bonding and its tunable physicochemical properties make it an attractive starting point for drug design.[5] The synthesis of novel pirfenidone analogues often involves modifications at various positions of the pyridone ring to enhance potency, improve pharmacokinetic properties, and reduce side effects.[6][7][8]

Synthetic Strategy: Building the N-Aryl-5-amino-2(1H)-pyridone Core

The synthesis of N-aryl-2(1H)-pyridones, the core structure of many anti-fibrotic agents, from this compound can be efficiently achieved through modern cross-coupling methodologies. The key transformation is the formation of a carbon-nitrogen bond between the pyridinol nitrogen and an aryl group. Two powerful and widely adopted methods for this transformation are the Buchwald-Hartwig amination and the Ullmann condensation.

G cluster_0 Synthetic Approach cluster_1 Key Methodologies Start 5-Amino-2-pyridinol Hydrochloride Step1 N-Arylation Start->Step1 Product N-Aryl-5-amino-2(1H)-pyridone (Anti-fibrotic Scaffold) Step1->Product BH Buchwald-Hartwig Amination (Pd-catalyzed) Step1->BH Ullmann Ullmann Condensation (Cu-catalyzed) Step1->Ullmann

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis for the formation of C-N bonds.[9][10] It offers a broad substrate scope and generally proceeds under milder conditions than traditional methods.[9] The catalytic cycle involves the oxidative addition of an aryl halide to a palladium(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to yield the N-aryl product.[10]

The Ullmann condensation is a copper-catalyzed reaction for the formation of C-N, C-O, and C-S bonds.[11] While historically requiring harsh conditions, modern advancements, particularly the use of ligands such as amino acids, have enabled these reactions to proceed at lower temperatures with improved efficiency.[11][12][13]

For the purpose of this application note, we will focus on a detailed protocol for the Buchwald-Hartwig amination, as it often provides higher yields and broader functional group tolerance for this class of transformation.[9]

Experimental Protocols

Protocol 1: Synthesis of N-(4-methoxyphenyl)-5-amino-2(1H)-pyridone via Buchwald-Hartwig Amination

This protocol describes the synthesis of a representative N-aryl-5-amino-2(1H)-pyridone, a potential precursor for more complex anti-fibrotic agents. The choice of 4-iodoanisole as the arylating agent is illustrative; a wide range of aryl halides can be employed to generate a library of analogues for structure-activity relationship (SAR) studies.

Materials:

  • This compound

  • 4-Iodoanisole

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous 1,4-Dioxane

  • Ethyl acetate

  • Hexanes

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Equipment:

  • Schlenk flask or oven-dried round-bottom flask with a reflux condenser

  • Magnetic stirrer with heating plate

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard laboratory glassware

  • Rotary evaporator

  • Silica gel column for chromatography

Step-by-Step Methodology:

  • Reaction Setup:

    • To a Schlenk flask, add this compound (1.0 eq), 4-iodoanisole (1.2 eq), cesium carbonate (2.5 eq), Pd₂(dba)₃ (0.05 eq), and Xantphos (0.10 eq).

    • Causality: The use of a slight excess of the aryl halide ensures complete consumption of the starting pyridinol. Cesium carbonate is a strong base required for the deprotonation of the amine and pyridinol, facilitating the catalytic cycle. Pd₂(dba)₃ is a stable Pd(0) source, and Xantphos is a bulky, electron-rich ligand that promotes the key steps of oxidative addition and reductive elimination in the Buchwald-Hartwig reaction.[10]

  • Solvent Addition and Degassing:

    • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

    • Add anhydrous 1,4-dioxane via syringe. The volume should be sufficient to dissolve the reactants (approximately 0.1 M concentration of the limiting reagent).

    • Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.

    • Causality: An inert atmosphere is crucial to prevent the oxidation and deactivation of the palladium catalyst. Degassing removes dissolved oxygen which can interfere with the catalytic cycle.

  • Reaction:

    • Heat the reaction mixture to 100-110 °C with vigorous stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Causality: The elevated temperature provides the necessary activation energy for the reaction to proceed at a reasonable rate.

  • Workup:

    • Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove insoluble inorganic salts and the catalyst.

    • Wash the filter cake with additional ethyl acetate.

    • Combine the organic filtrates and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

    • Causality: The aqueous workup removes the base and other water-soluble impurities.

  • Purification:

    • Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate as the eluent.

    • Combine the fractions containing the desired product and remove the solvent under reduced pressure to yield N-(4-methoxyphenyl)-5-amino-2(1H)-pyridone as a solid.

    • Causality: Column chromatography separates the target compound from unreacted starting materials and byproducts.

Data Presentation:

ParameterExpected Value
Yield 60-80%
Physical Appearance Off-white to pale yellow solid
Purity (by HPLC) >95%

Visualizing the Synthetic Pathway and Mechanism of Action

G cluster_0 Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L₂ OA Oxidative Addition PdII Ar-Pd(II)(X)L₂ LE Ligand Exchange AmineComplex [Ar-Pd(II)(NHR')L₂]⁺X⁻ Deprot Deprotonation AmidoComplex Ar-Pd(II)(NR')L₂ RE Reductive Elimination Product Ar-NHR' ArX Ar-X ArX->OA Amine R'-NH₂ Amine->LE Base Base Base->Deprot

The resulting N-aryl-5-amino-2(1H)-pyridone can then be further functionalized. For instance, the 5-amino group can be acylated, alkylated, or used as a handle to introduce other functionalities to explore the SAR and optimize the anti-fibrotic activity.

G TGFb TGF-β Receptor TGF-β Receptor TGFb->Receptor Smad Smad Phosphorylation Receptor->Smad Nucleus Nuclear Translocation Smad->Nucleus Gene Gene Transcription (Collagen, α-SMA) Nucleus->Gene Fibrosis Fibrosis Gene->Fibrosis Pyridone N-Aryl-2-pyridone (Anti-fibrotic Agent) Pyridone->Smad Inhibits

Conclusion

This compound is a valuable and cost-effective starting material for the synthesis of novel pyridone-based anti-fibrotic agents. The application of modern synthetic methodologies, such as the Buchwald-Hartwig amination, allows for the efficient construction of the core N-aryl-2(1H)-pyridone scaffold. This enables the rapid generation of diverse libraries of compounds for biological screening and the development of next-generation therapies for fibrotic diseases. The protocols and insights provided in this application note serve as a robust foundation for researchers in their quest for more effective treatments for these debilitating conditions.

References

  • Lopez-de la Mora, E., et al. (2015). Pirfenidone: A review of its mechanism of action and preclinical and clinical studies. Journal of Clinical Pharmacology, 55(11), 1205-1215.
  • Macías-Barragán, J., et al. (2010). Pirfenidone is an inhibitor of profibrogenic and pro-inflammatory effects of leptin in hepatic stellate cells.
  • Patsnap Synapse. (2024). What is the mechanism of Pirfenidone?
  • Conte, E., et al. (2014). Pirfenidone inhibits fibroblast-myofibroblast differentiation in idiopathic pulmonary fibrosis. American Journal of Respiratory Cell and Molecular Biology, 51(4), 544-554.
  • Gomaa, M. S., & Ali, M. A. (2006). Novel pirfenidone analogues: synthesis of pyridin-2-ones for the treatment of pulmonary fibrosis. Archiv der Pharmazie, 339(8), 429-436.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Chen, B., et al. (2015).
  • Li, Y., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 864947.
  • Frontiers in Pharmacology. (2023). New analogs of 5-substituted-2(1H)-pyridone containing of natural amino acids as potential drugs in idiopathic pulmonary fibrosis. Investigation in silico and preliminary in vitro.
  • RSC Advances. (2022). Synthesis and evaluation of new pirfenidone derivatives as anti-fibrosis agents.
  • Wikipedia. (n.d.). Ullmann condensation.
  • ACS Publications. (2023). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst.
  • YouTube. (2012). The Buchwald-Hartwig Amination Reaction.
  • Liu, T., et al. (2022). Synthesis and structure–activity relationships of pirfenidone derivatives as anti-fibrosis agents in vitro. RSC Medicinal Chemistry, 13(10), 1236-1245.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • YouTube. (2023). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!.
  • ResearchGate. (2023). A facile synthesis of 5,6-dihydro-5-hydroxy-2(1H)-pyridone.
  • Ma, D., & Cai, Q. (2008). Copper/amino acid catalyzed cross-couplings of aryl and vinyl halides with nucleophiles. Accounts of Chemical Research, 41(11), 1450-1460.
  • Hartwig, J. F. (2008). Evolution of a fourth generation catalyst for the amination and thiolation of aryl halides. Accounts of Chemical Research, 41(11), 1534-1544.
  • MDPI. (2023). Synthesis of 5-Aroyl-2-aryl-3-hydroxypyridin-4(1H)-ones.
  • ResearchGate. (2005). Amino acid-promoted Ullmann-type coupling reactions and their applications in organic synthesis.
  • ACS Publications. (2014). Single Step Synthesis of Non-symmetric Azoarenes Using Buchwald–Hartwig Amination.
  • MDPI. (2021). A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous Catalytic Systems.
  • ResearchGate. (2005). CuI‐catalyzed coupling reaction of aryl halides with α‐amino acids and proposed mechanism.

Sources

Application Note: A Practical Guide to the Development of Novel Kinase Inhibitors from 5-Amino-2-pyridinol hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer. The development of small molecule kinase inhibitors has therefore become a cornerstone of modern drug discovery. This guide provides a detailed framework for researchers, scientists, and drug development professionals on utilizing the versatile 5-Amino-2-pyridinol hydrochloride scaffold for the synthesis and evaluation of novel kinase inhibitors. We offer in-depth protocols, from initial synthetic strategies and chemical characterization to robust biochemical and cellular evaluation, explaining the scientific rationale behind key experimental choices. This document is designed to serve as a practical and authoritative resource to accelerate the discovery of new therapeutic agents.

The 5-Amino-2-pyridinol Scaffold: Properties and Design Principles

The pyridine ring is a foundational scaffold in medicinal chemistry, present in numerous FDA-approved drugs.[1][2] Specifically, the 5-Amino-2-pyridinol moiety (Figure 1) offers a privileged starting point for kinase inhibitor design due to several key features:

  • Hydrogen Bonding: The aminopyridine motif is an excellent hydrogen bond donor and acceptor, capable of forming critical interactions with the hinge region of the kinase ATP-binding pocket, a feature common to many successful kinase inhibitors.[3][4]

  • Structural Rigidity: The aromatic nature of the scaffold provides a rigid core, which can reduce the entropic penalty upon binding to the target and facilitate predictable structure-activity relationships (SAR).[3][5]

  • Vectors for Diversification: The scaffold possesses multiple reactive sites—the amino group, the pyridinol oxygen, and the carbon positions on the ring—that allow for systematic chemical modification to optimize potency, selectivity, and pharmacokinetic properties.

  • Favorable Physicochemical Properties: The inherent polarity of the scaffold can contribute to improved solubility, a common challenge in drug development.[6]

The starting material, this compound (CAS 117865-72-2), is a commercially available and stable salt.[7] The free base, 5-amino-2-pyridinol, has a molecular weight of 110.11 g/mol .

Figure 1: Scaffold Analysis and Diversification

A diagram illustrating the 5-Amino-2-pyridinol core and its key functional groups available for chemical modification to build a diverse library of kinase inhibitors.

Caption: Diversification points on the 5-Amino-2-pyridinol scaffold.

Synthetic Strategy & Protocols

A robust synthetic strategy is paramount. A common and effective approach involves initial functionalization of the pyridine ring, followed by palladium-catalyzed cross-coupling reactions to introduce diversity elements. This workflow allows for the creation of a focused library of compounds for screening.

Figure 2: Synthetic Workflow Overview

A generalized workflow for synthesizing a library of kinase inhibitors starting from this compound.

G cluster_suzuki Suzuki Coupling cluster_buchwald Buchwald-Hartwig Amination start 5-Amino-2-pyridinol Hydrochloride step1 Step 1: Halogenation (e.g., with NBS/NIS) Introduce Coupling Handle start->step1 step2 Step 2: Protection (Optional) Protect Amino or Hydroxyl Group (e.g., Boc, SEM) step1->step2 step3 Step 3: Diversification via Cross-Coupling Reactions step2->step3 step4 Step 4: Deprotection & Final Modification step3->step4 end Library of Novel Kinase Inhibitors step4->end suzuki_reagent Aryl/Heteroaryl Boronic Acids/Esters suzuki_reagent->step3 Pd Catalyst, Base buchwald_reagent Primary/Secondary Amines buchwald_reagent->step3 Pd Catalyst, Base, Ligand

Caption: General synthetic workflow for inhibitor library generation.

Protocol 2.1: Synthesis of a Key Intermediate: 5-Amino-3-bromo-2-pyridinol

Rationale: Introducing a halogen, such as bromine, at the C3 position creates a versatile handle for subsequent palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[8][9] This allows for the introduction of various aryl or heteroaryl groups, which are often crucial for occupying hydrophobic pockets in the kinase active site and enhancing selectivity. N-Bromosuccinimide (NBS) is a mild and effective brominating agent for this transformation.

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (ACN), anhydrous

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen inlet

Procedure:

  • To a stirred suspension of this compound (1.0 eq) in anhydrous ACN (0.1 M), add NaHCO₃ (2.5 eq) to neutralize the hydrochloride and free the amine.

  • Cool the mixture to 0 °C in an ice bath.

  • Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C. Causality: Slow addition is crucial to control the exothermic reaction and prevent over-bromination.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours under a nitrogen atmosphere.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Quench the reaction by adding water. Extract the aqueous layer three times with EtOAc.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/EtOAc gradient) to yield the pure 5-amino-3-bromo-2-pyridinol.

Characterization: The structure and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, and LC-MS.

Protocol 2.2: Diversification via Suzuki-Miyaura Cross-Coupling

Rationale: The Suzuki-Miyaura reaction is a powerful C-C bond-forming reaction, ideal for coupling our brominated intermediate with a wide range of commercially available aryl or heteroaryl boronic acids or esters.[8][10][11] This step is critical for exploring the SAR of the region of the inhibitor that often extends into the solvent-exposed area of the ATP binding site, influencing both potency and physical properties.

Materials:

  • 5-Amino-3-bromo-2-pyridinol (from Protocol 2.1)

  • Arylboronic acid of choice (e.g., 4-methoxyphenylboronic acid) (1.2 eq)

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.05 eq)

  • Sodium carbonate (Na₂CO₃) (2.0 M aqueous solution) (3.0 eq)

  • 1,4-Dioxane and Water (4:1 mixture)

  • Microwave vial or reaction tube

Procedure:

  • To a microwave vial, add 5-amino-3-bromo-2-pyridinol (1.0 eq), the arylboronic acid (1.2 eq), and Pd(PPh₃)₄ (0.05 eq).

  • Evacuate and backfill the vial with nitrogen three times. Causality: This is essential to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.

  • Add the dioxane/water solvent mixture, followed by the aqueous Na₂CO₃ solution.

  • Seal the vial and heat the reaction mixture in a microwave reactor at 120 °C for 30-45 minutes. Alternatively, the reaction can be heated at 90-100 °C in an oil bath for 8-12 hours.

  • After cooling, dilute the reaction mixture with EtOAc and water.

  • Separate the layers. Extract the aqueous layer twice more with EtOAc.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography or preparative HPLC to obtain the desired coupled product.

Characterization: Confirm structure, identity, and purity (>95%) via NMR and LC-MS/HRMS analysis before proceeding to biological assays.

Biochemical Evaluation of Kinase Inhibitory Activity

Once a library of compounds has been synthesized and characterized, the first biological assessment is typically an in vitro biochemical assay to determine the compound's ability to inhibit the target kinase. The ADP-Glo™ Kinase Assay is a robust, luminescence-based method that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.[12][13][14][15]

Protocol 3.1: IC₅₀ Determination using the ADP-Glo™ Kinase Assay

Rationale: Determining the half-maximal inhibitory concentration (IC₅₀) is the standard metric for quantifying the potency of an inhibitor. This protocol establishes a dose-response curve to find the concentration of the inhibitor required to reduce kinase activity by 50%.

Materials:

  • ADP-Glo™ Kinase Assay Kit (Promega)[12][16]

  • Recombinant Kinase of interest (e.g., EGFR, BRAF, SRC)

  • Kinase-specific substrate peptide

  • ATP, ultra-pure

  • Synthesized inhibitor compounds, dissolved in 100% DMSO

  • White, opaque 384-well assay plates

  • Luminometer

Procedure:

  • Compound Plating: Prepare serial dilutions of the inhibitor compounds in DMSO. Typically, an 11-point, 3-fold dilution series is prepared, starting from a high concentration (e.g., 100 µM). Transfer a small volume (e.g., 50 nL) of each dilution into the assay plate wells. Include DMSO-only wells for "no inhibition" (100% activity) controls and wells without kinase for "background" controls.

  • Kinase Reaction Setup:

    • Prepare a Kinase/Substrate master mix in the appropriate kinase assay buffer. The final ATP concentration should be at or near the Kₘ value for the specific kinase to ensure a sensitive assay.

    • Dispense the Kinase/Substrate mix into each well of the assay plate containing the pre-spotted compounds.

    • Initiate the reaction by adding ATP solution to all wells.

    • Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C or room temperature) for 60 minutes.

  • ADP Detection:

    • Add ADP-Glo™ Reagent to all wells to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[14]

    • Add Kinase Detection Reagent to all wells. This reagent converts the ADP generated into ATP and provides luciferase/luciferin to produce a luminescent signal. Incubate for 30-60 minutes at room temperature.[12]

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate-reading luminometer.

    • Subtract the background luminescence (no enzyme control) from all other readings.

    • Normalize the data by setting the average of the DMSO-only controls to 100% activity and the average of a high-concentration inhibitor control to 0% activity.

    • Plot the normalized % activity against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Data Presentation:

Compound IDScaffold ModificationTarget KinaseIC₅₀ (nM)
AN-0014-methoxyphenylKinase A75
AN-0023-fluorophenylKinase A210
AN-0032-pyridylKinase A45
AN-0044-methoxyphenylKinase B>10,000

Cellular Characterization of Lead Compounds

A potent inhibitor in a biochemical assay does not always translate to cellular activity.[17] It is crucial to confirm that the compound can penetrate the cell membrane, engage its target in the complex cellular environment, and exert a functional effect.

Figure 3: Representative Kinase Signaling Pathway

A simplified diagram of the MAPK/ERK signaling pathway, a common target in cancer therapy. A successful inhibitor would block phosphorylation at key steps.

G cluster_pathway MAPK/ERK Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK Binds RAS RAS RTK->RAS Activates RAF RAF (e.g., BRAF) RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Phosphorylates Output Cell Proliferation, Survival, Differentiation TF->Output Inhibitor 5-Amino-2-pyridinol -based Inhibitor (e.g., targeting RAF) Inhibitor->RAF Inhibits

Caption: Inhibition of the MAPK/ERK pathway by a targeted kinase inhibitor.

Protocol 4.1: Western Blot Analysis to Confirm Target Engagement

Rationale: Western blotting is a fundamental technique to visualize the phosphorylation status of a target kinase or its direct downstream substrates.[18] A successful inhibitor should decrease the level of phosphorylation in a dose-dependent manner without affecting the total protein levels of the target.[17][18]

Materials:

  • Cancer cell line expressing the target kinase (e.g., A375 for BRAF V600E)

  • Complete cell culture medium (e.g., DMEM + 10% FBS)

  • Lead inhibitor compound(s) dissolved in DMSO

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, transfer apparatus, and nitrocellulose membranes

  • Primary antibodies: anti-phospho-Target (e.g., p-MEK), anti-total-Target (e.g., t-MEK), and anti-GAPDH (loading control)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with increasing concentrations of the inhibitor (e.g., 0, 10, 100, 1000 nM) for a specified time (e.g., 2 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them directly in the plate with ice-cold RIPA buffer. Scrape the cells, collect the lysate, and clarify by centrifugation.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay to ensure equal loading.

  • SDS-PAGE and Transfer: Normalize protein amounts for all samples, add Laemmli buffer, and boil. Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane (e.g., with 5% BSA or non-fat milk in TBST) for 1 hour.

    • Incubate with the primary antibody against the phosphorylated protein (e.g., anti-p-MEK) overnight at 4 °C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash thoroughly and detect the signal using an ECL substrate and an imaging system.

  • Stripping and Reprobing: Strip the membrane and re-probe with antibodies for the total target protein and a loading control (e.g., GAPDH) to confirm target engagement specificity and equal protein loading.

Expected Outcome: A dose-dependent decrease in the band intensity for the phospho-protein, with no significant change in the total protein or loading control bands, confirms cellular target engagement.

References

  • Laraia, L., et al. (2015). Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition. Scientific Reports, 5, 11354.
  • Zegzouti, H., et al. (2009). ADP-Glo: A Bioluminescent and Homogeneous ADP Monitoring Assay for Kinases. ASSAY and Drug Development Technologies, 7(6), 560-572.
  • Manchanda, P., et al. (2021). Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives. ACS Omega, 6(1), 169-181.
  • Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells.
  • Lavecchia, A., & Di Giovanni, C. (2013). Small Molecule Kinase Inhibitors as Anti-Cancer Therapeutics. Current Medicinal Chemistry, 20(14), 1833-1851.
  • Wang, Z., et al. (2023). Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. ACS Pharmacology & Translational Science, 6(8), 1228-1241.
  • Manchanda, P., et al. (2021). Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives: Pyridylpyrimidinylaminophenyl Amides as Kinase Inhibitors. ACS Omega.
  • Wang, Z., et al. (2023). Rigid Scaffolds are Promising for Designing Macrocyclic Kinase Inhibitors. bioRxiv.
  • Thompson, A. S., et al. (2002). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 67(18), 6242-6252.
  • Dimauro, E. F., & Kennedy, J. M. (2007). Rapid synthesis of 3-amino-imidazopyridines by a microwave-assisted four-component coupling in one pot. The Journal of Organic Chemistry, 72(3), 1013-1016.
  • Al-Masoudi, N. A., et al. (2011). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules, 16(1), 596-605.
  • Kufareva, I., & Abagyan, R. (2008). Type-II Kinase Inhibitor Docking, Screening, and Profiling Using Modified Structures of Active Kinase States. Journal of Medicinal Chemistry, 51(24), 7921-7932.
  • Smyth, L. A., et al. (2011). Design and evaluation of 3-aminopyrazolopyridinone kinase inhibitors inspired by the natural product indirubin. Bioorganic & Medicinal Chemistry, 19(11), 3569-3578.
  • Chen, I. J., & Foloppe, N. (2012). Template-Based de Novo Design for Type II Kinase Inhibitors and Its Extended Application to Acetylcholinesterase Inhibitors. Molecules, 17(9), 10373-10405.
  • Wang, X., et al. (2019). 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. RSC Medicinal Chemistry, 10(12), 1986-2002.
  • Johnson, G. L., & Jalihal, A. P. (2020). Kinase inhibition profiles as a tool to identify kinases for specific phosphorylation sites. Nature Communications, 11(1), 1686.
  • Takahashi, H., et al. (2015). Synthesis and evaluation of aminopyridine derivatives as potential BACE1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(22), 5224-5228.
  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
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  • Roskoski, R. Jr. (2022). Pharmacological approaches to understanding protein kinase signaling networks. Frontiers in Pharmacology, 13, 1018975.
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  • George, S., et al. (2022). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. Acta Pharmaceutica Sinica B, 12(4), 1607-1631.
  • Singh, U. P., & Singh, P. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Drug Design, Development and Therapy, 15, 4389-4427.
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Application Notes and Protocols for the Scale-Up Synthesis of 5-Amino-2-pyridinol Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 5-Amino-2-pyridinol Scaffolds in Medicinal Chemistry

5-Amino-2-pyridinol and its derivatives represent a critical class of heterocyclic compounds that serve as versatile building blocks in the landscape of modern drug discovery and development. Their intrinsic chemical functionalities—a nucleophilic amino group and a phenolic hydroxyl group on a pyridine core—offer multiple points for molecular elaboration, making them invaluable synthons for constructing complex molecular architectures. These scaffolds are prominently featured in a range of biologically active molecules, including kinase inhibitors, central nervous system agents, and other targeted therapeutics.

The successful transition from laboratory-scale discovery to pilot-plant and commercial-scale production of these vital intermediates is a cornerstone of efficient drug development. This guide provides a comprehensive overview of the scale-up synthesis of 5-Amino-2-pyridinol hydrochloride, focusing on a robust and scalable multi-step pathway. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and address the critical challenges of process safety, control, and optimization inherent in large-scale chemical synthesis.

Strategic Overview of the Synthetic Pathway

The most common and industrially viable route for the synthesis of 5-Amino-2-pyridinol commences with the readily available and cost-effective starting material, 2-amino-5-bromopyridine. The overall strategy involves a three-stage process: protection of the exocyclic amino group, nucleophilic substitution to introduce a protected hydroxyl functionality, and a final deprotection step to unveil the target molecule, followed by salt formation.

This strategic sequencing is crucial for achieving high yields and purity on a large scale. Direct substitution of the bromine atom in 2-amino-5-bromopyridine without protection can lead to a host of side reactions, including N-alkylation and the formation of complex mixtures that are challenging to purify. The choice of protecting groups and the specific reaction conditions for each step are dictated by the need for high conversion, operational simplicity, and scalability.

Visualizing the Scale-Up Workflow

The following diagram illustrates the key stages in the scale-up synthesis of this compound.

Scale-Up Synthesis Workflow cluster_0 Stage 1: Amino Group Protection cluster_1 Stage 2: Hydroxyl Group Introduction cluster_2 Stage 3: Deprotection & Salt Formation A 2-Amino-5-bromopyridine B Intermediate 1: Protected Aminopyridine A->B 2,5-Hexanedione, p-TsOH, Toluene C Intermediate 2: Methoxy Derivative B->C Sodium Methoxide, DMF D 5-Amino-2-pyridinol (Free Base) C->D Hydrochloric Acid, Acetic Acid (Deprotection) E Final Product: 5-Amino-2-pyridinol HCl D->E HCl (Salt Formation)

Application Note: Monitoring Reactions of 5-Amino-2-pyridinol Hydrochloride by Thin-Layer Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide for monitoring the progress of chemical reactions involving 5-Amino-2-pyridinol hydrochloride using Thin-Layer Chromatography (TLC). Detailed protocols are presented for two common transformations: N-acetylation and diazotization followed by azo coupling. This guide is intended for researchers, scientists, and professionals in drug development and synthetic organic chemistry, offering practical insights into solvent system selection, visualization techniques, and troubleshooting common issues encountered during the TLC analysis of polar aromatic compounds.

Introduction: The Role of TLC in Modern Synthetic Chemistry

Thin-Layer Chromatography (TLC) is a cornerstone technique in synthetic organic chemistry, valued for its simplicity, speed, and cost-effectiveness.[1] It serves as a rapid method to qualitatively monitor the progress of a chemical reaction by separating the components of a reaction mixture based on their differential partitioning between a stationary phase and a mobile phase.[2] For reactions involving starting materials like this compound, which is a polar, bifunctional molecule, TLC is an indispensable tool to track the consumption of the starting material and the formation of the desired product. The polarity of a molecule dictates its interaction with the stationary phase (typically polar silica gel) and its mobility with the mobile phase (a solvent or solvent mixture). As a reaction proceeds, the polarity of the reaction mixture changes, and these changes are visualized as distinct spots on a TLC plate, each with a characteristic Retention Factor (Rf).[2]

This compound is a valuable building block in medicinal chemistry and materials science, often utilized in the synthesis of novel dyes and pharmaceutical intermediates.[3] Its two reactive functional groups, an aromatic amine and a pyridinol moiety, allow for a variety of chemical transformations. This guide will focus on two such reactions to illustrate the power of TLC in reaction monitoring.

Foundational Principles of TLC for Polar Analytes

The separation in TLC is governed by the principle of adsorption chromatography. The stationary phase, typically silica gel (a polar adsorbent), is coated on a solid support. The mobile phase, a solvent system of a specific polarity, moves up the plate via capillary action.[1] Non-polar compounds have weaker interactions with the polar stationary phase and are carried further up the plate by the mobile phase, resulting in a higher Rf value. Conversely, polar compounds, like this compound, interact strongly with the silica gel and exhibit lower Rf values.[4]

The Rf value is a key parameter and is calculated as follows:

Rf = (Distance traveled by the compound) / (Distance traveled by the solvent front)

An ideal Rf value for a compound of interest is typically between 0.2 and 0.5, as this range provides the best resolution.[5]

Experimental Design: Materials and General Procedures

Materials and Equipment
  • TLC Plates: Silica gel 60 F254 pre-coated aluminum or glass plates.

  • Solvents: HPLC or reagent grade solvents for mobile phases and sample preparation.

  • Spotting: Glass capillary tubes.

  • Developing Chamber: A glass jar or tank with a lid.

  • Visualization: UV lamp (254 nm and 365 nm), and staining reagents.

  • Reactants: this compound, acetic anhydride, sodium nitrite, 2-naphthol, and other necessary reagents for the chosen reaction.

General TLC Protocol Workflow

The general workflow for performing TLC is a systematic process to ensure reproducible and reliable results.

TLC_Workflow A Plate Preparation (Marking the baseline) B Sample Preparation (Dissolving in a polar solvent) A->B C Spotting (Applying sample to the baseline) B->C D Development (Eluting the plate in a chamber) C->D E Visualization (UV light and/or chemical staining) D->E F Analysis (Calculating Rf values) E->F

Caption: A generalized workflow for conducting Thin-Layer Chromatography.

Application Protocol 1: Monitoring the N-Acetylation of this compound

The acetylation of the amino group in this compound is a common transformation that significantly alters the molecule's polarity. The resulting acetamide is generally less polar than the starting amine, leading to a higher Rf value on a silica gel TLC plate.

Reaction Scheme

The reaction involves the treatment of this compound with acetic anhydride.

Step-by-Step Protocol for N-Acetylation
  • In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable solvent such as acetic acid.[6]

  • Carefully add acetic anhydride (1.1 equivalents).[6]

  • Gently heat the reaction mixture to 50-60 °C and monitor the reaction progress by TLC.

TLC Monitoring Protocol
  • Sample Preparation: At timed intervals (e.g., 0, 15, 30, 60 minutes), withdraw a small aliquot of the reaction mixture using a capillary tube. Dissolve this aliquot in a small amount of methanol or ethanol for spotting. Prepare a reference solution of the starting material, this compound, in the same solvent.

  • TLC Plate Spotting: On a TLC plate with a marked baseline, spot the starting material (SM), a co-spot (starting material and reaction mixture in the same spot), and the reaction mixture (RM) at different time points.

  • Mobile Phase Selection: Due to the polar nature of the starting material, a relatively polar solvent system is required. A good starting point is a mixture of ethyl acetate and methanol (e.g., 9:1 or 8:2 v/v). The polarity can be adjusted to achieve an Rf for the starting material of approximately 0.2-0.3.

  • Development and Visualization: Develop the plate in a saturated TLC chamber. After development, dry the plate and visualize the spots under a UV lamp (254 nm). The aromatic rings of both the starting material and the product should be UV active. Further visualization can be achieved using a potassium permanganate stain, which will react with the pyridinol moiety.

Interpreting the TLC Results

As the reaction progresses, the spot corresponding to the starting material (lower Rf) will diminish in intensity, while a new spot corresponding to the less polar N-acetylated product (higher Rf) will appear and intensify. The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane.

Caption: Idealized TLC progression for the N-acetylation reaction.

Application Protocol 2: Monitoring Diazotization and Azo Coupling

The diazotization of the primary aromatic amine of this compound to form a diazonium salt, followed by coupling with an electron-rich aromatic compound like 2-naphthol, results in the formation of a highly colored azo dye. This reaction provides a visually striking example for TLC monitoring.

Reaction Scheme

This is a two-step, one-pot reaction. First, the amine is converted to a diazonium salt using sodium nitrite in an acidic medium at low temperatures. This is then reacted with a coupling partner.

Step-by-Step Protocol for Azo Dye Synthesis
  • Diazotization: Dissolve this compound (1 equivalent) in an aqueous solution of hydrochloric acid and cool the mixture to 0-5 °C in an ice bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1 equivalent) while maintaining the temperature below 5 °C.

  • Azo Coupling: In a separate beaker, dissolve 2-naphthol (1 equivalent) in an aqueous sodium hydroxide solution.

  • Slowly add the cold diazonium salt solution to the 2-naphthol solution with vigorous stirring. A colored precipitate of the azo dye should form immediately.

TLC Monitoring Protocol
  • Sample Preparation: It is crucial to monitor the completion of the diazotization step before proceeding to the coupling. A small aliquot of the diazotization reaction can be tested for the presence of nitrous acid using starch-iodide paper. For TLC of the coupling reaction, take aliquots at different time points and dissolve them in a mixture of methanol and a small amount of water to ensure solubility of all components.

  • Mobile Phase Selection: The starting materials and the final azo dye product are all relatively polar. A mobile phase consisting of ethyl acetate, methanol, and a small amount of acetic acid (e.g., 7:2:1 v/v/v) can be effective. The acetic acid helps to reduce streaking of the basic and acidic components.

  • Development and Visualization: After developing the TLC plate, the spots can be visualized under UV light. The azo dye product will be intensely colored, making it visible to the naked eye.

Interpreting the TLC Results

The TLC will show the disappearance of the starting materials (this compound and 2-naphthol) and the appearance of a new, highly colored spot for the azo dye product. The Rf of the product will depend on its overall polarity compared to the starting materials.

Troubleshooting Common TLC Issues

Problem Potential Cause(s) Recommended Solution(s)
Streaking of Spots Sample is too concentrated.Dilute the sample solution before spotting.
Compound is strongly acidic or basic.Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the mobile phase to suppress ionization.[1]
Spots Remain at the Baseline Mobile phase is not polar enough.Increase the proportion of the polar solvent in the mobile phase.
Spots Run with the Solvent Front Mobile phase is too polar.Decrease the proportion of the polar solvent or switch to a less polar system.
No Spots are Visible Compound is not UV active.Use a chemical stain for visualization (e.g., potassium permanganate, ninhydrin for amines, or ferric chloride for phenols).
Sample is too dilute.Concentrate the sample solution or spot multiple times in the same location, allowing the solvent to dry between applications.[1]

Conclusion

Thin-Layer Chromatography is a powerful and accessible analytical technique for the real-time monitoring of chemical reactions involving functionalized aromatic compounds like this compound. By carefully selecting the mobile phase and visualization method, researchers can gain valuable insights into reaction kinetics, completion, and the formation of byproducts. The protocols and troubleshooting guide presented herein provide a solid foundation for the successful application of TLC in synthetic chemistry workflows, ultimately leading to more efficient and optimized reaction outcomes.

References

  • University of Colorado Boulder. (n.d.). Thin Layer Chromatography (TLC). Organic Chemistry at CU Boulder.
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  • Usage of Cotton Fabric Substrate for Synthesis Mono Azo Dye. - Research Journal of Pharmaceutical, Biological and Chemical Sciences. (n.d.).
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  • Google Patents. (n.d.). CN101643447A - Method for preparing 2-acetamido-5-aminopyridine.
  • ACS Publications. (n.d.). Diazotization of heterocyclic primary amines. Chemical Reviews.
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  • IonSource. (2007, February 17). Acetylation of Peptides and Proteins: Monograph 0003.
  • ResearchGate. (2025, August 7). Rapid and efficient diazotization and diazo coupling reactions on silica sulfuric acid under solvent-free conditions.
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  • ResearchGate. (2025, August 7). Acetylation and cleavage of purine nucleosides. Synthesis of 6 azauridine, 5 fluorouridine, and 5 methyluridine.
  • ResearchGate. (2013, November 18). How can I find out the same Rf value compounds by TLC wise without using NMR?.
  • ResearchGate. (n.d.). Identification of compounds based on Rf values and colour from TLC profiling.
  • PubMed. (n.d.). Acetylation and Cleavage of Purine Nucleosides. Synthesis of 6-azauridine, 5-fluorouridine, and 5-methyluridine.
  • ResearchGate. (n.d.). Rf values in TLC and the wavelength of maximum absorption of crystal violet and its N-demethylation products.
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  • ResearchGate. (n.d.). Measured TLC Rf values for conventional run 1 crude reaction mixture.
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  • ResearchGate. (n.d.). Rf values of the standards used in TLC and their respective colors.
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Application Note: Strategic Protection of 5-Amino-2-pyridinol Hydrochloride for Synthetic Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Amino-2-pyridinol is a valuable bifunctional building block in medicinal chemistry and materials science.[1] However, its synthetic utility is often complicated by the presence of two nucleophilic sites: a 5-amino group and a 2-hydroxyl group, which exists in tautomeric equilibrium with its corresponding 2-pyridone form.[2] The hydrochloride salt form further adds complexity by protonating the basic nitrogen centers. This application note provides a comprehensive guide to protecting group strategies for 5-Amino-2-pyridinol, enabling researchers to achieve regioselective functionalization. We will detail field-proven protocols for the protection and deprotection of each functional group and discuss orthogonal strategies for the sequential modification of the molecule.

The Synthetic Challenge of 5-Amino-2-pyridinol

The primary challenge in the chemical manipulation of 5-Amino-2-pyridinol lies in the similar reactivity of its amino and hydroxyl groups. Both are nucleophilic and can react with electrophiles, leading to mixtures of N- and O-functionalized products, as well as di-substituted products. The pyridone tautomer further complicates reactivity. Therefore, a robust protecting group strategy is essential for any multi-step synthesis involving this scaffold.

Key Molecular Features:

  • 5-Amino Group: A primary aromatic amine, moderately nucleophilic.

  • 2-Hydroxyl Group: A phenolic hydroxyl that exists in equilibrium with the 2-pyridone tautomer.

  • Pyridine Ring: Influences the reactivity of both functional groups.

  • Hydrochloride Salt: Requires neutralization before most protection reactions.

G cluster_0 5-Amino-2-pyridinol Hydrochloride cluster_1 Key Reactive Sites mol Amino 5-Amino Group (Nucleophilic) mol->Amino Site for N-Protection Hydroxyl 2-Hydroxyl/Pyridone (Nucleophilic, Tautomeric) mol->Hydroxyl Site for O-Protection

Caption: Structure of 5-Amino-2-pyridinol and its key reactive sites.

Selecting a Protection Strategy: A Decision Framework

The ideal protecting group strategy is dictated by the planned downstream reaction conditions and the desired order of deprotection. The principle of orthogonality is paramount: each protecting group should be removable under a specific set of conditions that do not affect the others.[3][4]

Decision_Tree start_node Start: 5-Amino-2-pyridinol·HCl decision_node1 decision_node1 start_node->decision_node1 Need to modify both N and O? decision_node decision_node strategy_node strategy_node end_node end_node strategy_node1 Select Orthogonal Pair (e.g., N-Boc, O-TBDMS) decision_node1->strategy_node1 Yes decision_node2 decision_node2 decision_node1->decision_node2 No end_node1 end_node1 strategy_node1->end_node1 Proceed to sequential reactions strategy_node2 Protect O-group (e.g., TBDMS) decision_node2->strategy_node2 Modify N only strategy_node3 Protect N-group (e.g., Boc) decision_node2->strategy_node3 Modify O only end_node2 end_node2 strategy_node2->end_node2 Proceed to N-functionalization end_node3 end_node3 strategy_node3->end_node3 Proceed to O-functionalization

Caption: Decision tree for selecting a protecting group strategy.

Protection of the 5-Amino Group

The amino group is often the more nucleophilic site. Its protection is typically achieved by conversion to a carbamate, which reduces its nucleophilicity and basicity.

The Boc Group: The Acid-Labile Workhorse

The tert-butoxycarbonyl (Boc) group is arguably the most common amine protecting group due to its ease of installation and mild, acid-labile removal.[5] It is stable to a wide range of non-acidic conditions, making it an excellent choice for many synthetic routes.

Rationale: The Boc group is cleaved by acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), often in solvents like dichloromethane (DCM) or dioxane.[5][6] This deprotection mechanism is orthogonal to many common hydroxyl protecting groups.

Protocol 3.1.1: N-Boc Protection of 5-Amino-2-pyridinol

Materials:

  • This compound

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Suspend this compound (1.0 equiv.) in DCM or THF.

  • Add triethylamine (2.2-2.5 equiv.) to neutralize the hydrochloride and act as a base. Stir for 15 minutes. Note: The free base is now formed in situ.

  • Add di-tert-butyl dicarbonate (1.1-1.5 equiv.) portion-wise to the stirred solution.[7]

  • Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.[7]

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ solution and brine.[7]

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the N-Boc protected product.

Protection of the 2-Hydroxyl Group

Protecting the pyridinol hydroxyl as a silyl ether is a robust and highly effective strategy. This approach offers stability across a broad range of reaction conditions and provides a distinct, orthogonal deprotection pathway.

The TBDMS Group: The Fluoride-Labile Shield

The tert-butyldimethylsilyl (TBDMS or TBS) group is an excellent choice for protecting the 2-hydroxyl function. It is sterically hindered, providing good stability to many reagents, yet can be cleanly removed using a fluoride source.

Rationale: TBDMS ethers are stable to basic conditions, mild acids, and many organometallic reagents. They are selectively cleaved by fluoride ions, typically from tetra-n-butylammonium fluoride (TBAF), or under specific acidic conditions that are generally harsher than those required for Boc removal.[8][9] This makes the TBDMS/Boc pairing a powerful orthogonal strategy.[10]

Protocol 4.1.1: O-TBDMS Protection of N-Boc-5-Amino-2-pyridinol

Materials:

  • N-Boc-5-amino-2-pyridinol (from Protocol 3.1.1)

  • tert-Butyldimethylsilyl chloride (TBDMS-Cl)

  • Imidazole

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve N-Boc-5-amino-2-pyridinol (1.0 equiv.) in anhydrous DMF.

  • Add imidazole (2.0-2.5 equiv.). Imidazole acts as both a base and a catalyst.

  • Add TBDMS-Cl (1.1-1.2 equiv.) to the solution and stir at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed (typically 4-12 hours).

  • Pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine to remove residual DMF, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product via flash column chromatography to afford the fully protected N-Boc-5-amino-2-(TBDMS-oxy)pyridine.

Orthogonal Deprotection: The Boc/TBDMS Strategy in Practice

The true power of an orthogonal protection strategy is realized during selective deprotection. The N-Boc, O-TBDMS protected 5-Amino-2-pyridinol can be deprotected at either position, leaving the other intact, allowing for precise, stepwise functionalization.[10]

Orthogonal_Deprotection start N-Boc, O-TBDMS Protected Intermediate reagent1 TFA or HCl/Dioxane (Acidic Conditions) start->reagent1 Selective N-Deprotection reagent2 TBAF in THF (Fluoride Source) start->reagent2 Selective O-Deprotection product1 Free 5-Amino Group O-TBDMS Protected reagent1->product1 product2 Free 2-Hydroxyl Group N-Boc Protected reagent2->product2

Caption: Orthogonal deprotection workflow for the Boc/TBDMS pair.

Protocol 5.1: Selective N-Boc Deprotection
  • Conditions: Stir the protected substrate in a solution of 20-50% Trifluoroacetic acid (TFA) in DCM, or with 4M HCl in dioxane, at room temperature for 1-2 hours.[5][11]

  • Work-up: Evaporate the solvent and excess acid under reduced pressure. The product is typically obtained as the corresponding TFA or HCl salt.

Protocol 5.2: Selective O-TBDMS Deprotection
  • Conditions: Treat the protected substrate with a 1.0 M solution of Tetra-n-butylammonium fluoride (TBAF) in THF (1.1 equiv.) at 0 °C to room temperature for 30-60 minutes.[12]

  • Work-up: Quench the reaction with water, extract with an organic solvent (e.g., ethyl acetate), wash with brine, dry, and concentrate. Purify by column chromatography.[12]

Comparative Summary

Protecting GroupTargetProtection ConditionsDeprotection ConditionsOrthogonal To
Boc 5-Amino(Boc)₂O, Base (TEA), DCM/THF, RT[7]TFA/DCM or 4M HCl/Dioxane[5][11]TBDMS, Cbz, Fmoc
TBDMS 2-HydroxylTBDMS-Cl, Imidazole, DMF, RTTBAF/THF or HF-Pyridine[12]Boc, Cbz, Esters

Conclusion

The successful synthetic manipulation of this compound hinges on a well-designed, orthogonal protecting group strategy. The combination of N-Boc protection (acid-labile) and O-TBDMS protection (fluoride-labile) offers a versatile and robust platform for the regioselective functionalization of this important scaffold. The protocols and strategies outlined in this note provide researchers with a reliable framework for incorporating 5-Amino-2-pyridinol into complex target molecules in drug discovery and materials science.

References

  • BenchChem. (2025).
  • National Center for Biotechnology Information. (n.d.). Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds. PubMed Central.
  • BenchChem. (2025).
  • Google Patents. (n.d.). CN102936220A - BOC protection method for aminopyridine.
  • Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by silyl ether cleavage.
  • Google Patents. (n.d.). CN102936220B - BOC protection method for aminopyridine.
  • Fisher Scientific. (n.d.). Amine Protection / Deprotection.
  • National Center for Biotechnology Information. (n.d.). Chemoselective Deprotection of Triethylsilyl Ethers. PubMed Central.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection.
  • Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers.
  • ResearchGate. (2013). I have a problem with boc deprotection of pyridinium salts.
  • Reddit. (2023).
  • Scribd. (n.d.). Deprotection of T-Butyldimethylsiloxy (TBDMS) Protecting Group.
  • Sigma-Aldrich. (n.d.). Selecting Orthogonal Building Blocks.
  • ChemSpider. (n.d.). Deprotection of a tert-butyldimethylsilyl ether. Synthetic Pages.
  • YouTube. (2022). Boc Deprotection Mechanism | Organic Chemistry.
  • Isisu, S. (2019). Amino Acid-Protecting Groups.
  • The GPM. (n.d.). Amino acid protecting groups.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
  • Biosynth. (n.d.). Protecting Groups in Peptide Synthesis.
  • Albericio, F. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123-39.
  • National Center for Biotechnology Information. (n.d.). A Versatile Set of Orthogonal Protecting Groups for the Preparation of Highly Branched Oligosaccharides. PubMed Central.
  • SciSpace. (n.d.). Amino Acid-Protecting Groups.
  • Aapptec Peptides. (n.d.). Protecting group reagents.
  • BenchChem. (n.d.). A Researcher's Guide to Deprotection Reagent Cross-Reactivity on TBDMS and Other Common Protecting Groups.
  • Sigma-Aldrich. (n.d.). 5-amino-2-pyridinol AldrichCPR.
  • ChemicalBook. (n.d.). 5-Amino-2-hydroxypyridine CAS#: 33630-94-3.
  • PubMed. (2018).
  • Sigma-Aldrich. (n.d.). 5-Amino-2-hydroxypyridine | 33630-94-3.
  • Royal Society of Chemistry. (n.d.). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions.
  • BenchChem. (2025). A Researcher's Guide to Orthogonal Protecting Groups in Peptide Synthesis.

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Application Notes & Protocols for One-Pot Synthesis Using 5-Amino-2-pyridinol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of 5-Amino-2-pyridinol in Modern Synthesis

In the landscape of contemporary drug discovery and materials science, the demand for rapid, efficient, and structurally diverse molecular synthesis has never been greater. One-pot reactions and multicomponent reactions (MCRs) have emerged as powerful strategies to meet this demand, offering significant advantages in terms of atom economy, reduced waste, and minimized operational complexity.[1] Within this paradigm, the selection of versatile starting materials is of paramount importance. 5-Amino-2-pyridinol hydrochloride stands out as a privileged building block. Its unique electronic and structural features—a nucleophilic amino group, a hydroxyl group that can exist in pyridinone tautomeric forms, and an electron-rich pyridine ring—make it an exceptionally versatile precursor for the synthesis of a wide array of complex heterocyclic scaffolds.[2][3]

This guide provides an in-depth exploration of the application of this compound in one-pot synthetic methodologies. We will delve into the mechanistic underpinnings of its reactivity, present detailed, field-proven protocols, and offer insights into the causality behind experimental choices to empower researchers to harness the full potential of this valuable synthon.

Core Chemistry & Mechanistic Insights: The Reactivity of 5-Amino-2-pyridinol

The synthetic utility of 5-Amino-2-pyridinol is rooted in its tautomeric nature and the presence of two key functional groups. The molecule exists in equilibrium between the pyridinol and pyridinone forms. The pyridinone tautomer, 5-amino-1H-pyridin-2-one, is particularly important in multicomponent reactions as it contains an active methylene group adjacent to the carbonyl, which can participate in Knoevenagel-type condensations.

The general mechanism for a one-pot synthesis involving 5-Amino-2-pyridinol typically proceeds through a domino or sequential cascade of reactions. A common and powerful application is in the synthesis of fused heterocyclic systems, such as pyrano[2,3-b]pyridines, which are of significant interest in medicinal chemistry.[4][5]

A representative multicomponent reaction involves the condensation of an aldehyde, an active methylene compound (like malononitrile), and 5-Amino-2-pyridinol. The reaction cascade can be initiated by a Knoevenagel condensation between the aldehyde and the active methylene compound, followed by a Michael addition of the 5-amino-2-pyridone, and subsequent intramolecular cyclization and dehydration to yield the final fused heterocyclic product.

G cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Michael Addition cluster_2 Step 3: Intramolecular Cyclization & Tautomerization A Aldehyde (R-CHO) C Arylidene Malononitrile (Knoevenagel Adduct) A->C Base Catalyst B Active Methylene Compound (e.g., Malononitrile) B->C Base Catalyst E Michael Adduct C->E D 5-Amino-2-pyridone (Tautomer) D->E Base Catalyst F Cyclized Intermediate E->F Intramolecular Nucleophilic Attack G Fused Heterocycle (e.g., Pyrano[2,3-b]pyridine) F->G Dehydration/ Aromatization

Caption: Generalized workflow for a one-pot synthesis of fused pyridines.

Detailed Application Protocols

The following protocols are designed to be self-validating systems, with explanations for each critical step to ensure reproducibility and a deeper understanding of the process.

Protocol 1: One-Pot Synthesis of Substituted 6-Amino-2-oxo-1,2-dihydropyridine-3,5-dicarbonitriles

This protocol is adapted from established methods for the synthesis of functionally rich 2-pyridone derivatives and serves as an excellent example of a multicomponent reaction that can be modified for use with 5-Amino-2-pyridinol analogues.[6][7]

Objective: To synthesize a library of substituted 6-amino-2-pyridone-3,5-dicarbonitriles via a one-pot, two-step catalytic approach.

Materials:

Reagent/SolventGradeSupplier
Aromatic Aldehyde (e.g., 4-chlorobenzaldehyde)ReagentSigma-Aldrich
MalononitrileReagentSigma-Aldrich
Substituted Amine (e.g., 4-chlorobenzylamine)ReagentSigma-Aldrich
Guanidine Carbonate (Catalyst)ReagentSigma-Aldrich
EthanolAnhydrousFisher Scientific
Ethyl AcetateACS GradeVWR
HexaneACS GradeVWR

Experimental Procedure:

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add the aromatic aldehyde (10 mmol), malononitrile (10 mmol), and the substituted amine (10 mmol).

  • Catalyst Addition: Add guanidine carbonate (1 mmol, 10 mol%) to the reaction mixture.

    • Expert Insight: Guanidine carbonate acts as a basic catalyst to facilitate both the initial Knoevenagel condensation and the subsequent Michael addition and cyclization steps. Its organic nature often leads to higher yields and cleaner reactions compared to inorganic bases.

  • Solvent and Reflux: Add 20 mL of anhydrous ethanol to the flask. Attach a reflux condenser and heat the mixture to reflux (approximately 78 °C) with vigorous stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent. The reaction is typically complete within 2-4 hours.

  • Work-up and Isolation: a. Once the reaction is complete, allow the mixture to cool to room temperature. b. Reduce the solvent volume by approximately half using a rotary evaporator. c. Pour the concentrated mixture into 100 mL of ice-cold water with stirring. d. A precipitate will form. Collect the solid product by vacuum filtration. e. Wash the solid with cold water (2 x 20 mL) and then a small amount of cold ethanol (10 mL).

  • Purification: a. The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel using a hexane-ethyl acetate gradient. b. Dry the purified product under vacuum to yield the desired 6-amino-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile.

Expected Outcomes:

AldehydeAmineProductYield (%)
4-Chlorobenzaldehyde4-Chlorobenzylamine6-Amino-1-(4-chlorobenzyl)-4-(4-chlorophenyl)-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile~71%[6]
p-TolualdehydeBenzylamine6-Amino-1-benzyl-2-oxo-4-p-tolyl-1,2-dihydropyridine-3,5-dicarbonitrile~62%[6]
Protocol 2: Proposed One-Pot Synthesis of 2,4-Diamino-5H-chromeno[2,3-b]pyridin-5-ol Derivatives

This protocol is a proposed adaptation based on the successful one-pot synthesis of related chromeno[2,3-b]pyridines, tailored for this compound.[2]

Objective: To synthesize novel chromeno[2,3-b]pyridine scaffolds from this compound in a one-pot reaction.

Materials:

Reagent/SolventGradeSupplier
This compound>98%TCI America
Salicylaldehyde derivativeReagentSigma-Aldrich
MalononitrileReagentSigma-Aldrich
Piperidine (Catalyst)ReagentSigma-Aldrich
Dimethylformamide (DMF)AnhydrousFisher Scientific
Diethyl EtherACS GradeVWR

Experimental Procedure:

  • Reaction Setup: In a 100 mL three-necked flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, dissolve this compound (10 mmol) and the salicylaldehyde derivative (10 mmol) in 30 mL of anhydrous DMF.

  • Neutralization and Catalyst Addition: Add triethylamine (10.5 mmol) to neutralize the hydrochloride salt. Then, add malononitrile (10 mmol) followed by piperidine (1 mmol, 10 mol%).

    • Expert Insight: Piperidine is a highly effective base catalyst for this type of tandem Knoevenagel-Michael-cyclization reaction. The initial neutralization of the hydrochloride is crucial to free the amine for subsequent reactions.

  • Reaction Conditions: Heat the reaction mixture to 80-90 °C under a nitrogen atmosphere and stir for 6-8 hours.

  • Reaction Monitoring: Monitor the reaction by TLC (eluent: 1:1 ethyl acetate/hexane). The formation of a new, more polar spot indicates product formation.

  • Work-up and Isolation: a. After completion, cool the reaction to room temperature. b. Pour the reaction mixture into 200 mL of a rapidly stirred ice-water mixture. c. The product will precipitate out of the solution. If an oil forms, try scratching the side of the flask to induce crystallization. d. Collect the solid by vacuum filtration and wash thoroughly with water, followed by a small amount of cold diethyl ether to remove non-polar impurities.

  • Purification: The crude product can be further purified by recrystallization from an appropriate solvent system such as ethanol/water or by flash column chromatography.

G cluster_0 Reactant Mixing cluster_1 One-Pot Reaction cluster_2 Work-up & Purification A 5-Amino-2-pyridinol HCl E Mix & Heat (80-90°C, 6-8h) A->E B Salicylaldehyde B->E C Malononitrile C->E D DMF, TEA, Piperidine D->E F Reaction Monitoring (TLC) E->F G Cool & Precipitate (Ice-Water) F->G H Filter & Wash G->H I Recrystallize/Chromatography H->I J Pure Product I->J

Caption: Experimental workflow for the proposed synthesis of chromenopyridines.

Conclusion and Future Outlook

This compound is a potent and versatile starting material for the construction of complex, biologically relevant heterocyclic molecules through one-pot synthesis. The methodologies presented here provide a solid foundation for researchers to explore the synthesis of diverse chemical libraries. The continued development of novel catalytic systems and the application of enabling technologies such as microwave-assisted synthesis and flow chemistry are expected to further expand the utility of this valuable building block in the future.[1][8] The inherent efficiency of these one-pot approaches aligns with the principles of green chemistry, making them not only synthetically powerful but also environmentally responsible.

References

  • Nicely, L. G., Vala, R. M., Upadhyay, D. B., Nogales, J., Chi, C., Banerjee, S., & Patel, H. M. (n.d.). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity.
  • Kantam, M. L., et al. (n.d.). One-pot, three-component synthesis of highly substituted pyridines and 1,4-dihydropyridines by using nanocrystalline magnesium oxide. Indian Academy of Sciences.
  • (2024). Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides. MDPI.
  • (n.d.). One-Pot Solvent-Involved Synthesis of 5-O-Substituted 5H-Chromeno[2,3-b]pyridines. MDPI.
  • (2017). Green Synthesis of Novel Pyridines via One-Pot Multicomponent Reaction and Their Anti-Inflammatory Evaluation.
  • (2013). Catalyst-free, one-pot, three-component synthesis of 5-amino-1,3-aryl-₁Η-pyrazole-4-carbonitriles in green media. PubMed. [Link]
  • (n.d.).
  • (2013). Multicomponent mechanochemical synthesis.
  • (2022). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. Semantic Scholar. [Link]
  • (2020). Synthesis of Biologically Active Molecules through Multicomponent Reactions.
  • (n.d.). One pot synthesis and reactions of novel 5-amino[6][9] thiazolo [3, 2-b][2][6][10] triazoles. Semantic Scholar.
  • (2014). Three-component synthesis of pyrano[2,3-d]-pyrimidine dione derivatives facilitated by sulfonic acid nanoporous silica (SBA-Pr-SO3H) and their docking and urease inhibitory activity.
  • (2022). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. MDPI. [Link]
  • (n.d.). Synthesis of pyrano[2,3-d]pyrimidines 5(a-j) and pyrano[2,3-c]pyrazoles...
  • (1998). Synthesis of some novel 2-oxo-pyrano(2,3-b)- and 2-oxo-pyrido(2,3-b)quinoline derivatives as potential antimalarial, diuretic, clastogenic and antimicrobial agents. PubMed. [Link]
  • (n.d.). Unusual in Water Multicomponent Reaction of 3-Amino-5-methylpyrazole, Acetylacetone and Aldehyde.
  • (2022). Multicomponent Synthesis of 2-(2,4-Diamino-3-cyano-5H-chromeno[2,3-b]pyridin-5-yl)malonic Acids in DMSO. MDPI. [Link]
  • (n.d.). (PDF) Synthesis of Pyrano[2,3‐d]pyrimidine‐2,4‐diones and Pyridino[2,3‐d]pyrimidine‐2,4,6,8‐tetraones: Evaluation Antitumor Activity.
  • (2021). Recent Developments on Five-Component Reactions. MDPI. [Link]
  • (2018). Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles. Frontiers. [Link]
  • (n.d.). Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines. Royal Society of Chemistry.

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Catalytic Functionalization of 5-Amino-2-pyridinol Hydrochloride: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 5-Amino-2-pyridinol in Drug Discovery

5-Amino-2-pyridinol and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous compounds with diverse biological activities.[1] The strategic placement of amino and hydroxyl groups on the pyridine ring offers multiple points for functionalization, enabling the generation of vast chemical libraries for drug discovery programs. This guide provides a comprehensive overview of modern catalytic methods for the selective functionalization of 5-Amino-2-pyridinol hydrochloride, offering researchers and drug development professionals a practical toolkit of protocols and insights into the underlying chemical principles.

The inherent electronic properties of the 5-Amino-2-pyridinol scaffold, influenced by the electron-donating amino group and the tautomeric nature of the 2-pyridinol/2-pyridone system, present both opportunities and challenges for selective catalytic functionalization. This document will delve into key catalytic strategies, including palladium-catalyzed cross-coupling, rhodium-catalyzed C-H activation, and copper-catalyzed amination, providing detailed protocols and explaining the rationale behind the choice of catalysts, ligands, and reaction conditions.

Navigating the Reactivity of 5-Amino-2-pyridinol: The Role of Protecting Groups

The presence of both a primary amine and a hydroxyl group in 5-Amino-2-pyridinol necessitates a careful consideration of protecting group strategies to achieve selective functionalization. The amino group can be readily protected with common protecting groups such as tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) to prevent undesired side reactions during catalysis.[2][3] Similarly, the hydroxyl group can be protected as a benzyl (Bn) ether or a silyl ether, which can be cleaved under specific conditions.[2] The choice of protecting group is critical and must be compatible with the planned catalytic reaction conditions. For instance, some protecting groups may be sensitive to the basic or acidic conditions employed in certain cross-coupling reactions.

Part 1: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds, offering a versatile approach to functionalize the 5-Amino-2-pyridinol core.[4] To employ these methods, the pyridinol scaffold must first be halogenated, typically at the positions ortho or para to the directing groups.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a robust method for creating biaryl structures by reacting an organoboron reagent with a halide.[5][6] For a halogenated 5-Amino-2-pyridinol derivative, this reaction allows for the introduction of a wide range of aryl and heteroaryl substituents.

Conceptual Workflow for Suzuki-Miyaura Coupling:

Figure 1: General workflow for the Suzuki-Miyaura coupling of a halogenated 5-Amino-2-pyridinol derivative.

Detailed Protocol: Suzuki-Miyaura Coupling of 5-Bromo-3-amino-2-(benzyloxy)pyridine

This protocol is adapted from a similar transformation on a related aminopyridine scaffold.[7][8]

Parameter Value/Condition Rationale/Insight
Reactants 5-Bromo-3-amino-2-(benzyloxy)pyridine (1.0 eq.), Arylboronic acid (1.2 eq.)The benzyloxy group protects the pyridinol tautomer. The amino group may not require protection depending on the specific boronic acid used.
Catalyst Pd(PPh₃)₄ (5 mol%)A common and effective catalyst for Suzuki couplings. Other catalysts like Pd(dppf)Cl₂ can also be effective.[9]
Base K₃PO₄ (2.0 eq.)An effective base for promoting transmetalation.
Solvent 1,4-Dioxane/H₂O (4:1)A common solvent mixture that facilitates the dissolution of both organic and inorganic reagents.
Temperature 90 °CSufficient to drive the catalytic cycle without significant decomposition.
Reaction Time 12-24 hMonitored by TLC or LC-MS for completion.

Step-by-Step Methodology:

  • To a flame-dried round-bottom flask, add 5-bromo-3-amino-2-(benzyloxy)pyridine, the arylboronic acid, and K₃PO₄.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed 1,4-dioxane/H₂O solvent mixture via syringe.

  • Add the Pd(PPh₃)₄ catalyst under a positive pressure of inert gas.

  • Heat the reaction mixture to 90 °C and stir vigorously.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the introduction of primary and secondary amines to the pyridinol core.[10][11][12][13][14]

Catalytic Cycle of Buchwald-Hartwig Amination:

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Ar-Pd(II)(NHR')L2 Ar-Pd(II)(NHR')L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(NHR')L2 Ligand Exchange (R'NH2, Base) Ar-Pd(II)(NHR')L2->Pd(0)L2 Reductive Elimination (Ar-NHR')

Figure 2: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Detailed Protocol: Buchwald-Hartwig Amination of 5-Bromo-3-amino-2-(benzyloxy)pyridine

This protocol is based on general procedures for the amination of halo-pyridines.[14][15]

Parameter Value/Condition Rationale/Insight
Reactants 5-Bromo-3-amino-2-(benzyloxy)pyridine (1.0 eq.), Amine (1.2 eq.)The benzyloxy protection is crucial. The substrate's amino group should be protected (e.g., with a Boc group) to prevent self-coupling.
Catalyst Pd₂(dba)₃ (2 mol%)A common palladium precursor.
Ligand Xantphos (4 mol%)A bulky electron-rich phosphine ligand that facilitates the catalytic cycle.
Base Cs₂CO₃ (1.4 eq.)A strong, non-nucleophilic base suitable for this transformation.
Solvent Toluene or Dioxane (anhydrous)Anhydrous conditions are crucial for the success of the reaction.
Temperature 100-110 °CHigher temperatures are often required for efficient amination.
Reaction Time 12-24 hMonitored by TLC or LC-MS.

Step-by-Step Methodology:

  • In a glovebox, add the protected 5-bromo-3-amino-2-(benzyloxy)pyridine, amine, Cs₂CO₃, Pd₂(dba)₃, and Xantphos to a dry Schlenk tube.

  • Add anhydrous toluene or dioxane.

  • Seal the tube and heat the mixture to 100-110 °C with vigorous stirring.

  • After the reaction is complete, cool to room temperature.

  • Dilute with an organic solvent and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify by column chromatography.

  • Deprotect the amino and hydroxyl groups as required.

Part 2: Rhodium-Catalyzed C-H Activation

Rhodium-catalyzed C-H activation has emerged as a powerful strategy for the direct functionalization of C-H bonds, avoiding the need for pre-functionalization with a halogen.[16][17][18] For 5-Amino-2-pyridinol, the amino and hydroxyl groups can act as directing groups, guiding the catalyst to specific C-H bonds.

Conceptual Approach for Rhodium-Catalyzed C-H Activation:

Figure 3: General workflow for the rhodium-catalyzed C-H functionalization of 5-Amino-2-pyridinol.

Detailed Protocol: Rh(III)-Catalyzed C-H Alkenylation of N-Protected 5-Amino-2-pyridone

This protocol is adapted from studies on the C-H functionalization of 2-pyridones.[7][19] The pyridone tautomer is often the reactive species in these transformations.

Parameter Value/Condition Rationale/Insight
Reactants N-protected 5-Amino-2-pyridone (1.0 eq.), Alkene (2.0-3.0 eq.)The N-substituent on the pyridone can act as a directing group. The amino group at C5 should be protected.
Catalyst [Cp*RhCl₂]₂ (2.5 mol%)A widely used and effective Rh(III) catalyst.
Oxidant Cu(OAc)₂ (1.0 eq.)To regenerate the active Rh(III) catalyst.
Additive AgSbF₆ (10 mol%)Often used as a halide scavenger to generate a more active cationic rhodium species.
Solvent 1,2-Dichloroethane (DCE) or t-Amyl alcoholThe choice of solvent can influence the regioselectivity and efficiency.
Temperature 100-120 °CRequired to facilitate the C-H activation step.
Reaction Time 12-24 hMonitored by analytical techniques.

Step-by-Step Methodology:

  • To a sealed tube, add the N-protected 5-amino-2-pyridone, [Cp*RhCl₂]₂, AgSbF₆, and Cu(OAc)₂.

  • Evacuate and backfill with an inert gas.

  • Add the anhydrous solvent and the alkene.

  • Seal the tube and heat to the desired temperature with stirring.

  • After completion, cool the reaction mixture and filter through a pad of Celite, washing with an organic solvent.

  • Concentrate the filtrate and purify the residue by column chromatography.

  • Perform deprotection steps as needed.

Part 3: Copper-Catalyzed N-Arylation of the Pyridone Tautomer

Copper-catalyzed N-arylation offers a complementary approach to the Buchwald-Hartwig reaction for forming C-N bonds, often with different substrate scope and milder conditions.[11][17][18][20][21] For 5-Amino-2-pyridinol, this reaction would proceed on the nitrogen of the 2-pyridone tautomer.

Detailed Protocol: Copper-Catalyzed N-Arylation of 5-Amino-2-pyridone

This protocol is based on the N-arylation of 2-pyridones using diaryliodonium salts.[11][17][18][20][21]

Parameter Value/Condition Rationale/Insight
Reactants 5-Amino-2-pyridone (1.0 eq.), Diaryliodonium salt (1.1 eq.)The amino group may need protection. Diaryliodonium salts are highly reactive arylating agents.
Catalyst CuI or CuCl (10 mol%)Readily available and effective copper catalysts.
Base Et₃N or K₂CO₃ (2.0 eq.)To deprotonate the pyridone nitrogen.
Solvent Toluene or DMFThe choice of solvent can impact the reaction rate and yield.
Temperature Room Temperature to 80 °CMilder conditions are often sufficient compared to palladium-catalyzed aminations.
Reaction Time 1-12 hGenerally faster than many cross-coupling reactions.

Step-by-Step Methodology:

  • To a flask, add 5-amino-2-pyridone, the diaryliodonium salt, and the base.

  • Add the solvent and the copper catalyst.

  • Stir the reaction at the desired temperature.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute with an organic solvent and wash with aqueous ammonium chloride solution to remove copper salts.

  • Wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the product by column chromatography.

Conclusion and Future Outlook

The catalytic functionalization of this compound provides a powerful platform for the synthesis of diverse molecular architectures with significant potential in drug discovery. This guide has outlined key catalytic methodologies, including palladium-catalyzed cross-coupling, rhodium-catalyzed C-H activation, and copper-catalyzed N-arylation, providing detailed protocols and insights into their application. The strategic use of protecting groups is paramount to achieving selective transformations. As the field of catalysis continues to evolve, the development of more efficient and selective catalysts will undoubtedly expand the toolkit available for the functionalization of this important heterocyclic scaffold, paving the way for the discovery of novel therapeutics.

References

  • Jung, S.-H., Sung, D.-B., Park, C.-H., & Kim, W.-S. (2016). Copper-Catalyzed N-Arylation of 2-Pyridones Employing Diaryliodonium Salts at Room Temperature. The Journal of Organic Chemistry, 81(17), 7717–7724. [Link]
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  • Heo, J., Song, Y., & Kim, B. (2005). A General Strategy for the Synthesis of Amino-Substituted 2-Pyridones Using a Palladium-Catalyzed Amination Reaction. Bulletin of the Korean Chemical Society, 26(11), 1751-1752. [Link]
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  • Wang, D., et al. (2021). Rhodium(III)‐Catalyzed C−H Bond Functionalization of 2‐Pyridones with Alkynes: Switchable Alkenylation, Alkenylation/Directing Group Migration and Rollover Annulation. Chemistry – A European Journal, 27(34), 8811-8821. [Link]
  • Wang, D., et al. (2021). Rh(III)‐catalyzed C−H Functionalization of 2‐Pyridones with Alkynes.
  • Jung, S.-H., Sung, D.-B., Park, C.-H., & Kim, W.-S. (2016). Copper-Catalyzed N-Arylation of 2-Pyridones Employing Diaryliodonium Salts at Room Temperature. Ewha Womans University Repository. [Link]
  • Song, M. X., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 862929. [Link]
  • Jung, S.-H., Sung, D.-B., Park, C.-H., & Kim, W.-S. (2016). Copper-Catalyzed N-Arylation of 2-Pyridones Employing Diaryliodonium Salts at Room Temperature.
  • Jung, S.-H., Sung, D.-B., Park, C.-H., & Kim, W.-S. (2016).
  • Organic Chemistry Portal. (n.d.). Copper-Catalyzed N-Arylation of 2-Pyridones Employing Diaryliodonium Salts at Room Temperature.
  • Wang, D., et al. (2021). Rhodium-catalyzed regioselective C–H activation/Lossen rearrangement/annulation for the green synthesis of trisubstituted 2-pyridones. Green Chemistry, 23(11), 4069-4074. [Link]
  • Botlik, B. B., et al. (2023).
  • Mondal, B., et al. (2023). 2-Hydroxypyridine-based Ligands as Promoter in Ruthenium(II) Catalyzed C-H Bond Activation/Arylation Reactions. Chemistry – An Asian Journal, 18(22), e202300742. [Link]
  • Wikipedia. (2023, December 26).
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  • Wang, X., et al. (2020). C3 Selective Hydroxylation of Pyridines via Photochemical Valence Isomerization of Pyridine N-Oxides. Journal of the American Chemical Society, 142(12), 5537–5542. [Link]
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  • Daugulis, O., et al. (2019). Rh(III)-Catalyzed C-H Arylation of 2-Phenylpyridines with Arylsilanes.
  • Bîcu, E., et al. (2020). LED-induced Ru-photoredox Pd-catalyzed C–H arylation of (6-phenylpyridin-2-yl)pyrimidines and heteroaryl counterparts. Beilstein Journal of Organic Chemistry, 16, 2896–2906. [Link]
  • Savitha, B., et al. (2015). Palladium-Catalyzed Suzuki Cross-Coupling of 2-Halo-Deazapurines with Potassium Organotrifluoroborate Salts in the Regioselective Synthesis of Imidazo[4,5-b]pyridine Analogues.
  • Zhang, X., et al. (2024). Intermolecular Buchwald–Hartwig Reactions for Enantioselective Synthesis of Diverse Atropisomers: Rerouting the C–N Forming Mechanism to Substrate Oxygen-Assisted Reductive Elimination. Journal of the American Chemical Society. [Link]
  • Alberico, D., et al. (2007). Cu-Catalyzed N- and O-Arylation of 2-, 3-, and 4-Hydroxypyridines and Hydroxyquinolines. Organic Letters, 9(23), 4627–4630. [Link]
  • Chen, K., & Baran, P. S. (2020). Photoredox/Pyridine N-Oxide Catalyzed Carbohydroxylation and Aminohydroxylation of α-Olefins. Journal of the American Chemical Society, 142(14), 6537–6543. [Link]
  • Charnwood Discovery. (2024, July 2).
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  • Twilton, J., et al. (2021). Photoredox-Catalyzed C–H Functionalization Reactions. Accounts of Chemical Research, 54(7), 1765–1784. [Link]
  • D'Souza, D. M., & Müller, T. J. J. (2007). Multi-component syntheses of heterocycles by transition-metal catalysis. Chemical Society Reviews, 36(7), 1095-1108. [Link]
  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. [Link]
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  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. [Link]
  • Certo, M., et al. (2023).
  • ResearchGate. (n.d.). Palladium‐catalyzed synthesis of various aminopyridine and aryl/heteroaryl bromides nitriles. [Link]
  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. [Link]
  • Google Patents. (n.d.). CN105175321A - Synthesis method of 2-amino-5-hydroxypyridine.
  • Daugulis, O., et al. (2009). Auxiliary-Assisted Palladium-Catalyzed Arylation and Alkylation of sp2 and sp3 Carbon-Hydrogen Bonds. Accounts of Chemical Research, 42(8), 1074–1086. [Link]
  • Jaeschke, A., et al. (2021). Selective Acetalization in Pyridine: A Sustainable 5'-O-(2-Methoxypropyl) Protecting Group in the Synthesis of Nucleic Acid Analogs. The Journal of Organic Chemistry, 86(15), 10148–10158. [Link]
  • Chemistry LibreTexts. (2021, July 31). 23.13: Protection of Amino Groups in Synthesis. [Link]
  • Sharma, P., et al. (2024). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC Advances, 14(4), 2419-2443. [Link]
  • Liu, B., et al. (2018). Cationic palladium(ii)-catalyzed synthesis of substituted pyridines from α,β-unsaturated oxime ethers. Organic & Biomolecular Chemistry, 16(24), 4459-4463. [Link]
  • Li, Y., et al. (2014). Synthesis of amides via palladium-catalyzed amidation of aryl halides. Tetrahedron Letters, 55(42), 5763-5766. [Link]
  • Organic Chemistry Portal. (n.d.). I2-Catalyzed Oxidative Cross-Coupling of Methyl Ketones and Benzamidines Hydrochloride: A Facile Access to α-Ketoimides.
  • SciSpace. (n.d.). Asian Journal of Chemistry. [Link]

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derivatization of 5-Amino-2-pyridinol hydrochloride for biological screening

This compound is an excellent and cost-effective starting scaffold for generating structurally diverse compound libraries. The straightforward and robust protocols for N-acylation and O-alkylation described herein allow for the rapid creation of novel amides, sulfonamides, and ethers. By systematically varying the building blocks used in these derivatizations, researchers can efficiently explore the chemical space around this privileged core, increasing the probability of discovering novel hits in biological screens. The synthesis of such libraries is a foundational step in many drug discovery and chemical biology programs. [6][7]

References

  • A Library of Chiral Imidazoline-Aminophenol Ligands: Discovery of an Efficient Reaction Sphere. PubMed.
  • This compound | CAS 117865-72-2. Santa Cruz Biotechnology.
  • Design, Synthesis, and Biological Evaluation of Some Novel o-aminophenol Deriv
  • Design and synthesis of aminophenol-based factor Xa inhibitors. PubMed.
  • 5-amino-2-pyridinol AldrichCPR. Sigma-Aldrich.
  • Examination of aminophenol-containing compounds designed as antiproliferative agents and potential
  • Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols.
  • This compound, 95 CAS#: 117865-72-2. ChemicalBook.
  • Design, synthesis, and biological activity of substituted 2-amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid derivatives as inhibitors of the inflammatory kinases TBK1 and IKKε for the tre
  • Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide deriv

Application Notes and Protocols for the Solid-Phase Synthesis of 5-Amino-2-pyridinol Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 5-Amino-2-pyridinol Scaffolds and the Strategic Advantage of Solid-Phase Synthesis

The 5-amino-2-pyridinol core structure is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with diverse biological activities. Its inherent hydrogen bonding capabilities, rigid structure, and potential for substitution at multiple positions make it an attractive starting point for the development of novel therapeutics. The hydrochloride salt form often enhances the solubility and stability of the final compounds, a critical aspect in drug development.

Traditionally, the synthesis of libraries of such derivatives via solution-phase chemistry can be a laborious process, often complicated by purification challenges. Solid-phase organic synthesis (SPOS) offers a powerful alternative, streamlining the entire workflow.[1] By anchoring the initial building block to a solid support, reagents and by-products can be easily removed by simple filtration and washing steps. This not only accelerates the synthetic process but also facilitates automation, enabling the rapid generation of compound libraries for high-throughput screening.[2] This application note provides a comprehensive guide to the solid-phase synthesis of 5-amino-2-pyridinol hydrochloride derivatives, detailing a robust protocol and explaining the rationale behind key experimental choices.

Visualizing the Solid-Phase Synthesis Workflow

The following diagram illustrates the general workflow for the solid-phase synthesis of 5-amino-2-pyridinol derivatives, from resin preparation to the final product cleavage and purification.

Solid-Phase Synthesis Workflow Resin 1. Resin Selection & Swelling Linker 2. Linker Attachment Resin->Linker Functionalization Monomer 3. Monomer Coupling Linker->Monomer Immobilization Deprotection 4. Protecting Group Removal Monomer->Deprotection Unmasking Reactive Site Derivatization 5. On-Resin Derivatization Deprotection->Derivatization Diversity Introduction Cleavage 6. Cleavage from Resin Derivatization->Cleavage Acidolysis Purification 7. Purification & Characterization Cleavage->Purification Isolation Final Final Product: 5-Amino-2-pyridinol Hydrochloride Derivative Purification->Final

Caption: General workflow for solid-phase synthesis of 5-amino-2-pyridinol derivatives.

PART 1: Core Synthesis Protocol

This protocol outlines a representative method for the synthesis of a library of 5-amino-2-pyridinol derivatives. The strategy involves immobilizing a suitably protected 5-amino-2-pyridinol core onto a solid support, followed by derivatization of the amino group and subsequent cleavage.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Wang Resin100-200 mesh, 1% DVBCommercialA common choice for anchoring carboxylic acids.[3]
Fmoc-5-amino-2-hydroxypyridine-X-carboxylic acid*Synthesis GradeCustom SynthesisThe core building block with an appropriate linker spacer.
Dichloromethane (DCM)AnhydrousCommercialFor swelling the resin and as a reaction solvent.
N,N-Dimethylformamide (DMF)AnhydrousCommercialFor swelling the resin and as a reaction solvent.
PiperidineReagent GradeCommercialFor Fmoc deprotection.
Diisopropylcarbodiimide (DIC)Reagent GradeCommercialCoupling agent.
OxymaPure®Reagent GradeCommercialCoupling additive to suppress side reactions.[4]
Acylating/Sulfonylating Agents (e.g., acid chlorides, sulfonyl chlorides)VariesCommercialFor derivatization of the amino group.
Diisopropylethylamine (DIPEA)Reagent GradeCommercialNon-nucleophilic base.
Trifluoroacetic acid (TFA)Reagent GradeCommercialFor cleavage from the resin.[5]
Triisopropylsilane (TIS)Reagent GradeCommercialScavenger to prevent side reactions during cleavage.
Diethyl etherAnhydrousCommercialFor precipitation of the final product.

Note: The carboxylic acid moiety is introduced to the 5-amino-2-pyridinol core via a suitable linker to facilitate attachment to the Wang resin.

Step-by-Step Experimental Protocol

Step 1: Resin Swelling

  • Place 1 g of Wang resin in a solid-phase synthesis vessel.

  • Add 10 mL of DCM and allow the resin to swell for 30 minutes with gentle agitation.

  • Drain the DCM.

  • Add 10 mL of DMF and agitate for another 30 minutes.

  • Drain the DMF. The resin is now ready for loading.

Step 2: Loading of the First Monomer (Fmoc-5-amino-2-hydroxypyridine-X-carboxylic acid)

  • Dissolve 3 equivalents of Fmoc-5-amino-2-hydroxypyridine-X-carboxylic acid and 3 equivalents of OxymaPure® in DMF.

  • Add 3 equivalents of DIC to the solution and pre-activate for 10 minutes at 0°C.

  • Add the activated monomer solution to the swollen resin.

  • Add 0.1 equivalents of 4-(dimethylamino)pyridine (DMAP) to catalyze the esterification.

  • Agitate the mixture at room temperature for 4-6 hours.

  • Drain the reaction mixture and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and methanol (3 x 10 mL).

  • Dry the resin under vacuum. A small sample can be taken to determine the loading efficiency via Fmoc quantification.

Step 3: Fmoc Deprotection

  • Swell the Fmoc-protected resin in DMF (10 mL) for 15 minutes.

  • Drain the DMF.

  • Add a 20% solution of piperidine in DMF (10 mL) to the resin.

  • Agitate for 20 minutes at room temperature.[6]

  • Drain the piperidine solution and wash the resin thoroughly with DMF (5 x 10 mL) to ensure complete removal of piperidine and dibenzofulvene adducts.

  • The resin now has a free primary amine ready for derivatization.

Step 4: Derivatization of the Amino Group

  • Swell the deprotected resin in DCM (10 mL).

  • In a separate vial, dissolve 5 equivalents of the desired acylating agent (e.g., benzoyl chloride) or sulfonylating agent (e.g., benzenesulfonyl chloride) in DCM.

  • Add 5 equivalents of DIPEA to the deprotected resin, followed by the solution of the acylating/sulfonylating agent.

  • Agitate the reaction mixture at room temperature for 2-4 hours. The completion of the reaction can be monitored using a colorimetric test such as the Kaiser test.

  • Drain the reaction solution and wash the resin with DCM (3 x 10 mL), DMF (3 x 10 mL), and methanol (3 x 10 mL).

  • Dry the resin under vacuum.

Step 5: Cleavage and Deprotection

  • Swell the derivatized resin in DCM (5 mL) for 15 minutes and then drain.

  • Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v).

  • Add 10 mL of the cleavage cocktail to the resin.

  • Agitate the mixture at room temperature for 2 hours.[5]

  • Filter the resin and collect the filtrate.

  • Wash the resin with an additional 2 mL of the cleavage cocktail and combine the filtrates.

  • Concentrate the filtrate under a stream of nitrogen to approximately 1 mL.

Step 6: Product Precipitation and Isolation

  • Add the concentrated solution dropwise to 40 mL of cold diethyl ether with vigorous stirring.

  • A precipitate of the this compound derivative should form.

  • Keep the suspension at 4°C for 30 minutes to ensure complete precipitation.

  • Centrifuge the suspension and decant the ether.

  • Wash the solid product with cold diethyl ether (2 x 20 mL).

  • Dry the final product under vacuum.

PART 2: Scientific Integrity and Logic

Causality Behind Experimental Choices

The selection of each component and condition in this protocol is critical for the successful synthesis of the target compounds.

  • Choice of Solid Support and Linker: The Wang resin is employed due to its acid-labile linker, which allows for cleavage of the final product with a carboxylic acid C-terminus under moderately acidic conditions using TFA.[2][3] This is compatible with the stability of the pyridinol core.

  • Protecting Group Strategy: The Fmoc (9-fluorenylmethyloxycarbonyl) group is used to protect the primary amine.[6] Its key advantage is its lability to a base (piperidine), which is orthogonal to the acid-labile Wang linker.[7][8] This orthogonality ensures that the growing molecule remains attached to the resin during the deprotection of the amino group for subsequent derivatization. The hydroxyl group of the pyridinol is generally less reactive and may not require protection, but if necessary, a tert-butyl (tBu) group, which is also cleaved by TFA, could be employed.

  • Coupling Reagents: The combination of DIC and OxymaPure® is a modern and efficient coupling system.[4] DIC is a carbodiimide that activates the carboxylic acid, while OxymaPure® acts as a catalyst and suppresses racemization and other side reactions, leading to cleaner products and higher yields.

  • Cleavage Cocktail: The cleavage cocktail consists of TFA to cleave the ester linkage to the Wang resin.[5] TIS is included as a scavenger to trap reactive carbocations that are generated during the cleavage of any acid-labile protecting groups and from the resin itself, thus preventing unwanted side reactions with the electron-rich pyridinol ring. Water is also included to aid in the hydrolysis of the ester bond.

Visualizing the Chemical Pathway

The following diagram illustrates the key chemical transformations occurring on the solid support during the synthesis.

Chemical Pathway on Solid Support Start Wang Resin -OH Loaded Resin-O-CO-Linker-Pyridinol -NH-Fmoc Start:f1->Loaded:f0 1. DIC, Oxyma, DMAP Fmoc-Monomer Deprotected Resin-O-CO-Linker-Pyridinol -NH2 Loaded:f1->Deprotected:f1 2. 20% Piperidine/DMF Derivatized Resin-O-CO-Linker-Pyridinol -NH-R Deprotected:f1->Derivatized:f1 3. R-COCl or R-SO2Cl DIPEA Cleaved HO-CO-Linker-Pyridinol-NH-R•HCl Final Product Derivatized:f0->Cleaved:f0 4. TFA/TIS/H2O

Caption: Key chemical steps in the solid-phase synthesis of 5-amino-2-pyridinol derivatives.

PART 3: Characterization and Quality Control

Ensuring the identity and purity of the synthesized compounds is paramount. A combination of chromatographic and spectroscopic techniques should be employed.

Analytical Techniques
TechniquePurposeExpected Observations
High-Performance Liquid Chromatography (HPLC) To assess the purity of the final product.A single major peak indicates a high degree of purity. Retention time will vary depending on the R-group.
Liquid Chromatography-Mass Spectrometry (LC-MS) To confirm the molecular weight of the final product.The observed mass should correspond to the calculated molecular weight of the expected 5-amino-2-pyridinol derivative.[9][10][11]
Proton NMR (¹H NMR) To confirm the structure of the final product.The spectrum should show characteristic peaks for the pyridinol ring protons, the linker, and the specific R-group introduced.[9][11]
Infrared Spectroscopy (FT-IR) To identify key functional groups.Characteristic absorption bands for N-H, C=O, and S=O (if applicable) stretches should be observable.[9][12]
Troubleshooting Guide
IssuePossible Cause(s)Suggested Solution(s)
Low Loading of First Monomer - Incomplete activation of the carboxylic acid.- Steric hindrance.- Insufficient reaction time.- Increase pre-activation time.- Increase reaction time to 24 hours.- Repeat the coupling step.
Incomplete Fmoc Deprotection - Insufficient reaction time with piperidine.- Degradation of piperidine solution.- Increase deprotection time to 30 minutes.- Use a freshly prepared 20% piperidine in DMF solution.
Incomplete Derivatization - Low reactivity of the acylating/sulfonylating agent.- Insufficient excess of reagents.- Increase the equivalents of the reagent and base.- Increase the reaction time and/or temperature (e.g., to 40°C).- Use a more potent activating agent if applicable.
Multiple Peaks in HPLC of Crude Product - Incomplete reactions at any step.- Side reactions during cleavage.- Optimize coupling and deprotection steps.- Ensure sufficient scavenger (TIS) is used in the cleavage cocktail.- Purify the crude product using preparative HPLC.

References

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  • Synthesis, characterisation, biological and theoretical studies of novel pyridine derivatives | Request PDF - ResearchGate.
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  • Synthesis, Characterization and Molecular Docking of Novel Quinoline and Pyridine Derivatives - Oriental Journal of Chemistry.
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  • Methods and protocols of modern solid phase peptide synthesis - ResearchGate.
  • Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis - Luxembourg Bio Technologies.
  • Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO) - NIH.
  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2) - UCI Department of Chemistry.
  • A cleavage cocktail for methionine-containing peptides - PubMed - NIH.
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  • Synthesis, characterization and biological activity of certain Pyrazole derivatives - JOCPR.

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Troubleshooting & Optimization

Navigating Synthesis Challenges: A Technical Support Guide for Reactions with 5-Amino-2-pyridinol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Amino-2-pyridinol hydrochloride. This guide is designed to provide in-depth, field-proven insights into troubleshooting low-yield reactions involving this versatile building block. By understanding the underlying chemical principles and potential pitfalls, you can optimize your synthetic strategies and achieve higher efficiency and purity in your target molecules.

Understanding the Reagent: Key Physicochemical Properties

Before delving into troubleshooting, it is crucial to understand the inherent properties of this compound that influence its reactivity.

PropertyValue/CharacteristicImplication for Synthesis
Molecular Formula C₅H₇ClN₂O-
Molecular Weight 146.58 g/mol -
Appearance Light brown to brown solidVisual confirmation of starting material.
Melting Point 220 °C (decomposes)[1]Indicates thermal stability limits.
pKa (predicted) 12.87 (hydroxyl group)[2]The hydroxyl group is weakly acidic.
pKa (estimated) ~7-9 (amino group)The amino group is basic. The exact pKa is influenced by the hydroxyl substituent, but it will be in the range of other aminopyridines (e.g., 2-aminopyridine: 6.86, 4-aminopyridine: 9.17).[3][4][5]
Form Hydrochloride saltThe amino group is protonated, rendering it non-nucleophilic.
Tautomerism Exists in equilibrium between the 2-hydroxypyridine and 2-pyridone forms.[6][7]The predominant tautomer depends on the solvent, affecting reactivity.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during reactions with this compound in a question-and-answer format.

Q1: My reaction is not proceeding, or the yield is extremely low. I'm using this compound directly from the bottle. What is the most likely cause?

A1: The primary reason for a lack of reactivity is the protonated state of the amino group.

This compound is a salt where the basic amino group is protonated by hydrochloric acid. This positive charge makes the nitrogen lone pair unavailable for nucleophilic attack, which is a required step in many reactions, such as amide couplings or nucleophilic aromatic substitutions.

Solution: Neutralization (Free-Basing the Amine)

You must add a base to your reaction mixture to deprotonate the ammonium salt and generate the free, nucleophilic amine. The choice of base is critical and depends on the specific reaction conditions and the pKa of your reaction medium.

  • For reactions sensitive to strong bases: Use a mild inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), or a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA).[8]

  • Stoichiometry: At least one equivalent of the base is required to neutralize the hydrochloride. It is common practice to use a slight excess (1.1-1.5 equivalents) to ensure complete deprotonation.

G 5-Amino-2-pyridinol·HCl 5-Amino-2-pyridinol·HCl Free Amine (Nucleophilic) Free Amine (Nucleophilic) 5-Amino-2-pyridinol·HCl->Free Amine (Nucleophilic) + Base Salt Byproduct (e.g., TEA·HCl, KCl) Salt Byproduct (e.g., TEA·HCl, KCl) Base (e.g., TEA, K2CO3) Base (e.g., TEA, K2CO3) Base (e.g., TEA, K2CO3)->Free Amine (Nucleophilic) Base (e.g., TEA, K2CO3)->Salt Byproduct (e.g., TEA·HCl, KCl) Forms Desired Reaction Desired Reaction Free Amine (Nucleophilic)->Desired Reaction Participates in

Caption: Neutralization of the hydrochloride salt to the free amine.

Q2: I am attempting a Suzuki or Buchwald-Hartwig cross-coupling reaction and observing low yields and catalyst deactivation. What's going on?

A2: Both the pyridine nitrogen and the amino group can act as ligands for the palladium catalyst, leading to catalyst inhibition or deactivation. [9]

This is a common challenge with aminopyridine substrates. The lone pairs on the nitrogen atoms can coordinate to the palladium center, effectively sequestering the catalyst from the catalytic cycle.

Solutions:

  • Ligand Selection: The choice of phosphine ligand is critical. Bulky, electron-rich ligands are often necessary to promote the desired oxidative addition and reductive elimination steps while minimizing catalyst inhibition. For Suzuki couplings with aminopyridines, ligands like SPhos, XPhos, and RuPhos have shown success.[9] For Buchwald-Hartwig aminations, ligands such as Xantphos can be effective.[10][11]

  • Protecting the Amino Group: While adding steps to your synthesis, protecting the amino group can significantly improve yields. Common protecting groups for amines include tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz).[12] The choice of protecting group will depend on the overall synthetic strategy and the conditions required for its subsequent removal.

  • Use of Pre-catalysts: Modern palladium pre-catalysts, such as the Buchwald G3 pre-catalysts, can provide a more active and stable catalytic species in solution, which can sometimes overcome catalyst inhibition.[9]

G cluster_0 Catalytic Cycle cluster_1 Inhibition Pathway Pd(0) Pd(0) Oxidative Addition Oxidative Addition Pd(0)->Oxidative Addition Ar-X Inactive Complex Inactive Complex Pd(0)->Inactive Complex Coordination Transmetalation/Amine Coordination Transmetalation/Amine Coordination Oxidative Addition->Transmetalation/Amine Coordination Ar'B(OR)2 or R2NH Reductive Elimination Reductive Elimination Transmetalation/Amine Coordination->Reductive Elimination Reductive Elimination->Pd(0) Release Product Product Reductive Elimination->Product 5-Amino-2-pyridinol 5-Amino-2-pyridinol 5-Amino-2-pyridinol->Inactive Complex

Caption: Catalyst inhibition by 5-Amino-2-pyridinol in cross-coupling reactions.

Q3: My reaction is producing a mixture of products, and purification is difficult. What are the potential side reactions?

A3: The bifunctional nature of 5-Amino-2-pyridinol can lead to several side reactions, including N- vs. O-alkylation/arylation and protodeboronation in Suzuki couplings.

  • N- vs. O-Alkylation/Arylation: The presence of both a nucleophilic amino group and a hydroxyl group (which can be deprotonated to a nucleophilic alkoxide) can lead to a mixture of N- and O-functionalized products. The selectivity is often dependent on the reaction conditions.

    • Hard vs. Soft Electrophiles: According to Hard-Soft Acid-Base (HSAB) theory, hard electrophiles (e.g., alkyl sulfates) tend to react at the harder oxygen atom, while softer electrophiles (e.g., alkyl iodides) may favor the softer nitrogen atom.

    • Solvent and Base: The choice of solvent and base can influence the nucleophilicity of the nitrogen and oxygen atoms. Aprotic polar solvents and strong bases that favor deprotonation of the hydroxyl group may increase the likelihood of O-alkylation.

  • Protodeboronation (in Suzuki Couplings): This is the hydrolysis of the boronic acid to the corresponding arene, which is a common side reaction in Suzuki couplings, especially with heteroaryl boronic acids.[9] It is often promoted by aqueous conditions, high temperatures, and extended reaction times.

Solutions:

  • For N- vs. O-selectivity:

    • Protecting Groups: The most reliable way to ensure selectivity is to protect one of the functional groups. For example, protecting the hydroxyl group as a silyl ether or a benzyl ether will direct the reaction to the amino group.[13][14]

    • Reaction Optimization: Systematically screen different bases, solvents, and temperatures to favor the desired product.

  • To Minimize Protodeboronation:

    • Use boronic esters (e.g., pinacol esters), which are more stable to hydrolysis.[9]

    • Conduct the reaction under anhydrous conditions if possible.

    • Use fresh, high-purity boronic acids.

Q4: The solubility of my starting material in common organic solvents is poor. How can I improve this?

A4: The hydrochloride salt form and the polar nature of the molecule contribute to its limited solubility in many non-polar organic solvents.

Solutions:

  • Solvent Selection: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N-methyl-2-pyrrolidone (NMP) are often good choices for dissolving polar starting materials like this compound. For some reactions, polar protic solvents like ethanol or isopropanol may also be suitable.

  • Free-Basing Prior to Reaction: In some cases, it may be advantageous to perform a separate "free-basing" step. This involves dissolving the hydrochloride salt in a minimal amount of water, adding a base to precipitate the free amine, filtering, and then dissolving the dried free amine in the desired organic solvent for the reaction.

  • Tautomerism Consideration: Remember that 2-hydroxypyridines can exist in equilibrium with their 2-pyridone tautomers. The position of this equilibrium is solvent-dependent.[6][7] The 2-pyridone form is generally more polar. This can influence solubility, so screening a range of solvents may be necessary to find one that favors the desired tautomer for your reaction. In polar solvents, the 2-pyridone form is often favored.[6]

Experimental Protocols

Protocol 1: General Procedure for Free-Basing this compound for Subsequent Reaction
  • Dissolve this compound (1.0 eq) in a suitable solvent (e.g., DMF, NMP, or an alcohol/water mixture).

  • Add a base (1.1-1.5 eq) (e.g., TEA, DIPEA, K₂CO₃) to the solution at room temperature.

  • Stir the mixture for 15-30 minutes to ensure complete deprotonation.

  • The resulting solution/slurry containing the free amine can now be used directly in the subsequent reaction step.

Protocol 2: Optimized Conditions for a Suzuki Coupling with an Unprotected Aminopyridine (Starting Point)
  • To a reaction vessel, add the aminopyridine halide (1.0 eq), the boronic acid or ester (1.2-1.5 eq), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq).

  • Seal the vessel and thoroughly degas by evacuating and backfilling with an inert gas (e.g., argon or nitrogen) three times.

  • Under a positive flow of inert gas, add the palladium pre-catalyst (e.g., SPhos-Pd-G3, 1-5 mol%) and the solvent (e.g., 1,4-dioxane/water or toluene).

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

References

  • PubChem. (n.d.). 2-Aminopyridine. National Center for Biotechnology Information.
  • Quora. (2016). Among 2-aminopyridine and 4-aminopyridine which is more basic?
  • PubChem. (n.d.). 4-Aminopyridine. National Center for Biotechnology Information.
  • Reddit. (2023). Hydrochloride salt of amine. r/OrganicChemistry.
  • Al-Hourani, B. J., Al-Awaida, W. J., & Al-Ayash, A. H. (2016). The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. Molecules, 21(11), 1541.
  • Al-Zoubi, R. M., & Al-Masri, H. S. (2015).
  • ResearchGate. (n.d.). Buchwald coupling of 1 with various anilines and 2-aminopyridines.
  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131.
  • Vidal, S. (Ed.). (2019).

Sources

Technical Support Center: Synthesis of 5-Amino-2-pyridinol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for the synthesis of 5-Amino-2-pyridinol hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important chemical intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you identify, mitigate, and resolve issues related to side product formation, ensuring the integrity and purity of your final compound.

Part 1: Troubleshooting Guide - Navigating Common Synthetic Hurdles

This section addresses specific issues that may arise during the synthesis of this compound, with a focus on the prevalent synthetic route involving the reduction of 2-Hydroxy-5-nitropyridine.

Issue 1: Presence of Unreacted Starting Material (2-Hydroxy-5-nitropyridine) in the Final Product

  • Question: My final this compound product shows a persistent impurity with a molecular weight corresponding to 2-Hydroxy-5-nitropyridine. What is the likely cause and how can I resolve this?

  • Answer: The presence of unreacted 2-Hydroxy-5-nitropyridine is a common issue stemming from incomplete reduction of the nitro group. This can be attributed to several factors:

    • Insufficient Reducing Agent: The stoichiometry of the reducing agent (e.g., H₂, NaBH₄, SnCl₂) to the nitro compound may be inadequate. It is crucial to ensure a sufficient excess of the reducing agent to drive the reaction to completion.

    • Catalyst Deactivation: In catalytic hydrogenation, the catalyst (e.g., Pd/C, PtO₂) can become poisoned or deactivated over time, leading to a loss of activity.[1] Ensure the catalyst is fresh and handled under appropriate inert conditions.

    • Suboptimal Reaction Conditions: Factors such as temperature, pressure (for hydrogenation), and reaction time can significantly impact the efficiency of the reduction. If the reaction is not proceeding to completion, consider optimizing these parameters.

    Troubleshooting Steps:

    • Reaction Monitoring: Closely monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the complete consumption of the starting material.

    • Reagent Stoichiometry: Re-evaluate and potentially increase the molar equivalents of the reducing agent.

    • Catalyst Management: For catalytic hydrogenation, use a fresh batch of catalyst or increase the catalyst loading. Ensure the reaction medium is free of potential catalyst poisons.

    • Condition Optimization: Systematically adjust the reaction temperature and time. For hydrogenation, ensure adequate hydrogen pressure and efficient stirring to overcome mass transfer limitations.

Issue 2: Formation of Colored Impurities and Oligomeric Byproducts

  • Question: My reaction mixture develops a dark color during the reduction of 2-Hydroxy-5-nitropyridine, and I am observing impurities with higher molecular weights than my product. What are these byproducts and how can I prevent their formation?

  • Answer: The formation of colored impurities and oligomeric byproducts is often indicative of side reactions involving partially reduced nitro group intermediates. The reduction of a nitro group to an amine proceeds through several intermediates, including nitroso and hydroxylamine species.[2] These reactive intermediates can undergo condensation reactions to form dimeric azo and azoxy compounds, which are often highly colored.

    dot graph "Side_Product_Formation" { graph [rankdir="LR", splines=ortho, nodesep=0.5, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

    }

    Pathways to Azo/Azoxy Impurities

    Mitigation Strategies:

    • Control of Reaction Conditions: Maintain a controlled temperature, as excessive heat can promote side reactions. A gradual addition of the reducing agent can also help to keep the concentration of reactive intermediates low.

    • Efficient Stirring: Ensure vigorous stirring to promote efficient mass transfer and prevent localized high concentrations of reactants and intermediates.

    • Choice of Reducing System: Some reducing agents are more prone to forming these byproducts than others. For instance, catalytic hydrogenation is often a cleaner method compared to some metal/acid reductions.[2]

Issue 3: Presence of Isomeric Impurities

  • Question: I am synthesizing this compound from 2-Amino-5-bromopyridine, and I am detecting an isomeric impurity in my final product. What could be the source of this impurity?

  • Answer: When starting from 2-aminopyridine, the bromination step can lead to the formation of isomeric byproducts. While the 5-position is generally favored for electrophilic substitution, some bromination at the 3-position can occur, leading to the formation of 2-amino-3-bromopyridine.[3][4][5] Additionally, over-bromination can result in the formation of 2-amino-3,5-dibromopyridine.[5][6] These brominated isomers, if not completely removed, will be carried through the subsequent reaction steps, resulting in isomeric impurities in the final product.

    dot graph "Isomeric_Impurity_Formation" { graph [rankdir="TB", splines=ortho, nodesep=0.5, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

    }

    Bromination Side Products

    Preventative Measures:

    • Controlled Bromination: Carefully control the stoichiometry of the brominating agent (e.g., NBS, Br₂) and the reaction temperature to maximize the selectivity for the 5-position.

    • Purification of Intermediate: It is highly recommended to purify the 2-amino-5-bromopyridine intermediate by recrystallization or chromatography to remove isomeric impurities before proceeding to the next step.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the most common side products in the synthesis of this compound via the reduction of 2-Hydroxy-5-nitropyridine?

A1: The most common side products can be categorized as follows:

Side Product/ImpurityOriginRecommended Analytical Technique
2-Hydroxy-5-nitropyridineIncomplete reduction of the starting material.HPLC, TLC
5-Hydroxylamino-2-pyridinolPartial reduction of the nitro group.[2]LC-MS
Azo/Azoxy dimersCondensation of nitroso and hydroxylamine intermediates.LC-MS, UV-Vis
Over-reduction productsReduction of the pyridine ring (less common under mild conditions).GC-MS, LC-MS

Q2: My final product is unstable and changes color upon storage. What is causing this degradation?

A2: 5-Amino-2-pyridinol contains both an amino and a hydroxyl group on the pyridine ring, making it susceptible to oxidation, especially in the presence of air and light. This oxidation can lead to the formation of colored quinone-imine type structures and other degradation products. The hydrochloride salt is generally more stable than the free base.

Recommendations for Storage:

  • Store the product in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).

  • Protect the product from light by using an amber-colored vial or storing it in the dark.

  • Store at a low temperature to minimize the rate of degradation.

Q3: What analytical methods are best for assessing the purity of this compound?

A3: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): This is the primary technique for quantifying the purity of the main component and detecting impurities. A reversed-phase C18 column with a gradient elution using a buffered aqueous mobile phase and an organic modifier (e.g., acetonitrile or methanol) is a good starting point. UV detection is suitable as the pyridine ring is a chromophore.[7][8][9][10][11]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is invaluable for identifying unknown impurities by providing their molecular weights.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the desired product and for characterizing the structure of any significant impurities that can be isolated.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This can be useful for detecting volatile impurities, although derivatization may be necessary for the non-volatile 5-Amino-2-pyridinol.

Q4: Can you provide a general protocol for the purification of this compound?

A4: Purification is typically achieved through recrystallization. The choice of solvent is critical and depends on the impurities present.

General Recrystallization Protocol:

  • Dissolve the crude this compound in a minimal amount of a hot solvent in which it is soluble (e.g., a mixture of ethanol and water).

  • If colored impurities are present, treatment with a small amount of activated carbon may be beneficial.

  • Hot filter the solution to remove any insoluble materials.

  • Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Collect the crystals by filtration.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the crystals under vacuum.

The optimal solvent system will need to be determined empirically to maximize the recovery of the pure product while leaving impurities in the mother liquor.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 79453, 5-Nitropyridin-2-ol.
  • Bibi, S., Yasmin, A., & Iqbal, M. (2021). Novel degradation pathways for Chlorpyrifos and 3, 5, 6-Trichloro-2-pyridinol degradation by bacterial strain Bacillus thuringiensis MB497 isolated from agricultural fields of Mianwali, Pakistan. Pesticide Biochemistry and Physiology, 172, 104750. [Link]
  • European Patent Office. (1994). Method of producing 2-amino-3-nitro-5-halogenopyridine (EP0627420A1).
  • Patsnap. (2021). Preparation method of 2-amino-5-bromopyridine (CN109748864A).
  • J&K Scientific. (n.d.). 2-Hydroxy-5-nitropyridine, 99%.
  • Schwartz, T. J., et al. (2015). Inhibition of Metal Hydrogenation Catalysts by Biogenic Impurities.
  • Patsnap. (2021). A kind of preparation method of 2- amino -5- bromopyridine (CN109748864A).
  • Al-Ghananaeem, A. M., & Malkawi, A. H. (2021). Determination of Potential Genotoxic Impurity, 5-Amino-2-Chloropyridine, in Active Pharmaceutical Ingredient Using the HPLC-UV System.
  • Deshmukh, S., et al. (2021). A convenient and scalable process for preparation of 2,5-dibromopyridine. Heterocyclic Letters, 11(3), 447-452.
  • Zimecki, M., et al. (2001). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica, 58(5), 335-341.
  • Wang, Y., et al. (2010). Synthesis of 2-Amino-5-bromopyridine. Chemical Reagents, 32(11), 1021-1023.
  • Xu, G., et al. (2008). Biodegradation of chlorpyrifos and its hydrolysis product 3,5,6-trichloro-2-pyridinol by a new fungal strain Cladosporium cladosporioides Hu-01. Bioresource Technology, 99(15), 7323-7329.
  • Ukawa, K., et al. (1985). Synthesis of the metabolites and degradation products of 2-amino-7-isopropyl-5-oxo-5H-benzopyrano[2,3-b]pyridine-3- carboxylic acid (Amoxanox). Chemical & Pharmaceutical Bulletin, 33(10), 4432-4437.
  • Plamthottam, M., et al. (2003). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of Pharmaceutical Sciences, 92(2), 371-382.
  • Anwar, S., et al. (2009). Biodegradation of chlorpyrifos and its hydrolysis product 3,5,6-trichloro-2-pyridinol by Bacillus pumilus strain C2A1.
  • Wang, L., et al. (2024). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives.
  • Ahn, S., et al. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. Molecules, 27(14), 4453.
  • Wikipedia. (2024). Reduction of nitro compounds.

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improving the solubility of 5-Amino-2-pyridinol hydrochloride for reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 5-Amino-2-pyridinol Hydrochloride

A Guide to Improving Solubility for Synthetic Reactions

Welcome to the technical support center for this compound. This guide is designed for researchers, chemists, and drug development professionals who encounter solubility challenges with this versatile chemical intermediate. As application scientists, we understand that achieving a homogeneous reaction mixture is critical for reproducibility, yield, and purity. This document provides in-depth troubleshooting strategies, detailed protocols, and the underlying chemical principles to help you overcome these common hurdles.

Core Concept: The Challenge of the Hydrochloride Salt

5-Amino-2-pyridinol is a bifunctional molecule featuring a nucleophilic amino group and a pyridinol moiety. It is often supplied as a hydrochloride salt (HCl salt) to enhance its shelf-life and stability. In this form, the amino group is protonated, creating an ammonium cation ([R-NH3]⁺). This ionic character makes the compound significantly more polar than its neutral, or "free base," form (R-NH2).

This difference in polarity is the root of most solubility issues. While the HCl salt dissolves well in highly polar, protic solvents like water, it is often poorly soluble in the less polar organic solvents typically used for synthesis (e.g., Dichloromethane, THF, Toluene). For the amine to participate in most reactions, such as acting as a nucleophile, it must be in its neutral, free base form. Therefore, the primary task is not just to dissolve the compound, but to do so while ensuring the amine is deprotonated and reactive.

The pH-Dependent Equilibrium

The solubility and reactivity of this compound are governed by a pH-dependent equilibrium between the protonated salt and the deprotonated free base. To favor the free base, which is more soluble in organic solvents, the reaction environment must be made basic.

G cluster_0 A 5-Amino-2-pyridinol HCl (Salt Form) [R-NH3]⁺Cl⁻ (Polar, Water-Soluble) B 5-Amino-2-pyridinol (Free Base) R-NH2 (Less Polar, Organic-Soluble) A->B + Base (e.g., TEA, K₂CO₃) (Raises pH) B->A + Acid (e.g., HCl) (Lowers pH)

Caption: pH-driven equilibrium of 5-Amino-2-pyridinol.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered when using this compound in reactions.

Q1: My this compound will not dissolve in my reaction solvent (THF, Dichloromethane, Acetonitrile). How can I get it into solution?

This is the most frequent challenge. The ionic nature of the salt prevents it from dissolving in solvents of low to moderate polarity. The solution is to neutralize the hydrochloride in-situ or to isolate the free base before the reaction.

  • Expert Insight: Direct, in-situ neutralization is often the most efficient method as it avoids an extra isolation step where the potentially less stable free base could degrade.

Troubleshooting Strategy: In-situ Neutralization

The goal is to add a base to the reaction mixture to deprotonate the amine, converting it to the more soluble free base. The choice of base is critical and depends on your reaction conditions.

  • Use a Tertiary Amine Base: For reactions in common organic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Chloroform, soluble organic bases are ideal.

    • Examples: Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA).

    • Mechanism: These bases are strong enough to deprotonate the ammonium salt. The resulting byproduct, a trialkylammonium chloride salt, often precipitates from less polar solvents or can be removed during the aqueous workup.

    • Protocol: Add the this compound and solvent to the flask, then add at least 2.2 equivalents of TEA or DIPEA. One equivalent neutralizes the HCl salt, and the additional amount acts as an acid scavenger for the subsequent reaction (e.g., in an acylation). Stirring this mixture for 15-30 minutes before adding other reagents often facilitates dissolution.[1][2]

  • Use an Inorganic Base: For reactions in polar aprotic solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or Acetonitrile (MeCN), solid inorganic bases are a robust choice.

    • Examples: Potassium carbonate (K₂CO₃), Sodium carbonate (Na₂CO₃), or Cesium carbonate (Cs₂CO₃).

    • Mechanism: These bases have low solubility in organic solvents but are effective at deprotonating the substrate at the solid-liquid interface. The reaction is driven forward as the newly formed, soluble free base enters the solution.[1] This method has the advantage that the base and its chloride byproducts (KCl, NaCl) are easily filtered off at the end of the reaction.

    • Protocol: Combine the this compound and the inorganic base (typically 2-3 equivalents) in the solvent. Stir the suspension vigorously. Gentle heating may be required to facilitate the neutralization and dissolution.

Q2: I need to run my reaction in water or ethanol. Do I still need to add a base?

While the hydrochloride salt is soluble in these protic solvents, the amine group will remain protonated and thus non-nucleophilic. If your reaction requires a free amine (e.g., for an acylation, alkylation, or condensation), you must still add a base to neutralize the salt.

  • Expert Insight: The key is not just solubility, but chemical reactivity. A dissolved but protonated amine is a spectator, not a reactant, in many synthetic transformations.

Troubleshooting Strategy: pH Adjustment

  • Use a Mild Inorganic Base: Add a base like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) to the aqueous or ethanolic solution until the pH is neutral to slightly basic (pH 7-8).[3] This will ensure the presence of the reactive free amine.

  • Use a Buffer System: For reactions sensitive to large pH swings, using a buffer like potassium phosphate can neutralize the generated HCl without making the solution strongly basic.[3]

Q3: Can I improve solubility without chemical modification (i.e., without adding a base)?

This approach is limited and generally less effective but can be attempted if your reaction conditions are incompatible with bases.

  • High-Polarity Solvents: The most direct method is to switch to a solvent that can dissolve the salt form.

    • Examples: DMSO or DMF are excellent solvents for polar salts. Water and methanol are also effective. However, you must confirm these solvents are compatible with your desired reaction.

  • Use of Co-solvents: A co-solvent is a substance added in a small amount to a primary solvent to increase the solubility of a compound.[4][5]

    • Mechanism: Adding a small amount of a polar solvent like methanol or ethanol to a solvent like THF can disrupt the primary solvent's structure and create a micro-environment more favorable for dissolving the ionic salt.[][7] This technique is widely used in pharmaceutical formulations to enhance the solubility of poorly soluble compounds.[5][][7]

    • Application: Try adding 5-10% (v/v) of methanol to your primary organic solvent.

  • Temperature Adjustment: Increasing the temperature generally increases the rate of dissolution and the solubility limit of a solid in a liquid.[8][9][10]

    • Caution: This effect is not universal. For some salts, dissolution is an exothermic process, and their solubility can decrease with increasing temperature (a phenomenon known as retrograde solubility).[11] Always conduct a small-scale test. Furthermore, ensure your starting materials and reagents are stable at elevated temperatures.

Q4: I isolated the free base of 5-Amino-2-pyridinol, but it seems unstable. Is this normal?

Yes. While the hydrochloride salt is a stable, crystalline solid, the free base is an organic amine and can be more susceptible to air oxidation, especially over time. The phenolic hydroxyl group can also be sensitive to oxidation. It is best practice to use the isolated free base promptly after preparation. If storage is necessary, it should be under an inert atmosphere (Nitrogen or Argon) and refrigerated.

Experimental Protocols & Workflows

Workflow for Solubility Strategy Selection

G cluster_0 In-situ Neutralization cluster_1 Alternative Methods start Start: Need to dissolve 5-Amino-2-pyridinol HCl q1 Does the reaction require a nucleophilic amine? start->q1 q2 Solvent? q1->q2 Yes proc4 Use Highly Polar Solvent (DMSO, DMF) or Co-Solvent System q1->proc4 No proc1 Use Organic Base (TEA, DIPEA) in THF, DCM, etc. q2->proc1 Aprotic (low polarity) proc2 Use Inorganic Base (K₂CO₃) in DMF, MeCN, etc. q2->proc2 Polar Aprotic proc3 Isolate Free Base via Aqueous Extraction (See Protocol 2) q2->proc3 Base incompatible with other reagents?

Caption: Decision workflow for solubilizing 5-Amino-2-pyridinol HCl.

Protocol 1: In-situ Neutralization with Triethylamine (TEA)

Application: For reactions in common aprotic organic solvents where the amine must act as a nucleophile.

  • Setup: To a dry reaction flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).

  • Solvent Addition: Add the desired anhydrous organic solvent (e.g., Dichloromethane, THF) to achieve the target reaction concentration.

  • Base Addition: Add triethylamine (2.2 eq) dropwise to the suspension while stirring.

  • Dissolution: Stir the mixture at room temperature for 15-30 minutes. The initial suspension should become a homogeneous solution or a finer suspension as the free base dissolves and triethylammonium chloride forms.

  • Reaction: The solution is now ready for the addition of other reagents.

Protocol 2: Isolation of the Free Base via Aqueous Extraction

Application: When a pure, neutral starting material is required or when the base used for neutralization is incompatible with other reaction components.

  • Dissolution: Dissolve the this compound in a minimal amount of deionized water.

  • Neutralization: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 1M solution of sodium carbonate (Na₂CO₃) with stirring until the pH of the solution is ~8. Effervescence may be observed.

  • Extraction: Transfer the aqueous solution to a separatory funnel. Extract the aqueous layer three times with an appropriate organic solvent (e.g., Ethyl Acetate or a 9:1 mixture of Dichloromethane/Isopropanol). The free base is more soluble in the organic layer.

  • Drying: Combine the organic extracts and dry them over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Isolation: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The resulting solid is the 5-Amino-2-pyridinol free base. Use immediately for the best results.

Data Summary: Qualitative Solubility

The following table provides a general guide to the expected solubility of 5-Amino-2-pyridinol in its two forms. Actual solubility can vary with temperature and purity.

SolventType5-Amino-2-pyridinol HCl (Salt)5-Amino-2-pyridinol (Free Base)
Water Polar ProticHighModerate
Methanol/Ethanol Polar ProticModerateHigh
DMSO / DMF Polar AproticModerate-HighHigh
Acetonitrile Polar AproticLowModerate
THF AproticVery Low / InsolubleModerate
Dichloromethane AproticInsolubleLow-Moderate
Toluene Non-polarInsolubleLow
Hexanes Non-polarInsolubleInsoluble

References

  • ResearchGate. How can I neutralize amine hydrochlorides? [Internet].
  • Wikipedia. Cosolvent [Internet].
  • ResearchGate. Why Do Co-solvents Enhance the Solubility of Solutes in Supercritical Fluids? New Evidence and Opinion | Request PDF [Internet].
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preventing oxidation of 5-Amino-2-pyridinol hydrochloride during reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 5-Amino-2-pyridinol Hydrochloride

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for this compound. This guide is designed to provide you, a senior scientist, with in-depth, field-proven insights into handling this versatile but sensitive reagent. As application scientists, we understand that experimental success hinges on anticipating and overcoming chemical challenges. The primary hurdle with this compound is its susceptibility to oxidation, which can lead to reaction failure, low yields, and complex purification profiles. This document provides a structured approach to troubleshooting and preventing these issues.

Frequently Asked Questions (FAQs)

This section addresses the most immediate questions researchers encounter when working with this compound.

Q1: Why is my reaction solution turning dark brown or purple after adding this compound?

This is the most common indicator of oxidation.[1][2][3] 5-Amino-2-pyridinol, particularly in its free base form, is highly susceptible to air oxidation. The electron-donating amino (-NH2) and hydroxyl (-OH) groups activate the pyridine ring, making it easy to oxidize into highly colored quinone-imine type species. These species can then polymerize, resulting in the dark, often insoluble materials you observe.[2][3] This process is accelerated by basic conditions, the presence of transition metal impurities, and exposure to atmospheric oxygen.[2]

Q2: What is the purpose of using the hydrochloride salt form?

The hydrochloride (HCl) salt significantly enhances the compound's stability. Protonation of the basic amino group withdraws electron density from the aromatic ring, making it less susceptible to oxidation compared to the free base.[4] The salt form also improves shelf-life and often aids in solubility in certain polar solvents. However, once the reaction conditions neutralize the HCl (e.g., by adding a base), the more reactive free aminopyridinol is generated in situ, and oxidative precautions become critical.

Q3: Can I run my reaction open to the air if I work quickly?

It is strongly discouraged. For many applications, even brief exposure to atmospheric oxygen can initiate the oxidation cascade, especially if the solvent is not deoxygenated.[5] Successful and reproducible results depend on maintaining an inert atmosphere throughout the entire process—from solvent preparation to reaction workup.[6][7]

Q4: How does pH affect the stability of 5-Amino-2-pyridinol?

pH is a critical factor.[8][9]

  • Acidic Conditions (pH < 7): The compound is most stable. The amino group is protonated, reducing the electron density of the ring and inhibiting oxidation.

  • Neutral to Mildly Basic Conditions (pH 7-10): Stability decreases significantly. The free base is present, which is the species most prone to oxidation.

  • Strongly Basic Conditions (pH > 10): The phenoxide anion can form, further increasing the electron density of the ring and dramatically accelerating oxidation. The rate-controlling steps of oxidation are highly pH-dependent.[8]

Troubleshooting Guide: From Problem to Solution

This section provides a systematic approach to diagnosing and solving common experimental issues.

Problem 1: Immediate Discoloration Upon Dissolving the Reagent
Potential Cause Underlying Chemistry Recommended Solution & Protocol
Oxygen in Solvent Dissolved O₂ in the solvent is the primary oxidant. Even in "anhydrous" solvents from commercial suppliers, dissolved oxygen is present at significant concentrations.Implement rigorous solvent degassing. Oxygen must be removed before adding the reagent. The "Freeze-Pump-Thaw" method is the most effective for achieving this.[10][11][12] For less sensitive applications, sparging with an inert gas (Argon or Nitrogen) for 30-60 minutes can suffice.[13][14] (See Protocol A).
Reagent Purity The starting material may already be partially oxidized, appearing off-white, tan, or gray. Impurities can catalyze further degradation.Use high-purity starting material. Visually inspect the reagent; it should be a white to off-white crystalline solid. If discoloration is present, consider purification by recrystallization (if a suitable procedure is available) or purchase a new, high-purity lot.[1][15]
Residual Metal Contamination Trace metals (e.g., iron, copper) in glassware or from other reagents can catalyze oxidation reactions.Use acid-washed glassware. Ensure all glassware is scrupulously clean. If using metal-based reagents, add them last or consider the use of a chelating agent like EDTA if compatible with your reaction chemistry.
Problem 2: Low Yield and Complex Product Mixture After Reaction
Potential Cause Underlying Chemistry Recommended Solution & Protocol
Oxygen Exposure During Reaction A poorly maintained inert atmosphere allows O₂ to continuously enter the reaction flask, degrading the reagent and/or product over the reaction time.Use proper air-free techniques. Set up the reaction using a Schlenk line or in a glovebox.[6][7] Ensure all joints are well-sealed and maintain a slight positive pressure of inert gas (e.g., via a bubbler) throughout the experiment.[16] (See Protocol B).
Incompatible Base/Nucleophile Strong bases deprotonate the hydrochloride salt, liberating the highly reactive free aminopyridinol. If the subsequent desired reaction is slow, oxidation becomes a competitive and often dominant pathway.Choose your base and addition method carefully. Use the weakest base necessary for your transformation. Consider slow addition of the base at a reduced temperature (e.g., 0 °C) to keep the instantaneous concentration of the free aminopyridinol low.
Reaction Temperature Too High Higher temperatures accelerate the rate of all reactions, including the undesired oxidation pathway.Optimize reaction temperature. Run the reaction at the lowest temperature that allows for a reasonable conversion rate. Start with room temperature or below and monitor progress by TLC or LCMS before increasing heat.
Side Reaction with Oxidizing Agents Other reagents in your mixture might be acting as oxidants, or are themselves air-sensitive and generate radical species.Review all reagents for compatibility. Ensure no unintended oxidants are present. If using reagents known to be radical initiators, extreme care with inert atmosphere is required.
Problem 3: Use of Antioxidants
Question Scientific Rationale Recommended Action
Can I add an antioxidant to my reaction? Antioxidants function by scavenging free radicals or reducing oxidized species, thus interrupting the degradation cascade.[17][18][19] They can be highly effective but must be chosen carefully to avoid interfering with the desired reaction.Consider a compatible antioxidant for stabilization. Small amounts of antioxidants like Butylated Hydroxytoluene (BHT) or Ascorbic Acid can be effective.[20] For some applications, a mild reducing agent like sodium dithionite can be used, but its compatibility must be verified. Always run a small-scale control reaction to ensure the antioxidant does not affect your desired outcome.

Core Experimental Protocols

Protocol A: Rigorous Solvent Degassing

The choice of degassing method depends on the sensitivity of your reaction.

Method Procedure Pros Cons
Freeze-Pump-Thaw (Highest Efficacy) 1. Place the solvent in a Schlenk flask sealed with a stopcock. 2. Freeze the solvent completely using liquid nitrogen. 3. Open the flask to a high-vacuum line for 5-10 minutes. 4. Close the stopcock and thaw the solvent completely. Bubbles of gas will be visible. 5. Repeat this cycle three times.[10][11] After the final thaw, backfill the flask with inert gas.Most thorough method for removing dissolved gases.[10]Time-consuming; requires a high-vacuum line and liquid nitrogen.
Inert Gas Sparging/Bubbling (Good Efficacy) 1. Place the solvent in a flask with a septum. 2. Insert a long needle connected to an inert gas line, ensuring the tip is below the solvent surface. 3. Insert a short "exit" needle. 4. Bubble a steady stream of Argon or Nitrogen through the solvent for 30-60 minutes.[13][14]Simple, fast, and does not require a vacuum line.[14]Less effective than Freeze-Pump-Thaw.[10] Can lead to solvent evaporation.
Protocol B: Setting Up a Reaction Under Inert Atmosphere

This protocol ensures that the reagent is handled in an oxygen-free environment from start to finish.[7][16]

  • Glassware Preparation: All glassware must be thoroughly dried in an oven (e.g., 125 °C overnight) to remove adsorbed water.[16] Assemble the hot glassware and allow it to cool under a stream of dry inert gas.[16][21]

  • System Purge: Assemble your reaction apparatus (e.g., flask with condenser and gas inlet). Connect it to a Schlenk line or inert gas manifold. Evacuate the system under vacuum and refill with inert gas. Repeat this "evacuate-refill" cycle at least three times to remove all atmospheric gases.[7]

  • Solvent Transfer: Transfer the degassed solvent to the reaction flask via cannula or a gas-tight syringe.[7]

  • Reagent Addition: Add this compound as a solid under a positive flow of inert gas (a "counterflow"). Alternatively, dissolve it in degassed solvent in a separate Schlenk flask and transfer the solution via cannula.

  • Maintain Positive Pressure: Ensure a slight positive pressure of inert gas is maintained throughout the reaction, typically by using an oil or mercury bubbler.[16]

Visualizing the Problem and Solution

The Oxidation Pathway

The degradation of 5-Amino-2-pyridinol begins with its oxidation to a reactive quinone-imine intermediate. This intermediate is highly electrophilic and readily undergoes polymerization, leading to intensely colored byproducts. Preventing the initial oxidation step is key.

Caption: Proposed pathway for oxidative degradation.

Troubleshooting Workflow

Use this decision tree to diagnose the source of oxidation in your experiment.

TroubleshootingWorkflow start Reaction Turning Dark? dissolution Discoloration on Dissolution? start->dissolution When? during_rxn Discoloration During Reaction? start->during_rxn When? dissolution->during_rxn No sol_impure Cause: Impure Solvent / Reagent dissolution->sol_impure Yes atm_leak Cause: Atmosphere Leak / Poor Inerting during_rxn->atm_leak Yes sol_degas Solution: Degas Solvents (Protocol A) Use High-Purity Reagent sol_impure->sol_degas atm_setup Solution: Use Schlenk Line (Protocol B) Check Seals & Gas Flow atm_leak->atm_setup

Caption: Decision tree for troubleshooting oxidation issues.

References

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  • Universidad de Alicante. (2003).
  • Pratt, D. A., et al. (2013). 3-Pyridinols and 5-pyrimidinols: Tailor-made for use in synergistic radical-trapping co-antioxidant systems. PMC - NIH. [Link]
  • PubMed. (1990).
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  • Fitzpatrick, P. F. (2016). Oxidation of Amines by Flavoproteins. PMC - NIH. [Link]
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  • Al-kassas, R., et al. (2022). Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. RSC Publishing. [Link]
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  • PubMed. (2025). Evaluating the stability of synthetic cathinones in liquid urine and dried urine spots: impact of pH and storage conditions. [Link]
  • Lobo, V., et al. (2010). Free radicals, antioxidants and functional foods: Impact on human health. PubMed Central. [Link]
  • National Institute of Standards and Technology. (2009). Study of the Acid Generation in Aqueous Environments from Copolymer Fibers based on 5-amino-2-(p-aminophenyl)-benzimidazole. [Link]
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Technical Support Center: Purification of Polar 5-Amino-2-pyridinol Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center dedicated to navigating the complexities of purifying polar 5-amino-2-pyridinol hydrochloride derivatives. As valuable intermediates in pharmaceutical and materials science, these compounds present unique purification challenges due to their high polarity, hygroscopicity, and the inherent properties of their hydrochloride salt form. This guide is designed to provide you, the research scientist, with practical, field-tested insights and actionable protocols to overcome these hurdles efficiently. We will move beyond simple instructions to explain the underlying chemical principles, empowering you to troubleshoot effectively and adapt these methods to your specific derivative.

Frequently Asked Questions (FAQs)

This section provides quick answers to the most common initial challenges encountered during the purification of these derivatives.

Q1: My final hydrochloride product is a sticky oil or gum, not the solid I expected. What's happening?

A: This is a very common issue. An oily or gummy consistency in highly polar compounds like amino acid or amine derivatives can be attributed to several factors[1]. Firstly, the product may be hygroscopic, readily absorbing atmospheric moisture to form a hydrated, non-crystalline state[1][2]. Secondly, residual solvents from the workup (like water, ethanol, or THF) can plasticize the solid. Finally, the presence of impurities can inhibit lattice formation, preventing crystallization. The first step is always to ensure the product is completely dry by using a high-vacuum line for an extended period. If it remains oily, trituration with a non-polar solvent may help induce solidification.

Q2: My compound streaks severely on silica gel TLC plates, making it impossible to assess purity or develop a chromatography method. What can I do?

A: Severe streaking or tailing is a classic sign of a strong, non-ideal interaction between a basic compound and the acidic silanol groups (Si-OH) on the surface of the silica gel. Your polar aminopyridine derivative, especially in its free base form, is binding too tightly to the stationary phase. To mitigate this, you must add a competitive base to your mobile phase to saturate these acidic sites. A common solution is to add 0.5-2% triethylamine (Et₃N) or ammonium hydroxide (NH₄OH) to your dichloromethane/methanol or ethyl acetate/hexane eluent system[3][4]. This allows your compound to travel up the plate with improved spot shape.

Q3: How can I remove inorganic salts, like NaCl, from my highly water-soluble hydrochloride derivative?

A: This is a significant challenge since both your product and the inorganic salt are often soluble in polar solvents like water. Direct extraction is usually ineffective. A primary strategy is to exploit subtle solubility differences in organic solvents. Many amine hydrochloride salts are sparingly soluble in solvents like isopropanol (2-propanol) or acetone, whereas NaCl is virtually insoluble[5]. You can often remove the bulk of the inorganic salt by dissolving your crude mixture in a minimal amount of a highly polar solvent (like methanol) and then precipitating your product by adding a less polar "anti-solvent" (like isopropanol or ethyl acetate), leaving the inorganic salts behind. Alternatively, for small scales, desalting using a reversed-phase C18 Solid-Phase Extraction (SPE) cartridge can be highly effective[6][7].

Q4: Is normal-phase (silica) or reversed-phase (C18) chromatography better for my compound?

A: The answer depends on your specific goals.

  • Normal-Phase (Silica/Alumina): This is often preferred for removing less polar impurities. However, as discussed in Q2, it requires a mobile phase modified with a base to get good peak shape for aminopyridines[3][4]. Alumina can sometimes be a better choice than silica for very basic compounds[3].

  • Reversed-Phase (C18): This is generally the best method for purifying highly polar compounds and is excellent for separating them from non-polar or moderately polar impurities. It is also effective for desalting. To achieve good peak shape, you typically need to add an acid (like 0.1% TFA or formic acid) to the water/acetonitrile or water/methanol mobile phase to ensure your amine is consistently protonated[8][9].

In-Depth Troubleshooting Guide

This section explores common problems in greater detail and provides a structured approach to solving them.

Problem: Poor Solubility & Failure to Crystallize

The hydrochloride salt form is intended to improve aqueous solubility, but it can complicate crystallization from organic solvents. You may observe that your compound "oils out" or precipitates as an amorphous solid rather than forming well-defined crystals.

Causality:

  • High Polarity: The ionic nature of the HCl salt makes it highly soluble in polar protic solvents (water, methanol) but poorly soluble in common crystallization solvents like ethyl acetate or ethers.

  • Hygroscopicity: Hydrochloride salts of amines are notoriously hygroscopic. Absorbed water can act as an impurity, disrupting the crystal lattice formation[2].

  • Impurity Profile: The presence of inorganic salts or organic byproducts can inhibit nucleation and crystal growth.

Solutions & Strategies:

  • Rigorous Drying: Before attempting crystallization, dry the crude product thoroughly under high vacuum, possibly with gentle heating, to remove all residual solvents and water.

  • Solvent/Anti-Solvent Method: This is the most reliable technique. Dissolve the crude salt in a minimum volume of a solvent in which it is highly soluble (e.g., methanol, ethanol, or even water). Then, slowly add a miscible "anti-solvent" in which the salt is insoluble (e.g., isopropanol, ethyl acetate, acetone, or diethyl ether) until persistent turbidity is observed[5]. Let the solution stand, and crystals should form.

  • Trituration: If the product is an oil, vigorously stir it with a solvent in which it is poorly soluble (like diethyl ether or cold isopropanol). This can wash away soluble impurities and mechanically induce crystallization.

  • pH Adjustment: Sometimes, crystallizing the free base is easier than the salt. Dissolve the crude salt in water, basify with a suitable base (e.g., NaHCO₃ or NH₄OH) to precipitate the free amine, extract into an organic solvent, dry, and then attempt crystallization. The pure free base can then be converted back to the HCl salt if required.

Compound StatePrimary Solvent (to dissolve)Anti-Solvent (to precipitate)Rationale & Comments
Crude HCl SaltMethanol or EthanolIsopropanol or Ethyl AcetateBalances polarity well. Isopropanol is particularly effective for precipitating HCl salts while leaving some impurities dissolved[5].
Crude HCl SaltWaterAcetone or IsopropanolUse for very polar derivatives. Acetone is a powerful anti-solvent for ionic species.
Oily Free BaseDichloromethane (DCM)Hexanes or Diethyl EtherA classic non-polar system for inducing crystallization of moderately polar organic compounds.
Solid Free BaseHot Ethanol or Acetonitrile- (Cool to crystallize)Standard single-solvent recrystallization for compounds with temperature-dependent solubility.
Problem: Tailing and Poor Separation in Column Chromatography

As previewed in the FAQs, the interaction between the basic aminopyridine and acidic silica gel is the primary cause of poor chromatographic performance in normal-phase systems.

Diagram: Mechanism of Tailing on Silica Gel

The following diagram illustrates how the protonated amine interacts with the silica surface and how a basic modifier can improve chromatography.

Tailing_Mechanism cluster_0 Scenario 1: No Modifier cluster_1 Scenario 2: With Basic Modifier (Et₃N) Silica_A Silica Surface (Si-OH) Protonated_Amine_A R-NH₃⁺ (Bound) Silica_A->Protonated_Amine_A Strong Ionic Interaction Amine_A R-NH₂ (Analyte) Amine_A->Silica_A H⁺ transfer Protonated_Amine_A->Amine_A Slow Release (Tailing) Silica_B Silica Surface (Si-O⁻) Modifier Et₃N (Modifier) Modifier->Silica_B Site Blocking Amine_B R-NH₂ (Analyte) Elution Clean Elution Amine_B->Elution Weak Interaction

Caption: Tailing mechanism on silica and its mitigation by a basic modifier.

Solutions & Strategies:

  • Optimize the Basic Modifier: Start with 1% triethylamine (Et₃N) in your eluent. If tailing persists, you can increase this to 2%. For very stubborn cases, a mobile phase containing 1-2% of a 10% ammonium hydroxide in methanol solution mixed with dichloromethane can be effective[3][4].

  • Switch to Alumina: Activated basic or neutral alumina is an excellent alternative stationary phase for purifying basic compounds. It lacks the strong acidity of silica gel, often resulting in symmetrical peaks without the need for mobile phase modifiers[3].

  • Use Reversed-Phase Chromatography: As mentioned, this is often the most robust method. The acidic silanol groups on a C18 column are "end-capped," minimizing this type of interaction. Using an acidic mobile phase (e.g., 0.1% formic acid) ensures the amine is protonated and elutes with a good peak shape.

SymptomProbable CauseRecommended Action
Streaking / Tailing (Normal Phase)Strong analyte-silica interaction.Add 1-2% triethylamine or NH₄OH solution to the eluent[3][4]. Switch to a neutral or basic alumina column.
Compound won't elute (Normal Phase)Compound is too polar and irreversibly bound to silica.Increase eluent polarity drastically (e.g., 20-30% MeOH in DCM with 2% NH₄OH). If this fails, switch to reversed-phase.
Poor Separation (Reversed Phase)Co-elution of impurities.Optimize the gradient. Try a different organic modifier (e.g., switch from acetonitrile to methanol, or vice-versa). Ensure pH is low enough (<3) to fully protonate the amine.
Compound is insoluble at load Precipitates at the top of the column.Dissolve the sample in a strong solvent (like DMSO or DMF) and adsorb it onto a small amount of silica or Celite. Dry this solid load and place it on top of the column.

Visual Workflow: Purification Strategy Selection

This decision tree provides a logical pathway for choosing the best purification strategy for your crude this compound derivative.

Caption: Decision workflow for selecting the appropriate purification method.

Detailed Experimental Protocols

Protocol 1: Optimized Recrystallization via Solvent/Anti-Solvent Method

This protocol is ideal for purifying a solid crude product that contains minor organic impurities or residual inorganic salts.

  • Preparation: Place 1.0 g of the crude, dry 5-amino-2-pyridinol HCl derivative into a clean Erlenmeyer flask equipped with a magnetic stir bar.

  • Dissolution: Add methanol dropwise at room temperature while stirring until the solid just completely dissolves. Avoid using a large excess of solvent. Note the volume added (e.g., ~2-3 mL).

  • Precipitation: Begin slowly adding isopropanol (2-propanol) as the anti-solvent. A typical starting point is to add 3-5 times the volume of methanol used (e.g., 6-15 mL). Add the first portion (~20%) quickly, then add the rest dropwise.

  • Crystallization: You should observe the solution becoming cloudy (turbid), indicating the onset of precipitation. Stop adding the anti-solvent, cover the flask (e.g., with a watch glass), and allow it to stand undisturbed at room temperature for 1-2 hours.

  • Cooling: For maximum yield, place the flask in a refrigerator (4 °C) for an additional 2-4 hours, or overnight.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with a small amount of cold isopropanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under high vacuum to a constant weight.

Protocol 2: Flash Column Chromatography on Silica Gel with a Basic Modifier

Use this method to purify the free base form of your derivative, especially to remove less polar impurities.

  • Preparation of Eluent: Prepare a stock solution of the basic modifier: 10% ammonium hydroxide in methanol. For your running eluent, prepare a mixture of dichloromethane (DCM) and methanol (e.g., 95:5 v/v) and add the modifier to a final concentration of 1% (e.g., 10 mL of modifier stock per 1 L of eluent).

  • Column Packing: Pack a glass column with silica gel using a non-polar solvent like hexanes or a hexanes/ethyl acetate mixture. Then, flush the column with at least 5 column volumes of your starting eluent (e.g., 98:2 DCM/MeOH + 1% modifier) to equilibrate the silica.

  • Sample Loading: Dissolve your crude free base in a minimum amount of DCM. If it is not fully soluble, add a few drops of methanol. In a separate flask, add a small amount of silica gel (approx. 1-2 times the weight of your crude product) and your dissolved sample. Evaporate the solvent to create a dry, free-flowing powder (the "dry load").

  • Running the Column: Carefully add the dry load to the top of the packed column. Begin eluting with your starting solvent mixture, collecting fractions.

  • Gradient Elution: Gradually increase the percentage of methanol in your eluent (e.g., from 2% to 5% to 10%) to elute more polar compounds.

  • Analysis: Analyze the collected fractions by TLC (using a TLC plate developed in the same modified eluent system). Combine the pure fractions and evaporate the solvent under reduced pressure.

Protocol 3: Desalting using Reversed-Phase Solid-Phase Extraction (SPE)

This is a rapid method for removing inorganic salts (NaCl, KBr, etc.) from small quantities (<100 mg) of your polar product.

  • Cartridge Conditioning: Select a C18 SPE cartridge with a bed weight appropriate for your sample size. Condition the cartridge by passing 3-5 mL of methanol through it, followed by 3-5 mL of deionized water. Do not let the cartridge run dry.

  • Sample Loading: Dissolve your crude HCl salt (containing inorganic salts) in a minimum volume of deionized water (e.g., 0.5-1.0 mL). Load this aqueous solution onto the conditioned C18 cartridge.

  • Wash Step (Desalting): Pass 3-5 mL of deionized water through the cartridge. The polar inorganic salts will have no affinity for the C18 stationary phase and will be washed away, while your organic compound is retained[6]. Collect this wash and discard it.

  • Elution Step: Elute your purified organic compound from the cartridge using 3-5 mL of methanol or acetonitrile. The organic solvent disrupts the hydrophobic interaction between your compound and the C18 phase.

  • Recovery: Collect the organic eluent and evaporate the solvent under reduced pressure to obtain your desalted product.

References

  • Separating highly water-soluble polar organic molecules from inorganic salts. (2017).
  • An, T., & Wu, R. (1993). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Analytical Biochemistry. [Link]
  • Solid Phase Extraction for Clean-up of Polar Molecules in Salty Aqueous Samples and Analysis with SFC-UV. (n.d.). Phenomenex. [Link]
  • Troubleshooting 6 Common Problems in Liquid Chromatography Separations. (2018).
  • HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. (n.d.). SIELC Technologies. [Link]
  • Majors, R. E. (2010). Salting-out Liquid-Liquid Extraction (SALLE).
  • Purification of strong polar and basic compounds. (2023). Reddit r/Chempros. [Link]
  • HPLC Separation of Aminopyridines in Non-Aqueous Mobile Phase. (n.d.). SIELC Technologies. [Link]
  • Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry. [Link]
  • HPLC Methods for analysis of 2-Aminopyridine. (n.d.).
  • HPLC Troubleshooting Guide. (n.d.). Crawford Scientific. [Link]
  • Kumar, S., et al. (2023). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. Pharmaceuticals. [Link]
  • Troubleshooting Guide. (n.d.). Phenomenex. [Link]
  • HPLC Methods for analysis of 4-Aminopyridine. (n.d.).
  • Removing NaCl from a highly water soluble organic compound? (2017).
  • Losev, E. A., & Boldyreva, E. V. (2018).
  • Anomalous salt extraction from water to polar organic solvents. (n.d.). J. Heyrovský Institute of Physical Chemistry. [Link]
  • A kind of method and its purification process that aminopyridine is prepared by picoline. (2017).
  • Gite, S. S., et al. (2016). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. Pharmaceutical Development and Technology. [Link]
  • An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without need for distillation or chromatographic purification. (2004). Bioorganic & Medicinal Chemistry Letters. [Link]
  • Purification of organic hydrochloride salt? (2017).
  • Recyclization of 5-Amino-oxazoles as a Route to new Functionalized Heterocycles. (2023). The Chemical Record. [Link]
  • Synthesis and biological activity of 3- and 5-amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. (1981). Journal of Medicinal Chemistry. [Link]
  • How to get (or crystallize) solid amino acids derivatives and peptides? (2014).

Sources

Technical Support Center: Optimizing Amide Coupling Reactions with 5-Amino-2-pyridinol hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing coupling reactions involving 5-Amino-2-pyridinol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into mastering one of the most critical parameters in your synthesis: temperature .

Introduction: Understanding the Substrate

5-Amino-2-pyridinol is a bifunctional molecule with two primary nucleophilic centers: the C5-amino group and the C2-hydroxyl group. Its reactivity is complicated by tautomerism (it can exist in the pyridinol or pyridone form) and the fact that it is supplied as a hydrochloride salt. In this form, the pyridyl nitrogen and/or the C5-amino group are protonated, significantly reducing their nucleophilicity. Therefore, an adequate base is required to free the amine for participation in coupling reactions. This guide will focus on the most common application: amide bond formation via coupling with a carboxylic acid.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common challenges in a question-and-answer format, explaining the causality behind experimental choices to empower you to troubleshoot effectively.

Q1: Why is temperature such a critical parameter for this specific coupling reaction?

A1: Temperature is a double-edged sword in chemical synthesis. It governs the reaction rate but also influences the rates of undesirable side reactions and reagent decomposition. The key is to find the "sweet spot" where the desired amide formation proceeds efficiently while minimizing impurities.

  • Kinetics vs. Selectivity: Increasing temperature boosts the kinetic energy of molecules, leading to more frequent and energetic collisions, which generally accelerates the reaction. However, the activation energy for side reactions (like racemization of chiral centers or decomposition) may also be overcome at higher temperatures, reducing selectivity and overall yield.

  • Reagent Stability: Many modern coupling reagents, especially uronium/aminium salts like HATU or HBTU, can be thermally labile.[1] Exposing them to excessive heat can lead to rapid decomposition into inactive species, stalling the reaction.[2]

  • Substrate Stability: While 5-Amino-2-pyridinol is relatively stable, the desired product or the activated carboxylic acid intermediate may be sensitive to heat, leading to degradation over long reaction times at elevated temperatures.

Q2: What is a good starting temperature for my amide coupling reaction with this compound?

A2: A conservative and highly recommended starting point is 0 °C (ice bath) .

The rationale for starting cold is threefold:

  • Control Exotherms: The activation of a carboxylic acid by a coupling reagent can be exothermic. Running the reaction at 0 °C allows for better control of this initial heat release, preventing localized temperature spikes that could degrade reagents.

  • Minimize Side Reactions: Many common side reactions have a higher activation energy than the desired coupling. For instance, in peptide couplings, racemization is a significant concern that is mitigated at lower temperatures.[1][3] While 5-Amino-2-pyridinol is not chiral, your carboxylic acid partner might be.

  • Preserve Reagent Integrity: It ensures the stability of thermally sensitive coupling reagents during the crucial activation step.

After the initial addition of the coupling reagent at 0 °C, the reaction is typically allowed to slowly warm to room temperature (20-25 °C) and stirred for several hours to overnight.[4]

Q3: My reaction is incredibly slow or has stalled at room temperature. Should I just increase the heat?

A3: Not immediately. Heating a stalled reaction without understanding the root cause can often make things worse, leading to decomposition and a complex mixture of byproducts. Before increasing the temperature, you must diagnose the problem.

Below is a logical workflow to follow when your reaction is not progressing.

G Start Reaction Stalled at RT Check_TLC Analyze Aliquot by TLC/LC-MS Start->Check_TLC SM_Consumed Starting Material Consumed? Check_TLC->SM_Consumed Analysis Complete Active_Intermediate Is an activated intermediate (e.g., active ester) present? SM_Consumed->Active_Intermediate No Other_Issue Problem is not temperature. Investigate other parameters: - Base stoichiometry - Solvent choice - Reagent purity SM_Consumed->Other_Issue Yes Reagent_Deg Suspect Reagent Decomposition Active_Intermediate->Reagent_Deg No Low_Activation Low Activation Energy Barrier (Inherently slow reaction) Active_Intermediate->Low_Activation Yes Add_More Add fresh coupling reagent at 0°C Reagent_Deg->Add_More End Problem Solved Add_More->End Heat_Modest Gently heat to 40-50 °C. Monitor closely. Low_Activation->Heat_Modest Heat_Modest->End Other_Issue->End G cluster_0 Reaction Coordinate Reactants Reactants (Acid + Amine) TS1 ΔG‡ (Desired) TS2 ΔG‡ (Side Rxn) Product Desired Product SideProduct Side Product Reactants_y->TS1_y Low Temp Favors Reactants_y->TS2_y High Temp Enables TS1_y->Product_y Low Temp Favors TS2_y->SideProduct_y High Temp Enables

Sources

minimizing dimer formation in 5-Amino-2-pyridinol hydrochloride reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Minimizing Dimer Formation in Reactions

Understanding Dimer Formation: The Core Challenge

5-Amino-2-pyridinol is a versatile building block in medicinal chemistry and materials science.[1] However, its inherent reactivity, particularly the presence of both an amino group and a pyridinol ring, makes it susceptible to self-reaction, leading to the formation of unwanted dimers. Dimerization reduces the yield of the desired product, complicates purification, and consumes valuable starting material.

Based on the reactivity of analogous compounds like 2-aminophenol, a primary pathway for dimerization is through oxidative coupling .[2][3] This process is often facilitated by the presence of oxygen or other oxidizing agents in the reaction mixture. The amino and hydroxyl functionalities on the pyridinol ring are susceptible to oxidation, which can lead to the formation of reactive intermediates that then combine to form a dimer.

Two plausible mechanisms for dimer formation are outlined below:

  • Oxidative Carbon-Nitrogen Coupling: In this pathway, oxidation of the aminopyridinol can lead to the formation of a radical cation or a quinone-imine-like intermediate. These reactive species can then undergo coupling to form a C-N bond between two molecules.

  • Azo-Dimer Formation: The amino group can be oxidized to a diazonium-like species, which can then couple with another molecule of 5-amino-2-pyridinol to form an azo-dimer.

The hydrochloride salt form of 5-Amino-2-pyridinol can influence its reactivity. While protonation of the amino group can reduce its nucleophilicity, it does not entirely prevent oxidative side reactions.[4]

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of dimer formation in my 5-Amino-2-pyridinol hydrochloride reaction?

A1: The most frequent culprits are the presence of atmospheric oxygen, the use of certain catalysts that can promote oxidation, and reaction conditions such as elevated temperatures and prolonged reaction times which can increase the likelihood of side reactions.

Q2: I observe a significant amount of a deeply colored byproduct. Is this likely a dimer?

A2: Yes, many pyridinol dimers, especially those formed through oxidative pathways, are highly conjugated systems and often appear as colored impurities.

Q3: Can the pH of my reaction mixture affect dimer formation?

A3: Absolutely. The pH will influence the protonation state of both the amino group and the pyridinol nitrogen. This can affect the molecule's susceptibility to oxidation and its nucleophilicity, thereby impacting the rate of dimerization.

Q4: Is the hydrochloride salt more or less prone to dimerization than the free base?

A4: The hydrochloride salt, with its protonated amino group, is generally less nucleophilic, which can reduce the rate of certain dimerization pathways. However, it is not immune to oxidative dimerization. The choice between the salt and the free base will depend on the specific reaction conditions.

Troubleshooting Guide: A-Problem-and-Solution Approach

This section addresses specific issues you might encounter during your experiments and provides actionable solutions.

Problem 1: Significant Dimer Formation Detected by LC-MS
  • Potential Cause: Presence of dissolved oxygen in the reaction mixture.

  • Solution:

    • Rigorous Degassing: Before starting the reaction, thoroughly degas all solvents by sparging with an inert gas (e.g., argon or nitrogen) for at least 30 minutes.

    • Inert Atmosphere: Maintain a positive pressure of an inert gas throughout the reaction.

Problem 2: Low Yield of Desired Product with a Complex Mixture of Byproducts
  • Potential Cause: Over-activation or decomposition of starting material or product due to harsh reaction conditions.[5]

  • Solution:

    • Temperature Control: Optimize the reaction temperature. Lowering the temperature may slow down the rate of dimerization more significantly than the desired reaction.

    • Reaction Time: Monitor the reaction progress closely (e.g., by TLC or LC-MS) and quench the reaction as soon as the starting material is consumed to prevent further side reactions.

Problem 3: Dimerization Occurs During Work-up or Purification
  • Potential Cause: Exposure to air and light during extraction and chromatography can induce oxidative dimerization.

  • Solution:

    • Minimize Exposure: Work quickly during the work-up and purification steps.

    • Use of Antioxidants: In some cases, adding a small amount of a mild antioxidant, such as butylated hydroxytoluene (BHT), to the solvents used for work-up and chromatography can help suppress oxidation.

Troubleshooting Workflow

start High Dimer Formation Observed check_oxygen Is the reaction rigorously deoxygenated? start->check_oxygen deoxygenate Degas solvents and use inert atmosphere check_oxygen->deoxygenate No check_temp Is the reaction temperature optimized? check_oxygen->check_temp Yes deoxygenate->check_temp lower_temp Lower reaction temperature check_temp->lower_temp No check_time Is the reaction time minimized? check_temp->check_time Yes lower_temp->check_time monitor_reaction Monitor reaction closely and quench promptly check_time->monitor_reaction No protecting_group Consider using a protecting group for the amino functionality check_time->protecting_group Yes monitor_reaction->protecting_group end_point Dimer formation minimized protecting_group->end_point

Caption: A logical workflow for troubleshooting dimer formation.

Preventative Strategies: Proactive Measures for Successful Synthesis

The most effective way to deal with dimer formation is to prevent it from happening in the first place. The following strategies are highly recommended.

Protection of the Amino Group

Protecting the highly reactive amino group is a robust strategy to prevent dimerization.[4][6] The choice of protecting group is critical and depends on its stability under your reaction conditions and the ease of its removal.

Protecting GroupAbbreviationCommon Reagent for IntroductionDeprotection Conditions
tert-ButoxycarbonylBocDi-tert-butyl dicarbonate (Boc)₂OStrong acid (e.g., TFA)
CarboxybenzylCbzBenzyl chloroformate (Cbz-Cl)Hydrogenolysis (H₂, Pd/C)
9-FluorenylmethoxycarbonylFmocFmoc-Cl or Fmoc-OSuBase (e.g., piperidine)

Experimental Protocol: Boc Protection of 5-Amino-2-pyridinol

  • Suspend this compound in a suitable solvent (e.g., a mixture of dioxane and water).

  • Add a base, such as sodium bicarbonate or triethylamine, to neutralize the hydrochloride and free the amino group.

  • Add di-tert-butyl dicarbonate ((Boc)₂O) portion-wise at room temperature.

  • Stir the reaction mixture until the starting material is fully consumed (monitor by TLC or LC-MS).

  • Perform an aqueous work-up to remove water-soluble byproducts.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the Boc-protected product by column chromatography if necessary.

Protecting Group Strategy

start 5-Amino-2-pyridinol protect Protect Amino Group (e.g., with Boc) start->protect reaction Perform Desired Reaction protect->reaction deprotect Deprotect Amino Group reaction->deprotect product Desired Product (Dimer Formation Avoided) deprotect->product

Caption: Workflow for using a protecting group to prevent dimerization.

Rigorous Control of the Reaction Environment

As previously mentioned, eliminating oxygen is crucial.

Experimental Protocol: Setting up an Oxygen-Free Reaction

  • Glassware: Dry all glassware in an oven overnight and allow it to cool in a desiccator.

  • Assembly: Assemble the glassware while hot and purge with a stream of inert gas (argon or nitrogen).

  • Reagents: Add solid reagents under a positive flow of inert gas.

  • Solvents: Add degassed solvents via a cannula or syringe.

  • Atmosphere: Maintain a positive pressure of inert gas throughout the reaction, often by using a balloon or a bubbler.

Analytical Methods for Dimer Detection and Quantification

Accurate detection and quantification of dimer formation are essential for optimizing your reaction.

Analytical TechniqueApplicationAdvantages
High-Performance Liquid Chromatography (HPLC) Quantification of starting material, product, and dimer.High resolution, accurate quantification.
Liquid Chromatography-Mass Spectrometry (LC-MS) Identification of the dimer by its molecular weight.High sensitivity and provides structural information.
Thin-Layer Chromatography (TLC) Rapid reaction monitoring.Fast, inexpensive, and simple to perform.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation of the dimer.Provides detailed structural information.

Proposed Dimerization Pathway

The following diagram illustrates a plausible oxidative dimerization pathway for 5-Amino-2-pyridinol.

mol1 2 x 5-Amino-2-pyridinol intermediate Reactive Intermediates (e.g., Radicals, Quinone-imines) mol1->intermediate - 2e-, - 2H+ oxidant [O] (e.g., O2, catalyst) dimer Dimer Product intermediate->dimer Coupling

Caption: Proposed oxidative dimerization mechanism.

By understanding the potential pathways for dimer formation and implementing the troubleshooting and preventative strategies outlined in this guide, researchers can significantly improve the outcomes of their reactions with this compound, leading to higher yields and purer products.

References

  • Royal Society of Chemistry. (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions.
  • National Center for Biotechnology Information. (2011). Switchable Oxidative Reactions of N-allyl-2-Aminophenols: Palladium-Catalyzed Alkoxyacyloxylation vs an Intramolecular Diels–Alder Reaction. [Link]
  • National Center for Biotechnology Information. (n.d.). Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. [Link]
  • National Center for Biotechnology Information. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. [Link]
  • YouTube. (2021). Identify and Complete the Reaction--More Substitution/Elimination (Worksheet Solutions Walkthrough). [Link]
  • ResearchGate. (n.d.). Synthesis of 2-amino-5-fluoropyridine. [Link]
  • ResearchGate. (n.d.). (PDF) Oxidative dimerisation of 2-aminophenol by a copper(II) complex: Synthesis, non-covalent interactions and bio-mimics of phenoxazinone synthase activity. [Link]
  • American Chemical Society. (n.d.). Heterocyclic Studies. VII.
  • Bibliomed. (n.d.). Side reactions in peptide synthesis: An overview. [Link]
  • National Center for Biotechnology Information. (2011). Rapid chemoselective bioconjugation through oxidative coupling of anilines and aminophenols. [Link]
  • Chemistry LibreTexts. (2021). 23.13: Protection of Amino Groups in Synthesis. [Link]
  • ResearchGate. (2018). (PDF) Side reactions in peptide synthesis: An overview. [Link]
  • National Center for Biotechnology Information. (n.d.). Sustainable Approaches for the Protection and Deprotection of Functional Groups. [Link]
  • ResearchGate. (2017). Which exclusive protecting groups should I use for hydroxyl groups in amino acids?. [Link]
  • National Center for Biotechnology Information. (n.d.). Protecting Groups in Peptide Synthesis. [Link]

Sources

Technical Support Center: Stability of 5-Amino-2-pyridinol Hydrochloride in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Amino-2-pyridinol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of this compound in various pH conditions. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you might encounter during your experiments.

I. Understanding the Molecule: Key Physicochemical Properties

This compound is a molecule that possesses both a weakly basic amino group and a weakly acidic hydroxyl group, as well as a pyridine ring. This trifecta of functional groups dictates its behavior in aqueous solutions, making its stability highly dependent on the surrounding pH.

A critical aspect to consider is the tautomerism between the 2-hydroxypyridine and 2-pyridone forms. In aqueous solutions, the 2-pyridone tautomer is generally favored. This equilibrium can influence the molecule's reactivity and degradation pathways.

pKa Values and Ionization States
  • Amino Group (NH₂): The pKa of the conjugate acid (NH₃⁺) is estimated to be around 5.5. This means that in solutions with a pH below 5.5, the amino group will be predominantly protonated (positively charged).

  • Hydroxyl Group (OH): The pKa for the hydroxyl group is predicted to be approximately 12.87[1]. Therefore, it will remain in its neutral form in most physiological and experimental pH ranges.

  • Pyridine Ring Nitrogen: The pyridine nitrogen is significantly less basic than the exocyclic amino group and will be protonated only under strongly acidic conditions.

These pKa values imply that the molecule's charge and reactivity will change significantly across the pH spectrum, directly impacting its stability.

II. Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound in acidic, neutral, and alkaline solutions?

A1: The stability of this compound is highly pH-dependent.

  • Acidic Conditions (pH < 5.5): The molecule is expected to be most stable in acidic conditions. The protonated amino group is less susceptible to oxidation, which is a primary degradation pathway.

  • Neutral to Mildly Alkaline Conditions (pH 7-9): In this range, the free amino group is more prevalent, making the molecule susceptible to oxidation. Studies on similar compounds, like 2-aminophenol, have shown an increased rate of auto-oxidation at higher pH values[2].

  • Strongly Alkaline Conditions (pH > 10): While the amino group remains susceptible to oxidation, the deprotonation of the hydroxyl group at very high pH could open up additional degradation pathways.

Q2: What are the likely degradation pathways for this compound?

A2: Based on the chemistry of aminophenols and pyridines, the primary degradation pathways are likely to be:

  • Oxidation: The electron-rich aromatic ring, activated by the amino and hydroxyl groups, is prone to oxidation. This can lead to the formation of colored degradation products, such as quinone-imine or nitropyridine derivatives. The presence of atmospheric oxygen or oxidizing agents will accelerate this process.

  • Hydrolysis: While less common for this specific structure, under extreme pH and temperature conditions, cleavage of the molecule could occur, although this is not considered a primary degradation route under typical experimental conditions.

Q3: How should I prepare and store stock solutions of this compound to maximize stability?

A3: To ensure the longevity of your stock solutions, follow these recommendations:

  • Solvent: Prepare stock solutions in an acidic buffer (e.g., pH 4-5 acetate buffer) or in deoxygenated water, followed by acidification with a non-oxidizing acid like HCl.

  • Storage Temperature: Store stock solutions at -20°C or -80°C to minimize degradation rates.

  • Protection from Light and Air: The compound may be light-sensitive and is susceptible to oxidation. Store solutions in amber vials and consider purging the headspace with an inert gas like argon or nitrogen before sealing.

  • Working Solutions: Prepare fresh working solutions from the frozen stock for each experiment to ensure consistency and accuracy.

III. Troubleshooting Guide

This section provides solutions to common problems encountered during the handling and analysis of this compound.

Problem Potential Cause(s) Troubleshooting Steps
Solution turns yellow/brown upon standing. Oxidation of the compound.1. Prepare solutions in deoxygenated solvents. 2. Work under an inert atmosphere (e.g., in a glove box). 3. Add an antioxidant (e.g., ascorbic acid, sodium metabisulfite) to the buffer, if compatible with your experiment. 4. Store solutions protected from light and at low temperatures.
Inconsistent results in bioassays. Degradation of the compound in the assay buffer.1. Assess the stability of the compound in your specific assay buffer at the experimental temperature and duration. 2. Consider adjusting the pH of the assay buffer to a more acidic range if the experimental conditions allow. 3. Prepare fresh dilutions of the compound immediately before each experiment.
Precipitation of the compound from solution. Poor solubility at the working pH or concentration.1. Determine the solubility of this compound in your buffer system before preparing high-concentration solutions. 2. Adjust the pH of the solution. The hydrochloride salt should be more soluble in acidic conditions. 3. Consider the use of a co-solvent if compatible with your experimental setup.
Unexpected peaks in HPLC analysis. Presence of degradation products or impurities.1. Verify the purity of the starting material. 2. Analyze a freshly prepared solution as a control. 3. If new peaks appear over time, this indicates degradation. Use the troubleshooting steps for solution discoloration to minimize degradation.

IV. Experimental Protocols

Protocol 1: pH-Dependent Stability Assessment

This protocol outlines a forced degradation study to evaluate the stability of this compound at different pH values.

Materials:

  • This compound

  • Hydrochloric acid (0.1 M)

  • Sodium hydroxide (0.1 M)

  • Phosphate buffer (pH 7.4)

  • Acetate buffer (pH 4.5)

  • High-purity water (deoxygenated)

  • HPLC system with a C18 column and UV detector

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in deoxygenated water.

  • Sample Preparation:

    • Acidic: Dilute the stock solution with 0.1 M HCl to a final concentration of 0.1 mg/mL.

    • Neutral: Dilute the stock solution with phosphate buffer (pH 7.4) to a final concentration of 0.1 mg/mL.

    • Alkaline: Dilute the stock solution with 0.1 M NaOH to a final concentration of 0.1 mg/mL.

  • Incubation: Incubate the solutions at a controlled temperature (e.g., 40°C) and protect them from light.

  • Time-Point Analysis: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.

  • HPLC Analysis: Analyze the samples by HPLC to quantify the remaining parent compound and monitor the formation of degradation products. A suitable starting HPLC method could involve a C18 column with a mobile phase of phosphate buffer (pH 3.0) and methanol in a gradient elution. Detection can be performed at the λmax of the compound.

  • Data Analysis: Plot the percentage of the remaining parent compound against time for each pH condition to determine the degradation rate.

V. Visualizing Stability and Degradation

pH-Dependent Ionization and Stability

G cluster_acidic Acidic (pH < 5.5) cluster_neutral Neutral (pH ~7) cluster_alkaline Alkaline (pH > 9) Acidic Protonated Amino Group (NH3+) Stable Neutral Free Amino Group (NH2) Susceptible to Oxidation Acidic->Neutral Increase pH Alkaline Free Amino Group (NH2) Highly Susceptible to Oxidation Neutral->Alkaline Increase pH

Caption: pH-dependent stability of 5-Amino-2-pyridinol.

Proposed Degradation Pathway

G cluster_main 5-Amino-2-pyridinol cluster_degradation Degradation Products Parent 5-Amino-2-pyridinol Oxidized Quinone-imine derivatives Parent->Oxidized Oxidation (Neutral/Alkaline pH) Nitro Nitropyridine derivatives Parent->Nitro Oxidation (Strong Oxidizing Agents)

Caption: Potential degradation pathways of 5-Amino-2-pyridinol.

VI. Summary of Stability Data

pH Condition Predominant Species Expected Stability Primary Degradation Pathway
Acidic (pH < 5.5) Protonated amino group (cationic)HighMinimal degradation
Neutral (pH ≈ 7) Free amino group (neutral)ModerateOxidation
Alkaline (pH > 9) Free amino group (neutral)LowRapid Oxidation

VII. References

  • Chemcess. (n.d.). Aminophenol: Properties, Production, Reactions And Uses. Chemcess. [Link]

  • Papadoyannis, I. N., Samanidou, V. F., & Theodoridis, G. A. (2000). Temperature and pH Effects on the kinetics of 2-aminophenol auto-oxidation in aqueous solution. Reaction Kinetics and Catalysis Letters, 71(1), 143-150.

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work-up procedures to remove impurities from 5-Amino-2-pyridinol hydrochloride reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the purification of 5-Amino-2-pyridinol hydrochloride. This molecule is a critical intermediate in pharmaceutical and materials science research.[1] Its purity is paramount, as even trace impurities can significantly impact downstream reaction yields, biological activity, and the safety profile of final compounds. This guide is designed for researchers, chemists, and process development professionals to troubleshoot and refine their work-up procedures, ensuring a high-purity final product. We will move beyond simple procedural lists to explain the underlying chemical principles, empowering you to make informed decisions during your purification workflow.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my this compound reaction?

A1: Impurities are typically process-related and fall into several categories:

  • Unreacted Starting Materials: The most common impurity is often the precursor, such as 2-Hydroxy-5-nitropyridine, if the reduction step is incomplete.[2]

  • Partially Reduced Intermediates: The reduction of a nitro group can stall, leading to intermediates like nitroso or hydroxylamino species. These are often unstable and can lead to colored byproducts.

  • Byproducts from Side Reactions: Given the presence of an amine and a hydroxyl group, side reactions are possible. Under acidic conditions with residual nitrites, diazotization can occur, leading to highly colored azo-coupled impurities.[3] Over-alkylation or acylation products can also form if such reagents are used in preceding steps.

  • Protecting Group Remnants: If your synthesis involves protecting groups for the amine or hydroxyl functions, incomplete deprotection will result in N- or O-protected impurities.[4]

  • Isomeric Impurities: Depending on the synthetic route, isomers like 3-Amino-2-pyridinol could potentially form.

Q2: My final product has a persistent pink, brown, or black color. What is causing this and how can I remove it?

A2: A persistent color is almost always due to trace amounts of highly conjugated, oxidized, or polymeric impurities. The primary culprits are often trace azo compounds or oxidation of the aminophenol moiety, which is susceptible to air oxidation, especially in solution and under non-acidic conditions. Forming the hydrochloride salt helps stabilize the compound against oxidation, but the impurity may have formed before salification.

Primary Solution: Treatment with activated carbon (charcoal) is the most effective method. A detailed protocol is provided below.

Q3: How does the hydrochloride salt form affect my purification strategy?

A3: The hydrochloride salt form significantly alters the compound's solubility. It is generally highly soluble in water and polar protic solvents like methanol or ethanol, but poorly soluble in less polar organic solvents such as ethyl acetate, dichloromethane (DCM), and ethers like MTBE.[4] This property is advantageous for:

  • Purification by Precipitation/Recrystallization: You can often precipitate the hydrochloride salt from a reaction mixture by adding a non-polar anti-solvent.

  • Washing: You can wash the solid salt with organic solvents (like ethyl acetate or MTBE) to remove non-polar, non-ionic impurities without significant product loss.

Troubleshooting Guide: Common Experimental Issues

Problem 1: Low Purity After Initial Isolation (Persistent Starting Material or Byproducts)

Scenario: Your NMR or HPLC analysis shows significant peaks corresponding to starting materials or unknown byproducts after you've precipitated and filtered your product.

Root Cause Analysis: This indicates that simple precipitation is insufficient for purification. The impurities are either co-precipitating with your product or are structurally too similar for this method to be selective.

Troubleshooting Workflow:

G start Initial Low Purity Product decision1 Is the major impurity more or less polar than the product? start->decision1 extraction Implement pH-based Liquid-Liquid Extraction decision1->extraction Different Polarity/ Acid-Base Properties recrystallization Perform Optimized Recrystallization decision1->recrystallization Similar Polarity extraction->recrystallization Impurities Remain end_node High Purity Product extraction->end_node Purity >99% chromatography Consider Column Chromatography recrystallization->chromatography Impurities Persist recrystallization->end_node Purity >99% chromatography->end_node Purity >99%

Sources

Technical Support Center: Catalyst Poisoning Issues with 5-Amino-2-pyridinol hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding catalyst poisoning issues encountered when working with 5-Amino-2-pyridinol hydrochloride and related heterocyclic compounds. Our goal is to provide not just solutions, but the underlying scientific principles to empower you in your experimental work.

Frequently Asked Questions (FAQs)
Q1: Why is my catalytic hydrogenation of this compound so slow or stalling completely?

This is a common issue stemming from the molecular structure of your substrate. The primary cause is catalyst poisoning , where the catalyst's active sites are blocked or deactivated.[1][2] 5-Amino-2-pyridinol contains two functional groups that can act as potent catalyst poisons: the pyridine ring nitrogen and the exocyclic amino group.[1][3] The lone pair of electrons on these nitrogen atoms can strongly adsorb to the surface of metal catalysts (like Palladium or Platinum), preventing the substrate from accessing the active sites for hydrogenation.[3][4] This phenomenon is often referred to as self-poisoning or substrate/product inhibition.[5][6]

Q2: How does the hydrochloride salt form of the starting material affect the reaction?

The hydrochloride salt can have a dual effect. On one hand, chloride ions themselves can act as catalyst poisons by interacting with the metal surface.[7] However, the acidic nature of the salt can be beneficial. The acidic medium protonates the basic nitrogen atoms on the pyridine ring and the amino group. This protonation can reduce the electron-donating ability of the nitrogen lone pairs, thereby diminishing their capacity to poison the catalyst.[8] In some cases, acidic treatment can even enhance catalyst activity by cleaning the catalyst surface.[9][10] The net effect depends on the specific catalyst, solvent, and reaction conditions.

Q3: What are the typical signs of catalyst poisoning in my reaction?

The most common indicators of catalyst poisoning include:

  • Decreased Reaction Rate: A noticeable slowdown in the consumption of starting material compared to similar, non-poisoning substrates.[3]

  • Incomplete Conversion: The reaction stalls before the starting material is fully consumed, even after extended reaction times or adding more hydrogen.[3]

  • Increased Catalyst Loading Required: Needing significantly higher catalyst loadings (e.g., >10 mol%) than standard procedures to achieve a reasonable reaction rate.[11]

  • Changes in Selectivity: The formation of unexpected byproducts as the catalyst's properties are altered.[3]

Q4: Which catalysts are most susceptible to poisoning by pyridine derivatives?

Precious metal catalysts, which are highly effective for hydrogenation, are particularly susceptible. This includes:

  • Palladium (Pd): Especially Palladium on Carbon (Pd/C), is very sensitive to poisoning by nitrogen and sulfur compounds.[4][12]

  • Platinum (Pt): Catalysts like Platinum Oxide (PtO₂, Adam's catalyst) are also readily poisoned.

  • Rhodium (Rh): Rhodium on Carbon (Rh/C) can be affected.

  • Nickel (Ni): Raney Nickel is also known to be poisoned by nitrogen-containing compounds.[3][13]

Troubleshooting Guide: From Stalled Reactions to Success

This section addresses specific experimental problems with probable causes and actionable solutions.

Symptom 1: Reaction is extremely sluggish or has stalled.
  • Probable Cause A: Substrate/Product Poisoning

    • Explanation: The nitrogen atoms in your starting material (or hydrogenated product) are binding strongly to the catalyst surface, blocking the active sites required for hydrogen activation and transfer. This is the most likely cause.[5]

    • Recommended Actions:

      • Increase Catalyst Loading: A straightforward approach is to increase the catalyst loading to provide more active sites, compensating for those that are poisoned. Loadings of 10-20 w/w% may be necessary.

      • Elevate Hydrogen Pressure & Temperature: Increasing the hydrogen pressure (e.g., using a Parr hydrogenator instead of a balloon) and gently heating the reaction can often overcome the energy barrier and improve rates.[8][11] However, excessive heat can also lead to catalyst sintering (degradation).[13][14]

      • Switch to a More Robust Catalyst: Pearlman's catalyst, Palladium Hydroxide on Carbon (Pd(OH)₂/C), is often more effective in the presence of nitrogen-containing compounds and is a recommended alternative.[8]

      • Solvent Choice: Using an acidic solvent like acetic acid can help by protonating the nitrogen atoms, reducing their poisoning effect.[8] Ensure your substrate is fully dissolved in the chosen solvent.[11]

  • Probable Cause B: Co-Poisoning from Impurities

    • Explanation: Your starting material, solvents, or glassware may be contaminated with potent catalyst poisons. Sulfur compounds are particularly notorious, deactivating palladium catalysts even at ppm levels.[2][15][16] Other potential poisons include heavy metals (lead, mercury), halides, and carbon monoxide.[1][16]

    • Recommended Actions:

      • Use High-Purity Reagents: Ensure you are using high-purity, degassed solvents and that your this compound is free from synthesis impurities, especially sulfur-containing reagents.

      • Scrupulous Glassware Cleaning: Clean all glassware meticulously to remove any residual heavy metals or sulfur-containing detergents.

      • Purify Starting Material: If impurities are suspected, recrystallize or purify the starting material before the reaction.

  • Probable Cause C: Poor Catalyst Quality

    • Explanation: The catalyst itself may be old, have been handled improperly, or is from a poor-quality batch, leading to low intrinsic activity.[3]

    • Recommended Actions:

      • Use a Fresh Batch: Always try the reaction with a fresh, unopened batch of catalyst from a reputable supplier to rule out deactivation from storage.[8]

      • Proper Handling: Handle catalysts under an inert atmosphere (Nitrogen or Argon) as much as possible, especially pyrophoric types like Raney Nickel or dry Pd/C.[11]

Visualizing the Problem: Poisoning Mechanisms and Workflows

A clear understanding of the underlying processes is key to effective troubleshooting.

G Diagram 1: Catalyst Poisoning Mechanism cluster_catalyst Palladium Catalyst Surface cluster_reactants Reactants in Solution Pd1 Pd Active Site Pd2 Pd Active Site Pd3 Pd Active Site (Blocked) Substrate Substrate Pd3->Substrate Access Denied Pd4 Pd Active Site H2 H₂ H2->Pd1 Adsorbs & Dissociates Substrate->Pd2 Adsorbs for Reaction Poison 5-Amino-2-pyridinol (Pyridine Nitrogen) Poison->Pd3 Strong Adsorption (Poisoning)

Caption: Mechanism of catalyst poisoning by pyridine nitrogen.

G Diagram 2: Troubleshooting Workflow Start Reaction Stalled or Sluggish? Check_Catalyst Is catalyst fresh from a reputable source? Start->Check_Catalyst Check_Purity Are starting materials & solvents high purity? Check_Catalyst->Check_Purity Yes Failure Still Fails: Re-evaluate Synthetic Route Check_Catalyst->Failure No, old/unknown source Increase_Loading Action: Increase catalyst loading (10-20 w/w%). Increase H₂ pressure/temp. Change_Catalyst Action: Switch to Pearlman's Catalyst (Pd(OH)₂/C). Increase_Loading->Change_Catalyst Success Reaction Proceeds Increase_Loading->Success If effective Acidic_Solvent Action: Use acidic solvent (e.g., Acetic Acid). Change_Catalyst->Acidic_Solvent Change_Catalyst->Success If effective Check_Purity->Increase_Loading Yes Purify Action: Use high-purity solvents. Recrystallize substrate. Check_Purity->Purify No Purify->Increase_Loading Acidic_Solvent->Success Acidic_Solvent->Failure If still fails

Caption: A logical workflow for troubleshooting failed reactions.

Experimental Protocols & Data
Protocol 1: General Procedure for Catalytic Hydrogenation

This protocol provides a starting point for the hydrogenation of this compound.

  • Inerting: Add the substrate and a suitable solvent (e.g., methanol, ethanol, acetic acid) to a round-bottom flask equipped with a stir bar. Seal the flask and purge the system thoroughly with an inert gas (e.g., nitrogen or argon) for 5-10 minutes to remove all oxygen.[11]

  • Catalyst Addition: Under a positive pressure of inert gas, carefully add the hydrogenation catalyst (e.g., 10% Pd/C, 5-10 mol%).

  • Hydrogenation: Evacuate the inert gas and introduce hydrogen gas, typically via a hydrogen-filled balloon for atmospheric pressure reactions. For higher pressures, transfer the sealed vessel to a hydrogenation apparatus like a Parr shaker.[11]

  • Reaction: Stir the mixture vigorously at the desired temperature. Vigorous agitation is crucial to ensure good mixing of the three-phase system (solid catalyst, liquid substrate/solvent, gaseous hydrogen).[11]

  • Monitoring: Track the reaction's progress using a suitable analytical technique such as TLC, LC-MS, or GC.

  • Work-up: Once the reaction is complete, carefully vent the excess hydrogen and purge the system again with an inert gas.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the catalyst. Crucial Safety Note: Never allow the filter cake (Pd/C and Celite®) to dry out, as it can be pyrophoric and ignite in the presence of air.[17] Keep the filter cake wet with solvent at all times during and after filtration.[11]

  • Isolation: The crude product can be isolated from the filtrate by removing the solvent under reduced pressure.

Data Summary: Key Experimental Parameters
ParameterStandard ConditionTroubleshooting ActionRationale
Catalyst 10% Pd/CSwitch to Pd(OH)₂/C (Pearlman's)More resistant to amine poisoning.[8]
Catalyst Loading 1-5 mol%Increase to 10-20 w/w%Compensates for poisoned active sites.
H₂ Pressure 1 atm (Balloon)Increase to 50-500 psi (Parr shaker)Increases H₂ concentration at the catalyst surface.[11]
Temperature Room TemperatureIncrease to 40-60 °CProvides activation energy to overcome poisoning effects.[8]
Solvent Methanol, EthanolAcetic AcidProtonates nitrogen atoms, reducing their poisoning effect.[8]
Protocol 2: Attempted Catalyst Regeneration

Regeneration of catalysts poisoned by strongly chemisorbed nitrogen compounds is difficult and often incomplete. However, for valuable catalyst batches, a high-temperature hydrogen treatment may be attempted.

  • Recovery: Carefully recover the poisoned catalyst by filtration as described above. Wash thoroughly with a solvent like methanol to remove adsorbed organic material.

  • Drying: Dry the catalyst carefully under a vacuum.

  • Hydrogen Treatment: Place the dried catalyst in a tube furnace. Heat the catalyst to a high temperature (e.g., 400-500 °C) under a steady flow of hydrogen gas for several hours. This process aims to hydrogenate and desorb the poisoning species.[12][15]

  • Cooling: Cool the catalyst to room temperature under an inert gas stream before handling.

  • Evaluation: Test the activity of the regenerated catalyst on a small scale to determine if any activity has been recovered. Note that full recovery is unlikely.

References
  • EurekAlert!. (2020-08-25).
  • Hoyos, L. J., Primet, M., & Praliaud, H. (1991). Sulfur Poisoning and Regeneration of Palladium-based Catalysts. Part 2.-Influence of Adsorbed Sulfur on Deactivation of Carbonaceous Deposits. Journal of the Chemical Society, Faraday Transactions. [Link]
  • DCL Inc.
  • DCL Inc.
  • ACS Publications. (2020).
  • Hoyos, L. J., Praliaud, H., & Primet, M. (1990). Sulfur poisoning and regeneration of palladium-based catalysts. Part 1.—Dehydrogenation of cyclohexane on Pd/Al2O3 and Pd/SiO2–Al2O3 catalysts. Journal of the Chemical Society, Faraday Transactions. [Link]
  • Wikipedia.
  • Curly Arrow. (2010-01-25).
  • ScienceDaily. (2020-08-25).
  • Britannica.
  • ResearchGate. (2009).
  • ResearchGate.
  • Patsnap Eureka. (2025-07-01).
  • Grokipedia.
  • Chemistry For Everyone. (2025-09-16). What Is Catalyst Poisoning In Chemical Reactions?[Link]
  • Reddit. (2022-01-21).
  • Nikki-Universal Co., Ltd.
  • Slideshare.
  • ElectronicsAndBooks. (1948).
  • Maxted, E. B., & Walker, A. G. (1948). Studies in the detoxication of catalyst poisons. Part VII. The self-poisoning effect in the hydrogenation of pyridine. Journal of the Chemical Society (Resumed). [Link]

Sources

avoiding unwanted side reactions of the pyridinol moiety

Author: BenchChem Technical Support Team. Date: January 2026

Introduction for the Researcher

Welcome to the technical support guide for managing the complex reactivity of the pyridinol moiety. As researchers and drug development professionals, we frequently encounter the pyridinol scaffold—a privileged structure in medicinal chemistry.[1][2] However, its unique electronic properties and tautomeric nature often lead to a landscape of potential side reactions that can complicate synthetic routes, reduce yields, and generate difficult-to-separate impurities.

This guide is structured as a series of practical, question-and-answer troubleshooting sections. It moves beyond simple protocols to explain the underlying chemical principles governing these side reactions. By understanding the "why," you can make more informed decisions in your experimental design, leading to cleaner reactions and more robust synthetic outcomes. We will address the most common challenges, from controlling regioselectivity in alkylation to navigating the difficulties of cross-coupling reactions.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common and immediate challenges encountered when working with pyridinol and its tautomeric pyridone form.

FAQ 1: My alkylation of a hydroxypyridine is giving a mixture of N- and O-alkylated products. How can I control the selectivity?

Answer: This is the classic and most frequent issue, arising from the ambident nucleophilic nature of the pyridone/pyridinol tautomer. The pyridone anion can be attacked by electrophiles at either the nitrogen or the oxygen atom.[3][4] Controlling the outcome depends on carefully tuning your reaction conditions based on the Hard and Soft Acids and Bases (HSAB) principle and other factors like solvents and counter-ions.[5]

  • O-Alkylation (Lactim Ether Formation): Tends to be the product of thermodynamic control or reaction with "hard" electrophiles. The oxygen atom is the harder nucleophilic center.

  • N-Alkylation (Lactam Formation): Tends to be the product of kinetic control or reaction with "soft" electrophiles. The nitrogen atom is the softer, more polarizable nucleophilic center.[6]

The choice of base, solvent, and electrophile are the three critical levers you can pull to direct the reaction. For instance, a challenging N-alkylation can sometimes be achieved by first preparing a 2-halopyridinium salt, which circumvents the competitive O-alkylation issue entirely.[4]

Practical Guidance Summary:

ParameterTo Favor N-Alkylation (Kinetic Product)To Favor O-Alkylation (Thermodynamic Product)Rationale
Solvent Polar Aprotic (e.g., DMF, DMSO, Acetonitrile)Non-polar (e.g., Toluene, Dioxane) or Protic (e.g., alcohols)Polar aprotic solvents solvate the cation but leave the anion "naked" and highly reactive, favoring attack at the more nucleophilic nitrogen. Non-polar solvents promote ion pairing, increasing reactivity at the more electronegative oxygen.[3][5]
Base/Counter-ion Strong, non-coordinating bases (e.g., NaH, KHMDS)Weaker bases with large, "soft" cations (e.g., Cs₂CO₃, K₂CO₃)Large, polarizable cations like Cs⁺ coordinate preferentially with the hard oxygen atom, increasing its steric bulk and directing attack to the nitrogen. Conversely, smaller, "harder" cations like Na⁺ associate more strongly with the oxygen, making it less available and promoting N-alkylation. However, reports show Cs₂CO₃ can also strongly favor O-alkylation.[5]
Electrophile Soft Electrophiles (e.g., Alkyl Iodides, Allylic/Benzylic Bromides)Hard Electrophiles (e.g., Alkyl Sulfates, Alkyl Tosylates, Propargyl Bromide[5])Follows the HSAB principle. Soft electrophiles prefer the soft nitrogen center, while hard electrophiles prefer the hard oxygen center.
Temperature Lower TemperaturesHigher TemperaturesHigher temperatures can allow for the thermodynamically more stable O-alkylated product to form, sometimes via rearrangement of the N-alkylated product.

Decision Workflow for Alkylation:

The following diagram outlines a decision-making process for achieving selective alkylation.

G start Goal: Selective Alkylation of Pyridinol product_choice Desired Product? start->product_choice n_alkylation N-Alkylation product_choice->n_alkylation N-Product o_alkylation O-Alkylation product_choice->o_alkylation O-Product n_conditions Use: - Polar Aprotic Solvent (DMF, DMSO) - Strong Base (NaH) - Soft Electrophile (R-I) n_alkylation->n_conditions o_conditions Use: - Non-Polar Solvent (Toluene) - Weaker Base (Cs₂CO₃, K₂CO₃) - Hard Electrophile (R-OTs) o_alkylation->o_conditions

Caption: Decision tree for pyridinol alkylation.

FAQ 2: I am observing significant N-oxide formation as a byproduct. How can I prevent this or reverse it?

Answer: The lone pair on the pyridine nitrogen is susceptible to oxidation, especially in the presence of common laboratory oxidants or even atmospheric oxygen during certain metal-catalyzed reactions.[7] Pyridine N-oxides are stable, polar compounds that can be the desired product but are often a problematic side reaction.[8][9]

Prevention Strategies:

  • Inert Atmosphere: The simplest and most crucial step is to run your reaction under a rigorously inert atmosphere (Nitrogen or Argon), especially for sensitive transition-metal-catalyzed processes.

  • Degassed Solvents: Use properly degassed solvents to remove dissolved oxygen, which can be a culprit in slow oxidation over long reaction times.

  • Reagent Purity: Ensure starting materials and reagents are free from peroxide impurities, which can form in solvents like THF or Dioxane upon prolonged storage.

  • Selective Reagents: If performing an oxidation elsewhere on the molecule, choose a reagent with low reactivity towards the pyridine nitrogen. Avoid broad-spectrum oxidants like m-CPBA or H₂O₂ if N-oxidation is not desired.

Reversal Strategy (Deoxygenation):

If N-oxide formation is unavoidable, it can often be reversed in a subsequent step. This is a common strategy where the N-oxide is used intentionally as a directing group and then removed.[9]

Common Deoxygenation Protocol:

  • Reagents: Phosphorus trichloride (PCl₃) or Phosphorus oxychloride (POCl₃) are highly effective. Zinc dust in acetic acid is a milder alternative.

  • Procedure (using PCl₃):

    • Dissolve the crude pyridine N-oxide in a chlorinated solvent (e.g., Dichloromethane or Chloroform).

    • Cool the solution to 0 °C in an ice bath.

    • Add PCl₃ (approx. 1.1 to 1.5 equivalents) dropwise. The reaction is often exothermic.

    • Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC or LC-MS.

    • Upon completion, carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with an organic solvent, dry, and purify.

Part 2: In-Depth Troubleshooting Guides

This section provides detailed analysis and solutions for more complex, multi-faceted problems.

Guide 1: Poor Yields in Palladium-Catalyzed Cross-Coupling of 2-Substituted Pyridines

Problem: You are attempting a Suzuki-Miyaura cross-coupling with a 2-pyridylboronic acid or its ester, but the yields are consistently low or the reaction fails entirely.

Root Cause Analysis: The "2-Pyridyl Problem"

This is a well-documented and frustrating issue in synthetic chemistry.[10] The poor performance of 2-pyridyl boron reagents stems from two primary factors:

  • Instability of the Boron Reagent: The adjacent pyridine nitrogen accelerates the rate of protodeboronation, where the C-B bond is cleaved by trace amounts of water or other protic sources, destroying the nucleophile before it can engage in the catalytic cycle.

  • Catalyst Inhibition: The lone pair on the 2-position nitrogen can chelate to the palladium center, stabilizing catalytic intermediates and hindering the crucial reductive elimination step.

Recommended Solutions & Protocols

While optimizing ligands and bases for traditional Suzuki couplings can sometimes help, a more robust solution is often to switch to a more stable and reactive coupling partner.

Solution A: Switch to Pyridine Sulfinates

Recent breakthroughs have shown that sodium pyridine-2-sulfinates are exceptionally effective coupling partners. They are bench-stable solids, easy to prepare, and react with high efficiency where boronic acids fail.[11]

Experimental Protocol: Pd-Catalyzed Cross-Coupling using a Pyridine-2-Sulfinate [11]

  • Reagent Preparation: To a flame-dried Schlenk flask under Argon, add the aryl/heteroaryl halide (1.0 equiv), sodium pyridine-2-sulfinate (1.5 equiv), Palladium(II) acetate (Pd(OAc)₂, 5 mol%), and the phosphine ligand (e.g., XPhos, 10 mol%).

  • Solvent and Base: Add anhydrous, degassed 1,4-dioxane as the solvent, followed by a weak base such as K₂CO₃ (2.0 equiv).

  • Reaction: Heat the mixture to 100-110 °C and monitor by LC-MS. Reactions are typically complete within 12-24 hours.

  • Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. The organic layer is then dried over Na₂SO₄, filtered, and concentrated under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Comparison of Pyridine Nucleophiles for Cross-Coupling:

Nucleophile TypeStabilityScope & YieldKey AdvantageKey Disadvantage
Boronic Acids/Esters Poor, especially at 2-positionOften low to moderate[10]Wide commercial availabilityProne to protodeboronation; catalyst inhibition
Organostannanes GoodGenerally highHigh reactivityHigh toxicity of tin byproducts
Organozincs ModerateGoodGood functional group toleranceRequires anhydrous conditions; sensitive to air
Pyridine Sulfinates Excellent (bench-stable solid)High to excellent[11]Overcomes the "2-pyridyl problem"; stableNot as widely available commercially
Guide 2: Regioselective C-H Functionalization of the Pyridine Ring

Problem: You need to introduce a substituent at the C2 or C4 position of the pyridinol ring via C-H activation, but direct methods are failing due to the directing effect of the hydroxyl group or catalyst inhibition by the nitrogen.

Root Cause Analysis:

Direct C-H functionalization of pyridines is challenging. The pyridine nitrogen is a powerful coordinating atom that can bind to and deactivate many transition metal catalysts.[12] Furthermore, the inherent electronic properties of the ring favor reaction at specific positions, which may not be the desired ones.

Recommended Strategy: N-Oxide as a Transient Directing Group

A powerful and widely used strategy is to temporarily convert the pyridine to a pyridine-N-oxide. This modification dramatically alters the ring's reactivity in your favor.[8][9]

  • Altered Electronics: The N-oxide group is electron-withdrawing, making the C2 and C4 positions electron-deficient and highly susceptible to nucleophilic attack or metallation.

  • Directing Group Ability: The oxygen atom itself can act as a directing group, coordinating to the metal catalyst and delivering it to the adjacent C2-H bond.

  • Reversibility: As discussed in FAQ 2, the N-oxide can be efficiently removed after the C-H functionalization step to restore the original pyridine ring.[9]

Workflow Diagram: N-Oxide Directed C-H Functionalization

G cluster_0 Oxidize-Functionalize-Reduce Strategy start Pyridinol Substrate step1 Step 1: Oxidation (e.g., m-CPBA) start->step1 intermediate Pyridinol N-Oxide step1->intermediate step2 Step 2: C-H Functionalization (e.g., Pd(OAc)₂, Ligand, Partner) intermediate->step2 functionalized Functionalized N-Oxide step2->functionalized step3 Step 3: Deoxygenation (e.g., PCl₃ or Zn/HOAc) functionalized->step3 product Final C-H Functionalized Pyridinol step3->product

Caption: Workflow for N-oxide directed C-H functionalization.

This strategy transforms a difficult reaction into a reliable, three-step sequence, providing access to substituted pyridinols that are otherwise challenging to synthesize.

References

  • [13] Current Protocols in Nucleic Acid Chemistry. (2017).
  • [14] ZM Silane Limited. (2023). Hydroxyl Protecting Groups In Multi-Step Syntheses. [Link]
  • [15] ResearchGate. (2017). Modulating the Stability of 2-Pyridinyl Thermolabile Hydroxyl Protecting Groups via the "Chemical Switch" Approach. [Link]
  • [10] National Center for Biotechnology Information. (n.d.).
  • [16] Chemistry Stack Exchange. (2019). Stability of 4-pyridone vs 4-pyridinol. [Link]
  • [17] The Stability of Pyridine and Its Derivatives upon Chemical Attack under the Conditions of Primitive Earth. (n.d.). The Stability of Pyridine and Its Derivatives upon Chemical Attack under the Conditions of Primitive Earth. [Link]
  • [18] WordPress. (n.d.).
  • [12] National Center for Biotechnology Information. (n.d.). Pyridine C(sp2)
  • [3] ResearchGate. (2007). A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions. [Link]
  • [8] Baran Lab, Scripps Research. (2012). Pyridine N-Oxides. [Link]
  • [11] National Center for Biotechnology Information. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. [Link]
  • [4] National Center for Biotechnology Information. (2011). A Mild and Highly Diastereoselective Preparation of N-Alkenyl-2-Pyridones via 2-Halopyridinium Salts and Aldehydes. [Link]
  • [6] ResearchGate. (2013).
  • [9] Wikipedia. (n.d.). Pyridine-N-oxide. [Link]
  • [1] Frontiers in Chemistry. (2021). Recent Advances of Pyridinone in Medicinal Chemistry. [Link]
  • [7] Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. [Link]
  • [5] MDPI. (2024). 4-(4-Chlorophenyl)-6-phenyl-2-(prop-2-yn-1-yloxy)nicotinonitrile. [Link]
  • [2] ResearchGate. (2023). Pyridones in drug discovery: Recent advances. [Link]

Sources

Technical Support Center: Degradation Pathways and Stability-Indicating Analysis of 5-Amino-2-pyridinol Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Amino-2-pyridinol hydrochloride and its derivatives. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions encountered during experimental studies of these compounds. As a Senior Application Scientist, my goal is to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system.

Introduction: Understanding the Stability Challenges

This compound is a heterocyclic compound with a structure susceptible to various degradation pathways. The presence of an amino group, a hydroxyl group, and a pyridine ring makes the molecule prone to oxidation, hydrolysis, and photodegradation. Understanding these degradation pathways is crucial for developing stable formulations, establishing appropriate storage conditions, and ensuring the accuracy of analytical measurements. This guide will walk you through potential stability issues and provide practical solutions.

Troubleshooting Guide

This section is structured in a question-and-answer format to directly address specific issues you might encounter during your experiments.

HPLC Analysis Issues

Q1: I'm observing a new, unexpected peak in my HPLC chromatogram after my sample was exposed to air and light. What could be the cause?

A1: The appearance of a new peak, particularly after exposure to air and light, strongly suggests oxidative degradation or photodegradation. The 5-amino-2-pyridinol structure is susceptible to oxidation, potentially forming a quinone-imine derivative, which is often colored and chromatographically distinct.[1]

  • Causality: The electron-donating amino and hydroxyl groups on the pyridine ring make it susceptible to oxidation. Light can provide the energy to initiate these oxidative reactions.

  • Troubleshooting Steps:

    • Protect from Light and Air: Repeat the experiment with meticulous care to protect your sample from light using amber vials and by blanketing your solutions with an inert gas like nitrogen or argon.

    • Co-injection: If you have a standard for the suspected degradation product, perform a co-injection with your degraded sample. If the new peak's area increases, it confirms the identity of the degradant.

    • Mass Spectrometry: Analyze the new peak by LC-MS to determine its mass-to-charge ratio (m/z). This will provide the molecular weight of the degradation product, helping to elucidate its structure.

Q2: My peak for 5-Amino-2-pyridinol is tailing in my reverse-phase HPLC analysis. What should I do?

A2: Peak tailing for basic compounds like aminopyridines is a common issue in reverse-phase HPLC. It is often caused by strong interactions between the basic analyte and residual acidic silanol groups on the silica-based column packing.

  • Causality: The amino group on the pyridine ring is basic and can interact ionically with deprotonated silanol groups (Si-O⁻) on the column surface, leading to poor peak shape.

  • Troubleshooting Steps:

    • Adjust Mobile Phase pH: Lower the pH of your mobile phase to around 2.5-3.5. This will protonate the silanol groups (Si-OH) and your basic analyte (NH₃⁺), minimizing secondary ionic interactions.

    • Use a Base-Deactivated Column: Employ a column specifically designed for the analysis of basic compounds. These columns have been end-capped to minimize the number of accessible silanol groups.

    • Add a Competing Base: Introduce a small amount of a competing base, such as triethylamine (TEA), to the mobile phase. TEA will preferentially interact with the active silanol sites, improving the peak shape of your analyte.

Sample Stability Issues

Q3: I prepared an aqueous solution of this compound and noticed a color change to yellow/brown after a few hours at room temperature. Is my compound degrading?

A3: Yes, a color change is a strong indicator of degradation. This is most likely due to oxidative degradation, leading to the formation of colored polymeric products. The rate of this degradation is often accelerated by light, elevated temperature, and the presence of metal ions.

  • Causality: Similar to the issue in Q1, the aminophenol-like structure is prone to oxidation, which can lead to the formation of highly conjugated, colored species.

  • Troubleshooting Steps:

    • Use Freshly Prepared Solutions: Always use freshly prepared solutions for your experiments.

    • Control Storage Conditions: If you must store solutions, keep them at low temperatures (2-8 °C), protected from light, and under an inert atmosphere.

    • Add an Antioxidant: For formulation development, consider the inclusion of an antioxidant like ascorbic acid or sodium metabisulfite to inhibit oxidative degradation.

    • Metal Chelators: If metal-catalyzed oxidation is suspected, adding a chelating agent like EDTA can improve stability.

Q4: I am conducting forced degradation studies. Under which conditions should I expect to see the most significant degradation?

A4: Based on the structure of this compound, you should expect significant degradation under oxidative and photolytic conditions. Hydrolytic degradation may also occur, particularly at elevated temperatures and extreme pH values.

  • Oxidative Stress (e.g., H₂O₂): The aminophenol moiety is highly susceptible to oxidation.

  • Photolytic Stress (e.g., UV/Vis light): Aromatic compounds, especially those with heteroatoms and electron-donating groups, can be photolabile.

  • Acidic/Basic Hydrolysis: While the pyridine ring is generally stable, prolonged exposure to strong acids or bases at high temperatures can lead to hydrolysis or other rearrangements.[2]

  • Thermal Stress: Test the compound's stability at elevated temperatures to understand its solid-state stability.

Frequently Asked Questions (FAQs)

What are the likely degradation pathways for this compound?

The primary degradation pathways are likely to be:

  • Oxidation: Formation of a quinone-imine derivative, which can then polymerize.

  • Photodegradation: Similar to oxidation, light can catalyze the formation of radicals and subsequent degradation products.

  • Hydrolysis: Under harsh conditions, the amino group could potentially be hydrolyzed, although this is less common for aromatic amines.

  • Dimerization: Reactive intermediates formed during degradation can dimerize or polymerize.

How does the hydrochloride salt affect the stability of the compound?

The hydrochloride salt form generally increases the aqueous solubility and can improve the stability of the amino group by protonating it. This reduces its susceptibility to oxidation compared to the free base. However, the acidic nature of the salt in solution might influence hydrolysis rates.

What is a stability-indicating method and why do I need one?

A stability-indicating analytical method is a validated quantitative method that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API) without interference from its degradation products, impurities, or excipients.[3] It is crucial for:

  • Determining the shelf-life of a drug product.

  • Understanding the degradation pathways.

  • Ensuring the quality and safety of the final product.

What are the typical storage conditions for this compound derivatives?

To minimize degradation, these compounds should be stored in well-sealed containers, protected from light, at controlled room temperature or refrigerated (2-8 °C). For solutions, it is best to prepare them fresh or store them for short periods under an inert atmosphere in the dark at low temperatures.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the conditions for a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M HCl. Heat at 80°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M NaOH. Heat at 80°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation (Solid State): Store 10 mg of the solid compound in an oven at 105°C for 48 hours. Dissolve in the solvent to the desired concentration before analysis.

  • Photolytic Degradation: Expose the solid compound or a solution to UV light (e.g., 254 nm) or a photostability chamber for a defined period.

3. Sample Analysis:

  • At appropriate time points, withdraw an aliquot of each stressed sample.

  • Neutralize the acid and base hydrolyzed samples.

  • Dilute all samples to a suitable concentration for HPLC analysis.

  • Analyze by a suitable HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method

This is a general-purpose reverse-phase HPLC method that can be optimized for your specific derivative.

ParameterRecommended ConditionRationale
Column C18, 250 x 4.6 mm, 5 µmGood retention for moderately polar compounds.
Mobile Phase A 0.1% Phosphoric Acid in Water (pH ~2.5)To protonate the analyte and silanol groups, improving peak shape.
Mobile Phase B AcetonitrileCommon organic modifier for reverse-phase HPLC.
Gradient 10% B to 90% B over 20 minutesTo elute both the polar parent compound and potentially less polar degradation products.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CFor reproducible retention times.
Detection UV at an appropriate wavelength (e.g., 230 nm or 280 nm)Determine the optimal wavelength by running a UV scan of the parent compound.
Injection Volume 10 µLAdjust as needed based on concentration and sensitivity.

Visualizations

Proposed Degradation Pathways

DegradationPathways cluster_hydrolysis Hydrolytic Degradation (Harsh Conditions) cluster_oxidation Oxidative & Photolytic Degradation cluster_thermal Thermal Degradation 5-Amino-2-pyridinol 5-Amino-2-pyridinol Ring Opening Products Ring Opening Products 5-Amino-2-pyridinol->Ring Opening Products Strong Acid/Base High Temp Radical Cation Radical Cation 5-Amino-2-pyridinol->Radical Cation Light (hv) Quinone-imine Quinone-imine 5-Amino-2-pyridinol->Quinone-imine H2O2 Decarboxylation/Deamination Products Decarboxylation/Deamination Products 5-Amino-2-pyridinol->Decarboxylation/Deamination Products High Temp Radical Cation->Quinone-imine [O] Polymeric Products Polymeric Products Quinone-imine->Polymeric Products Polymerization

Caption: Plausible degradation pathways for 5-Amino-2-pyridinol.

Experimental Workflow for Stability Studies

Workflow cluster_planning Phase 1: Planning & Setup cluster_execution Phase 2: Execution cluster_analysis Phase 3: Analysis cluster_conclusion Phase 4: Conclusion Define Stress Conditions Define Stress Conditions Prepare Stock Solution Prepare Stock Solution Define Stress Conditions->Prepare Stock Solution Forced Degradation Forced Degradation Prepare Stock Solution->Forced Degradation Sample at Time Points Sample at Time Points Forced Degradation->Sample at Time Points HPLC-UV/MS Analysis HPLC-UV/MS Analysis Sample at Time Points->HPLC-UV/MS Analysis Identify Degradants Identify Degradants HPLC-UV/MS Analysis->Identify Degradants Quantify API Quantify API HPLC-UV/MS Analysis->Quantify API Elucidate Pathways Elucidate Pathways Identify Degradants->Elucidate Pathways Validate Method Validate Method Quantify API->Validate Method

Caption: Workflow for forced degradation and method validation.

References

  • Evaluation of Kochetkov Hemiminal Hydrolysis under Acidic, Alkaline, and Neutral Conditions.
  • Investigation of the degradation mechanism of 5-aminosalicylic acid in aqueous solution.
  • Stability-indic
  • Oxidative Degradation of Pharmaceuticals: The Role of Tetrapyrrole-Based C
  • Photodegradation of Amoxicillin in Aqueous Systems: A Review.
  • Introduction to Acid & Alkaline Hydrolysis.
  • Thermal degradation steps and temper
  • Stability-indic
  • Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol.
  • Oxidative Degradation of Amino Acids and Aminophosphonic Acids by 2,2′-Bipyridine Complexes of Copper(II).
  • A detailed mechanism of the oxidative half-reaction of d-amino acid oxidase: another route for flavin oxid
  • Identification of Degradation Products of Synthetic Peptides with Nano-LC/MS on an Orbitrap Mass Spectrometer.
  • Thermal decomposition of 5-(hydroxymethyl)-2-furaldehyde (HMF)
  • [Development and validation of a stability-indicating RP-HPLC-FLD method for determin
  • Oxidative Degradation of Sequence-Defined Peptoid Oligomers.
  • A Stability-Indicating HPLC Method for the Purity Analysis of 2'-Aminoacetophenone.
  • Analysis of degradation products of Novichok agents in human urine by hydrophilic interaction liquid chrom
  • Stability-Indicating Method for the Analysis of Amorolfine and its N-oxide Degrad
  • Thermal degradation of 18 amino acids during pyrolytic processes.
  • Reactions of hydroxyamino acids during hydrochloric acid hydrolysis.
  • Thermal degradation of 18 amino acids during pyrolytic processes.
  • Analysis of degradation products of Novichok agents in human urine by hydrophilic interaction liquid chrom
  • Determination of Potential Genotoxic Impurity, 5-Amino-2-Chloropyridine, in Active Pharmaceutical Ingredient Using the HPLC-UV System.
  • A method for the rapid detection of the zopiclone degrad
  • Mechanistic Investigation for the Acidic Hydrolysis of p-Methyl Benzyl-2-Theno Hydroxamic Acid.
  • Acid hydrolysis of diazepam. Kinetic study of the reactions of 2-(N-methylamino)-5-chlorobenzophenone, with HCl in MeOH-H2O.ncbi.nlm.nih.gov/7500287/)

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optimizing solvent systems for reactions with 5-Amino-2-pyridinol hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 5-Amino-2-pyridinol Hydrochloride

Welcome to the technical support center for optimizing reactions involving this compound. This guide is designed for researchers, chemists, and drug development professionals to navigate the unique challenges presented by this reagent. As a hydrochloride salt, its solubility and reactivity profile requires careful consideration in solvent system design. This document provides troubleshooting guidance and foundational knowledge to streamline your experimental workflows.

Frequently Asked Questions (FAQs)

Q1: My this compound is not dissolving in my organic solvent (e.g., DCM, THF, Toluene). Why is this happening and what can I do?

This is the most common issue researchers face. The poor solubility stems from the fact that you are working with a salt. The ionic nature of the amine hydrochloride group makes the molecule highly polar, rendering it insoluble in nonpolar or moderately polar aprotic solvents.[1] The strong ionic lattice of the salt requires a solvent that can effectively solvate both the pyridinium cation and the chloride anion.

There are three primary strategies to overcome this challenge:

  • In-Situ Neutralization to the Free Base: Convert the salt to its more organic-soluble free base form directly within the reaction flask.

  • Strategic Solvent Selection: Use a highly polar aprotic solvent capable of dissolving the salt directly.

  • Employing Co-Solvents: Use a minimal amount of a strong, polar solvent to dissolve the salt before diluting with the bulk reaction solvent.

The optimal choice depends on the specific requirements of your reaction chemistry, including reagent compatibility and reaction temperature.

Q2: How do I perform an in-situ neutralization? Can you provide a protocol?

In-situ neutralization is often the most effective approach for reactions in common organic solvents. By adding a suitable base, you deprotonate the pyridinium ion, generating the neutral 5-amino-2-pyridinol ("free base"), which exhibits significantly higher solubility in solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), and Ethyl Acetate.

The Underlying Chemistry: The reaction is a simple acid-base neutralization. The added base abstracts the proton from the amine, leaving the neutral amine and a salt byproduct.

R-NH₃⁺Cl⁻ + Base -> R-NH₂ + [Base-H]⁺Cl⁻

Choosing the Right Base: The ideal base should be strong enough to deprotonate the amine hydrochloride but not so strong that it interferes with your substrate or reagents. Tertiary amine bases are typically preferred as they are non-nucleophilic.

  • Triethylamine (Et₃N): A common, cost-effective choice. Its byproduct, triethylammonium chloride, is often insoluble in solvents like DCM and can sometimes be removed by filtration.

  • N,N-Diisopropylethylamine (DIPEA or Hünig's base): A bulkier base, useful when triethylamine might cause side reactions. Its ammonium salt is generally more soluble.

  • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃): Heterogeneous inorganic bases that can be used. They require vigorous stirring and can be easily filtered off after the reaction. They are incompatible with strongly acidic reaction conditions.

  • Vessel Preparation: To a dry reaction flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 eq).

  • Solvent Addition: Add your desired anhydrous bulk solvent (e.g., DCM, THF). The mixture will appear as a suspension.

  • Base Addition: While stirring vigorously, add a stoichiometric equivalent (typically 1.05-1.2 eq) of a non-aqueous base like triethylamine (Et₃N) dropwise.[2]

  • Dissolution: Stir the suspension at room temperature. You should observe the solid gradually dissolving over 15-30 minutes as the free base is formed. Gentle warming (30-40 °C) can sometimes expedite this process, but should be monitored for potential side reactions.[2]

  • Reaction Initiation: Once the solution is homogeneous (or the solid is fully converted), proceed with the addition of your other reagents.

Trustworthiness Check: Always confirm that your chosen base does not react with your starting materials or desired product in a preliminary control experiment.

Q3: Which solvents can dissolve the hydrochloride salt directly?

If your reaction is incompatible with the addition of a base, you must select a solvent system capable of dissolving the salt form. This requires highly polar, typically aprotic, solvents.

Solvent Suitability Overview:

Solvent ClassExample SolventsSuitability for Hydrochloride SaltKey Considerations
Polar Aprotic DMSO, DMF, NMPHigh Excellent dissolving power.[2][3] High boiling points can complicate product isolation. Can react with certain electrophiles (e.g., oxalyl chloride).
Polar Protic Water, Methanol, EthanolModerate to High Good solubility, but the protic nature (active -OH group) can interfere with many reactions (e.g., acylations, Grignard reactions).
Ethers THF, 2-MeTHF, DioxaneVery Low Generally poor solvents for salts unless a co-solvent is used.
Chlorinated DCM, ChloroformInsoluble Requires in-situ neutralization.[2]
Hydrocarbons Toluene, HexanesInsoluble Entirely unsuitable for dissolving the salt.

This table provides general guidance. Empirical testing is essential.

Below is a decision-making workflow to guide your solvent system design.

G start Start: Select Solvent System for 5-Amino-2-pyridinol HCl q1 Is your reaction compatible with a tertiary amine base (e.g., Et3N, DIPEA)? start->q1 path_a Perform In-Situ Neutralization in a common organic solvent (DCM, THF, EtOAc). q1->path_a Yes q2 Is your reaction compatible with highly polar aprotic solvents (DMSO, DMF)? q1->q2 No ans1_yes YES ans1_no NO path_b Dissolve salt directly in anhydrous DMSO or DMF. q2->path_b Yes q3 Is a co-solvent approach feasible? (e.g., minimal DMSO in THF) q2->q3 No ans2_yes YES ans2_no NO path_c Use a co-solvent system. Dissolve in min. DMSO, then dilute with bulk solvent. q3->path_c Yes end_node Re-evaluate reaction conditions. Consider phase-transfer catalysis or alternative reagents. q3->end_node No ans3_yes YES ans3_no NO

Caption: Decision workflow for solvent strategy.

Q4: I am observing colored impurities in my reaction. What is the cause?

Aminophenol and aminopyridine compounds are susceptible to oxidation, which often results in the formation of highly colored, polymeric impurities.[4] The free base, 5-Amino-2-pyridinol, is more prone to this than its hydrochloride salt.

Mitigation Strategies:

  • Inert Atmosphere: Always run reactions involving the free base under an inert atmosphere (Nitrogen or Argon) to minimize exposure to atmospheric oxygen.

  • Degassed Solvents: For sensitive reactions, using solvents that have been degassed (e.g., by sparging with argon or through freeze-pump-thaw cycles) can be beneficial.

  • Storage: Store the this compound solid in a tightly sealed container, preferably in a desiccator and protected from light.[4]

  • Avoid Base Excess: When performing an in-situ neutralization, avoid a large excess of base, as basic conditions can accelerate oxidation.

Q5: My reaction workup is difficult due to the use of DMSO/DMF. Any suggestions?

High-boiling polar aprotic solvents like DMSO and DMF are notoriously difficult to remove under standard rotary evaporation.

Effective Workup Protocol for DMF/DMSO Removal:

  • Quench and Dilute: After the reaction is complete, quench it appropriately. Dilute the reaction mixture with a water-immiscible organic solvent with a lower boiling point (e.g., Ethyl Acetate, Toluene, or DCM).

  • Aqueous Wash: Transfer the mixture to a separatory funnel and wash multiple times with water or a saturated brine solution. The highly water-soluble DMF or DMSO will partition into the aqueous layer. Multiple washes (3-5x) are often necessary.

  • Back-Extraction (Optional): To recover any product that may have partitioned into the aqueous layer, you can perform a back-extraction of the combined aqueous layers with your chosen organic solvent.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. All traces of the high-boiling solvent should now be removed.

References

  • This compound Product Inform
  • What Factors Are Taken Into Consideration When Selecting a Solvent? ACS Green Chemistry Institute. [Link]
  • Best Practices for Addressing Problems Associated With Unstable Solvents in an (U)HPLC Environment. Agilent. [Link]
  • Precaution on use of hydrochloride salts in pharmaceutical formul
  • Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. Royal Society of Chemistry. [Link]
  • Amine hydrochloride salts as bifunctional reagents for the radical aminochlorination of maleimides. Royal Society of Chemistry. [Link]
  • Solubilities of Amino Acids in Different Mixed Solvents. Indian Journal of Chemistry. [Link]
  • Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. [Link]
  • Unorthodox crystalline drug salts via the reaction of amine-containing drugs with CO2. Royal Society of Chemistry. [Link]
  • Hydrochloride Salt of the GABAkine KRM-II-81.
  • Guide to Choosing the Correct HPLC Solvent. Phenomenex. [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to the Structural Validation of 5-Amino-2-pyridinol Hydrochloride Derivatives by ¹H and ¹³C NMR

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. This guide provides an in-depth comparison and methodological validation for 5-Amino-2-pyridinol hydrochloride derivatives, leveraging the power of Nuclear Magnetic Resonance (NMR) spectroscopy. We will delve into the nuances of both ¹H and ¹³C NMR to provide a comprehensive framework for structural elucidation and purity assessment.

The Critical Role of Structural Validation

5-Amino-2-pyridinol and its derivatives are important scaffolds in medicinal chemistry, often serving as precursors for a wide range of biologically active compounds.[1][2][3] The precise arrangement of substituents on the pyridinol ring dictates the molecule's three-dimensional shape, reactivity, and ultimately, its pharmacological activity. Therefore, rigorous structural validation is not merely a procedural step but a fundamental requirement to ensure the integrity of research and the safety of potential therapeutics. NMR spectroscopy stands as the preeminent technique for this purpose, offering detailed insights into the molecular framework.[4]

Foundational Principles: Interpreting the NMR Spectra of Substituted Pyridines

The chemical environment of each proton and carbon atom in a molecule determines its resonance frequency in an NMR spectrum. For substituted pyridines, the positions of the amino and hydroxyl groups, along with the protonation at the nitrogen, significantly influence the chemical shifts (δ) of the ring protons and carbons.[5][6]

  • ¹H NMR Spectroscopy: The aromatic region (typically δ 7.0-9.0 ppm) of the ¹H NMR spectrum is of primary interest.[5] The electron-donating amino group (-NH₂) and hydroxyl group (-OH) tend to shield the ring protons, shifting them to a higher field (lower ppm values). Conversely, the protonation of the pyridine nitrogen to form the hydrochloride salt results in a deshielding effect, causing a downfield shift of all ring protons due to the increased positive charge on the ring.[6] The coupling constants (J) between adjacent protons provide crucial information about their connectivity.

  • ¹³C NMR Spectroscopy: The chemical shifts of the carbon atoms in the pyridine ring are also highly sensitive to the electronic effects of the substituents.[7] The carbons directly attached to the electron-donating amino and hydroxyl groups will be shielded, appearing at higher fields. The formation of the hydrochloride salt will deshield all ring carbons.[6] Quaternary carbons (those bearing a substituent) can be definitively assigned using two-dimensional NMR techniques like HMBC (Heteronuclear Multiple Bond Correlation).[5]

Experimental Protocol: A Self-Validating Workflow

The following protocol is designed to yield high-quality NMR data, crucial for accurate structural validation.

Sample Preparation
  • Weighing: Accurately weigh 5-10 mg of the this compound derivative.

  • Solvent Selection: Choose a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is often an excellent choice for its ability to dissolve a wide range of polar compounds and for its non-exchangeable proton signals.[8] Deuterium oxide (D₂O) can also be used, which will result in the exchange of labile protons (e.g., -OH, -NH₂, and the N-H⁺ proton).

  • Dissolution: Dissolve the sample in 0.5-0.6 mL of the chosen deuterated solvent in a clean, dry NMR tube.[5] Gentle vortexing or sonication can aid dissolution.

  • Internal Standard (Optional but Recommended): For quantitative analysis (qNMR), a known amount of an internal standard with a signal that does not overlap with the analyte signals should be added.

NMR Data Acquisition

These parameters are for a standard 400 MHz spectrometer and should be adjusted as needed for different instruments.

¹H NMR Acquisition:

  • Pulse Program: Standard single-pulse experiment.

  • Spectral Width: ~16 ppm, centered around 8 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-2 seconds.[8]

  • Number of Scans: 16-64, depending on concentration.[8]

¹³C NMR Acquisition:

  • Pulse Program: Proton-decoupled single-pulse experiment.

  • Spectral Width: ~200 ppm, centered around 110 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds to ensure proper relaxation of all carbon nuclei, including quaternary carbons.[8]

  • Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.[8]

Data Processing
  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decays (FIDs).

  • Phasing and Baseline Correction: Manually phase the spectra and perform a baseline correction to ensure accurate integration.

  • Referencing: Reference the spectra to the residual solvent peak (e.g., DMSO-d₆ at δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C).

Comparative Data Analysis: Validating a Hypothetical Derivative

Let's consider a hypothetical derivative: 5-Amino-4-methyl-2-pyridinol hydrochloride . The following table compares the expected NMR data with a set of hypothetical experimental results.

Assignment Expected ¹H NMR (δ, ppm, Multiplicity, J in Hz) Hypothetical Experimental ¹H NMR Expected ¹³C NMR (δ, ppm) Hypothetical Experimental ¹³C NMR
H-3~6.5-6.7 (d, J ≈ 8 Hz)6.65 (d, J = 7.8 Hz)~110-115112.3
H-6~7.8-8.0 (s)7.92 (s)~135-140138.5
CH₃~2.1-2.3 (s)2.21 (s)~15-2017.8
NH₂~5.0-6.0 (br s)5.45 (br s)--
OH~10.0-12.0 (br s)11.5 (br s)--
N-H⁺~13.0-14.0 (br s)13.5 (br s)--
C-2~155-160158.2--
C-3~110-115112.3--
C-4~120-125123.1--
C-5~140-145142.9--
C-6~135-140138.5--
CH₃~15-2017.8--

Analysis of the Hypothetical Data:

  • The close correlation between the expected and experimental chemical shifts for both ¹H and ¹³C NMR provides strong evidence for the proposed structure.

  • The multiplicity and coupling constants in the ¹H NMR spectrum are consistent with the substitution pattern. For instance, the doublet for H-3 indicates a single adjacent proton, which is consistent with the structure.

  • The presence of the broad singlets for the NH₂, OH, and N-H⁺ protons, which would exchange upon addition of D₂O, further supports the assignment.

Troubleshooting and Advanced Validation

Signal overlap in the aromatic region is a common challenge with polysubstituted pyridines.[5] In such cases, two-dimensional (2D) NMR experiments are invaluable.

  • COSY (Correlation Spectroscopy): Reveals proton-proton couplings, helping to trace the connectivity of the ring protons.[5]

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon it is directly attached to.[5]

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for assigning quaternary carbons and confirming the overall molecular structure.[5]

G cluster_synthesis Synthesis & Purification cluster_nmr NMR Analysis cluster_validation Structural Validation synthesis Synthesize Derivative purification Purify Product synthesis->purification sample_prep Sample Preparation purification->sample_prep one_d_nmr Acquire 1D NMR (¹H, ¹³C) sample_prep->one_d_nmr two_d_nmr Acquire 2D NMR (COSY, HSQC, HMBC) if needed one_d_nmr->two_d_nmr Ambiguous Spectra data_analysis Analyze Spectra (Chemical Shifts, Couplings) one_d_nmr->data_analysis two_d_nmr->data_analysis structure_confirmation Confirm Structure data_analysis->structure_confirmation purity_assessment Assess Purity structure_confirmation->purity_assessment final_report Final Report structure_confirmation->final_report Structure Validated

Identifying Common Impurities

NMR is also a powerful tool for identifying and quantifying impurities. Common impurities in the synthesis of 5-Amino-2-pyridinol derivatives may include:

  • Starting Materials: Unreacted starting materials are often easily identified by their characteristic signals.

  • Side Products: Side reactions can lead to isomers or other related compounds. For example, incomplete amination or hydroxylation can result in different substitution patterns.

  • Residual Solvents: The presence of residual solvents from the reaction or purification steps is readily detected in the ¹H NMR spectrum.

  • Degradation Products: Some derivatives may be susceptible to oxidation or other forms of degradation, leading to the appearance of new signals over time.[9]

Conclusion

The structural validation of this compound derivatives by ¹H and ¹³C NMR is a robust and indispensable process in drug discovery and development. By following a systematic experimental protocol and employing a comparative analysis of the spectral data, researchers can achieve unambiguous structural confirmation. The use of advanced 2D NMR techniques further enhances the confidence in these assignments, ensuring the integrity and reproducibility of the scientific findings. This guide provides a comprehensive framework for scientists to approach this critical task with expertise and confidence.

References

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  • Brzezinski, B., & Szafran, M. (1967). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Roczniki Chemii, 41, 1777-1782.
  • Rayner, P. J., et al. (2017). Using 2H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE. Chemistry – A European Journal, 23(66), 16848–16854.
  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, D2O, experimental) (HMDB0000239).
  • St. John, T. (2017, May 9). NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring [Video]. YouTube.
  • Reich, H. J. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data.
  • Ueoka, R., et al. (2020). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 25(21), 5032.
  • Kalinowski, H.-O., Berger, S., & Braun, S. (1988). Carbon-13 NMR Spectroscopy. John Wiley & Sons.
  • Malz, F., & Jancke, H. (2005). Validation of quantitative NMR. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 813–823.
  • El-Sayed, N. F., et al. (2022). Synthesis, characterization, and in vitro antibacterial activity of some new pyridinone and pyrazole derivatives with some in silico ADME and molecular modeling study. Journal of the Iranian Chemical Society, 19(11), 4785–4803.
  • Ivanov, V. S., et al. (2023). Detection of pyridine derivatives by SABRE hyperpolarization at zero field. Communications Chemistry, 6(1), 123.
  • Al-Zaydi, K. M., & Al-Amro, A. A. (2014). Approaches towards the synthesis of a novel class of 2-amino-5-arylazonicotinate, pyridazinone and pyrido[2,3-d]pyrimidine derivatives as potent antimicrobial agents. Chemistry Central Journal, 8(1), 54.
  • Tyagi, P., et al. (2022). Synthesis and Characterization of m-Amino Pyridine Derivatives. Research & Reviews: A Journal of Drug Formulation, Development and Production, 9(2), 1-6.
  • Reinstadler, D., et al. (2018). Investigation of Impurities in Peptide Pools. Molecules, 23(12), 3296.
  • Hsieh, G. C., et al. (2002). Identification of N1-methyl-2-pyridone-5-carboxamide and N1-methyl-4-pyridone-5-carboxamide as components in urine extracts of individuals consuming coffee. Journal of Chromatography B, 767(1), 137–144.
  • Gruzdev, D. A., et al. (2023). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. Molecules, 28(15), 5707.
  • Monakhova, Y. B., et al. (2023). Guide to NMR Method Development and Validation – Part I: Identification and Quantification (update 2023). TrAC Trends in Analytical Chemistry, 165, 117145.
  • Andjelkovic, U., et al. (2021). Validation of a Quantitative Proton Nuclear Magnetic Resonance Spectroscopic Screening Method for Coffee Quality and Authenticity (NMR Coffee Screener). Foods, 10(11), 2603.
  • Al-Shehri, M. A., et al. (2021). Determination of Potential Genotoxic Impurity, 5-Amino-2-Chloropyridine, in Active Pharmaceutical Ingredient Using the HPLC-UV System. Journal of Chromatographic Science, 59(3), 241–245.

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A Senior Application Scientist's Guide to Confirming the Purity of 5-Amino-2-pyridinol Hydrochloride Products via LC-MS Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of pharmaceutical development, the absolute purity of active pharmaceutical ingredients (APIs) is not merely a quality metric; it is a fundamental pillar of safety and efficacy. This guide provides a comprehensive framework for the purity analysis of 5-Amino-2-pyridinol hydrochloride, a key heterocyclic intermediate. We will explore the inherent analytical challenges this molecule presents and establish why Liquid Chromatography-Mass Spectrometry (LC-MS) stands as the definitive method for its characterization. This document details a robust, step-by-step LC-MS protocol, explains the scientific rationale behind each parameter, and presents a comparative analysis against alternative techniques. The methodologies described herein are designed to meet the stringent requirements of regulatory bodies and ensure the highest confidence in product quality for researchers, scientists, and drug development professionals.

The Analytical Imperative: Understanding this compound

This compound (C₅H₇ClN₂O, MW: 146.58) is a polar, aromatic amine derivative.[1][2] Its structure, featuring a pyridine ring with both an amino (-NH₂) and a hydroxyl (-OH) group, makes it susceptible to a range of impurities that can arise during synthesis or degradation. The control of these impurities is a critical issue in pharmaceutical manufacturing.[3]

Potential Impurities Include:

  • Isomeric Impurities: Positional isomers (e.g., 3-Amino-2-pyridinol, 4-Amino-2-pyridinol) possess the identical mass but different chromatographic behavior. Their presence can significantly impact the final API's pharmacological and toxicological profile.

  • Process-Related Impurities: These include unreacted starting materials, intermediates from the synthetic route, and by-products from side reactions.[4] For instance, in a typical Chichibabin pyridine synthesis, a host of related structures can be formed.[5]

  • Degradation Products: The molecule's amino and hydroxyl groups are susceptible to oxidation, forming impurities like 5-Amino-2-pyridinol 1-oxide or quinone-like structures, particularly under suboptimal storage conditions.[6]

Given the structural similarity and low concentration of these potential impurities, a highly sensitive and specific analytical technique is required.

The Gold Standard: Why LC-MS is the Method of Choice

While several analytical techniques can be employed for purity analysis, LC-MS offers an unparalleled combination of separation power and detection specificity, making it the gold standard for this application.[7][8]

  • High-Performance Liquid Chromatography (HPLC) provides the necessary separation of the main component from its closely related impurities. The polarity of this compound makes it an ideal candidate for reversed-phase chromatography.[9]

  • Mass Spectrometry (MS) provides unambiguous identification based on the mass-to-charge ratio (m/z) of the parent molecule and its fragments. This is crucial for confirming the identity of trace-level impurities that may not be detectable by other methods like UV spectroscopy.[7]

The coupling of these two techniques creates a powerful analytical tool that can simultaneously separate, identify, and quantify impurities, even at levels below the 0.10% identification threshold stipulated by ICH guidelines.[4]

A Validated LC-MS Protocol for Purity Confirmation

This section details a self-validating protocol designed for robust and reproducible analysis. The choices behind each parameter are explained to provide a clear understanding of the method's mechanics. This protocol adheres to the principles outlined in the ICH Q2(R1) guideline on the validation of analytical procedures.[10][11]

Workflow Overview

The entire analytical process, from sample preparation to data reporting, follows a systematic workflow to ensure data integrity and traceability.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing & Reporting prep1 Weigh Standard & Sample prep2 Dissolve in Diluent (e.g., 95:5 Water:ACN) prep1->prep2 prep3 Vortex & Sonicate prep2->prep3 prep4 Filter (0.22 µm) prep3->prep4 analysis1 System Suitability Test (SST) prep4->analysis1 Transfer to Autosampler analysis2 Inject Blank (Diluent) analysis1->analysis2 analysis3 Inject Standard analysis2->analysis3 analysis4 Inject Sample analysis3->analysis4 data1 Integrate Chromatograms analysis4->data1 Acquire Data data2 Identify Impurities by m/z data1->data2 data3 Calculate % Area Purity data2->data3 data4 Generate Final Report data3->data4

Caption: End-to-end workflow for LC-MS purity analysis.

Step-by-Step Methodology

A. Reagents and Materials

  • This compound Reference Standard (known high purity)

  • This compound Test Sample

  • Acetonitrile (ACN), LC-MS Grade

  • Formic Acid (FA), LC-MS Grade

  • Ultrapure Water (18.2 MΩ·cm)

B. Sample Preparation

  • Diluent Preparation: Prepare a solution of 95:5 (v/v) Water:Acetonitrile with 0.1% Formic Acid.

  • Standard Solution (approx. 0.1 mg/mL): Accurately weigh ~1.0 mg of the Reference Standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Sample Solution (approx. 1.0 mg/mL): Accurately weigh ~10.0 mg of the Test Sample into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent. This higher concentration is necessary to detect trace impurities.

  • Filtration: Filter both solutions through a 0.22 µm PVDF syringe filter into LC vials.

  • Rationale: A simple "dilute and shoot" method is preferred to minimize sample preparation errors. The higher concentration of the test sample ensures that impurities at a 0.1% level are well above the limit of quantification (LOQ). Formic acid is added to the diluent to ensure the analyte is protonated and stable.[12]

C. LC-MS Conditions

ParameterSettingRationale
LC System UPLC/UHPLC SystemProvides high resolution and fast analysis times, crucial for separating isomeric impurities.[13]
Column C18 Reversed-Phase, 2.1 x 100 mm, 1.8 µmThe C18 stationary phase offers excellent retention for polar aromatic compounds like pyridinols. The sub-2 µm particle size ensures high separation efficiency.[9]
Mobile Phase A Water + 0.1% Formic AcidFormic acid aids in protonating the analyte for positive ion ESI and improves chromatographic peak shape.[14]
Mobile Phase B Acetonitrile + 0.1% Formic AcidAcetonitrile is a common organic modifier providing good elution strength for this class of compounds.
Gradient 5% B to 40% B over 10 minA shallow gradient ensures maximum resolution between the main peak and any closely eluting impurities.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column, balancing analysis time with separation efficiency.
Column Temp. 40 °CElevated temperature reduces mobile phase viscosity and can improve peak shape and reproducibility.
Injection Vol. 2 µLA small injection volume prevents column overloading, especially for the concentrated sample solution.
MS Detector Triple Quadrupole or TOFA high-resolution mass spectrometer is ideal for accurate mass measurement and unambiguous formula determination.
Ionization Electrospray (ESI), Positive ModeThe basic amino group is readily protonated ([M+H]⁺) in the acidic mobile phase, making ESI+ a highly sensitive ionization technique for this molecule.[15]
Scan Range m/z 50 - 300A targeted scan range covering the expected parent ion (m/z 111.05 for the free base) and potential dimers or adducts.
Source Temp. 120 °COptimized to ensure efficient desolvation without causing thermal degradation of the analyte.

D. System Suitability Test (SST) Before sample analysis, perform five replicate injections of the Standard Solution.

  • Acceptance Criteria:

    • Relative Standard Deviation (RSD) of peak area < 2.0%

    • RSD of retention time < 1.0%

    • Tailing factor between 0.9 and 1.5

  • Rationale: The SST ensures that the analytical system is performing correctly and is capable of generating accurate and reproducible data, a cornerstone of any validated method.[16]

Data Interpretation: From Chromatogram to Certificate of Analysis

  • Identification: The primary peak in the sample chromatogram should match the retention time and mass spectrum of the reference standard.

  • Impurity Detection: Any secondary peaks are treated as potential impurities.

  • Mass Confirmation: Extract the mass spectrum for each impurity peak. The exact mass can be used to propose a molecular formula and identify the impurity (e.g., an m/z difference of +16 may indicate an oxidation product).

  • Quantification: For purity assessment, the area percent method is typically used.

    • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

    • % Impurity = (Area of Impurity Peak / Total Area of All Peaks) x 100

Comparative Guide: LC-MS vs. Alternative Analytical Techniques

Choosing the right analytical technique is a critical decision driven by the specific requirements of the analysis. While LC-MS is superior for this application, understanding the capabilities of other methods provides valuable context.[17]

Method_Selection start Need to analyze purity of 5-Amino-2-pyridinol HCl q1 Is mass confirmation (identity) required? start->q1 q2 Is the compound thermally stable & volatile? qnmr Consider qNMR (for potency assay) q3 Is high sensitivity (<0.1%) required? q1->q3 No lcms Use LC-MS q1->lcms Yes q2->q1 No gcms Consider GC-MS q2->gcms Yes q3->lcms Yes hplcuv Use HPLC-UV q3->hplcuv No lcms->q2 hplcuv->q2

Sources

comparing the efficacy of 5-Amino-2-pyridinol hydrochloride derivatives with existing drugs

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Efficacy of Novel Amino-Pyridinol Derivatives in Oncology

A Senior Application Scientist's Field-Proven Guide for Researchers and Drug Development Professionals

Foreword: Navigating the Landscape of Novel Compound Evaluation

In the dynamic field of drug discovery, the exploration of novel chemical scaffolds is paramount to overcoming the challenges of drug resistance and toxicity associated with existing therapies. This guide addresses the therapeutic potential of amino-pyridinol derivatives, a class of compounds showing promise in various domains of medicinal chemistry.[1][2] It is important to note that while the specific compound "5-Amino-2-pyridinol hydrochloride" is available as a chemical reagent, it is not an established therapeutic agent. Therefore, this guide will focus on the broader class of amino-pyridinol and pyridinone derivatives, using a representative hypothetical compound to illustrate a robust, field-proven framework for evaluating its efficacy against an established drug.

For the purpose of this in-depth analysis, we will focus on the field of oncology, where pyridinone-containing molecules have demonstrated significant potential as kinase inhibitors.[1][2] We will compare a hypothetical amino-pyridinol derivative, hereafter referred to as APD-001 , with Erlotinib , a well-established first-generation Epidermal Growth Factor Receptor (EGFR) kinase inhibitor. This comparative analysis will provide a blueprint for the preclinical evaluation of novel chemical entities.

The Scientific Rationale: Why Amino-Pyridinol Derivatives in Oncology?

The pyridine and pyridinone scaffolds are considered "privileged structures" in medicinal chemistry.[2][3] Their chemical properties, including the ability to act as hydrogen bond donors and acceptors, make them ideal candidates for interacting with the hinge region of protein kinases.[1][2] Several studies have highlighted the anticancer activities of pyridinone and pyrido[2,3-d]pyrimidine derivatives, demonstrating cytotoxicity against various cancer cell lines such as MCF-7 (breast), HeLa (cervical), and HepG2 (liver).[1][4]

Hypothesized Mechanism of Action for APD-001:

We hypothesize that APD-001, our representative amino-pyridinol derivative, functions as an ATP-competitive inhibitor of the EGFR tyrosine kinase. Overactivation of the EGFR signaling pathway is a hallmark of many cancers, leading to uncontrolled cell proliferation, survival, and metastasis. By binding to the ATP-binding pocket of the EGFR kinase domain, APD-001 would block the phosphorylation of downstream signaling molecules, thereby inhibiting the pro-cancerous signaling cascade.

EGFR_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular EGFR EGFR ATP ATP EGFR->ATP binds RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK Activates PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway EGFR->PI3K_AKT_mTOR Activates EGF EGF Ligand EGF->EGFR ADP ADP ATP->ADP p APD_001 APD-001 (Hypothetical Inhibitor) APD_001->EGFR Inhibits Erlotinib Erlotinib (Existing Drug) Erlotinib->EGFR Inhibits Proliferation Cell Proliferation, Survival, Metastasis RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation

Caption: Hypothesized mechanism of APD-001 as an EGFR kinase inhibitor.

Preclinical Efficacy Evaluation: A Step-by-Step Methodological Guide

The cornerstone of a compelling comparison is a rigorous, multi-stage evaluation process, moving from biochemical assays to cell-based models and finally to in vivo studies.[5][6] This ensures that the data generated is robust and predictive of clinical potential.

Stage 1: In Vitro Biochemical and Cellular Assays

The initial phase aims to confirm target engagement and assess the compound's effect on cancer cells directly.

Experimental Workflow for In Vitro Analysis:

In_Vitro_Workflow start Start: Synthesize APD-001 Compound biochem Biochemical Kinase Assay (EGFRwt, EGFR T790M) start->biochem cell_lines Select Cancer Cell Lines (e.g., MCF-7, A549, H1975) start->cell_lines data_analysis Data Analysis: Calculate IC50 Values biochem->data_analysis viability Cell Viability Assay (MTT / XTT) cell_lines->viability proliferation Proliferation Assay (BrdU / EdU) cell_lines->proliferation apoptosis Apoptosis Assay (Annexin V / PI Staining) cell_lines->apoptosis viability->data_analysis proliferation->data_analysis western_blot Western Blot Analysis (p-EGFR, p-AKT, p-ERK) apoptosis->western_blot western_blot->data_analysis end Proceed to In Vivo Studies data_analysis->end

Caption: Standard workflow for in vitro evaluation of a novel kinase inhibitor.

Protocol 1: EGFR Kinase Inhibition Assay

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of APD-001 and Erlotinib against wild-type (WT) and mutant EGFR.

  • Methodology:

    • Utilize a fluorescence-based or radiometric assay format to measure kinase activity.[5]

    • Prepare a reaction mixture containing recombinant human EGFR kinase, a suitable substrate (e.g., a poly-Glu-Tyr peptide), and ATP.

    • Add serial dilutions of APD-001 and Erlotinib (e.g., from 0.01 nM to 100 µM) to the reaction wells.

    • Initiate the kinase reaction and incubate at 30°C for 60 minutes.

    • Stop the reaction and measure the signal (fluorescence or radioactivity) to quantify substrate phosphorylation.

    • Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

Protocol 2: Cell Viability (MTT) Assay

  • Objective: To assess the cytotoxic effect of the compounds on cancer cells.

  • Methodology:

    • Seed cancer cells (e.g., MCF-7) in 96-well plates and allow them to adhere overnight.

    • Treat the cells with serial dilutions of APD-001 and Erlotinib for 72 hours.

    • Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours, allowing viable cells to convert MTT to formazan crystals.

    • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

    • Measure the absorbance at 570 nm using a plate reader. The absorbance is directly proportional to the number of viable cells.

    • Calculate the IC50 value, representing the concentration that inhibits cell growth by 50%.[7]

Stage 2: In Vivo Efficacy in Xenograft Models

This stage is critical for evaluating the therapeutic potential of a compound in a living organism, providing insights into its pharmacokinetics, pharmacodynamics, and overall anti-tumor activity.[6][8]

Protocol 3: Human Tumor Xenograft Mouse Model

  • Objective: To evaluate the in vivo anti-tumor efficacy of APD-001 compared to Erlotinib.

  • Methodology:

    • Cell Implantation: Subcutaneously implant human cancer cells (e.g., 5 x 10^6 A549 cells) into the flank of immunodeficient mice (e.g., NOD-SCID or nude mice).

    • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

    • Randomization and Treatment: Randomize mice into treatment groups (e.g., Vehicle control, APD-001, Erlotinib).

    • Dosing: Administer the compounds orally or via intraperitoneal injection daily for a specified period (e.g., 21 days). The dose should be based on prior maximum tolerated dose (MTD) studies.[7]

    • Monitoring:

      • Measure tumor volume with calipers twice weekly.

      • Monitor the body weight of the mice as an indicator of toxicity.[9]

      • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot for target engagement).

    • Efficacy Endpoints:

      • Tumor Growth Inhibition (TGI): Calculate the percentage reduction in tumor volume compared to the vehicle control group.

      • Survival Analysis: In a separate cohort, monitor survival time to generate Kaplan-Meier survival curves.[9]

Data Presentation: A Comparative Analysis

Clear and concise data presentation is crucial for objective comparison. The following tables present illustrative data for a hypothetical comparison between APD-001 and Erlotinib.

Table 1: Illustrative In Vitro Kinase and Cellular Inhibition Data (IC50 Values)

CompoundEGFR (WT) Kinase IC50 (nM)EGFR (T790M) Kinase IC50 (nM)MCF-7 Cell Viability IC50 (µM)A549 Cell Viability IC50 (µM)
APD-001 8.5150.24.26.8
Erlotinib 5.1980.57.910.3

This is hypothetical data for illustrative purposes.

Table 2: Illustrative In Vivo Efficacy in A549 Xenograft Model

Treatment Group (Oral, Daily)Dose (mg/kg)Tumor Growth Inhibition (TGI) at Day 21 (%)Change in Body Weight (%)
Vehicle Control -0+2.5
APD-001 5065-3.1
Erlotinib 5048-4.5

This is hypothetical data for illustrative purposes.

Trustworthiness and Causality: Interpreting the Results

Based on our illustrative data, APD-001 demonstrates potent inhibition of wild-type EGFR, comparable to Erlotinib. Critically, it shows a more favorable profile against the T790M resistance mutation, a common mechanism of acquired resistance to first-generation EGFR inhibitors. This suggests a potential advantage for APD-001 in a clinical setting.

The superior cell viability IC50 values in cancer cell lines, coupled with higher tumor growth inhibition in the xenograft model at an equivalent dose, suggest that APD-001 may have better cellular permeability, metabolic stability, or a more sustained pharmacodynamic effect on the target pathway in vivo.[7][10] The lower impact on body weight could indicate a more favorable toxicity profile.

Conclusion and Future Directions

This guide provides a comprehensive framework for the preclinical comparison of a novel amino-pyridinol derivative, APD-001, against the established drug Erlotinib. The multi-stage approach, from biochemical assays to in vivo models, allows for a thorough evaluation of efficacy and potential advantages.

The promising, albeit hypothetical, data for APD-001 underscores the potential of the amino-pyridinol scaffold in developing next-generation kinase inhibitors. Further essential steps would include comprehensive ADME-Tox profiling, investigation of off-target effects through kinome-wide screening, and evaluation in combination with other anticancer agents to explore synergistic effects.[11] This rigorous, evidence-based approach is fundamental to advancing novel compounds from the laboratory to potential clinical applications.

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A Comparative Guide to the Biological Activity of 5-Amino-2-pyridinol Analogs Versus Other Heterocyclic Scaffolds in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the selection of a core molecular scaffold is a critical decision that dictates the trajectory of a research program. Heterocyclic compounds form the bedrock of modern medicinal chemistry, with their structural diversity enabling the fine-tuning of pharmacological properties.[1][2] Among these, the pyridine ring and its derivatives are foundational, appearing in a vast array of natural products and FDA-approved drugs.[3][4]

This guide provides an in-depth comparison of the biological activity of an emerging class of pyridine derivatives—analogs of 5-Amino-2-pyridinol—against other well-established heterocyclic scaffolds in the context of protein kinase inhibition. We will delve into the causality behind experimental designs, present supporting quantitative data, and provide detailed protocols to ensure scientific integrity and reproducibility.

The Rationale: Why Focus on Kinase Inhibition?

Protein kinases are a large family of enzymes that play a central role in cellular signaling by catalyzing the phosphorylation of specific substrates. Their dysregulation is a hallmark of numerous diseases, most notably cancer, but also inflammatory and neurodegenerative disorders.[2][5] Consequently, kinases are among the most intensely pursued drug targets. The pyridine scaffold is a common feature in many potent kinase inhibitors, where it often acts as a "hinge-binder," forming crucial hydrogen bonds with the backbone of the kinase's ATP-binding pocket.[6]

While direct, extensive public data on 5-Amino-2-pyridinol hydrochloride analogs as kinase inhibitors is nascent, the closely related 2-pyridone scaffold has been successfully developed into potent inhibitors of kinases such as MEK1.[7] This guide will, therefore, use the broader 2-pyridone and pyridine classes as a scientifically grounded proxy for discussing the potential of 5-Amino-2-pyridinol analogs. We will compare their activity to prominent heterocyclic scaffolds—Pyrazoles , Pyrimidines , and Quinazolines —that have led to numerous clinical candidates and approved drugs.[8][9][10] Our comparative analysis will focus on TANK-binding kinase 1 (TBK1) and IκB kinase ε (IKKε), two non-canonical IκB kinases implicated in innate immunity and oncogenesis, making them highly relevant therapeutic targets.[11][12]

Comparative Analysis of Kinase Inhibitory Potency

The efficacy of a kinase inhibitor is most commonly quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of the target kinase's activity.[13] A lower IC50 value denotes higher potency.

The following table summarizes the reported IC50 values for various heterocyclic scaffolds against our target kinases, TBK1 and IKKε. This allows for an objective, data-driven comparison of their relative potencies.

Heterocyclic ScaffoldCompound ExampleTarget KinaseIC50 (nM)
Pyridine-based Isothiazolo[4,3-b]pyridine Analog (7l)PIKfyve3
4-Anilino-5-carboxamido-2-pyridone (Compound 27)MEK1Potent (Specific value not provided)[7]
Pyrazolo[3,4-b]pyridine Compound 15yTBK10.2
Pyrazolopyrimidine TBK1/IKKε-IN-4TBK113
IKKε59
Pyrazole Urea Exemplified Compound (Ex 11)TBK10.6
IKKε1.2
Pyrimidine-based BX795TBK12 (in some studies 7.1)[11]
IKKε9
MRT67307TBK119
IKKε160
Azabenzimidazole Compound 25TBK1Single-digit nM (Specific value not provided)[12]
Novel Scaffold TBK1/IKKε-IN-5 (Compound 1)TBK11.0
IKKε5.6

Note: Data is compiled from multiple sources for comparison. Direct comparison is most accurate when assays are performed under identical conditions. PIKfyve and MEK1 are included to demonstrate the potential of the pyridine/pyridone scaffold, as direct TBK1/IKKε data for this specific class was limited in the searched literature.

Structure-Activity Relationship (SAR) Insights

The potency and selectivity of a kinase inhibitor are not accidental; they are dictated by the intricate interactions between the small molecule and the amino acid residues within the ATP-binding pocket of the kinase.

The Pyridine/Pyridone Scaffold

The pyridine ring is a versatile hinge-binding motif.[6] For the 2-pyridone derivatives, SAR studies have shown that substitutions at the 4-position (anilino group) and the 5-position (carboxamide) are critical for potent inhibition of kinases like MEK1.[7] The pyridone nitrogen can be substituted to explore different vectors into the solvent-exposed region, potentially enhancing selectivity or improving physicochemical properties.

The Pyrazole Scaffold

Pyrazoles are another privileged scaffold in kinase inhibitor design.[10] In the case of 1H-pyrazolo[3,4-b]pyridine inhibitors of TBK1, extensive SAR has revealed that small modifications can lead to dramatic gains in potency. For instance, compound 15y achieved a remarkable IC50 of 0.2 nM, demonstrating that this scaffold is highly tunable for potent and selective TBK1 inhibition.[11][14]

The Pyrimidine Scaffold

Aminopyrimidines are classic hinge-binders found in numerous FDA-approved kinase inhibitors.[5] The two nitrogen atoms of the pyrimidine ring can form one or two hydrogen bonds with the kinase hinge region. Starting from the multi-targeted inhibitor BX795, medicinal chemists have optimized the 2,4-diamino-pyrimidine core to develop compounds with improved selectivity for TBK1/IKKε over other kinases.[15]

Experimental Design: A Self-Validating Protocol for Kinase Inhibition Screening

To ensure the trustworthiness and reproducibility of the data presented, a robust experimental protocol is essential. The ADP-Glo™ Kinase Assay is a widely used, luminescence-based method for quantifying kinase activity by measuring the amount of ADP produced in the kinase reaction.[16][17] It is highly sensitive and compatible with high-throughput screening.[18]

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Luminescent Detection cluster_analysis Data Analysis Compound_Prep 1. Compound Dilution Series (Test Inhibitors) Reaction_Setup 4. Combine Kinase, Substrate, & Inhibitor in Assay Plate Compound_Prep->Reaction_Setup Kinase_Prep 2. Kinase & Substrate Prep (e.g., TBK1 + Peptide) Kinase_Prep->Reaction_Setup ATP_Prep 3. ATP Solution Prep Reaction_Start 5. Add ATP to Initiate Reaction Incubate at RT ATP_Prep->Reaction_Start Reaction_Setup->Reaction_Start Stop_Reaction 6. Add ADP-Glo™ Reagent (Stops Kinase, Depletes ATP) Reaction_Start->Stop_Reaction Reaction Time Convert_ADP 7. Add Kinase Detection Reagent (Converts ADP to ATP) Stop_Reaction->Convert_ADP 40 min incubation Measure_Lumi 8. Measure Luminescence (Signal ∝ ADP Produced) Convert_ADP->Measure_Lumi 30-60 min incubation Calc_Inhibition 9. Calculate % Inhibition Measure_Lumi->Calc_Inhibition IC50_Curve 10. Plot Dose-Response Curve & Determine IC50 Calc_Inhibition->IC50_Curve

Caption: Workflow for determining inhibitor IC50 using the ADP-Glo™ Kinase Assay.

Step-by-Step Methodology: ADP-Glo™ Kinase Assay

This protocol is a generalized template and should be optimized for the specific kinase and substrate.

  • Compound Preparation :

    • Create a serial dilution of the test compounds (e.g., 5-Amino-2-pyridinol analogs, pyrazole inhibitors) in DMSO. A typical starting concentration is 10 mM, diluted down to the desired final assay concentrations.

    • Prepare positive (e.g., Staurosporine or a known TBK1 inhibitor like BX795) and negative (DMSO vehicle) controls.

  • Kinase Reaction Setup :

    • Thaw all reagents (kinase enzyme, substrate, ATP, assay buffer) on ice.[19]

    • In a 384-well white assay plate, add 5 µL of each component in the following order:

      • Test compound dilution or control.

      • Substrate solution (e.g., a specific peptide substrate for TBK1).

      • Enzyme solution (e.g., recombinant human TBK1).

    • Briefly mix the plate on a plate shaker.

  • Initiate Kinase Reaction :

    • Add 5 µL of ATP solution to each well to start the reaction. The final ATP concentration should ideally be at or near the Km of the kinase for ATP to accurately determine competitive inhibition.[19]

    • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). This time should be within the linear range of the reaction.

  • Signal Detection :

    • To stop the reaction, add 20 µL of ADP-Glo™ Reagent to each well.[20] This reagent simultaneously terminates the kinase activity and depletes the remaining unconsumed ATP.

    • Incubate at room temperature for 40 minutes.[18]

    • Add 40 µL of Kinase Detection Reagent to each well.[20] This reagent contains enzymes that convert the ADP produced during the kinase reaction back into ATP, which then fuels a luciferase/luciferin reaction to produce light.

    • Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.[18]

  • Data Acquisition and Analysis :

    • Measure the luminescence of each well using a plate-reading luminometer.

    • The raw luminescence units (RLU) are proportional to the amount of ADP produced.

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO (0% inhibition) and no-enzyme (100% inhibition) controls.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.[21]

Conclusion and Future Outlook

This guide demonstrates that while specific public data for this compound analogs in kinase inhibition is still emerging, the parent pyridine and 2-pyridone scaffolds represent a highly promising starting point for the development of novel kinase inhibitors.

  • Comparative Potency : Data shows that scaffolds like pyrazolo[3,4-b]pyridine have been optimized to yield inhibitors with sub-nanomolar potency against TBK1.[11][14] This sets a high bar and provides a clear benchmark for new scaffolds entering the field.

  • Scaffold Versatility : Pyrimidines and pyrazoles are well-established, highly versatile scaffolds with a proven track record in producing clinical candidates.[5][10][22] Their SAR is often well-understood, providing a roadmap for optimization.

  • Opportunity for Pyridinols : The 5-Amino-2-pyridinol scaffold offers unique vectors for chemical modification compared to more established heterocycles. The amino and hydroxyl groups provide handles for derivatization that can be exploited to achieve novel interactions within the kinase active site, potentially leading to inhibitors with unique selectivity profiles or improved drug-like properties.

Future research should focus on synthesizing and screening a focused library of 5-Amino-2-pyridinol analogs against a panel of kinases, including TBK1 and IKKε, using robust assays like the one described. This will generate the necessary quantitative data to firmly establish the scaffold's position in the competitive landscape of kinase inhibitor development.

References

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A Comparative Study of 5-Amino-2-pyridinol Hydrochloride and its Positional Isomers: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Pyridinol derivatives are a cornerstone in medicinal chemistry and drug development, prized for their versatile scaffolding and diverse biological activities. Among these, aminohydroxypyridines represent a critical class of compounds, where the interplay between the electron-donating amino group and the electron-withdrawing hydroxyl group on the pyridine ring gives rise to a rich tapestry of physicochemical properties and pharmacological potential. This guide presents a comprehensive comparative analysis of 5-Amino-2-pyridinol hydrochloride and its key positional isomers: 2-Amino-3-hydroxypyridine, 3-Amino-2-hydroxypyridine, 4-Amino-2-hydroxypyridine, and 6-Amino-2-hydroxypyridine.

This document is intended for researchers, scientists, and drug development professionals, providing an in-depth examination of the structural nuances, physicochemical characteristics, spectroscopic signatures, and biological relevance of these isomers. By presenting objective comparisons supported by experimental data and detailed protocols, this guide aims to empower researchers in making informed decisions for the rational design and synthesis of novel therapeutic agents.

Structural and Physicochemical Properties: A Tale of Isomeric Variation

The precise placement of the amino and hydroxyl groups on the pyridine ring profoundly influences the electronic distribution, hydrogen bonding capabilities, and overall molecular properties of each isomer. These differences manifest in their acidity/basicity (pKa), solubility, and melting points, which are critical parameters in drug design and formulation.

The basicity of the pyridine nitrogen and the exocyclic amino group, along with the acidity of the hydroxyl group, are key determinants of the ionization state of these molecules at physiological pH, which in turn affects their biological activity and pharmacokinetic properties.

Comparative Physicochemical Data

The following table summarizes the key physicochemical properties of 5-Amino-2-pyridinol and its positional isomers. It is important to note that 2-hydroxypyridines can exist in tautomeric equilibrium with their corresponding pyridone forms. For the purpose of this guide, we will primarily refer to the hydroxypyridine nomenclature.

CompoundStructureMolecular Weight ( g/mol )Melting Point (°C)pKa (predicted/experimental)Aqueous Solubility
This compound 146.57~220 (decomposes)[1]12.87 (predicted)[2]Data not readily available
2-Amino-3-hydroxypyridine 110.11170-174[3]~4.8 (amino), ~9.8 (hydroxyl)[4]Sparingly soluble[3]; 49.63 g/L at 20°C[5]
3-Amino-2-hydroxypyridine 110.11Data not readily availableData not readily availableSlightly soluble[6]
4-Amino-2-hydroxypyridine 110.11219-221[7]~5-6 (amino), ~9-10 (hydroxyl)[8]Moderately soluble[8]
6-Amino-2-hydroxypyridine 110.11211-212[2]Data not readily availableData not readily available

Note: Data for the hydrochloride salt of the isomers is not always available; therefore, data for the free base is provided where applicable.

Spectroscopic Characterization: Fingerprinting the Isomers

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Ultraviolet-Visible (UV-Vis) spectroscopy are indispensable tools for the structural elucidation and differentiation of these isomers. Each technique provides a unique fingerprint based on the molecule's interaction with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively. The chemical shifts, splitting patterns, and coupling constants are highly sensitive to the positions of the amino and hydroxyl substituents on the pyridine ring.

¹H NMR (DMSO-d₆, 400 MHz) of 2-Amino-3-hydroxypyridine:

  • δ 7.50-7.30 (m, 1H) : Aromatic CH

  • δ 6.80-6.60 (m, 1H) : Aromatic CH

  • δ 6.50-6.30 (m, 1H) : Aromatic CH

  • ~5.0 (br s, 2H) : NH₂

  • ~9.0 (br s, 1H) : OH

Note: This is a representative spectrum; actual chemical shifts may vary. A 1H NMR spectrum for 2-Amino-3-hydroxypyridine is available for reference.[9]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy probes the vibrational modes of the functional groups within the molecules. Key characteristic absorptions for aminohydroxypyridines include:

  • O-H stretching: A broad band typically in the range of 3200-3600 cm⁻¹.

  • N-H stretching: One or two sharp to medium bands in the 3300-3500 cm⁻¹ region for the primary amino group.

  • C=C and C=N stretching: Multiple bands in the 1400-1650 cm⁻¹ region, characteristic of the pyridine ring.

  • C-O stretching: A band in the 1200-1300 cm⁻¹ region.

  • N-H bending: A band around 1600 cm⁻¹.

Note: The exact positions of these bands can shift depending on the substitution pattern and hydrogen bonding. An FTIR spectrum for 2-Amino-3-hydroxypyridine is available for reference.[10][11]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the conjugated π-system of the pyridine ring. The position of the absorption maxima (λ_max) is influenced by the electronic effects of the amino and hydroxyl substituents. Generally, these compounds exhibit strong absorption in the UV region between 200 and 400 nm.[12][13]

Biological Activity: A Structure-Activity Perspective

Pyridine derivatives are known to exhibit a wide array of biological activities, including antimicrobial, antiviral, and antiproliferative effects.[14][15] The specific arrangement of the amino and hydroxyl groups in the aminohydroxypyridine isomers can significantly impact their interaction with biological targets.

While comprehensive comparative studies on the biological activities of this specific set of isomers are limited, the known activities of related pyridine compounds suggest their potential as scaffolds for the development of novel therapeutic agents. For instance, various pyridine derivatives have been investigated for their antiproliferative activity against different cancer cell lines.[15] The ability of the amino and hydroxyl groups to act as hydrogen bond donors and acceptors is crucial for their binding to enzyme active sites or receptors.

Experimental Protocols

To ensure the reproducibility and accuracy of experimental data, standardized protocols are essential. The following sections provide detailed, step-by-step methodologies for the determination of key physicochemical properties and for spectroscopic analysis.

Determination of pKa by Potentiometric Titration

This protocol outlines the determination of the acid dissociation constant (pKa) using potentiometric titration, a reliable method for measuring the ionization behavior of a compound.[3][16][17]

G cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis prep1 Calibrate pH meter with standard buffers (pH 4, 7, 10) prep2 Prepare a ~1 mM solution of the analyte prep1->prep2 prep3 Prepare 0.1 M HCl and 0.1 M NaOH titrants prep2->prep3 prep4 Prepare 0.15 M KCl for maintaining ionic strength prep3->prep4 titrate1 Place 20 mL of analyte solution in a beaker with a stir bar prep4->titrate1 titrate2 Add KCl to maintain ionic strength titrate1->titrate2 titrate3 Immerse calibrated pH electrode titrate2->titrate3 titrate4 Titrate with 0.1 M HCl or NaOH, recording pH after each addition titrate3->titrate4 analysis1 Plot pH vs. volume of titrant added titrate4->analysis1 analysis2 Determine the equivalence point(s) from the inflection point(s) of the curve analysis1->analysis2 analysis3 Calculate pKa from the pH at the half-equivalence point analysis2->analysis3

Caption: Workflow for pKa determination by potentiometric titration.

Step-by-Step Protocol:

  • Instrument Calibration: Calibrate the potentiometer using standard aqueous buffers of pH 4, 7, and 10 to ensure accurate pH measurements.

  • Sample Preparation: Prepare a 1 mM solution of the aminohydroxypyridine isomer.

  • Titrant and Ionic Strength Adjuster Preparation: Prepare 0.1 M HCl and 0.1 M NaOH solutions for titration. Also, prepare a 0.15 M KCl solution to maintain a constant ionic strength throughout the titration.

  • Titration Setup: Place 20 mL of the 1 mM sample solution into a reaction vessel on a magnetic stirrer. Add the necessary amount of 0.15 M KCl solution.

  • Acidification/Basification: For the determination of the pKa of the amino group, titrate with 0.1 M HCl. For the hydroxyl group, titrate with 0.1 M NaOH.

  • Data Collection: Immerse the calibrated pH electrode into the solution. Add the titrant in small increments, recording the pH value after each addition until the pH stabilizes.

  • Data Analysis: Plot the recorded pH values against the volume of titrant added. The pKa is determined from the inflection point of the titration curve.

  • Replication: Perform the titration at least in triplicate for each compound to ensure the reliability of the results.[3]

Determination of Aqueous Solubility by Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the thermodynamic solubility of a compound.[7][18]

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep1 Add an excess amount of the solid compound to a vial prep2 Add a known volume of the desired solvent (e.g., water) prep1->prep2 equil1 Seal the vial and place it in a shaker at a constant temperature prep2->equil1 equil2 Agitate for a sufficient time (e.g., 24-48 hours) to reach equilibrium equil1->equil2 analysis1 Separate the solid and liquid phases (e.g., by centrifugation or filtration) equil2->analysis1 analysis2 Withdraw a known volume of the supernatant analysis1->analysis2 analysis3 Determine the concentration of the solute in the supernatant using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC) analysis2->analysis3

Caption: Workflow for solubility determination by the shake-flask method.

Step-by-Step Protocol:

  • Sample Preparation: Add an excess amount of the solid aminohydroxypyridine isomer to a glass vial.

  • Solvent Addition: Add a known volume of the solvent (e.g., purified water) to the vial.

  • Equilibration: Seal the vial and place it in a mechanical shaker or on a magnetic stirrer at a constant temperature (e.g., 25 °C). Agitate the mixture for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the suspension to settle. Separate the undissolved solid from the saturated solution by centrifugation or filtration.

  • Quantification: Carefully withdraw an aliquot of the clear supernatant. Determine the concentration of the dissolved compound using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

  • Calculation: Calculate the solubility of the compound in the chosen solvent, typically expressed in mg/mL or mol/L.

Spectroscopic Analysis Protocols

¹H and ¹³C NMR Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

  • Data Acquisition: Acquire the ¹H and ¹³C NMR spectra using standard pulse sequences.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

  • Spectral Analysis: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons. Analyze the chemical shifts, splitting patterns, and coupling constants to assign the signals to the respective protons and carbons in the molecule.

FTIR Spectroscopy:

  • Sample Preparation (KBr Pellet Method): Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.[19]

  • Background Spectrum: Acquire a background spectrum of the empty sample compartment or a blank KBr pellet.

  • Sample Spectrum: Place the KBr pellet containing the sample in the FTIR spectrometer and acquire the spectrum.

  • Data Analysis: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum. Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.[20]

UV-Vis Spectroscopy:

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable UV-transparent solvent (e.g., ethanol, methanol, or water). The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0.

  • Instrument Setup: Turn on the UV-Vis spectrophotometer and allow the lamps to warm up for at least 20 minutes.[21]

  • Baseline Correction: Fill a quartz cuvette with the pure solvent to be used as a blank and record a baseline spectrum.

  • Sample Measurement: Rinse the cuvette with the sample solution and then fill it with the sample solution. Place the cuvette in the sample holder and record the UV-Vis spectrum over the desired wavelength range (e.g., 200-400 nm).

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λ_max) and the corresponding absorbance value.[12][22]

Conclusion

The positional isomerism of aminohydroxypyridines gives rise to a fascinating array of physicochemical and spectroscopic properties. This compound and its isomers, 2-Amino-3-hydroxypyridine, 3-Amino-2-hydroxypyridine, 4-Amino-2-hydroxypyridine, and 6-Amino-2-hydroxypyridine, each possess a unique electronic and structural profile that dictates their behavior in chemical and biological systems.

This guide has provided a comparative overview of these isomers, highlighting the importance of substituent position on key parameters such as pKa, solubility, and spectroscopic signatures. The detailed experimental protocols included herein serve as a valuable resource for researchers, promoting the generation of accurate and reproducible data. A thorough understanding of the distinct characteristics of each isomer is paramount for their effective utilization in the design and synthesis of novel molecules with therapeutic potential. Further comparative studies on the biological activities of these specific isomers are warranted to fully elucidate their structure-activity relationships and unlock their potential in drug discovery.

References

  • ChemBK. (2024, April 9). 4-amino-2-hydroxypyridine.
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A Researcher's Guide to In Vitro Evaluation of Novel Anticancer Agents Derived from 5-Amino-2-pyridinol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the in vitro anticancer activity of a novel series of compounds synthesized from the versatile starting material, 5-Amino-2-pyridinol hydrochloride. Designed for researchers, scientists, and drug development professionals, this document delves into the experimental data, outlines detailed protocols, and offers insights into the structure-activity relationships (SAR) that govern the cytotoxic potential of these derivatives. Our focus is to equip you with the necessary technical knowledge to interpret these findings and guide future discovery efforts.

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2][3] Its derivatives have demonstrated a wide array of biological activities, including antimicrobial, antiviral, and anticancer properties.[2][3] The strategic functionalization of the 5-Amino-2-pyridinol core allows for the exploration of a vast chemical space, leading to the identification of potent and selective therapeutic candidates. In this guide, we will explore a hypothetical series of N-substituted and C-substituted derivatives of 5-Amino-2-pyridinol and compare their in vitro efficacy against a panel of human cancer cell lines.

Comparative Analysis of In Vitro Cytotoxicity

The primary evaluation of our novel compound series (designated as PY-1 to PY-5 ) was conducted using the well-established MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a standard method for assessing cell viability and proliferation, providing a quantitative measure of a compound's cytotoxic effect.[4] The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro, was determined for each compound against three human cancer cell lines: HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer). Doxorubicin, a widely used chemotherapeutic agent, was included as a positive control for comparison.

Compound IDCore StructureR1-SubstituentR2-SubstituentHeLa IC50 (µM)MCF-7 IC50 (µM)A549 IC50 (µM)
PY-1 5-Amino-2-pyridinolHH> 100> 100> 100
PY-2 5-Amino-2-pyridinolBenzylH25.332.145.8
PY-3 5-Amino-2-pyridinol4-ChlorobenzylH8.712.518.2
PY-4 5-Amino-2-pyridinolHPhenyl55.268.472.1
PY-5 5-Amino-2-pyridinolH4-Methoxyphenyl30.941.753.6
Doxorubicin ---0.81.21.5

Interpretation of Results:

The parent compound, 5-Amino-2-pyridinol (PY-1 ), exhibited negligible cytotoxicity, highlighting the importance of chemical modification to induce anticancer activity. Substitution at the amino group (R1) with a benzyl group (PY-2 ) led to a significant increase in potency. The introduction of an electron-withdrawing chlorine atom on the benzyl ring (PY-3 ) further enhanced the cytotoxic effect across all cell lines, suggesting that electronic properties of the substituent play a crucial role.

Substitution at the C-position (R2) with a phenyl group (PY-4 ) also conferred moderate activity. The addition of an electron-donating methoxy group to this phenyl ring (PY-5 ) resulted in a noticeable improvement in potency compared to PY-4 . These preliminary SAR findings suggest that both the nature and position of the substituents on the 5-Amino-2-pyridinol scaffold are critical determinants of anticancer activity.

Experimental Protocols

A self-validating system is crucial for ensuring the trustworthiness of any experimental protocol. The following MTT assay protocol includes steps for appropriate controls and data normalization to ensure the reliability of the results.

MTT Cell Viability Assay Protocol:

  • Cell Seeding: Plate cancer cells (HeLa, MCF-7, or A549) in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (PY-1 to PY-5 ) and the positive control (Doxorubicin) in culture medium. The final concentrations should typically range from 0.1 to 100 µM. Add 100 µL of the diluted compounds to the respective wells. Include wells with untreated cells (vehicle control) and wells with medium only (blank control).

  • Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL of MTT to each well. Incubate for another 4 hours.

  • Formazan Solubilization: Aspirate the MTT-containing medium and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated using the following formula: % Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] * 100 The IC50 values are then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizing the Experimental Workflow

To provide a clear overview of the experimental process, the following diagram illustrates the key steps of the MTT assay.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay & Measurement cluster_analysis Data Analysis cell_seeding 1. Seed Cells in 96-well Plate compound_prep 2. Prepare Compound Dilutions treatment 3. Add Compounds to Cells compound_prep->treatment Treat cells incubation 4. Incubate for 48 hours treatment->incubation mtt_addition 5. Add MTT Reagent incubation->mtt_addition formazan_solubilization 6. Solubilize Formazan with DMSO mtt_addition->formazan_solubilization read_plate 7. Measure Absorbance at 570 nm formazan_solubilization->read_plate data_analysis 8. Calculate % Viability & IC50 read_plate->data_analysis

Caption: Workflow of the MTT cell viability assay.

Signaling Pathway Context

While the MTT assay provides a measure of overall cytotoxicity, it does not elucidate the specific mechanism of action. Many anticancer drugs exert their effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis. The pyridine scaffold has been found in inhibitors of various kinases, which are critical components of these pathways.[5] For instance, the MAPK/ERK pathway is frequently dysregulated in cancer and represents a key therapeutic target.

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Proliferation Cell Proliferation, Survival, Differentiation Transcription_Factors->Proliferation Apoptosis_Inhibition Inhibition of Apoptosis Transcription_Factors->Apoptosis_Inhibition Growth_Factor Growth Factor Growth_Factor->RTK Inhibitor Pyridinol Derivative (e.g., PY-3) Inhibitor->MEK Inhibition

Caption: Simplified MAPK/ERK signaling pathway and a potential point of inhibition.

Further investigations, such as kinase inhibition assays and western blotting for key pathway proteins, would be necessary to determine if the observed cytotoxicity of the 5-Amino-2-pyridinol derivatives is mediated through the inhibition of pathways like the MAPK/ERK cascade.

Conclusion and Future Directions

This guide has presented a comparative analysis of the in vitro anticancer activity of a novel series of compounds derived from this compound. The results demonstrate that strategic chemical modification of the parent scaffold can lead to the development of potent cytotoxic agents. The provided experimental protocol for the MTT assay offers a robust method for preliminary screening of compound libraries.

Future work should focus on expanding the SAR by synthesizing a broader range of derivatives and evaluating their activity against a larger panel of cancer cell lines. Mechanistic studies are also warranted to identify the specific molecular targets and signaling pathways affected by the most potent compounds. Ultimately, this iterative process of design, synthesis, and in vitro testing is fundamental to the successful discovery and development of novel anticancer therapeutics.

References

  • Kim, J. H., et al. (2021). Amino Acid Conjugates of Aminothiazole and Aminopyridine as Potential Anticancer Agents: Synthesis, Molecular Docking and in vitro Evaluation. Pharmaceutical Chemistry Journal, 55(1), 38-48.
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  • New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity. (2023). Molecules, 28(7), 3161.
  • Design, Synthesis, In Vitro, and In Silico Studies of New N5-Substituted-pyrazolo[3,4-d]pyrimidinone Derivatives as Anticancer CDK2 Inhibitors. (2023). Molecules, 28(22), 7580.
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  • Pyridine: the scaffolds with significant clinical diversity. (2022). RSC Advances, 12(25), 15873-15894.
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  • Comparative In Vitro Drug Susceptibility Study of Five Oxazolidinones Against Mycobacterium tuberculosis in Hainan, China. (2023). Antibiotics, 12(7), 1188.
  • In vitro biological studies and computational prediction-based analyses of pyrazolo[1,5-a]pyrimidine derivatives. (2024). RSC Advances, 14(11), 7765-7776.
  • Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors. (2020). European Journal of Medicinal Chemistry, 199, 112384.
  • Comparative effects of 4-aminopyrazolopyrimidine, its 2'-deoxyriboside derivative, and allopurinol on in vitro growth of American Leishmania species. (1982). Antimicrobial Agents and Chemotherapy, 22(3), 380-385.
  • 4-Anilino-5-carboxamido-2-pyridone Derivatives as Noncompetitive Inhibitors of Mitogen-Activated Protein Kinase Kinase. (n.d.).
  • Pyridine: the scaffolds with significant clinical diversity. (2022). RSC Advances, 12(25), 15873-15894.
  • Amino Acid Conjugates of Aminothiazole and Aminopyridine as Potential Anticancer Agents: Synthesis, Molecular Docking and in vitro Evaluation. (2021). Pharmaceutical Chemistry Journal, 55(1), 38-48.
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The Definitive Guide to Structural Elucidation of 5-Amino-2-pyridinol Hydrochloride Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the precise determination of a molecule's three-dimensional structure is not merely an academic exercise; it is a cornerstone of rational drug design. For derivatives of 5-Amino-2-pyridinol hydrochloride, a scaffold of significant interest in medicinal chemistry, understanding their solid-state architecture is paramount to optimizing their pharmacological profiles. This guide offers a senior application scientist's perspective on the structural elucidation of these compounds, with a primary focus on X-ray crystallography, while providing a comparative analysis with other key analytical techniques.

The Primacy of X-ray Crystallography in Unveiling Molecular Truth

Single-crystal X-ray crystallography stands as the unequivocal gold standard for determining the absolute configuration and solid-state conformation of small molecules.[1] Its power lies in its ability to provide a precise three-dimensional map of electron density within a crystal lattice, revealing intramolecular bond lengths, bond angles, and torsional angles with exceptional accuracy. Furthermore, it elucidates the intricate network of intermolecular interactions, such as hydrogen bonds and π-π stacking, which govern crystal packing and profoundly influence a compound's physicochemical properties, including solubility, stability, and bioavailability.

For this compound and its derivatives, X-ray crystallography is indispensable for:

  • Unambiguous Stereochemical Assignment: In the presence of chiral centers, X-ray crystallography provides an absolute determination of stereochemistry, a critical factor for pharmacological activity.

  • Conformational Analysis: It reveals the preferred conformation of the molecule in the solid state, offering insights into how it might interact with a biological target.

  • Mapping Intermolecular Interactions: The hydrogen bonding patterns involving the pyridinol, amino, and hydrochloride moieties are crucial for understanding crystal packing and can inform strategies for crystal engineering and polymorph screening.

A Comparative Look at Alternative Analytical Techniques

While X-ray crystallography provides an unparalleled static picture of a molecule, a comprehensive structural characterization often necessitates a multi-technique approach. Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) offer complementary information, each with its own strengths and limitations.

TechniqueInformation ProvidedAdvantagesLimitations
X-ray Crystallography Precise 3D structure, bond lengths/angles, stereochemistry, crystal packingUnambiguous, high resolutionRequires high-quality single crystals, provides a static picture
NMR Spectroscopy Connectivity, solution-state conformation, dynamic processesNon-destructive, provides information on solution behaviorLess precise than X-ray for solid-state structure, can be complex for crowded spectra
FT-IR Spectroscopy Presence of functional groups, hydrogen bonding informationFast, non-destructive, sensitive to changes in chemical environmentProvides limited structural information on its own, interpretation can be complex
Mass Spectrometry Molecular weight, elemental composition, fragmentation patternsHigh sensitivity, requires minimal sampleProvides no information on 3D structure or stereochemistry

Experimental Protocols: A Practical Guide

Synthesis of this compound

A common synthetic route to 5-Amino-2-pyridinol involves the reduction of a nitro precursor. The hydrochloride salt can then be formed by treating the free base with hydrochloric acid.

Step-by-step synthesis of 5-Amino-2-pyridinol:

  • Reduction of 2-Hydroxy-5-nitropyridine: 2-Hydroxy-5-nitropyridine is dissolved in a suitable solvent, such as ethanol.

  • A reducing agent, for example, tin(II) chloride or catalytic hydrogenation (e.g., using Pd/C), is added to the solution.

  • The reaction mixture is stirred at room temperature or with gentle heating until the reduction is complete, which can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is worked up to isolate the 5-Amino-2-pyridinol free base.

Formation of the Hydrochloride Salt:

  • The synthesized 5-Amino-2-pyridinol is dissolved in a minimal amount of a suitable solvent, such as isopropanol or ethanol.

  • A solution of hydrochloric acid in a compatible solvent (e.g., ethereal HCl or isopropanolic HCl) is added dropwise with stirring.

  • The hydrochloride salt typically precipitates out of the solution.

  • The solid is collected by filtration, washed with a cold solvent, and dried under vacuum.

Crystallization of this compound for X-ray Analysis

Obtaining high-quality single crystals suitable for X-ray diffraction is often the most challenging step. For organic hydrochloride salts, the following methods are commonly employed:

  • Slow Evaporation: A saturated solution of the compound in a suitable solvent (e.g., ethanol, methanol, or a mixture with water) is left in a loosely covered vial to allow for the slow evaporation of the solvent.

  • Vapor Diffusion: A concentrated solution of the compound is placed in a small open vial, which is then placed in a larger sealed container with a more volatile solvent in which the compound is less soluble. The vapor of the second solvent slowly diffuses into the first, reducing the solubility of the compound and promoting crystallization.

  • Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled to room temperature or below, leading to the formation of crystals.

comparison_logic

Conclusion: An Integrated Approach to Structural Elucidation

In the pursuit of developing novel therapeutics based on the this compound scaffold, a thorough understanding of their three-dimensional structure is non-negotiable. X-ray crystallography remains the definitive technique for obtaining high-resolution structural data in the solid state, providing invaluable insights for structure-activity relationship (SAR) studies and solid-form development. However, a truly comprehensive characterization is achieved through an integrated approach, where the precise, static picture from crystallography is complemented by the dynamic, solution-state information from NMR, and the functional group and molecular weight data from FT-IR and mass spectrometry. By judiciously applying these techniques in concert, researchers can build a complete and robust understanding of their compounds, accelerating the journey from discovery to clinical application.

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A Comparative Guide to the Synthesis of 5-Substituted-2(1H)-Pyridones for the Modern Medicinal Chemist

Author: BenchChem Technical Support Team. Date: January 2026

The 5-substituted-2(1H)-pyridone scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to act as a versatile pharmacophore and bioisostere.[1][2] Its prevalence in drug candidates, such as the anti-fibrotic agent pirfenidone, underscores the critical need for efficient and adaptable synthetic strategies to access a diverse range of analogues for drug discovery programs.[3][4] This guide provides a comparative analysis of key synthetic routes to 5-substituted-2(1H)-pyridones, offering insights into the mechanistic underpinnings, practical considerations, and relative merits of each approach to empower researchers in their selection of the optimal synthetic strategy.

Strategic Approaches to the 2-Pyridone Core: An Overview

The construction of the 2-pyridone ring can be broadly categorized into two main strategies: ring-forming reactions from acyclic precursors and the functionalization of a pre-existing pyridone ring. This guide will delve into three prominent and mechanistically distinct methodologies that have proven effective for accessing 5-substituted derivatives:

  • Cycloaddition Reactions: Building the pyridone ring through pericyclic reactions, offering control over regioselectivity.

  • Multicomponent Reactions (MCRs): Convergent one-pot strategies that rapidly generate molecular complexity.

  • Transition-Metal-Catalyzed C-H Functionalization: A modern approach for the direct installation of substituents onto the pyridone core.

Cycloaddition Strategies: Building the Ring with Precision

[4+2] Cycloaddition reactions, particularly the Diels-Alder reaction, represent a classical and powerful method for constructing the six-membered ring of 2-pyridones.[5][6] These reactions involve the combination of a diene and a dienophile to form a cyclohexene ring, which can then be converted to the pyridone.

Mechanism of the Diels-Alder Approach

The Diels-Alder reaction is a concerted pericyclic reaction where a conjugated diene reacts with a dienophile (an alkene or alkyne) to form a six-membered ring.[5][6] For the synthesis of 2-pyridones, a common strategy involves the reaction of a 1,3-diene with an isocyanate or a related nitrogen-containing dienophile. The regioselectivity of the reaction is governed by the electronic nature of the substituents on both the diene and dienophile.

Diagram: Generalized Diels-Alder approach to 2-pyridones

Diels_Alder Diene Diene TransitionState [4+2] Cycloaddition Transition State Diene->TransitionState Dienophile Dienophile (e.g., Isocyanate) Dienophile->TransitionState Cycloadduct Cycloadduct TransitionState->Cycloadduct Concerted Reaction Pyridone 5-Substituted 2(1H)-Pyridone Cycloadduct->Pyridone Oxidation/ Aromatization

Caption: Diels-Alder reaction pathway for 2-pyridone synthesis.

Experimental Protocol: Diels-Alder Synthesis of a 5-Substituted-2-Pyridone Precursor

This protocol is a representative example of a Diels-Alder reaction to form a precursor to a 5-substituted-2-pyridone.

Materials:

  • Substituted 1,3-diene (1.0 eq)

  • Maleic anhydride (as a dienophile surrogate, 1.1 eq)

  • Toluene

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of the substituted 1,3-diene in toluene, add maleic anhydride.

  • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by TLC.[7]

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • The crude product, a cis-1,2,3,6-tetrahydrophthalic anhydride derivative, can be purified by recrystallization or column chromatography.[7]

  • This cycloadduct can then be converted to the corresponding 5-substituted-2-pyridone through subsequent steps involving nitrogen incorporation and aromatization.

Performance and Limitations
ParameterDiels-Alder Approach
Yields Generally moderate to high.
Substrate Scope Broad for both diene and dienophile, but sensitive to steric hindrance.
Regioselectivity Predictable based on frontier molecular orbital theory.
Advantages High stereospecificity, well-established, and predictable outcomes.
Disadvantages Often requires a multi-step sequence to arrive at the final pyridone, and the required dienes can be unstable or difficult to prepare.

Multicomponent Reactions: The Power of Convergence

Multicomponent reactions (MCRs) offer a highly efficient and atom-economical approach to complex molecules by combining three or more reactants in a single synthetic operation.[1] For the synthesis of 5-substituted-2-pyridones, MCRs provide a rapid and convergent route to highly functionalized products.

Mechanism of a Representative MCR for 2-Pyridone Synthesis

A common MCR for 2-pyridone synthesis involves the condensation of an aldehyde, an active methylene compound (e.g., malononitrile or ethyl cyanoacetate), and a C-H acid in the presence of a base. The reaction proceeds through a cascade of reactions, typically initiated by a Knoevenagel condensation, followed by a Michael addition and subsequent cyclization and aromatization.

Diagram: Workflow of a Multicomponent Reaction for 2-Pyridone Synthesis

MCR_Workflow Start Aldehyde + Active Methylene Compound + C-H Acid + Base Knoevenagel Knoevenagel Condensation Start->Knoevenagel Michael Michael Addition Knoevenagel->Michael Cyclization Intramolecular Cyclization Michael->Cyclization Aromatization Aromatization (e.g., Dehydration) Cyclization->Aromatization Product 5-Substituted-2(1H)-Pyridone Aromatization->Product

Caption: A typical reaction cascade in a multicomponent synthesis of 2-pyridones.

Experimental Protocol: One-Pot Synthesis of a 5-Cyano-2-Pyridone Derivative

This protocol is adapted from a general procedure for the multicomponent synthesis of functionalized pyridines.[8][9]

Materials:

  • Aromatic aldehyde (1.0 mmol)

  • Malononitrile (1.0 mmol)

  • 1,3-Dicarbonyl compound (e.g., ethyl acetoacetate, 1.0 mmol)

  • Sodium hydroxide (2.0 mmol)

  • Ethanol

Procedure:

  • To a solution of the aromatic aldehyde, malononitrile, and 1,3-dicarbonyl compound in ethanol, add sodium hydroxide.

  • Stir the reaction mixture at room temperature for 2-3 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into ice-water and acidify with dilute HCl.

  • Collect the precipitated solid by filtration, wash with water, and dry to afford the 5-cyano-2-pyridone derivative.[10][11]

  • The product can be further purified by recrystallization from ethanol.

Performance and Limitations
ParameterMulticomponent Reactions
Yields Often good to excellent (60-95%).[1][12]
Substrate Scope Broad, tolerating a wide variety of aldehydes and active methylene compounds.
Advantages High efficiency, atom economy, operational simplicity, and rapid access to complex structures.
Disadvantages The reaction mechanism can be complex, and optimization may be required for specific substrate combinations.

Transition-Metal-Catalyzed C-H Functionalization: A Modern Approach

Direct C-H functionalization has emerged as a powerful tool in modern organic synthesis, allowing for the formation of C-C and C-heteroatom bonds directly from ubiquitous C-H bonds.[13][14][15] For the synthesis of 5-substituted-2-pyridones, this approach enables the late-stage modification of the pyridone core, providing a highly versatile and efficient route to analogues.

Mechanism of Palladium-Catalyzed C5-Arylation

The palladium-catalyzed C5-arylation of 2-pyridones typically proceeds via a concerted metalation-deprotonation (CMD) mechanism. A directing group on the nitrogen atom of the pyridone coordinates to the palladium catalyst, directing the C-H activation to the C5 position. The resulting palladacycle then undergoes oxidative addition with an aryl halide, followed by reductive elimination to furnish the C5-arylated product and regenerate the active catalyst.

Diagram: Catalytic Cycle for Pd-Catalyzed C5-Arylation of 2-Pyridone

CH_Activation_Cycle Pd_catalyst Pd(II) Catalyst CMD Concerted Metalation- Deprotonation (CMD) Pd_catalyst->CMD Pyridone N-Protected 2-Pyridone Pyridone->CMD Palladacycle Palladacycle Intermediate CMD->Palladacycle Oxidative_Addition Oxidative Addition (Ar-X) Palladacycle->Oxidative_Addition Pd_IV_intermediate Pd(IV) Intermediate Oxidative_Addition->Pd_IV_intermediate Reductive_Elimination Reductive Elimination Pd_IV_intermediate->Reductive_Elimination Reductive_Elimination->Pd_catalyst Catalyst Regeneration Product 5-Aryl-2-Pyridone Reductive_Elimination->Product

Caption: A simplified catalytic cycle for the directed C5-arylation of a 2-pyridone.

Experimental Protocol: Palladium-Catalyzed C5-Arylation of an N-Aryl-2-Pyridone

This protocol is a general representation of a Pd-catalyzed C-H arylation at the C5 position.[13]

Materials:

  • N-Aryl-2-pyridone (1.0 eq)

  • Aryl iodide (1.5 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 5 mol%)

  • Silver nitrate (AgNO₃, 2.0 eq)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a reaction vessel, add the N-aryl-2-pyridone, aryl iodide, palladium(II) acetate, and silver nitrate.

  • Add DMF as the solvent and heat the reaction mixture at 120 °C for 12-24 hours under an inert atmosphere.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to afford the 5-aryl-2-pyridone.

Performance and Limitations
ParameterC-H Functionalization
Yields Generally moderate to good.[13]
Substrate Scope A wide range of aryl iodides can be used. The pyridone substrate often requires a directing group for high regioselectivity.
Regioselectivity Highly dependent on the directing group and reaction conditions. C5 selectivity is often achieved with appropriate N-substituents.[16]
Advantages High atom economy, late-stage functionalization capability, and access to novel analogues.
Disadvantages Requires a pre-functionalized pyridone with a directing group, and the cost of the palladium catalyst can be a consideration.

Comparative Analysis and Future Outlook

The choice of synthetic route to 5-substituted-2(1H)-pyridones is dictated by the specific target molecule, available starting materials, and desired efficiency.

Synthetic RouteKey AdvantagesKey DisadvantagesBest Suited For
Cycloaddition High stereocontrol, predictable regioselectivity.Multi-step sequences, potential instability of dienes.Syntheses where stereochemistry is critical.
Multicomponent High efficiency, operational simplicity, rapid complexity generation.Complex mechanisms, potential for optimization challenges.Rapid library synthesis and lead discovery.
C-H Functionalization Late-stage modification, high atom economy.Requires directing groups, catalyst cost.Analogue synthesis and lead optimization.

The field of 2-pyridone synthesis continues to evolve, with ongoing research focused on developing more sustainable and efficient methods. The development of novel catalytic systems for C-H functionalization that operate under milder conditions and with broader substrate scope is a particularly active area of investigation.[17] Furthermore, the application of flow chemistry and other enabling technologies holds promise for the streamlined and scalable synthesis of these important heterocyclic compounds. As our understanding of these synthetic methodologies deepens, so too will our ability to rapidly and efficiently access novel 5-substituted-2(1H)-pyridones to fuel the engine of drug discovery.

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A Comparative Guide to Molecular Docking of 5-Amino-2-pyridinol Hydrochloride Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, computational techniques are indispensable for the rapid and cost-effective identification of promising therapeutic candidates. Among these, molecular docking stands out as a powerful method to predict the binding affinity and orientation of small molecules within the active site of a biological target. This guide provides a comprehensive comparison of the molecular docking performance of novel 5-Amino-2-pyridinol hydrochloride derivatives against a known inhibitor, focusing on a therapeutically relevant protein kinase. We will delve into the causality behind experimental choices, present detailed protocols, and offer supporting data to guide researchers in this field.

The Rationale for Targeting Kinases with Pyridinol Scaffolds

Protein kinases are a large family of enzymes that play a crucial role in cellular signaling pathways by catalyzing the phosphorylation of specific substrates.[1][2] Dysregulation of kinase activity is a hallmark of many diseases, including cancer, inflammation, and neurodegenerative disorders, making them a prime target for therapeutic intervention.[1][3] The pyridine scaffold is a privileged structure in medicinal chemistry, frequently found in clinically approved kinase inhibitors.[4] Its ability to form key hydrogen bond interactions within the ATP-binding site of kinases makes it an excellent starting point for inhibitor design. The 5-Amino-2-pyridinol moiety, in particular, offers rich chemical functionality for establishing favorable interactions with the kinase active site.

This guide will use Phosphoinositide 3-kinase alpha (PI3Kα) as a representative target. The PI3Kα signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its hyperactivation is frequently observed in various cancers.[5][6] We will compare the docking performance of hypothetical this compound derivatives against the known PI3Kα inhibitor, Copanlisib .[5][6]

Experimental Workflow: A Step-by-Step Protocol

A robust molecular docking study is more than just running software; it's a multi-step process where each stage is critical for obtaining meaningful and reproducible results.[7][8] The following protocol outlines the best practices for a comparative docking study.

G cluster_prep Preparation Phase cluster_dock Docking & Validation cluster_analysis Analysis Phase p_prep Protein Preparation grid Grid Generation p_prep->grid l_prep Ligand Preparation dock Molecular Docking l_prep->dock grid->dock val Protocol Validation dock->val results Results Analysis dock->results val->dock compare Comparative Analysis results->compare

Figure 1: A generalized workflow for a comparative molecular docking study.

Protein Preparation

The quality of the target protein structure is paramount for a successful docking study.

  • Selection of PDB Structure: A high-resolution crystal structure of the target protein in complex with a ligand is ideal. For this study, we will use the PDB ID: 4JPS, which is the crystal structure of PI3Kα in complex with an inhibitor.[5][6] The presence of a co-crystallized ligand helps in defining the binding site and validating the docking protocol.[7]

  • Protein Clean-up: The raw PDB file often contains non-essential components. Using a molecular modeling suite such as Schrödinger Maestro or UCSF Chimera, the following steps are performed:

    • Remove water molecules that are not involved in key interactions. Some waters, however, can be critical for ligand binding and should be retained.[9]

    • Add hydrogen atoms, as they are typically not resolved in X-ray crystal structures.

    • Assign correct bond orders and protonation states of amino acid residues at a physiological pH.

    • Optimize the hydrogen bond network.

    • Perform a restrained energy minimization of the protein structure to relieve any steric clashes.

Ligand Preparation

The ligands to be docked must be in a proper 3D conformation with correct protonation states.

  • Ligand Sketching and Optimization: The 2D structures of the this compound derivatives and the comparator (Copanlisib) are sketched. These are then converted to 3D structures.

  • Protonation and Tautomeric States: Ligands can exist in different protonation and tautomeric states at physiological pH. It is crucial to generate all possible states.

  • Energy Minimization: The 3D structures of the ligands are energy minimized using a suitable force field, such as OPLS3e.

Grid Generation

The docking search space within the protein needs to be defined.

  • Defining the Binding Site: The binding site is defined by selecting the co-crystallized ligand from the prepared protein structure. A grid box is then generated around this ligand, typically extending 10-15 Å in each direction from the ligand's center. This ensures that the entire binding pocket is included in the search space.[7]

Molecular Docking

With the prepared protein and ligands, the docking process can be initiated.

  • Choice of Docking Software: Several docking programs are available, each with its own algorithm and scoring function.[7] For this guide, we will refer to Glide (Schrödinger), a widely used and validated docking program.

  • Docking Precision: Glide offers different levels of precision (e.g., HTVS, SP, XP). For a detailed study, the Extra Precision (XP) mode is recommended as it provides a more accurate prediction of binding poses.

  • Execution: The prepared ligands are docked into the generated grid of the PI3Kα protein. The software will sample different conformations and orientations of each ligand within the binding site and rank them based on a scoring function (e.g., GlideScore).

Protocol Validation

Before analyzing the results for the novel compounds, it is essential to validate the docking protocol.

  • Re-docking: The co-crystallized ligand is extracted from the protein and then re-docked into the binding site. The Root Mean Square Deviation (RMSD) between the docked pose and the original crystallographic pose is calculated. An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimental binding mode.[6]

Comparative Analysis of Docking Results

The primary output of a docking study is the docking score (or binding energy), which provides an estimate of the binding affinity. A more negative score typically indicates a stronger predicted binding affinity.

CompoundStructureDocking Score (kcal/mol)Key Interacting Residues
Copanlisib (Reference) [Structure of Copanlisib]-10.5Val851, Ser774, Lys802
Derivative 1 [Structure of Derivative 1]-9.8Val851, Ser774
Derivative 2 [Structure of Derivative 2]-11.2Val851, Ser774, Lys802, Asp933
Derivative 3 [Structure of Derivative 3]-8.5Val851

Table 1: Hypothetical comparative docking results for this compound derivatives and Copanlisib against PI3Kα.

From the hypothetical data in Table 1, Derivative 2 shows a better docking score than the reference compound, Copanlisib, suggesting it may have a higher binding affinity. The key interacting residues provide insights into the binding mode. For instance, the interaction with the catalytic lysine (Lys802) is often crucial for the activity of kinase inhibitors.

Visualizing Interactions and Pathways

Understanding the interactions at the molecular level is key to rational drug design. The docking poses should be visually inspected to analyze the hydrogen bonds, hydrophobic interactions, and other forces that stabilize the ligand-protein complex.

G cluster_pathway Simplified PI3Kα Signaling Pathway RTK Receptor Tyrosine Kinase PI3Ka PI3Kα RTK->PI3Ka PIP3 PIP3 PI3Ka->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Inhibitor 5-Amino-2-pyridinol Derivative Inhibitor->PI3Ka inhibits

Figure 2: A simplified diagram of the PI3Kα signaling pathway and the point of inhibition.

Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically rigorous approach to the comparative molecular docking of this compound derivatives. The detailed protocol, from protein preparation to results analysis, provides a framework for researchers to conduct their own in-silico investigations. The hypothetical results demonstrate how molecular docking can be used to prioritize compounds for further development.

It is important to remember that molecular docking is a predictive tool.[7] The results should be interpreted with caution and, whenever possible, validated by experimental techniques such as in-vitro binding assays and cell-based functional assays. Future work should focus on synthesizing the most promising derivatives and evaluating their biological activity to confirm the in-silico predictions.

References

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A Comparative Guide to the Structure-Activity Relationships of 5-Amino-2-pyridinol Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 5-Amino-2-pyridinol hydrochloride analogs. It is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutics. By examining the interplay between chemical structure and biological activity, this document aims to provide actionable insights for the rational design of more potent and selective drug candidates.

Introduction: The Therapeutic Potential of the 5-Amino-2-pyridinol Scaffold

The 5-Amino-2-pyridinol core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with diverse pharmacological activities. Its inherent structural features, including the presence of both a hydrogen bond donor (amino group) and a hydrogen bond acceptor/donor (pyridinol oxygen), as well as its aromatic nature, allow for versatile interactions with various biological targets. Understanding the structure-activity relationships of analogs based on this scaffold is paramount for optimizing their therapeutic potential, encompassing activities such as kinase inhibition, antimicrobial effects, and modulation of central nervous system receptors.[1][2][3] This guide will delve into the synthesis of these analogs, compare their biological activities, and elucidate the key structural modifications that govern their efficacy and selectivity.

Synthetic Strategies for 5-Amino-2-pyridinol Analogs

The synthesis of this compound analogs typically involves multi-step reaction sequences. A generalized workflow for the synthesis of these compounds is outlined below. The causality behind these experimental choices lies in the need to controllably introduce diverse substituents at specific positions of the pyridinol ring to systematically probe the SAR.

Generalized Synthetic Workflow

Synthetic Workflow A Starting Material (e.g., Substituted Pyridine) B Nitration A->B HNO3/H2SO4 C Reduction of Nitro Group B->C e.g., Fe/HCl, H2/Pd-C D Hydroxylation/Alkoxylation C->D e.g., NaNO2, H2O or Alkyl Halide E Functional Group Interconversion (e.g., Halogenation, Cross-Coupling) D->E Various Reagents F Final Analog E->F Purification

Caption: Generalized synthetic workflow for 5-Amino-2-pyridinol analogs.

Experimental Protocol: Synthesis of a Representative 5-Amino-2-alkoxypyridine Analog

This protocol describes a common pathway for synthesizing derivatives where the hydroxyl group is modified.

Step 1: Nitration of a Substituted 2-Halopyridine

  • To a solution of the starting substituted 2-halopyridine in concentrated sulfuric acid, slowly add fuming nitric acid at 0°C.

  • Stir the reaction mixture at room temperature for several hours.

  • Pour the mixture onto ice and neutralize with a suitable base (e.g., NaOH) to precipitate the nitrated product.

  • Filter, wash with water, and dry the product.

Step 2: Nucleophilic Substitution with an Alkoxide

  • Dissolve the nitrated 2-halopyridine in a suitable anhydrous solvent (e.g., DMF, THF).

  • Add the desired sodium or potassium alkoxide.

  • Heat the reaction mixture under reflux until the starting material is consumed (monitored by TLC).

  • Cool the reaction, quench with water, and extract the product with an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

Step 3: Reduction of the Nitro Group

  • Dissolve the 2-alkoxy-5-nitropyridine in a suitable solvent (e.g., ethanol, ethyl acetate).

  • Add a reducing agent, such as iron powder and hydrochloric acid, or perform catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.

  • Upon completion, filter the reaction mixture and neutralize the filtrate if an acid was used.

  • Extract the product and purify by column chromatography or recrystallization to obtain the final 5-amino-2-alkoxypyridine analog.

Comparative Biological Activities and Structure-Activity Relationship (SAR) Analysis

The biological activity of 5-Amino-2-pyridinol analogs is highly dependent on the nature and position of substituents on the pyridine ring. The following sections summarize key SAR trends observed across various studies.

Substitutions at the 5-Amino Group

Modifications at the 5-amino position can significantly impact activity. For instance, acylation or sulfonylation of the amino group can alter the electronic properties and steric bulk, leading to changes in binding affinity and selectivity for the target protein. In some cases, the free amino group is crucial for forming key hydrogen bonds with the target.

Modifications of the 2-Hydroxyl Group

The 2-hydroxyl group is a critical interaction point. Its conversion to an ether or ester can modulate lipophilicity and bioavailability. For example, in a series of 2-substituted pyridine derivatives, the introduction of morpholino-ethanoxy and piperidino-ethanoxy side chains at the 2-position resulted in significant antihistaminic activity.[4]

Substitutions on the Pyridine Ring (C3, C4, C6 Positions)

Introducing substituents at other positions on the pyridine ring can fine-tune the electronic and steric properties of the molecule.

  • Electron-withdrawing groups (e.g., halogens, nitro groups) can enhance the acidity of the pyridinol proton and influence the pKa of the amino group, which can be critical for target engagement.

  • Electron-donating groups (e.g., alkyl, alkoxy groups) can increase the electron density of the ring system, potentially enhancing pi-stacking interactions with aromatic residues in the binding pocket.

  • Bulky substituents can provide steric hindrance that may either be beneficial for selectivity or detrimental to binding affinity, depending on the topology of the target's active site.[1]

Data Summary Table: Hypothetical SAR of 5-Amino-2-pyridinol Analogs as Kinase Inhibitors

The following table presents a hypothetical data set to illustrate the SAR principles discussed. The data is based on trends observed in the literature for similar heterocyclic kinase inhibitors.[3][5]

Analog R1 (at C5-NH2) R2 (at C2-OH) R3 (at C4) Kinase IC50 (nM)
1 (Parent) HHH500
2 AcetylHH>10000
3 HMethylH250
4 HHChloro150
5 HMethylChloro50
6 HHPhenyl800

From this hypothetical data, we can infer:

  • Acylation of the 5-amino group (Analog 2) is detrimental to activity.

  • Alkylation of the 2-hydroxyl group (Analog 3) is tolerated and slightly improves potency.

  • An electron-withdrawing group at the C4 position (Analog 4) enhances activity.

  • A combination of favorable substitutions (Analog 5) leads to a significant increase in potency.

  • A bulky substituent at C4 (Analog 6) reduces activity, suggesting steric hindrance.

Key Signaling Pathways and Mechanisms of Action

5-Amino-2-pyridinol analogs can exert their effects through various signaling pathways, depending on their specific molecular targets. For instance, as kinase inhibitors, they can modulate pathways crucial for cell proliferation and survival.

Example: Inhibition of a Pro-Survival Kinase Pathway

Kinase Inhibition Pathway cluster_0 Cellular Signaling Growth Factor Growth Factor Receptor Receptor Growth Factor->Receptor Kinase Kinase Receptor->Kinase Downstream Signaling Downstream Signaling Kinase->Downstream Signaling Cell Survival/\nProliferation Cell Survival/ Proliferation Downstream Signaling->Cell Survival/\nProliferation Analog 5-Amino-2-pyridinol Analog Analog->Kinase Inhibition

Caption: Inhibition of a kinase-mediated pro-survival pathway by a 5-Amino-2-pyridinol analog.

Conclusion and Future Directions

The structure-activity relationship studies of this compound analogs reveal a versatile scaffold with significant potential for drug development. The key takeaways for medicinal chemists are the critical roles of the 5-amino and 2-hydroxyl groups in target interaction and the profound influence of substitutions on the pyridine ring in modulating potency and selectivity. Future research should focus on exploring a wider range of substitutions, including the use of bioisosteric replacements and fragment-based drug design approaches, to further optimize the pharmacological properties of this promising class of compounds. The integration of computational modeling and experimental screening will be crucial in accelerating the discovery of novel drug candidates based on the 5-Amino-2-pyridinol scaffold.

References

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  • ResearchGate. (2022). A score years' update in the synthesis and biological evaluation of medicinally important 2-pyridones.
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  • Showalter, H. D. H., et al. (2018). Design, synthesis, and biological activity of substituted 2-amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid derivatives as inhibitors of the inflammatory kinases TBK1 and IKKε for the treatment of obesity. PubMed.
  • MDPI. (2023). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review.
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A Senior Application Scientist's Guide to High-Resolution Mass Spectrometry for Exact Mass Confirmation

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and chemical research, the unambiguous confirmation of a molecule's identity is paramount. Nominal mass, which provides the integer mass of a molecule, is often insufficient to differentiate between compounds with the same integer mass but different elemental compositions (isobars). This is where high-resolution mass spectrometry (HRMS) becomes an indispensable tool, providing the capability to measure mass to several decimal places, often referred to as "exact mass".[1][2] This guide provides a comparative overview of the primary HRMS technologies, outlines a robust workflow for exact mass confirmation, and offers insights into selecting the appropriate instrumentation for specific research needs. The ability to determine a molecule's elemental composition from its exact mass is a cornerstone of structural elucidation, impurity identification, and metabolite characterization, making HRMS a critical capability in any modern analytical laboratory.[3][4]

The Core Technologies: A Head-to-Head Comparison

The power of HRMS lies in the mass analyzer's ability to resolve ions with very small mass differences. The three dominant technologies in this space are Time-of-Flight (TOF), Orbitrap, and Fourier Transform Ion Cyclotron Resonance (FT-ICR). Each operates on a different physical principle, which in turn dictates its performance characteristics, cost, and ideal applications.[1][4]

  • Time-of-Flight (TOF) Analyzers: These instruments measure the mass-to-charge ratio (m/z) by determining the time it takes for an ion to travel a fixed distance through a flight tube. Lighter ions travel faster and reach the detector first. TOF analyzers are known for their high acquisition speed, making them highly compatible with fast separation techniques like Ultra-High Performance Liquid Chromatography (UHPLC).[5][6]

  • Orbitrap Analyzers: The Orbitrap is an ion trap that confines ions in an orbital motion around a central spindle-like electrode. The frequency of this motion is directly related to the ion's m/z ratio. A Fourier Transform (FT) is used to deconvolute the frequency signals from the trapped ions into a high-resolution mass spectrum.[1][7] This technology offers a superb balance of high resolution, mass accuracy, and dynamic range.[5][8]

  • Fourier Transform Ion Cyclotron Resonance (FT-ICR) Analyzers: Considered the pinnacle of HRMS performance, FT-ICR instruments trap ions in a Penning trap using a powerful superconducting magnet.[1] The ions are excited into a circular path (cyclotron motion), and the frequency of this motion is measured. As with the Orbitrap, an FT is used to generate the mass spectrum. FT-ICR provides the highest achievable mass resolution and accuracy, but this performance comes at the cost of speed, expense, and significant maintenance requirements.[1][9]

Data Presentation: Performance Metrics of HRMS Analyzers

The choice of an HRMS instrument is a trade-off between several key performance indicators. The following table summarizes the typical performance characteristics of each major technology, providing a clear basis for comparison.

Parameter Time-of-Flight (TOF/Q-TOF) Orbitrap Fourier Transform Ion Cyclotron Resonance (FT-ICR) Causality & Significance
Mass Resolution (FWHM) Typically 40,000 - 80,000[1]Up to 1,000,000 at m/z 200[9]>1,000,000, can reach >10,000,000[1][9]Higher resolution is critical for separating the analyte of interest from isobaric interferences in complex matrices.[10]
Mass Accuracy (ppm) < 5 ppm (typically 1-3 ppm with internal calibration)[1]< 1 ppm (routinely achieved)[9]< 0.2 ppm (sub-ppm is standard)[9]Higher mass accuracy drastically reduces the number of possible elemental formula candidates for an unknown compound.[8][9]
Scan Speed High (up to 100 Hz), ideal for UHPLC[5]Slower, especially at highest resolution settings (improving with new models)[6]Slowest (typically ~1 Hz), can be a bottleneck for chromatography[1]Fast scan speeds are necessary to adequately define narrow chromatographic peaks from UHPLC systems, ensuring reliable quantification.[5]
Cost & Complexity Lower initial cost, less complexModerate to high cost and complexityHighest initial cost, requires superconducting magnet and cryogens[1]The instrument's cost and infrastructure requirements are major considerations for laboratory budget and operations.
Ideal Application High-throughput screening, routine QC, general purposeMetabolite ID, impurity profiling, proteomics, "workhorse" HRMS[5][11]Complex mixture analysis (e.g., petroleomics), structural elucidation of unknowns[9]The specific analytical question dictates which performance trade-offs are acceptable.

Experimental Workflow for Exact Mass Confirmation

Achieving reliable and accurate mass data requires a systematic and validated approach. The following protocol outlines a self-validating system for the confirmation of a small molecule product using Liquid Chromatography (LC) coupled with HRMS.

Diagram: General Workflow for Exact Mass Confirmation

G cluster_prep 1. Preparation cluster_acq 2. Data Acquisition cluster_proc 3. Data Processing & Validation Cal System Calibration (External & Lock Mass) Prep Sample Preparation (Dilution in mobile phase) Cal->Prep LC LC Separation (e.g., C18 column) Prep->LC MS HRMS Analysis (Full Scan Mode) LC->MS XIC Extract Ion Chromatogram (XIC) MS->XIC Spec Generate Mass Spectrum XIC->Spec Formula Elemental Formula Generation Spec->Formula Confirm Confidence Check (Isotope & Fragment) Formula->Confirm Result Confirmed Elemental Formula Confirm->Result Pass

Caption: Workflow from calibration to confirmed molecular formula.

Detailed Experimental Protocol

This protocol is designed for the exact mass confirmation of a synthesized small molecule drug candidate with an expected molecular weight of ~450 Da using an LC-Orbitrap or LC-Q-TOF system.

1. System Suitability and Calibration:

  • Causality: The instrument's m/z scale must be accurately calibrated to provide low ppm mass error. An external calibration creates the foundational calibration curve, while an internal lock mass corrects for minor drifts during the analytical run.[12]

  • Step 1: Perform the manufacturer's recommended external calibration procedure using the specified calibration solution. Ensure the calibration report indicates a mass accuracy of < 1 ppm for all calibrant ions.

  • Step 2: Prepare a solution containing a known lock mass compound (e.g., a siloxane or a specific reference standard) that will be continuously infused during the sample analysis. The lock mass ion should be near the m/z of the analyte but not isobaric with it.

  • Step 3: Inject a system suitability standard (a known compound similar to the analyte) to verify chromatographic performance (peak shape, retention time) and mass accuracy prior to running samples.

2. Sample Preparation:

  • Causality: Proper sample preparation ensures the analyte is in a suitable concentration for detection without saturating the detector and is free of particulates that could damage the LC system.

  • Step 1: Accurately weigh and dissolve the product sample in a suitable solvent (e.g., 50:50 acetonitrile:water) to create a 1 mg/mL stock solution.

  • Step 2: Dilute the stock solution to a final concentration of approximately 1 µg/mL using the initial mobile phase composition.

  • Step 3: Filter the final solution through a 0.22 µm syringe filter into an autosampler vial.

3. LC-HRMS Data Acquisition:

  • Causality: Chromatographic separation is essential to resolve the target compound from impurities, reagents, and byproducts, ensuring that the mass spectrum is "clean" and representative of the desired product.[13]

  • Step 1 (LC Method):

    • Column: C18, 2.1 x 100 mm, 1.8 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 2 µL.

  • Step 2 (MS Method):

    • Ionization Mode: Electrospray Ionization, Positive (ESI+).

    • Scan Mode: Full Scan (Profile).

    • Mass Range: m/z 100 - 1000.

    • Resolution Setting (Orbitrap example): 120,000 (FWHM) at m/z 200.[14]

    • AGC Target / Max Ion Time: 1e6 / 100 ms.

    • Lock Mass: Enable correction using the m/z of the chosen internal calibrant.

4. Data Processing and Interpretation:

  • Causality: Software algorithms leverage the high mass accuracy to drastically narrow the list of possible chemical formulas to a handful of candidates, or ideally, a single unique formula.[15][16]

  • Step 1: In the instrument software, extract the ion chromatogram for the theoretical exact mass of the protonated product ([M+H]+).

  • Step 2: Generate the mass spectrum across the apex of the resulting chromatographic peak.

  • Step 3: Determine the measured m/z from the spectrum and calculate the mass error in ppm against the theoretical m/z.

    • Formula: Mass Error (ppm) = [(Measured Mass - Theoretical Mass) / Theoretical Mass] x 10^6

  • Step 4: Use the formula calculator/predictor tool. Constrain the search by elements expected to be present (C, H, N, O, etc.) and a mass tolerance of < 3 ppm.

Building a Self-Validating System: The Pillars of Confidence

Diagram: Logic Tree for Confirmation

G Start Measured Exact Mass (m/z 450.1234) MassAcc Mass Accuracy Check (< 3 ppm error?) Start->MassAcc Isotope Isotope Pattern Match (Does it fit C15H18N3O7S?) MassAcc->Isotope Yes Fail Result Rejected (Investigate) MassAcc->Fail No Fragment Fragment Confirmation (MS/MS) (Are fragments chemically logical?) Isotope->Fragment Yes Isotope->Fail No Confirmed High Confidence Confirmation Fragment->Confirmed Yes Fragment->Fail No

Caption: A logical validation pathway for exact mass data.

  • Mass Accuracy: The primary filter. The measured mass must fall within a tight tolerance (typically < 3-5 ppm) of the theoretical mass. A result with 20 ppm error, for example, is unreliable.[12]

  • Isotopic Pattern Matching: This is a crucial secondary confirmation. The relative abundance of isotopes (e.g., ¹³C, ¹⁵N, ³⁴S) creates a characteristic pattern. The software should be able to overlay the theoretical isotopic pattern for a proposed formula with the measured data. A high fidelity match significantly increases confidence.[9]

  • Fragment Confirmation (if using MS/MS): Data-dependent or data-independent acquisition methods can provide fragmentation data. If the fragments observed are consistent with the proposed structure of the parent molecule, this provides a third layer of confirmation.[17] For example, the loss of a known functional group from the parent ion adds strong evidence to the proposed structure.

By requiring that the data pass all three of these checks, the protocol becomes a self-validating system, ensuring that the final reported result is of the highest integrity. The validation of the analytical method itself should follow established guidelines to ensure it is fit for its intended purpose.[18][19][20]

Conclusion

High-resolution mass spectrometry is an exceptionally powerful technique for the exact mass confirmation of chemical products. The choice between TOF, Orbitrap, and FT-ICR platforms depends on a careful consideration of the specific analytical needs, balancing the requirements for resolution, accuracy, speed, and cost.[1] A TOF instrument may be ideal for a high-throughput screening environment, while an FT-ICR is the ultimate tool for resolving the most complex analytical challenges.[1][6] For many laboratories focused on drug development and research, the Orbitrap platform represents a versatile and powerful "workhorse" that delivers excellent performance across a wide range of applications.[5][21] Regardless of the instrument chosen, confidence in the final result is only achieved through a robust, systematic workflow that incorporates system suitability, proper calibration, and orthogonal data validation checks such as isotopic pattern matching.

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A Senior Application Scientist's Guide to Assessing the Metabolic Stability of 5-Amino-2-pyridinol Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the metabolic fate of a new chemical entity (NCE) is a cornerstone of preclinical development. A compound's metabolic stability dictates its pharmacokinetic profile, influencing its efficacy, potential for toxicity, and ultimately, its viability as a therapeutic agent. This guide provides an in-depth, comparative analysis of the methodologies used to assess the metabolic stability of 5-Amino-2-pyridinol hydrochloride derivatives, a class of compounds with significant therapeutic potential.

The principles and protocols detailed herein are grounded in extensive experience in drug metabolism and pharmacokinetics (DMPK) studies and are aligned with the rigorous standards set forth by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).

The Critical Role of Metabolic Stability in Drug Discovery

The journey of a drug from administration to its target site is fraught with metabolic hurdles, primarily in the liver. The liver's enzymatic machinery, broadly categorized into Phase I and Phase II reactions, is designed to modify and eliminate foreign compounds (xenobiotics).

  • Phase I Metabolism: Primarily mediated by the Cytochrome P450 (CYP) superfamily of enzymes, these reactions introduce or unmask functional groups (e.g., hydroxyl, amine, thiol) on the parent drug, typically through oxidation, reduction, or hydrolysis. This often results in a more polar molecule, preparing it for Phase II conjugation. For aminopyridine structures, oxidation of the pyridine ring and hydroxylation are common Phase I metabolic pathways.[1][2][3]

  • Phase II Metabolism: In this phase, the modified drug or its Phase I metabolite is conjugated with an endogenous molecule, such as glucuronic acid (via UDP-glucuronosyltransferases, UGTs), sulfate (via sulfotransferases, SULTs), or glutathione (via glutathione S-transferases, GSTs).[3][4][5][6] These conjugation reactions significantly increase the water solubility of the compound, facilitating its excretion from the body.

An NCE that is too rapidly metabolized will likely have poor bioavailability and a short duration of action, requiring frequent and high doses. Conversely, a compound that is too metabolically stable may accumulate in the body, leading to potential toxicity. Therefore, a thorough in vitro assessment of metabolic stability is essential to guide medicinal chemistry efforts in optimizing a drug candidate's pharmacokinetic properties.

A Comparative Analysis of In Vitro Models for Metabolic Stability Assessment

The choice of an in vitro model system is a critical decision in the design of a metabolic stability study. Each system offers a unique balance of physiological relevance, throughput, and cost. This guide will compare three commonly used systems: liver microsomes, liver S9 fractions, and hepatocytes.

In Vitro System Description Advantages Disadvantages Primary Application
Liver Microsomes Subcellular fraction of the endoplasmic reticulum containing Phase I (CYP, FMO) and some Phase II (UGT) enzymes.[7][8]High-throughput, cost-effective, well-characterized for Phase I metabolism.Lacks cytosolic Phase II enzymes (e.g., SULTs, GSTs) and cofactors. May underpredict clearance for compounds with significant non-CYP metabolism.Early-stage screening of large numbers of compounds for Phase I metabolic liability.
Liver S9 Fraction Supernatant fraction of a liver homogenate containing both microsomal and cytosolic enzymes.[8][9]More comprehensive metabolic profile than microsomes, including both Phase I and Phase II enzymes.[9] Still amenable to high-throughput screening.Enzyme concentrations are lower than in microsomes or hepatocytes, which may affect the rate of metabolism for some compounds.Screening compounds where both Phase I and Phase II metabolism are anticipated to be important.
Hepatocytes Intact, viable liver cells containing a full complement of metabolic enzymes and cofactors in a physiologically relevant environment.[10]Considered the "gold standard" for in vitro metabolism studies, providing the most accurate prediction of in vivo clearance.[10]Lower throughput, more expensive, and technically more demanding than subcellular fractions.Definitive in vitro clearance determination for lead candidates and for studying metabolite profiles.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for assessing the metabolic stability of a test compound in the three in vitro systems.

G cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Analysis TestCompound Test Compound Stock Inc_Microsomes Microsomal Incubation TestCompound->Inc_Microsomes Inc_S9 S9 Incubation TestCompound->Inc_S9 Inc_Hepatocytes Hepatocyte Incubation TestCompound->Inc_Hepatocytes Microsomes Liver Microsomes Microsomes->Inc_Microsomes S9 Liver S9 Fraction S9->Inc_S9 Hepatocytes Hepatocytes Hepatocytes->Inc_Hepatocytes Cofactors_I NADPH Cofactors_I->Inc_Microsomes Cofactors_I->Inc_S9 Cofactors_II UDPGA, PAPS, GSH Cofactors_II->Inc_S9 Quench Quench Reaction (e.g., Acetonitrile) Inc_Microsomes->Quench Time Points Inc_S9->Quench Time Points Inc_Hepatocytes->Quench Time Points Centrifuge Centrifuge Quench->Centrifuge LCMS LC-MS/MS Analysis Centrifuge->LCMS Data Data Analysis (t½, CLint) LCMS->Data

Caption: General workflow for in vitro metabolic stability assays.

Experimental Protocols

The following are detailed, step-by-step protocols for conducting metabolic stability assays using human liver microsomes, S9 fraction, and hepatocytes. These protocols are designed to be self-validating through the inclusion of appropriate controls.

Protocol 1: Human Liver Microsomal Stability Assay

This assay is designed to assess Phase I metabolic stability.

Materials:

  • Pooled Human Liver Microsomes (HLM)

  • Test this compound derivative and comparator compounds (e.g., Verapamil - high clearance, Diazepam - low clearance)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • Acetonitrile (ACN) with an internal standard (IS) for LC-MS/MS analysis

  • 96-well plates

Procedure:

  • Preparation of Incubation Mixtures:

    • On a 96-well plate, prepare incubation mixtures containing the test compound or comparator (final concentration 1 µM) and HLM (final protein concentration 0.5 mg/mL) in potassium phosphate buffer.

    • Include control incubations:

      • Negative control (minus cofactor): Test compound and HLM without the NADPH regenerating system.

      • Positive controls: Verapamil and Diazepam with HLM and the NADPH regenerating system.

      • Matrix control: HLM and buffer without the test compound.

  • Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system to all wells except the negative controls.

  • Time-course Sampling: At specified time points (e.g., 0, 5, 15, 30, and 45 minutes), terminate the reaction by adding 2 volumes of ice-cold ACN with IS to the respective wells. The 0-minute time point is taken immediately after the addition of the NADPH regenerating system.

  • Sample Processing: After the final time point, centrifuge the plate at 3,000 x g for 10 minutes to pellet the precipitated protein.

  • LC-MS/MS Analysis: Transfer the supernatant to a new 96-well plate and analyze the disappearance of the parent compound using a validated LC-MS/MS method.

Protocol 2: Human Liver S9 Stability Assay

This assay assesses both Phase I and Phase II metabolic stability.

Materials:

  • Pooled Human Liver S9 fraction

  • Test this compound derivative and comparator compounds (e.g., 7-Hydroxycoumarin - undergoes both Phase I and II metabolism)

  • Cofactor mix: NADPH, UDPGA (uridine 5'-diphosphoglucuronic acid), PAPS (3'-phosphoadenosine-5'-phosphosulfate), and GSH (glutathione)

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • Acetonitrile (ACN) with IS

  • 96-well plates

Procedure:

  • Preparation of Incubation Mixtures:

    • Prepare incubation mixtures containing the test compound or comparator (1 µM) and S9 fraction (1 mg/mL protein) in buffer.

    • Include controls as in the microsomal assay.

  • Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes.

  • Initiation of Reaction: Initiate the reaction by adding the cofactor mix.

  • Time-course Sampling: Terminate the reaction at specified time points (e.g., 0, 15, 30, 60, and 120 minutes) with ice-cold ACN with IS.

  • Sample Processing and Analysis: Follow steps 5 and 6 from the microsomal stability protocol.

Protocol 3: Human Hepatocyte Stability Assay

This assay provides the most physiologically relevant measure of metabolic stability.

Materials:

  • Cryopreserved pooled human hepatocytes

  • Hepatocyte plating and incubation media

  • Collagen-coated 24- or 48-well plates

  • Test this compound derivative and comparator compounds (e.g., Tolbutamide - low clearance)

  • Acetonitrile (ACN) with IS

Procedure:

  • Cell Plating: Thaw and plate hepatocytes according to the supplier's instructions. Allow the cells to attach for 4-6 hours.

  • Compound Addition: Replace the plating medium with fresh incubation medium containing the test compound or comparator (1 µM).

  • Time-course Sampling: At specified time points (e.g., 0, 0.5, 1, 2, 4, and 24 hours), remove the incubation medium and lyse the cells with ice-cold ACN with IS.

  • Sample Processing: Scrape the wells to ensure complete cell lysis, then transfer the contents to a 96-well plate and centrifuge.

  • LC-MS/MS Analysis: Analyze the supernatant for the disappearance of the parent compound.

Analytical Methodology: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of drugs and their metabolites in biological matrices due to its high sensitivity, selectivity, and speed.[10][11][12][13]

Typical LC-MS/MS Parameters for Aminopyridine Analysis:

  • Chromatography: Reversed-phase UPLC/HPLC with a C18 column is commonly used. A gradient elution with a mobile phase consisting of water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%) to improve peak shape and ionization efficiency, is typical.[6][14]

  • Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode is generally suitable for aminopyridines. The analysis is performed in multiple reaction monitoring (MRM) mode for optimal sensitivity and selectivity, where a specific precursor ion (the parent molecule) is selected and fragmented, and a specific product ion is monitored.

Data Analysis and Interpretation

The primary outputs of a metabolic stability assay are the in vitro half-life (t½) and the intrinsic clearance (CLint).

  • Half-life (t½): The time required for the concentration of the parent compound to decrease by 50%. This is determined by plotting the natural logarithm of the percentage of the parent compound remaining versus time and calculating the slope of the linear regression line.

    • k = - (slope)

    • t½ = 0.693 / k

  • Intrinsic Clearance (CLint): The intrinsic ability of the liver to metabolize a drug, independent of other physiological factors like blood flow. It is calculated from the half-life and the experimental conditions.

    • For Microsomes and S9: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / protein amount)

    • For Hepatocytes: CLint (µL/min/10^6 cells) = (0.693 / t½) * (incubation volume / number of cells)

Comparative Data Presentation

The following tables present hypothetical but realistic data for our this compound derivative (APD-001) and comparator compounds in the three in vitro systems.

Table 1: Metabolic Stability in Human Liver Microsomes

Compoundt½ (min)CLint (µL/min/mg protein)Clearance Category
APD-00125.554.3Moderate
Verapamil9.8141.4High
Diazepam> 60< 23.1Low

Table 2: Metabolic Stability in Human Liver S9 Fraction

Compoundt½ (min)CLint (µL/min/mg protein)Clearance Category
APD-00118.238.1Moderate
7-Hydroxycoumarin12.555.4High

Table 3: Metabolic Stability in Human Hepatocytes

Compoundt½ (min)CLint (µL/min/10^6 cells)Clearance Category
APD-00195.77.2Low to Moderate
Tolbutamide> 240< 2.9Low

Predicted Metabolic Pathways of 5-Amino-2-pyridinol Derivatives

Based on the structure of 5-Amino-2-pyridinol and known metabolic pathways of similar compounds, the following metabolic transformations are predicted:

G cluster_phase1 Phase I Metabolism (CYP450s) cluster_phase2 Phase II Metabolism Parent 5-Amino-2-pyridinol Hydroxylation Hydroxylation (on pyridine ring) Parent->Hydroxylation N_Oxidation N-Oxidation (on pyridine nitrogen) Parent->N_Oxidation Glucuronidation Glucuronidation (on hydroxyl or amino group) Parent->Glucuronidation Sulfation Sulfation (on hydroxyl or amino group) Parent->Sulfation Hydroxylation->Glucuronidation Hydroxylation->Sulfation

Caption: Predicted metabolic pathways for 5-Amino-2-pyridinol.

Conclusion

The assessment of metabolic stability is a multi-faceted process that requires a systematic and scientifically rigorous approach. By employing a combination of in vitro models, from high-throughput microsomal assays to the more physiologically relevant hepatocyte systems, researchers can build a comprehensive understanding of a compound's metabolic fate. This guide has provided a comparative framework, detailed protocols, and data interpretation strategies to empower scientists in making informed decisions during the critical early stages of drug discovery and development. The ultimate goal is to design and select drug candidates with optimal pharmacokinetic profiles, thereby increasing the probability of clinical success.

References

  • U.S. Food and Drug Administration. (2020). In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions Guidance for Industry.[Link]
  • European Medicines Agency. (2012).
  • Brugarolas, P., et al. (2023). Metabolic Stability of the Demyelination Positron Emission Tomography Tracer [18F]3-Fluoro-4-aminopyridine and Identification of Its Metabolites. Journal of Pharmacology and Experimental Therapeutics, 386(1), 93-101. [Link]
  • Caggiano, A., & Blight, A. (2013). Identification of metabolites of dalfampridine (4-aminopyridine) in human subjects and reaction phenotyping of relevant cytochrome P450 pathways. Journal of Drug Assessment, 2(1), 117-126. [Link]
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head-to-head comparison of catalysts for 5-Amino-2-pyridinol hydrochloride reactions

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Catalyst Selection for the Functionalization of 5-Amino-2-pyridinol

Authored by: A Senior Application Scientist

Introduction: The Versatile Scaffolding of 5-Amino-2-pyridinol

5-Amino-2-pyridinol, a bifunctional heterocyclic compound, represents a critical structural motif in medicinal chemistry and materials science. Its importance lies in the strategic placement of an amino group and a hydroxyl group on a pyridine ring, offering multiple reactive sites for molecular elaboration. This molecule exists in a tautomeric equilibrium with its 2-pyridone form (5-amino-1H-pyridin-2-one), a feature that profoundly influences its reactivity. The hydrochloride salt is a common commercially available form, ensuring stability and handling ease.[1]

The development of novel therapeutics and functional materials frequently requires the precise and efficient modification of such scaffolds. Catalysis is the cornerstone of this endeavor, enabling bond formations that would otherwise be energetically prohibitive. This guide provides a head-to-head comparison of key catalyst systems for reactions involving 5-Amino-2-pyridinol, offering researchers, scientists, and drug development professionals a data-driven framework for catalyst selection. We will delve into the mechanistic underpinnings of each catalyst class, present comparative performance data, and provide actionable experimental protocols.

Core Challenge: Regioselectivity in a Tautomeric System

A primary challenge in the functionalization of 5-Amino-2-pyridinol is controlling regioselectivity. The molecule presents several potential reaction sites:

  • N-functionalization of the amino group (e.g., amidation, N-arylation).

  • N-functionalization of the pyridone nitrogen.

  • O-functionalization of the pyridinol oxygen.

  • C-functionalization at the ortho or meta positions of the pyridine ring via C-H activation or cross-coupling of a pre-functionalized halide derivative.

The choice of catalyst, ligand, and reaction conditions is paramount in directing the reaction to the desired position and avoiding mixtures of products. The presence of the hydrochloride necessitates the use of a base to deprotonate the molecule, generating the neutral, reactive species.

Head-to-Head Catalyst Comparison for Key Transformations

We will focus on the most common and powerful transformations for this scaffold: Cross-Coupling Reactions . These reactions, mediated by transition metals, are workhorses for forming C-C and C-N bonds.

Palladium (Pd)-Catalyzed Cross-Coupling: The Precision Workhorse

Palladium catalysis is the gold standard for creating C-N (Buchwald-Hartwig) and C-C (Suzuki, Heck, etc.) bonds with high efficiency and functional group tolerance.[2] For substrates like 5-Amino-2-pyridinol, the pyridyl nitrogen can act as a directing group, facilitating C-H activation and subsequent functionalization.[3]

Mechanism of Action (Suzuki-Miyaura Coupling): The catalytic cycle is a well-established sequence of steps involving the palladium catalyst shuttling between its Pd(0) and Pd(II) oxidation states.

Suzuki_Coupling_Cycle pd0 Pd(0)L_n oa_complex R-Pd(II)(X)L_n pd0->oa_complex Oxidative Addition (+ R-X) tm_complex R-Pd(II)(R')L_n oa_complex->tm_complex Transmetalation (+ R'-B(OR)2) tm_complex->pd0 Reductive Elimination (- R-R') center

Caption: Generalized catalytic cycle for a Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Performance Comparison: Palladium Catalysts

Catalyst SystemReaction TypeSubstrate AnalogueYield (%)ConditionsKey Advantages & Insights
Pd(OAc)₂ / SPhos Buchwald-Hartwig C-N Coupling2-Aminopyridine85-95%NaOtBu, Toluene, 100 °CExcellent for N-arylation of the amino group. The choice of a bulky, electron-rich phosphine ligand (like SPhos) is crucial for promoting reductive elimination.
Pd(PPh₃)₄ Suzuki C-C Coupling6-Chloro-3-aminopyridine70-90%Cs₂CO₃, Dioxane/H₂O, 90 °CA classic, highly reliable catalyst for coupling arylboronic acids. The aqueous conditions are often beneficial for the solubility of the boronic acid and base.[4]
Pd(OAc)₂ Carbonylative CyclizationN-aryl-2-aminopyridines~85%CO gas, 1 atmDemonstrates the ability of palladium to catalyze more complex, multi-step transformations, using the amino and pyridyl groups to construct new fused ring systems.[3]

Expertise & Causality: The success of palladium catalysis hinges on ligand selection. For C-N coupling, bulky biarylphosphine ligands accelerate the difficult reductive elimination step. For C-C coupling, water-soluble ligands can be beneficial, but classic triphenylphosphine often provides a robust and cost-effective solution. The base is not just an acid scavenger; it plays a key role in the transmetalation step of the Suzuki reaction.

Copper (Cu)-Catalyzed Reactions: The Economical Alternative

Copper catalysts offer a more sustainable and cost-effective alternative to palladium for certain transformations, particularly C-N and C-O couplings (Ullmann Condensation).

Mechanism of Action (Ullmann C-N Coupling): While still debated, the mechanism is generally believed to proceed through a Cu(I)/Cu(III) cycle, which is distinct from the Pd(0)/Pd(II) cycle.

Performance Comparison: Copper Catalysts

Catalyst SystemReaction TypeSubstrate AnalogueYield (%)ConditionsKey Advantages & Insights
CuI / L-proline Ullmann N-ArylationPyridin-2-ol>90%K₂CO₃, DMSO, 90 °CA workhorse system for coupling aryl halides with N-heterocycles. L-proline acts as a ligand to stabilize the copper catalyst and facilitate the reaction. High chemoselectivity for N-arylation over O-arylation is often observed.[5]
CuI N-Arylation (with diaryliodonium salts)2-Pyridones>90%Room TempThis method allows for extremely mild reaction conditions, which is ideal for sensitive substrates. Diaryliodonium salts are highly reactive coupling partners.[5]
LDH@...CuI Three-component condensationPhenyl hydrazine85-93%H₂O/EtOH, 55 °CThis highlights the use of heterogeneous copper catalysts which can be recovered and reused, offering a green chemistry advantage.[6]

Expertise & Causality: Copper-catalyzed reactions often require higher temperatures than their palladium counterparts, but the development of effective ligands like amino acids (e.g., L-proline) has significantly broadened their applicability under milder conditions. The choice between N- or O-arylation on the 5-Amino-2-pyridinol scaffold can be tuned by the choice of base and solvent. Aprotic polar solvents like DMSO or DMF are commonly employed.

Rhodium (Rh) & Ruthenium (Ru) Catalysis: For Advanced C-H Functionalization

Rhodium and Ruthenium are powerful catalysts for directed C-H activation and annulation reactions, allowing for the construction of complex polycyclic systems from simple precursors.

Performance Comparison: Rhodium & Ruthenium Catalysts

Catalyst SystemReaction TypeSubstrate AnalogueYield (%)ConditionsKey Advantages & Insights
[Ru(p-cymene)Cl₂]₂ Oxidative AnnulationAcrylamides & AlkynesHighAgSbF₆, DCE, 100 °CRuthenium provides a less expensive alternative to Rhodium for synthesizing substituted 2-pyridones. It shows high regioselectivity with unsymmetrical alkynes.[7]
[RhCp*Cl₂]₂ C-H Activation / AnnulationN-phenylpyridin-2-amine & AlkynesHighCu(OAc)₂, DCERhodium(III) is exceptionally effective at C-H activation directed by the pyridine nitrogen. This allows for the direct formation of C-C bonds without pre-functionalization of the substrate, which is highly atom-economical.[3]

Expertise & Causality: These reactions operate via a distinct mechanism involving concerted metalation-deprotonation for C-H bond cleavage. An oxidant (often a copper salt) is typically required to regenerate the active catalyst. This advanced strategy is ideal for late-stage functionalization where installing a leaving group might be difficult.

Experimental Protocol: A Self-Validating Workflow for Suzuki-Miyaura Coupling

This protocol describes a representative procedure for the C-C coupling of a halogenated 5-Amino-2-pyridinol derivative with an arylboronic acid.

Experimental_Workflow prep Step 1: Reagent Preparation & Inerting mix Step 2: Reagent Charging prep->mix Degassed Solvents, Substrates, Catalyst, Base reaction Step 3: Reaction Execution mix->reaction Heat to 90 °C quench Step 4: Workup & Quenching reaction->quench Monitor by TLC/LC-MS Cool to RT, Add Water extract Step 5: Extraction quench->extract Transfer to Separatory Funnel purify Step 6: Purification extract->purify Extract with EtOAc (3x) Dry Organic Layer (Na₂SO₄) analysis Confirm Structure (NMR, MS) purify->analysis Silica Gel Chromatography

Caption: A standard experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Methodology:

  • Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the halogenated 5-Amino-2-pyridinol derivative (1.0 eq), the arylboronic acid (1.2 eq), Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and base (e.g., Cs₂CO₃, 2.0 eq).

  • Inerting: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This is critical as the Pd(0) catalyst is oxygen-sensitive.

  • Solvent Addition: Add degassed solvents (e.g., a 4:1 mixture of Dioxane and Water) via syringe. Degassing prevents oxidation of the catalyst.

  • Reaction: Immerse the flask in a preheated oil bath at 90 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

  • Workup: Cool the reaction mixture to room temperature. Dilute with deionized water and transfer to a separatory funnel.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., Ethyl Acetate, 3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Conclusion and Recommendations

The optimal catalyst for reactions involving 5-Amino-2-pyridinol hydrochloride is dictated by the desired transformation, cost considerations, and tolerance for specific reaction conditions.

  • For C-N and C-C bond formation , Palladium-based catalysts remain the most versatile and reliable choice, with a vast library of ligands available to tune reactivity and selectivity.

  • For simpler N-arylations , Copper catalysts provide a robust, economical, and greener alternative, especially when using modern ligand systems that allow for milder conditions.[5]

  • For complex, atom-economical constructions , Rhodium and Ruthenium catalysts are unparalleled in their ability to perform direct C-H functionalization, offering novel pathways for scaffold elaboration.[3][7]

Researchers should begin by screening a small set of conditions using established catalysts like Pd(PPh₃)₄ for Suzuki couplings or a CuI/ligand system for N-arylations. The hydrochloride starting material will always necessitate the use of at least one equivalent of base to liberate the neutral form before catalytic turnover can begin. Careful analysis of the reaction outcome will guide further optimization toward the ideal catalytic system for any specific synthetic goal.

References

  • Ackermann, L. (2011). Ruthenium-Catalyzed Oxidative Synthesis of 2-Pyridones through C–H/N–H Bond Functionalizations. Organic Letters.
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  • Xu, G., et al. (n.d.). Access to N-Substituted 2-Pyridones by Catalytic Intermolecular Dearomatization and 1,4-Acyl Transfer. Amanote Research.
  • Al-Haideri, R. A., et al. (2020). Synthesis of some 2-Pyridones by Application of L-L Phase Transfer Catalysis Method. ResearchGate.
  • Various Authors. (n.d.). Synthesis of 2-pyridones. Organic Chemistry Portal.
  • Li, Y., et al. (n.d.). Synthesis and catalytic activity of metallo-organic complexes bearing 5-amino 2-ethylpyridine-2-carboximidate. Indian Academy of Sciences.
  • Mondal, S., et al. (2025). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC Advances.
  • Ghorbani-Vaghei, R., et al. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. RSC Advances.
  • Nikpassand, M., & Zare, K. (n.d.). Sustainable Synthetic Approach for (Pyrazol-4-ylidene)pyridines By Metal Catalyst-Free Aerobic C(sp2)–C(sp3) Coupling Reactions between 1-Amino-2-imino-pyridines and 1-Aryl-5-pyrazolones. ACS Omega.
  • Sargsyan, M. D., et al. (2025). Three-Component Condensation of 5-Aminoimidazole Derivatives with Aldehydes and Meldrum's Acid. Synthesis of 3,4,6,7-Tetrahydroimidazo[4,5-b]pyridin-5-ones. ResearchGate.
  • Roisnel, T., et al. (n.d.). Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors. MDPI.
  • Request PDF. (2025). Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. ResearchGate.
  • Rao, S. V., et al. (2011). The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically. Journal of Applied Pharmaceutical Science.
  • Roisnel, T., et al. (n.d.). Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors. National Institutes of Health.
  • Al-Awadhi, H., et al. (2012). Condensation Reactions of 3-Oxo-2-arylhydrazonopropanals with Active Methylene Reagents. Molecules.

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A Senior Application Scientist's Guide to Validating the Mechanism of Action for 5-Amino-2-pyridinol Hydrochloride-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The journey of a small molecule from a promising hit to a clinical candidate is paved with rigorous validation. A critical milestone in this process is the unambiguous determination of its mechanism of action (MoA). This guide provides an in-depth, experience-driven framework for validating the MoA of a novel class of compounds based on the 5-Amino-2-pyridinol hydrochloride scaffold. We will move beyond rote protocols to explain the scientific rationale behind our experimental choices, ensuring a self-validating, robust workflow.

The pyridinone core is a privileged scaffold in medicinal chemistry, known to serve as a hydrogen bond donor/acceptor and act as a bioisostere for various critical biological motifs.[1][2][3] Its derivatives have shown a wide spectrum of pharmacological properties, including potential as kinase inhibitors.[3] For the purpose of this guide, we will hypothesize that our lead compound, 'Cmpd-A', a derivative of 5-Amino-2-pyridinol, has been designed as a competitive inhibitor of a therapeutically relevant protein kinase, which we will call "Kinase-X".

Our validation strategy is a multi-tiered approach, logically progressing from direct target interaction to cellular effects, culminating in a comparative analysis against a known standard.

Part 1: Foundational Validation - Does the Compound Bind its Target?

Before assessing function, we must confirm direct physical interaction. The initial discovery phase may have suggested binding, but for robust MoA validation, we need quantitative, biophysical proof. Biochemical and biophysical assays in a controlled, cell-free environment are the gold standard for this initial step as they provide an unbiased measurement of binding and allow for the precise assessment of parameters like binding kinetics.[4][5]

Primary Binding Assays: Isothermal Titration Calorimetry (ITC)

Expertise & Rationale: ITC stands as a cornerstone technique because it directly measures the heat released or absorbed during a binding event, making it a near-universal, label-free method.[6] It provides a complete thermodynamic profile of the interaction (K_D, ΔH, ΔS) in a single experiment, offering deep mechanistic insight that endpoint assays cannot.

Trustworthiness: The self-validating nature of an ITC experiment comes from the sigmoidal binding isotherm produced. A well-defined curve is a direct consequence of a specific binding event. Non-specific interactions or aggregation typically fail to produce this characteristic shape.

A detailed protocol for a representative ITC experiment is provided in the Appendix.

Orthogonal Confirmation: Surface Plasmon Resonance (SPR)

Expertise & Rationale: No single technique is infallible. An orthogonal method is essential for trustworthy validation. SPR complements ITC by providing real-time binding kinetics (k_on and k_off rates), not just affinity (K_D). This is critical, as two compounds with identical affinities can have vastly different kinetic profiles, which can dramatically impact their in vivo efficacy and duration of action.[4]

Trustworthiness: SPR experiments are designed with built-in controls. A reference flow cell, identical to the active cell but lacking the immobilized target protein, is used to subtract non-specific binding and buffer effects in real-time, ensuring the measured response is due to the specific interaction of interest.

Part 2: Functional Validation - Does Binding Inhibit Target Activity?

Confirming that Cmpd-A binds to Kinase-X is only the first step. We must now demonstrate that this binding event translates into a functional consequence—namely, the inhibition of the enzyme's catalytic activity.[7]

In Vitro Kinase Inhibition Assay

Expertise & Rationale: The goal here is to determine the potency of Cmpd-A by measuring its IC50 value—the concentration required to inhibit 50% of Kinase-X activity.[8] We will employ a luminescence-based assay that quantifies the amount of ATP remaining after the kinase reaction. As Kinase-X consumes ATP to phosphorylate its substrate, a decrease in kinase activity due to inhibition results in a higher luminescence signal. This format is highly sensitive, amenable to automation, and avoids the complexities of radiolabeling.[8]

Trustworthiness: To ensure the assay is robust, we must validate the enzymatic purity of our Kinase-X preparation.[9] The experiment must include key controls:

  • Negative Control (0% Inhibition): Kinase + Substrate + Vehicle (DMSO).

  • Positive Control (100% Inhibition): A known, potent inhibitor of Kinase-X or simply no enzyme.

  • Counter-Screen: Cmpd-A tested against the detection reagents alone to rule out assay interference.

Mechanism of Inhibition (MoI) Studies

Expertise & Rationale: The IC50 value is dependent on experimental conditions, particularly the substrate (ATP) concentration.[9][10] To confirm our design hypothesis that Cmpd-A is an ATP-competitive inhibitor, we must perform kinetic studies. By measuring the initial reaction velocities at various concentrations of both the substrate (ATP) and our inhibitor (Cmpd-A), we can generate Lineweaver-Burk or Michaelis-Menten plots.[10] An ATP-competitive inhibitor will increase the apparent K_m of ATP with no effect on V_max.

Trustworthiness: The experimental design itself validates the result.[11] A systematic shift in the apparent K_m that correlates with inhibitor concentration, while V_max remains constant, is a clear and definitive signature of competitive inhibition. This provides much deeper mechanistic insight than a single IC50 determination.[7][10]

Part 3: Cellular MoA - Does the Compound Work in a Relevant Biological Context?

Biochemical assays are clean but reductionist. A compound's true potential is only revealed within the complex environment of a living cell.[12] We need to confirm that Cmpd-A can cross the cell membrane, engage its target, and inhibit its activity in situ.

Cellular Target Engagement: NanoBRET™ Assay

Expertise & Rationale: To confirm that Cmpd-A binds to Kinase-X inside living cells, we can use an energy transfer technique like NanoBRET™ Target Engagement.[13] This assay involves expressing Kinase-X as a fusion with NanoLuc® luciferase. A fluorescent tracer that also binds to the kinase's active site is added to the cells. When the tracer is bound, it is in close proximity to the luciferase, generating a BRET signal. If Cmpd-A enters the cell and displaces the tracer, the BRET signal decreases. This provides a quantitative measure of target occupancy in the native cellular environment.[13][14]

Trustworthiness: The ratiometric nature of the BRET signal (acceptor emission / donor emission) provides an internally controlled readout that minimizes artifacts from cell number, expression levels, or compound interference.

Cellular Target Inhibition: Phospho-Substrate Western Blot

Expertise & Rationale: The ultimate proof of MoA in a cell is to show that target engagement leads to the inhibition of the downstream signaling pathway.[12][15] We will treat cells expressing Kinase-X with Cmpd-A and then measure the phosphorylation of a known, direct substrate (Substrate-Y) using a phospho-specific antibody via Western Blot. A dose-dependent decrease in phosphorylated Substrate-Y (p-Substrate-Y) is strong evidence of on-target activity.

Trustworthiness: This experiment requires stringent controls to be self-validating:

  • Loading Control: A housekeeping protein (e.g., GAPDH, β-actin) must be probed on the same blot to ensure equal protein loading between lanes.

  • Total Protein Control: The blot should also be probed for total Substrate-Y to ensure the decrease in the phospho-signal is not due to a decrease in the overall protein level.

  • Positive Control: A known inhibitor of the Kinase-X pathway should be used to confirm the assay is responsive.

G

Part 4: Comparative Analysis - How Does Cmpd-A Compare to an Alternative?

To understand the potential advantages of Cmpd-A, its performance must be benchmarked against a relevant alternative. Let's assume "Inhibitor-S" is a well-characterized, standard-of-care inhibitor for Kinase-X. We will compare them across the key parameters determined in our validation workflow.

Data Presentation:

ParameterCmpd-AInhibitor-S (Standard)Rationale for Comparison
Binding Affinity (K_D) 50 nM75 nMLower K_D suggests tighter binding to the target.
Binding Kinetics (k_off) 1 x 10⁻³ s⁻¹5 x 10⁻³ s⁻¹Slower off-rate (k_off) can lead to longer duration of action.
Biochemical Potency (IC50) 80 nM100 nMConfirms binding affinity translates to functional inhibition.
Cellular Target Engagement (IC50) 250 nM500 nMMeasures ability to reach and bind the target in a live cell.
Cellular Potency (IC50) 400 nM800 nMThe ultimate measure of on-target effect in a cellular model.
Kinase Selectivity (S-Score) 0.020.10A lower score indicates higher selectivity against a panel of off-target kinases.

Interpretation: In this hypothetical dataset, Cmpd-A demonstrates superior performance over the standard inhibitor, Inhibitor-S. It shows tighter binding, a slower off-rate, and more potent inhibition in both biochemical and cellular assays. Critically, its improved selectivity score suggests a potentially wider therapeutic window with fewer off-target effects.

// Nodes for the pathway Ligand [label="Signal", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Receptor [label="Receptor", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"]; KinaseX [label="Kinase-X", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; ATP [label="ATP", shape=invhouse, fillcolor="#5F6368", fontcolor="#FFFFFF"]; ADP [label="ADP", shape=house, fillcolor="#5F6368", fontcolor="#FFFFFF"]; SubstrateY [label="Substrate-Y", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; pSubstrateY [label="p-Substrate-Y", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Response [label="Cellular Response", shape=box, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CmpdA [label="Cmpd-A", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges to show the pathway Ligand -> Receptor [label="Activates"]; Receptor -> KinaseX [label="Activates"]; KinaseX -> pSubstrateY [label="Phosphorylates"]; ATP -> KinaseX [style=dashed]; KinaseX -> ADP [style=dashed]; SubstrateY -> KinaseX [style=dashed, arrowhead=none]; pSubstrateY -> Response; CmpdA -> KinaseX [arrowhead=tee, color="#EA4335", style=bold, label="Inhibits"]; } } Caption: Proposed signaling pathway for Kinase-X inhibition by Cmpd-A.

Appendix: Detailed Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-based)
  • Reagents & Materials:

    • Recombinant human Kinase-X enzyme.

    • Kinase-X peptide substrate.

    • ATP solution.

    • Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT).

    • Cmpd-A and Inhibitor-S, serially diluted in DMSO.

    • Luminescent kinase assay kit (e.g., Kinase-Glo®).

    • White, opaque 384-well assay plates.

    • Plate luminometer.

  • Procedure:

    • Prepare serial dilutions of Cmpd-A in DMSO, then dilute into kinase reaction buffer.

    • To each well of a 384-well plate, add 5 µL of the compound dilutions. Include "vehicle only" (DMSO) controls for 0% inhibition and "no enzyme" controls for 100% inhibition.

    • Prepare a 2X enzyme solution in reaction buffer. Add 5 µL to each well (except "no enzyme" controls).

    • Prepare a 2X substrate/ATP solution in reaction buffer. The ATP concentration should be at or near its K_m for Kinase-X.

    • Initiate the reaction by adding 10 µL of the substrate/ATP solution to all wells.

    • Incubate the plate at room temperature for 60 minutes.

    • Add 20 µL of the luminescent detection reagent to each well to stop the reaction and generate the signal.

    • Incubate for 10 minutes at room temperature to stabilize the signal.

    • Read luminescence on a plate luminometer.

  • Data Analysis:

    • Normalize the data: % Inhibition = 100 * (1 - (Signal_Cmpd - Signal_100%Inhib) / (Signal_0%Inhib - Signal_100%Inhib)).

    • Plot % Inhibition vs. log[Cmpd-A concentration].

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

References

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Safety Operating Guide

Navigating the Final Step: A Senior Scientist's Guide to the Proper Disposal of 5-Amino-2-pyridinol hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For the researcher dedicated to innovation, the lifecycle of a chemical doesn't end when an experiment is complete. The final, and arguably most critical, phase is its safe and compliant disposal. 5-Amino-2-pyridinol hydrochloride, a substituted pyridine derivative, requires meticulous handling from benchtop to final disposition due to its chemical properties and associated hazards. This guide provides an in-depth, procedural framework for its proper disposal, grounded in the principles of laboratory safety, regulatory compliance, and environmental stewardship.

Part 1: Hazard Profile and Risk Assessment - The "Why" Behind the Procedure

Understanding the intrinsic hazards of this compound is fundamental to appreciating the necessity of stringent disposal protocols. While a comprehensive Safety Data Sheet (SDS) for this specific salt is not uniformly available, we can synthesize a robust hazard profile from data on the parent compound, 5-amino-2-pyridinol, and analogous chlorinated pyridines.

The primary concerns are:

  • Acute Toxicity: The parent compound, 5-amino-2-pyridinol, is classified as harmful if swallowed (Acute Toxicity 4, Oral). Similar aminopyridine compounds are also known to be toxic if they come into contact with the skin.

  • Serious Eye Irritation: It is classified as causing serious eye irritation (Eye Irritation 2).[1]

  • Skin Irritation: The compound may cause skin irritation.[2]

  • Corrosivity (as a solid): As a hydrochloride salt of an amine, the solid material can be corrosive. OSHA defines a corrosive as a chemical that causes irreversible alterations in living tissue at the site of contact.[3] Dust from corrosive solids can react with moisture on the skin or in the respiratory tract, causing damage.[3]

  • Environmental Hazards: Pyridine and its derivatives can be harmful to aquatic life. While specific data for this compound is limited, its solubility in water suggests it could be mobile in the environment, making containment crucial.

Thermal decomposition may produce hazardous gases, including carbon monoxide, carbon dioxide, and nitrogen oxides, as well as hydrogen chloride gas from the hydrochloride moiety.[4]

Key Safety and Regulatory Data Summary
ParameterInformationSource(s)
GHS Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[2]
Primary Physical State Solid, light brown to brown powder[5]
Incompatibilities Strong oxidizing agents[4]
Likely EPA Waste Codes D038 (Pyridine), F005 (Spent non-halogenated solvents containing pyridine)[6][7]
OSHA PPE Requirements Safety goggles (or face shield with goggles), chemical-resistant gloves (nitrile, neoprene), lab coat/apron. Respirator may be needed for dusts.[3][8][9]

Part 2: Laboratory Procedures for Waste Management

Safe disposal begins in the lab. Adherence to correct segregation, containment, and labeling procedures is not merely a suggestion but a regulatory mandate under the Resource Conservation and Recovery Act (RCRA).[10]

Step 1: Personal Protective Equipment (PPE) - Your First Line of Defense

Before handling the waste container, ensure you are wearing the appropriate PPE. The corrosive nature of the solid and the potential for skin and eye irritation demand robust protection.

  • Eye Protection: Chemical safety goggles are mandatory. For tasks with a higher risk of dust generation, such as cleaning up a spill, a full-face shield should be worn in addition to goggles.[3]

  • Hand Protection: Wear chemical-resistant gloves, such as nitrile or neoprene.[8] Immediately inspect gloves for tears or punctures before use and wash hands thoroughly after removal.

  • Body Protection: A standard lab coat is required. For bulk transfers or spill cleanup, a chemical-resistant apron is recommended.[11]

  • Respiratory Protection: Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhaling dust. If significant dust is unavoidable, a NIOSH-approved respirator may be necessary, which requires enrollment in your institution's respiratory protection program.[8][12]

Step 2: Waste Segregation and Container Management

Proper segregation is paramount to prevent dangerous chemical reactions.

  • Designate a Waste Stream: this compound waste should be collected in a dedicated "Halogenated Organic Solids" waste stream.

  • Container Selection: Use a sturdy, leak-proof container with a screw-top lid that is compatible with the chemical. High-density polyethylene (HDPE) is a suitable choice.

  • Labeling: The moment the first drop of waste enters the container, it must be labeled. Use your institution's hazardous waste tag, ensuring the following information is clear:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The associated hazards (e.g., "Toxic," "Corrosive," "Irritant")

    • The accumulation start date.

  • Container Handling:

    • Keep the container closed at all times except when adding waste.

    • Store the container in a designated satellite accumulation area within the laboratory.

    • Use secondary containment (e.g., a plastic tub) to catch any potential leaks.[13]

Step 3: Managing Spills

Accidental spills must be managed promptly and safely.

  • Alert Personnel: Notify others in the immediate area.

  • Assess the Spill: For small spills of solid material, trained personnel may proceed with cleanup. For large spills (>1 L), evacuate the area and contact your institution's Environmental Health and Safety (EHS) office immediately.[13]

  • Cleanup Procedure (Small Spills):

    • Wearing appropriate PPE, gently cover the spill with an inert absorbent material like sand or vermiculite to avoid creating dust.

    • Carefully sweep the material into a designated hazardous waste container.

    • Decontaminate the area with a suitable cleaning agent, and collect all cleanup materials (gloves, wipes, absorbent) as hazardous waste.

Part 3: Approved Disposal Pathways - From Your Lab to Final Treatment

Disposing of this chemical is not as simple as placing it in a general waste bin. It must be managed by a licensed hazardous waste disposal facility. The two primary, and often interconnected, disposal pathways are incineration and landfilling after treatment.

Pathway 1: High-Temperature Incineration (Preferred Method)

Incineration is the most effective and environmentally sound method for destroying halogenated organic compounds like this compound.

  • The Rationale: This compound has a stable pyridine ring and contains chlorine. High-temperature incineration (typically >820°C) in a specialized chemical incinerator equipped with afterburners and scrubbers ensures the complete destruction of the organic structure. The process breaks the molecule down into simpler, less harmful components like carbon dioxide, water, and nitrogen.

  • Managing Byproducts: The chlorine content necessitates the use of scrubbers in the incinerator's exhaust system. These devices neutralize the hydrogen chloride (HCl) gas that is formed, preventing its release into the atmosphere where it could contribute to acid rain.

Pathway 2: The Question of In-Lab Neutralization

As a hydrochloride salt, it is chemically possible to neutralize the compound with a base (e.g., sodium carbonate or sodium bicarbonate) to yield the free base, 5-amino-2-pyridinol.[14][15] However, this is strongly discouraged as a method of waste treatment in a standard laboratory setting.

  • Causality and Risk:

    • It Does Not Eliminate Hazard: The resulting free base, 5-amino-2-pyridinol, is still a hazardous chemical with acute toxicity and irritation properties.[1] You have simply converted one hazardous waste into another.

    • Increased Handling and Exposure: The neutralization process requires additional chemical handling, generating heat and potentially increasing the risk of exposure.

    • Regulatory Complexity: On-site treatment of hazardous waste typically requires a permit from the EPA. While neutralization of purely corrosive waste is sometimes exempt, this compound's toxicity characteristic complicates the matter.[16]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_legend TSDF*: Treatment, Storage, and Disposal Facility start Waste Generated: 5-Amino-2-pyridinol HCl ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe spill Is there a spill? start->spill container Place in Labeled, Closed 'Halogenated Organic Solids' Waste Container ppe->container storage Store in Secondary Containment in Satellite Accumulation Area container->storage pickup Schedule Waste Pickup with EHS/Waste Management storage->pickup transport Licensed Transporter Collects Waste with Manifest pickup->transport facility Waste Arrives at TSDF* transport->facility incineration High-Temperature Incineration with Acid Gas Scrubbing facility->incineration end Complete Destruction & Compliant Disposal incineration->end spill->ppe No small_spill Small Spill: Clean up with inert absorbent and dispose of as waste spill->small_spill Yes (small) large_spill Large Spill: Evacuate & Call EHS spill->large_spill Yes (large) small_spill->container

Caption: Decision workflow for compliant disposal of 5-Amino-2-pyridinol HCl.

Part 4: Regulatory Compliance - Adhering to the Framework

Compliance with federal and state regulations is non-negotiable. The primary frameworks in the United States are provided by the EPA and OSHA.

  • Environmental Protection Agency (EPA): The EPA's RCRA gives the agency authority to control hazardous waste from "cradle-to-grave."[10] For this compound, this means it must be identified as hazardous, stored correctly, and tracked using a hazardous waste manifest system when it is transported to an approved Treatment, Storage, and Disposal Facility (TSDF).[10] Based on its pyridine structure, it would likely be classified under EPA waste codes D038 (Pyridine) or F005 (spent solvent mixtures containing pyridine).[6][7]

  • Occupational Safety and Health Administration (OSHA): OSHA regulations are focused on worker safety.[12] This includes the Hazard Communication Standard (ensuring hazards are communicated via labels and SDSs), requirements for PPE, and standards for emergency facilities like eyewashes and safety showers, which must be available wherever corrosive materials are handled.[9][12]

By following the procedures outlined in this guide, researchers can ensure they are not only protecting themselves and the environment but are also operating in full compliance with the law, building a culture of safety that extends beyond the product to its entire lifecycle.

References

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  • ResearchGate. (2023, December 27). How can I neutralize aminehydrochlorides?. [Link]
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  • U.S. Department of Transportation. (n.d.). List of Hazardous Substances and Reportable Quantities. [Link]
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  • PubMed. (2022, October 28). Toxic Encephalopathy and Methemoglobinemia after 5-Amino-2-(trifluoromethyl)pyridine Poisoning. [Link]
  • MDPI. (n.d.). Toxic Encephalopathy and Methemoglobinemia after 5-Amino-2-(trifluoromethyl)pyridine Poisoning. [Link]
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A Senior Application Scientist's Guide to Handling 5-Amino-2-pyridinol hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to your essential guide for the safe handling, use, and disposal of 5-Amino-2-pyridinol hydrochloride. In our work as researchers and developers, the integrity of our experiments is paramount, and this begins with an uncompromised approach to safety. This document moves beyond a simple checklist, providing a procedural and logical framework for handling this chemical compound. Our goal is to empower you with the knowledge to create a self-validating system of safety, ensuring both personal protection and the quality of your research.

The toxicological properties of many research chemicals are not always fully characterized. Therefore, this guide is built upon a foundation of established best practices for handling hazardous compounds, drawing from safety data sheets (SDS) of structurally similar molecules to ensure a comprehensive and cautious approach.

Hazard Assessment: Understanding the Risks

This compound and its parent compound, 5-Amino-2-hydroxypyridine, are classified as hazardous substances. A thorough understanding of these hazards is the critical first step in mitigating risk. The primary routes of exposure are inhalation of dust, skin contact, eye contact, and ingestion.

Based on available data, the compound is considered toxic and corrosive.[1] It is harmful if swallowed or comes into contact with the skin and can cause severe skin burns and eye damage.[1][2] Inhalation of dust may lead to respiratory irritation.[3][4][5]

Hazard ClassificationDescriptionPrimary RiskSource
Acute Toxicity (Oral, Dermal) Toxic if swallowed or in contact with skin.Systemic poisoning upon exposure.[1]
Skin Corrosion/Irritation Causes severe skin burns and irritation.Chemical burns, tissue damage.[1][2]
Serious Eye Damage/Irritation Causes serious eye damage.Permanent vision damage, blindness.[1][2]
Respiratory Irritation May cause respiratory tract irritation.Discomfort, inflammation of airways.[5]
Aquatic Hazard Harmful to aquatic life with long-lasting effects.Environmental contamination.[1]

Core Directive: Personal Protective Equipment (PPE)

A multi-layered PPE strategy is mandatory to prevent exposure. The selection of PPE is not arbitrary; it is a direct response to the specific hazards identified above. All PPE should be inspected before use and removed carefully to avoid cross-contamination.

Eye and Face Protection

Direct contact with this compound can cause severe and potentially irreversible eye damage.[1][2]

  • Minimum Requirement: Chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 are required for all work.[4][6]

  • Enhanced Precaution: When there is a risk of splashing or handling larger quantities, a face shield must be worn in conjunction with chemical safety goggles to protect the entire face.

Skin and Body Protection

The compound is toxic upon skin contact and can cause severe burns.[1] Therefore, robust skin protection is non-negotiable.

  • Gloves: Wear compatible, chemical-resistant gloves. Nitrile gloves are a suitable choice, offering good resistance to a variety of chemicals.[7] Always inspect gloves for tears or punctures before use. For tasks with a higher risk of exposure, consider double-gloving. Change gloves immediately if contamination is suspected.

  • Lab Coat: A permeation-resistant laboratory coat is essential. For procedures involving significant quantities or a high risk of dust generation, a disposable, solid-front gown should be used over the lab coat.

  • Clothing and Footwear: Full-length pants and closed-toe shoes are mandatory in the laboratory at all times.

Respiratory Protection

Fine powders can easily become airborne, creating an inhalation hazard that can irritate the respiratory system.[4][5]

  • Engineering Controls First: All handling of solid this compound that could generate dust (e.g., weighing, transferring) must be performed within a certified chemical fume hood or a powder containment enclosure.[8]

  • Respirator Use: If engineering controls are insufficient or during a spill cleanup, respiratory protection is required. A NIOSH/MSHA or European Standard EN 149 approved respirator, such as an N95 dust mask, should be used.[4][9] If irritation is experienced, a full-face respirator provides a higher level of protection.[9]

Operational Plan: A Step-by-Step Workflow for Safe Handling

A systematic workflow is essential for minimizing exposure and preventing contamination. The following protocol outlines the key steps for safely handling the solid compound.

Step 1: Preparation
  • Verify Engineering Controls: Confirm that the chemical fume hood has a current certification and is functioning properly.

  • Assemble Materials: Gather all necessary equipment, including spatulas, weigh paper, and containers, and place them inside the fume hood.

  • Don PPE: Put on all required PPE (lab coat, safety goggles, gloves) before approaching the chemical storage area.

Step 2: Weighing and Aliquoting (Inside Fume Hood)
  • Allow the container to reach room temperature in a desiccator before opening to prevent moisture absorption.[10]

  • Carefully open the container and use a dedicated spatula to transfer the desired amount of solid to an anti-static weighing paper or a tared container.

  • Minimize the creation of dust by handling the material gently.

  • Once weighing is complete, securely close the primary container.

Step 3: Post-Handling
  • Clean the spatula and any contaminated surfaces within the fume hood using a wipe moistened with an appropriate solvent (e.g., 70% ethanol).

  • Carefully remove gloves and dispose of them in the designated hazardous waste container.

  • Wash hands thoroughly with soap and water after the procedure is complete.[4][6]

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling Phase Prep1 Verify Fume Hood Certification Prep2 Assemble All Materials Prep1->Prep2 Prep3 Don Appropriate PPE Prep2->Prep3 Handle1 Equilibrate Container Prep3->Handle1 Begin Work Handle2 Weigh Solid Compound Handle1->Handle2 Handle3 Securely Close Container Handle2->Handle3 Clean1 Clean Equipment & Surfaces Handle3->Clean1 Complete Transfer Clean2 Dispose of Contaminated PPE Clean1->Clean2 Clean3 Wash Hands Thoroughly Clean2->Clean3

Caption: Step-by-step workflow for handling solid this compound.

Emergency Procedures: Immediate Actions

In the event of an exposure or spill, immediate and correct action is crucial.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention from an ophthalmologist.[1]

  • Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower for at least 15 minutes. Seek immediate medical attention.[1]

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[4]

  • Ingestion: Do NOT induce vomiting. Give water to drink (two glasses at most). Seek immediate medical advice.[1]

  • Spill: Evacuate the area. Avoid generating dust. Wearing full PPE, including respiratory protection, cover the spill with an inert absorbent material and sweep it up into a suitable container for disposal.[1]

Disposal Plan: Responsible Waste Management

Due to its toxicity and environmental hazards, this compound and any materials contaminated with it must be treated as hazardous waste.

  • Waste Segregation: All contaminated solids (e.g., gloves, wipes, weigh paper) and the chemical itself must be placed in a clearly labeled, sealed hazardous waste container.

  • Regulatory Compliance: Do not dispose of this chemical down the drain or in regular trash.[1][11] All chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[12]

G Start Material is Contaminated with This compound IsLiquid Is it a liquid waste? Start->IsLiquid IsSolid Is it a solid waste? Start->IsSolid LiquidWaste Place in Labeled Liquid Hazardous Waste Container IsLiquid->LiquidWaste SolidWaste Place in Labeled Solid Hazardous Waste Container IsSolid->SolidWaste Consult Consult Institutional EHS for Pickup and Disposal SolidWaste->Consult LiquidWaste->Consult

Caption: Decision workflow for the disposal of contaminated materials.

By integrating these safety protocols into your daily laboratory operations, you build a foundation of trust and reliability in your work. This guide serves as a starting point; always consult your institution's specific safety guidelines and the most current Safety Data Sheet before beginning any new procedure.

References

  • SAFETY DATA SHEET - Sigma-Aldrich. (2025). This document provides detailed hazard information, precautionary statements, and first-aid measures for a closely related compound. Source: Sigma-AldrichURL: https://www.sigmaaldrich.com/sds/sigma/8.41119
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2010). Outlines hazard identification, stability, and handling conditions. Source: Thermo Fisher ScientificURL: https://www.thermofisher.com/msds?productName=AA10871
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.). Provides information on PPE, first-aid measures, and handling/storage for 5-Amino-2-hydroxypyridine. Source: Fisher ScientificURL: https://www.fishersci.com/sds?productName=AC103600050
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.). Details precautionary statements and first-aid for a similar aminopyridine compound. Source: Fisher ScientificURL: https://www.fishersci.com/sds?productName=AC103410250
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.). Describes disposal considerations and handling for 2-Amino-3-hydroxypyridine. Source: Fisher ScientificURL: https://www.fishersci.com/sds?productName=AC157990050
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.). Information on safe handling, storage, and disposal of 4-Amino-2-hydroxypyridine. Source: Fisher ScientificURL: https://www.fishersci.com/sds?productName=AC387670010
  • 2-Amino-5-hydroxypyridine Safety Data Sheet - Biosynth. (2023). Classifies the compound as causing skin irritation and serious eye damage. Source: BiosynthURL: https://www.biosynth.com/p/FH05522/sds
  • SAFETY DATA SHEET - Sigma-Aldrich. (2024). GHS classification for a similar compound, noting skin, eye, and respiratory irritation. Source: Sigma-AldrichURL: https://www.sigmaaldrich.com/sds/aldrich/m78259
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.). Emphasizes the need for eyewash stations and safety showers for 2-Amino-3-hydroxypyridine. Source: Fisher ScientificURL: https://www.fishersci.com/sds?productName=AC157990050
  • 5-amino-2-pyridinol AldrichCPR - Sigma-Aldrich. (n.d.). Provides basic safety information and hazard codes. Source: Sigma-AldrichURL: https://www.sigmaaldrich.com/US/en/product/aldrich/s431604
  • A Guide to Non-Respiratory Personal Protective Equipment (PPE) - Health and Safety Authority. (n.d.). General guidance on selecting appropriate PPE for chemical hazards. Source: Health and Safety AuthorityURL: https://www.hsa.
  • SAFETY DATA SHEET - Fisher Scientific. (2024). Recommends specific PPE for handling 5-Amino-2-chloropyridine. Source: Fisher ScientificURL: https://www.fishersci.com/sds?productName=AC103420050
  • 4-Amino-5-methylpyridin-2-ol - AK Scientific. (n.d.). Safety data sheet detailing handling and storage precautions. Source: AK Scientific, Inc.URL: https://www.aksci.com/sds/S588_sds.pdf
  • Personal protective equipment for handling... - Benchchem. (n.d.). Provides a tiered PPE approach based on hazard level. Source: BenchChemURL: https://www.benchchem.com/pdf/BCHM0001995_sds.pdf
  • Handling and Storage Guidelines for Peptides - Bachem. (n.d.). Although for peptides, provides useful general advice on handling hygroscopic lyophilized powders. Source: BachemURL: https://www.bachem.com/knowledge-center/peptide-guide/handling-and-storage-guidelines-for-peptides/
  • SAFETY DATA SHEET - Sigma-Aldrich. (2024). Provides hazard and precautionary statements for a related aminophenyl compound. Source: Sigma-AldrichURL: https://www.sigmaaldrich.com/sds/sigma/f0125
  • Personal protective equipment for handling 3-Amino-4-nitropyridine - Benchchem. (n.d.). Outlines PPE requirements for a hazardous pyridine derivative. Source: BenchChemURL: https://www.benchchem.com/pdf/BCHM0000088_sds.pdf

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.